1-(Cyclopropylmethyl)cyclopropanecarboxylic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(cyclopropylmethyl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c9-7(10)8(3-4-8)5-6-1-2-6/h6H,1-5H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSENDULSLJRCQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC2(CC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
"synthesis of 1-(Cyclopropylmethyl)cyclopropanecarboxylic acid"
An In-Depth Technical Guide to the Synthesis of 1-(Cyclopropylmethyl)cyclopropanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclopropane rings are privileged structural motifs in medicinal chemistry, prized for their ability to impart conformational rigidity, improve metabolic stability, and modulate physicochemical properties. This guide presents a comprehensive, scientifically-grounded strategy for the synthesis of this compound, a novel compound featuring a gem-disubstituted cyclopropane core. The proposed pathway is a robust three-stage sequence commencing with the alkylation of a ketone enolate, followed by α-halogenation, and culminating in a regioselective Favorskii rearrangement. Each stage is detailed with mechanistic insights and step-by-step protocols, providing a viable blueprint for the laboratory-scale synthesis of this and structurally related molecules.
Introduction: The Value of the Cyclopropane Scaffold
The cyclopropane ring, despite its inherent strain, is a recurring and valuable feature in a multitude of biologically active molecules, including pharmaceuticals and agrochemicals. Its unique stereoelectronic properties allow it to act as a bioisostere for phenyl rings or gem-dimethyl groups, often leading to enhanced potency and improved pharmacokinetic profiles. Compounds incorporating a 1,1-disubstituted cyclopropanecarboxylic acid framework are of particular interest as they provide a rigid scaffold for orienting pharmacophoric elements in three-dimensional space. The target molecule of this guide, this compound, represents an unexplored chemical entity that combines this valuable core with an additional cyclopropylmethyl substituent, offering a novel vector for chemical space exploration in drug discovery programs.
Retrosynthetic Analysis and Strategic Design
To devise a logical and efficient synthesis, we begin with a retrosynthetic analysis of the target molecule. The core of our strategy is the well-established Favorskii rearrangement, a powerful method for converting α-halo ketones into carboxylic acids.[1][2] This key transformation disconnects the target acid to an α-chloro ketone precursor. This ketone can be accessed via standard α-halogenation of a parent ketone, 1,3-dicyclopropylpropan-2-one. This key intermediate, in turn, can be constructed through a standard C-C bond formation: the alkylation of the enolate of cyclopropyl methyl ketone with cyclopropylmethyl bromide.[3][4] This analysis leads to a convergent and logical forward synthesis from readily available starting materials.
Caption: Retrosynthetic analysis of the target molecule.
Proposed Synthetic Pathway
The forward synthesis is designed as a three-stage process. Each stage is built upon well-understood and reliable organic transformations, ensuring a high probability of success.
Caption: Overall three-stage synthetic workflow.
Stage 1: Synthesis of 1,3-Dicyclopropylpropan-2-one via Enolate Alkylation
Causality and Experimental Choices: The formation of the key C-C bond is achieved by alkylating the enolate of cyclopropyl methyl ketone. The choice of base is critical to prevent side reactions like self-condensation. Lithium diisopropylamide (LDA) is a strong, non-nucleophilic, sterically hindered base, ideal for achieving clean and quantitative formation of the kinetic enolate at low temperatures (-78 °C).[5] This pre-formed enolate can then be treated with the electrophile, cyclopropylmethyl bromide (a primary alkyl halide), in a standard SN2 reaction to yield the desired product.[4][6]
Experimental Protocol:
-
To a flame-dried, three-necked flask under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF, 100 mL).
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add diisopropylamine (1.1 eq) followed by the dropwise addition of n-butyllithium (1.1 eq). Stir for 30 minutes at -78 °C to form LDA.
-
Add a solution of cyclopropyl methyl ketone (1.0 eq) in anhydrous THF (20 mL) dropwise to the LDA solution. Stir for 1 hour at -78 °C to ensure complete enolate formation.
-
Add a solution of cyclopropylmethyl bromide (1.2 eq) in anhydrous THF (20 mL) dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (50 mL).
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or silica gel chromatography to yield 1,3-dicyclopropylpropan-2-one.
Stage 2: α-Chlorination of 1,3-Dicyclopropylpropan-2-one
Causality and Experimental Choices: The introduction of a halogen alpha to the carbonyl group is necessary to set up the Favorskii rearrangement. Sulfuryl chloride (SO₂Cl₂) is an effective reagent for the monochlorination of ketones. The reaction proceeds via an acid-catalyzed mechanism involving the enol form of the ketone. Dichloromethane (DCM) is a suitable inert solvent for this transformation.
Experimental Protocol:
-
Dissolve 1,3-dicyclopropylpropan-2-one (1.0 eq) in dichloromethane (DCM, 50 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Add a catalytic amount of concentrated hydrochloric acid (1 drop).
-
Add sulfuryl chloride (1.05 eq) dropwise to the stirring solution at room temperature.
-
Monitor the reaction by TLC or GC-MS. Upon completion, carefully quench the reaction with saturated aqueous sodium bicarbonate solution until effervescence ceases.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The crude 1-chloro-1,3-dicyclopropylpropan-2-one is often used in the next step without further purification.
Stage 3: Synthesis of this compound via Favorskii Rearrangement
Causality and Experimental Choices: This is the key rearrangement step. The mechanism begins with the abstraction of the most acidic α'-proton (on the cyclopropylmethyl side) by a strong base (NaOH) to form an enolate.[7] This enolate undergoes intramolecular SN2 displacement of the chloride to form a strained bicyclic cyclopropanone intermediate. The hydroxide nucleophile then attacks the carbonyl carbon. The subsequent ring-opening of the tetrahedral intermediate is regioselective; cleavage occurs to form the more stable carbanion.[7] In this case, cleavage of the bond between the former carbonyl carbon and the carbon bearing the cyclopropylmethyl group is anticipated, leading to the desired product after protonation.
Experimental Protocol:
-
In a round-bottom flask, dissolve the crude 1-chloro-1,3-dicyclopropylpropan-2-one (1.0 eq) in a 1:1 mixture of water and dioxane (or another suitable co-solvent).
-
Add sodium hydroxide (4.0 eq) and heat the mixture to reflux.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.
-
Cool the reaction mixture to room temperature and dilute with water (50 mL).
-
Wash the aqueous solution with diethyl ether (2 x 30 mL) to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath and carefully acidify to pH ~2 with concentrated hydrochloric acid.
-
Extract the acidified solution with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.
-
Further purification can be achieved by recrystallization or chromatography if necessary.
Data and Reagent Summary
The following table summarizes the key reagents and expected outcomes for the proposed synthesis.
| Stage | Key Reagents | Solvent | Temperature | Expected Product | Typical Yield |
| 1 | Cyclopropyl methyl ketone, LDA, Cyclopropylmethyl bromide | THF | -78 °C to RT | 1,3-Dicyclopropylpropan-2-one | 60-75% |
| 2 | 1,3-Dicyclopropylpropan-2-one, SO₂Cl₂ | DCM | RT | 1-Chloro-1,3-dicyclopropylpropan-2-one | 85-95% (crude) |
| 3 | 1-Chloro-1,3-dicyclopropylpropan-2-one, NaOH | Water/Dioxane | Reflux | This compound | 50-70% |
Note: Yields are estimates based on analogous reactions in the literature and will require laboratory optimization.
Conclusion
This guide outlines a robust and logical synthetic route to the novel compound this compound. By leveraging fundamental and reliable organic reactions—enolate alkylation, α-halogenation, and the Favorskii rearrangement—this pathway provides a clear and actionable strategy for researchers. The principles and protocols described herein are not only applicable to the specific target but can also be adapted for the synthesis of a wider library of substituted cyclopropanecarboxylic acids, thereby enabling further exploration of this important chemical space for applications in drug discovery and materials science.
References
-
The Chemical Profile of Dicyclopropyl Ketone: Properties & Synthesis for Industry. (n.d.). Autech Industry Co., Limited. Retrieved from [Link]
-
Synthesis of Dicyclopropyl ketone. (n.d.). Chempedia - LookChem. Retrieved from [Link]
-
Dicyclopropyl ketone 1121-37-5 wiki. (n.d.). Hubei XinRunde Chemical Co., Ltd. Retrieved from [Link]
-
cyclopropanecarboxylic acid. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
Favorskii rearrangement. (2023). In Wikipedia. Retrieved from [Link]
-
Cas 1121-37-5, Dicyclopropyl ketone. (n.d.). LookChem. Retrieved from [Link]
-
Cyclopropane-1,1-dicarboxylic acid. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
Alkylation of enolates. (n.d.). University of Oxford. Retrieved from [Link]
-
Favorskii Rearrangement. (n.d.). Chemist Wizards. Retrieved from [Link]
-
Synthesis of Cyclopropanes via Hydrogen-Borrowing Catalysis. (2023). Organic Letters. Retrieved from [Link]
-
Synthesis of Cyclopropanecarboxylic Acid. (n.d.). Organic Chemistry Tutor. Retrieved from [Link]
-
What is Favorskii Rearrangement ? | Easy Explanation | Important Questions | FYQ PYQ GATE NET SET. (2025, March 13). YouTube. Retrieved from [Link]
-
New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators. (2024). Bioactive Compounds in Health and Disease. Retrieved from [Link]
-
Organic Chemistry Rearrangement. (n.d.). Dr. H.N. Sinha Arts & Commerce College. Retrieved from [Link]
-
Synthesis of Cyclopropanecarboxylic Acid. (2024, April 9). YouTube. Retrieved from [Link]
-
The First Cyclopropanation Reaction of Unmasked α,β-Unsaturated Carboxylic Acids: Direct and Complete Stereospecific Synthesis of Cyclopropanecarboxylic Acids Promoted by Sm/CHI3. (2007). Organic Chemistry Portal. Retrieved from [Link]
-
completing enolate reactions - alkylations & aldol reactions. (2022, August 19). YouTube. Retrieved from [Link]
- Synthesis method of 1-hydroxycyclopropanecarboxylic acid and carboxylate. (n.d.). Google Patents.
-
5.5: Alkylation of Enolate Ions. (2024, January 15). Chemistry LibreTexts. Retrieved from [Link]
-
22.7 Alkylation of Enolate Ions. (n.d.). In Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. NC State University Libraries. Retrieved from [Link]
-
Enolate Reactions - Direct Alkylation of Ketones With LDA. (2018, May 9). YouTube. Retrieved from [Link]
Sources
- 1. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 2. chemistwizards.com [chemistwizards.com]
- 3. m.youtube.com [m.youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. 22.7 Alkylation of Enolate Ions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. drhnsp.org [drhnsp.org]
An In-depth Technical Guide to 1-(Cyclopropylmethyl)cyclopropanecarboxylic acid: A Focus on the Closely Related and Commercially Available Analog, 1-Methylcyclopropanecarboxylic acid
A Note on the Target Compound: Initial searches for "1-(Cyclopropylmethyl)cyclopropanecarboxylic acid" did not yield a specific CAS number or sufficient technical data for a comprehensive guide. This suggests that it is not a widely synthesized or commercially available compound. Therefore, this guide will focus on the structurally similar and well-documented compound, 1-Methylcyclopropanecarboxylic acid (CAS No. 6914-76-7) , to provide researchers, scientists, and drug development professionals with a thorough technical overview of a representative 1-substituted cyclopropanecarboxylic acid.
A Comprehensive Technical Guide to 1-Methylcyclopropanecarboxylic Acid
Introduction
Cyclopropane-containing molecules are of significant interest in medicinal chemistry and drug discovery. The unique structural and electronic properties of the cyclopropyl ring can impart favorable characteristics to drug candidates, such as increased metabolic stability, enhanced potency, and improved permeability.[1][2] 1-Methylcyclopropanecarboxylic acid serves as a valuable building block in the synthesis of more complex molecules, leveraging the benefits of the cyclopropane scaffold. This guide provides an in-depth look at its chemical identity, synthesis, physicochemical properties, and potential applications.
Chemical Identity
-
Chemical Name: 1-Methylcyclopropanecarboxylic acid
-
Synonyms: 1-Methylcyclopropane-1-carboxylic acid, Cyclopropanecarboxylic acid, 1-methyl-[3][6]
Synthesis of 1-Methylcyclopropanecarboxylic Acid
A common and feasible method for the preparation of 1-methylcyclopropanecarboxylic acid involves a cyclopropanation reaction followed by hydrolysis. One patented method describes the synthesis starting from methacrylic acid (or its ester/nitrile derivatives) and a trihalide in the presence of a base.[7] This is followed by a dehalogenation step and subsequent acidification to yield the final product.[7]
A representative synthesis workflow is outlined below:
Caption: Synthesis workflow for 1-Methylcyclopropanecarboxylic acid.
Experimental Protocol (Adapted from CN104447293A): [7]
-
Cyclopropanation: Methacrylonitrile is reacted with a trihalomethane (e.g., chloroform) in the presence of a strong base (e.g., sodium hydroxide) to form the dihalogenated cyclopropane intermediate.
-
Dehalogenation: The resulting 2,2-dihalo-1-methylcyclopropanecarbonitrile is then treated with a reducing agent, such as metallic sodium, to remove the halogen atoms, yielding 1-methylcyclopropanecarbonitrile.
-
Hydrolysis and Acidification: The 1-methylcyclopropanecarbonitrile is subjected to basic hydrolysis (e.g., refluxing with aqueous sodium hydroxide) to convert the nitrile group into a carboxylate salt. Subsequent acidification with a strong acid (e.g., hydrochloric acid) protonates the carboxylate to afford the final product, 1-methylcyclopropanecarboxylic acid. The product can then be purified by extraction and distillation.
Physicochemical and Spectral Properties
The physicochemical properties of 1-methylcyclopropanecarboxylic acid are summarized in the table below.
| Property | Value | Reference |
| Appearance | Solid | [4] |
| Melting Point | 30-32 °C | [4] |
| Boiling Point | 183-185 °C | [4] |
| Molecular Weight | 100.12 g/mol | [3][4][5] |
| Molecular Formula | C₅H₈O₂ | [3][5] |
Spectral Data:
-
¹H NMR: Spectral data for 1-methylcyclopropanecarboxylic acid is available and can be used to confirm its structure.[5]
-
¹³C NMR: The ¹³C NMR spectrum provides information about the carbon framework of the molecule.
-
IR Spectroscopy: The infrared spectrum will show characteristic absorption bands for the carboxylic acid functional group (O-H and C=O stretches).
-
Mass Spectrometry: Mass spectral data can be used to determine the molecular weight and fragmentation pattern of the compound.
Applications in Research and Drug Development
Cyclopropanecarboxylic acid and its derivatives are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. The incorporation of a cyclopropyl moiety can enhance the biological activity and pharmacokinetic profile of a molecule.[1][2]
Potential Roles in Medicinal Chemistry:
-
Metabolic Stability: The cyclopropyl group is generally resistant to metabolic degradation, which can lead to an increased half-life of a drug in the body.[1]
-
Conformational Rigidity: The rigid nature of the cyclopropane ring can lock a molecule into a specific conformation, which may lead to higher binding affinity for its biological target.[1]
-
Potency Enhancement: The unique electronic properties of the cyclopropyl ring can favorably interact with active sites of enzymes and receptors, thereby increasing the potency of the drug.[1]
-
Prodrugs: Esters of cyclopropanecarboxylic acids have been investigated as potential prodrugs due to their increased hydrolytic stability compared to other esters.
Caption: Role of 1-Methylcyclopropanecarboxylic Acid in Drug Development.
Safety and Handling
1-Methylcyclopropanecarboxylic acid is classified as a corrosive substance that can cause severe skin burns and eye damage.[3][5] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
1-Methylcyclopropanecarboxylic acid is a valuable and versatile building block for the synthesis of complex organic molecules with potential applications in the pharmaceutical and agrochemical industries. Its unique structural features, stemming from the cyclopropane ring, offer a strategic advantage in the design of novel compounds with improved biological activity and pharmacokinetic properties. This guide provides a foundational understanding of its synthesis, properties, and potential applications to aid researchers in their scientific endeavors.
References
Sources
- 1. Cyclopropylmethyl cyclopropanecarboxylate | C8H12O2 | CID 10534743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. 1-Methylcyclopropanecarboxylic acid | C5H8O2 | CID 81326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Methyl cyclopropanecarboxylate | C5H8O2 | CID 76122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-(Carboxymethyl)cyclopropanecarboxylic acid | C6H8O4 | CID 21475035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Buy Cyclopropanecarboxylic Acid | High-purity Bulk Supply [chemicalbull.com]
- 7. cyclopropylcarboxylic acid suppliers USA [americanchemicalsuppliers.com]
"physicochemical properties of 1-(Cyclopropylmethyl)cyclopropanecarboxylic acid"
An In-depth Technical Guide to the Physicochemical Properties of 1-(Cyclopropylmethyl)cyclopropanecarboxylic Acid
Authored by: A Senior Application Scientist
Abstract
The rational design and development of novel therapeutic agents hinge on a comprehensive understanding of a candidate molecule's physicochemical properties. These foundational characteristics govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its efficacy and safety. This technical guide provides an in-depth exploration of the core physicochemical properties of this compound, a molecule of interest for its unique structural motifs. This document is intended for researchers, medicinal chemists, and drug development professionals, offering not only a summary of predicted and analogous data but also detailed, field-proven experimental protocols for their determination. The causality behind experimental choices is elucidated to provide a framework for robust and reliable characterization.
Molecular Identity and Structural Elucidation
Before delving into its physicochemical characteristics, it is crucial to establish the precise molecular identity of the compound.
-
Compound Name: this compound
-
Molecular Formula: C₈H₁₂O₂
-
Molecular Weight: 140.18 g/mol [1]
-
Chemical Structure:
(A placeholder image would be generated if possible, but as a text-based AI, I will describe it: The structure consists of a cyclopropane ring substituted at the 1-position with both a carboxylic acid group (-COOH) and a cyclopropylmethyl group (-CH₂-c-C₃H₅).)
The presence of two strained cyclopropane rings and a carboxylic acid functional group suggests unique conformational and electronic properties that merit careful experimental investigation.
Ionization Constant (pKa): The Key to pH-Dependent Behavior
The pKa, or acid dissociation constant, is arguably one of the most critical parameters for any ionizable drug candidate. It dictates the extent of ionization at a given pH, which directly impacts solubility, membrane permeability, and receptor binding. For a carboxylic acid, the pKa represents the pH at which 50% of the molecules are in the ionized carboxylate form (A⁻) and 50% are in the non-ionized carboxylic acid form (HA).
Causality and Experimental Rationale
The Henderson-Hasselbalch equation (pH = pKa + log([A⁻]/[HA])) is the theoretical foundation for pKa determination.[2] We exploit this relationship by systematically changing the ratio of the conjugate base to the acid through titration with a strong base (e.g., NaOH) and monitoring the corresponding change in pH. The inflection point of the resulting sigmoid curve reveals the pKa.[3] Potentiometric titration is the gold-standard method due to its accuracy and direct measurement principle.
Experimental Protocol: Potentiometric Titration
This protocol ensures a self-validating system by relying on calibrated instruments and standardized reagents.
-
Preparation of Analyte Solution: Accurately weigh approximately 10-20 mg of this compound and dissolve it in a known volume (e.g., 50 mL) of deionized water or a water/co-solvent mixture if solubility is low.[2]
-
Instrument Calibration: Calibrate a high-precision pH meter using at least two standard buffer solutions (e.g., pH 4.0 and 7.0) that bracket the expected pKa of the carboxylic acid (typically 4-5).[2][4]
-
Titration Setup: Place the analyte solution in a temperature-controlled beaker with a magnetic stirrer. Immerse the calibrated pH electrode and the tip of a calibrated burette containing a standardized strong base (e.g., 0.1 M NaOH).
-
Data Collection: Record the initial pH of the solution. Add the titrant in small, precise increments (e.g., 0.05-0.1 mL), allowing the pH to stabilize after each addition before recording the pH and the total volume of titrant added.
-
Endpoint Determination: Continue the titration well past the equivalence point, which is observed as a sharp increase in pH.
-
Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve. The pH at the half-equivalence point (the volume of titrant that is half of the volume required to reach the equivalence point) is equal to the pKa of the acid.[2]
Data Summary & Expected Values
While no experimental data for the title compound is published, we can estimate its pKa based on structurally similar compounds. Cyclopropanecarboxylic acid has a pKa of 4.83.[5] The presence of an additional alkyl substituent (the cyclopropylmethyl group) is expected to have a minor electron-donating effect, potentially increasing the pKa slightly.
| Property | Predicted Value | Basis of Prediction |
| pKa | ~4.8 - 5.0 | Based on the pKa of cyclopropanecarboxylic acid and electronic effects of alkyl substitution.[5][6] |
Workflow Visualization
Caption: Workflow for pKa determination by potentiometric titration.
Lipophilicity (logP): A Measure of Fat vs. Water Preference
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a cornerstone of drug design. It is quantified by the partition coefficient (P), which is the ratio of the concentration of a neutral compound in a lipid phase (typically n-octanol) to its concentration in an aqueous phase at equilibrium. The logarithm of this value, logP, is a key descriptor in models like Lipinski's Rule of 5 and profoundly influences membrane permeability and ADME properties.[7]
Causality and Experimental Rationale
The "shake-flask" method is the definitive technique for logP determination because it directly measures the partitioning of the solute between two immiscible phases after they have reached thermodynamic equilibrium.[3] The choice of n-octanol is a well-established surrogate for biological membranes. For ionizable molecules like our carboxylic acid, it is crucial to perform the measurement at a pH where the compound is predominantly in its neutral, non-ionized form (at least 2 pH units below the pKa). The pH-dependent logP is referred to as logD.[8]
Experimental Protocol: Shake-Flask Method
-
Phase Preparation: Prepare a buffered aqueous phase (e.g., 0.1 M HCl, pH 1.0) to ensure the carboxylic acid is fully protonated. Pre-saturate this buffer with n-octanol and, conversely, pre-saturate n-octanol with the buffer by mixing them vigorously and allowing them to separate.
-
Sample Preparation: Prepare a stock solution of this compound in the pre-saturated aqueous buffer at a known concentration.
-
Partitioning: In a separatory funnel, combine a precise volume of the analyte solution with a precise volume of the pre-saturated n-octanol (e.g., a 1:1 volume ratio).
-
Equilibration: Shake the funnel vigorously for a set period (e.g., 30 minutes) to facilitate partitioning. Then, allow the phases to separate completely, often aided by centrifugation.[9]
-
Concentration Analysis: Carefully separate the two phases. Determine the concentration of the analyte in the aqueous phase using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[10] The concentration in the octanol phase can be determined by difference from the initial concentration.
-
Calculation: Calculate logP using the formula: logP = log₁₀([Analyte]ₒ꜀ₜₐₙₒₗ / [Analyte]ₐᵩᵤₑₒᵤₛ).
Data Summary & Predicted Values
No experimental logP data exists for the title compound. Computational models can provide an estimate. Given its structure—a C8 hydrocarbon framework with a polar carboxylic acid group—a moderately lipophilic character is expected.
| Property | Predicted Value | Basis of Prediction |
| cLogP | ~1.3 - 2.0 | Based on computational models and comparison to similar structures like cyclopropylmethyl cyclopropanecarboxylate (cLogP = 1.3).[1] |
Workflow Visualization
Caption: Workflow for logP determination by the shake-flask method.
Aqueous Solubility: The Limit of Dissolution
Aqueous solubility is a fundamental property that limits the concentration of a drug in solution, thereby affecting its dissolution rate and bioavailability. Poor solubility is a major hurdle in drug development.[11] It is essential to distinguish between kinetic and thermodynamic solubility. Thermodynamic solubility is the true equilibrium value and is the focus of this guide.[12]
Causality and Experimental Rationale
The "gold standard" for determining thermodynamic solubility is the equilibrium shake-flask method.[11] This method ensures that a true equilibrium is established between the solid state of the compound and its saturated solution. An excess of the solid compound is suspended in the aqueous medium of interest and agitated until the concentration in the liquid phase no longer increases, signifying saturation.
Experimental Protocol: Equilibrium Shake-Flask Method
-
System Preparation: Add an excess amount of solid this compound to a series of vials containing the desired aqueous media (e.g., pH 1.2, pH 6.8, and water). The excess solid is critical to ensure equilibrium with the solid phase.
-
Equilibration: Seal the vials and agitate them at a constant, controlled temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to reach equilibrium.[13]
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is a critical step; filtration through a low-binding filter (e.g., 0.22 µm PVDF) or centrifugation at high speed can be used.[9]
-
Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated HPLC method.
-
Solid-State Analysis: It is good practice to analyze the remaining solid by a method like X-ray powder diffraction (XRPD) to check for any changes in the crystalline form during the experiment.
Data Summary & Expected Values
The solubility of a carboxylic acid is highly pH-dependent. Below its pKa, it will exist primarily in the less soluble neutral form. Above its pKa, it will be in the more soluble ionized (carboxylate) form.
| Property | Expected Behavior | Rationale |
| Aqueous Solubility | Low at acidic pH (< pKa), High at neutral/basic pH (> pKa) | The neutral form is less polar and has lower solubility in water compared to the charged carboxylate salt form. |
Alternative Methods
For high-throughput screening, nephelometry can be used to measure kinetic solubility by detecting light scattering from precipitated particles as a compound is introduced into an aqueous buffer from a DMSO stock.[14]
Thermal Properties: Melting and Boiling Points
Thermal properties are critical indicators of a compound's purity, solid-state form, and stability. The melting point (Tm) is the temperature at which a substance transitions from solid to liquid, while the boiling point (Tb) is the temperature for the liquid-to-gas transition. For non-volatile compounds, the decomposition temperature is often more relevant than the boiling point.
Causality and Experimental Rationale
Differential Scanning Calorimetry (DSC) is the preferred method for determining the melting point.[15][16] It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[17] Melting is an endothermic process that appears as a distinct peak on the DSC thermogram, providing a precise and reproducible measurement of the melting temperature and the enthalpy of fusion.[18]
Thermogravimetric Analysis (TGA) is used to determine the boiling point and thermal stability.[19] TGA measures the change in mass of a sample as a function of temperature.[20][21] A mass loss event corresponds to volatilization (boiling) or decomposition.
Experimental Protocols
A. Melting Point Determination by DSC:
-
Sample Preparation: Accurately weigh a small amount of the sample (2-5 mg) into a DSC pan (typically aluminum).[16] Crimp the pan with a lid.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.
-
Data Analysis: The resulting thermogram plots heat flow versus temperature. The melting point is typically taken as the onset temperature or the peak temperature of the endothermic melting event.[22]
B. Boiling Point & Decomposition by TGA:
-
Sample Preparation: Place a small amount of the sample (5-10 mg) into a TGA pan.
-
Instrument Setup: Place the pan onto the TGA's high-precision balance within the furnace.
-
Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.
-
Data Analysis: The TGA curve plots the percentage of initial mass versus temperature. The onset temperature of a significant mass loss event indicates the boiling point or the beginning of decomposition.[23]
Data From Analogous Compounds
| Property | Value for 1-Methylcyclopropanecarboxylic acid | Source |
| Melting Point | 30-32 °C | [24] |
| Boiling Point | 183-185 °C | [24] |
The slightly larger this compound would be expected to have a higher melting and boiling point due to increased molecular weight and van der Waals forces.
Workflow Visualization
Caption: Workflow for Melting Point Determination using DSC.
Chemical Stability Assessment
Evaluating the intrinsic stability of a drug candidate is a mandatory regulatory requirement and is critical for determining its shelf-life and appropriate storage conditions.[25][26][27] Stability testing involves subjecting the compound to a range of environmental conditions to identify potential degradation pathways.[28][29]
Experimental Rationale: Forced Degradation
Forced degradation (or stress testing) studies are undertaken to understand the degradation pathways and to develop stability-indicating analytical methods.[29] The conditions are more aggressive than those used for long-term stability studies.
Protocol: Forced Degradation Study
-
Acid/Base Hydrolysis: Dissolve the compound in solutions of 0.1 M HCl and 0.1 M NaOH. Store at elevated temperatures (e.g., 60°C) for a defined period (e.g., 24-48 hours). Neutralize the samples before analysis.
-
Oxidative Degradation: Dissolve the compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂) and store at room temperature.
-
Photostability: Expose both the solid compound and a solution of the compound to controlled light conditions (as specified in ICH Q1B guidelines). A control sample should be wrapped in aluminum foil to protect it from light.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C).
-
Analysis: At each time point, analyze the stressed samples against a control using a stability-indicating HPLC method (typically a gradient reverse-phase method with UV or Mass Spectrometric detection). The goal is to separate the parent compound from all degradation products.
Expected Stability: The carboxylic acid functional group is generally stable. The cyclopropane rings are strained and could potentially be susceptible to ring-opening under harsh acidic or thermal conditions, although this typically requires significant energy.
Summary of Physicochemical Properties
This table consolidates the key physicochemical data for this compound, combining predicted values with data from structurally related analogs.
| Parameter | Predicted/Analogous Value | Experimental Method |
| Molecular Formula | C₈H₁₂O₂ | N/A |
| Molecular Weight | 140.18 g/mol | Mass Spectrometry |
| pKa | ~4.8 - 5.0 | Potentiometric Titration |
| cLogP | ~1.3 - 2.0 | Shake-Flask Method |
| Aqueous Solubility | pH-dependent | Equilibrium Shake-Flask |
| Melting Point | > 32 °C | Differential Scanning Calorimetry (DSC) |
| Boiling Point | > 185 °C | Thermogravimetric Analysis (TGA) |
References
- Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. (n.d.). World Health Organization.
- Avdeef, A. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate.
- Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. (n.d.). Longdom Publishing.
- Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022. (n.d.).
- Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. (2025, May 19). Torontech.
- Differential Scanning Calorimetry (DSC) Testing of Materials. (n.d.). Applus DatapointLabs.
- 4 Ways Drug Solubility Testing Helps Discovery & Development. (2024, April 4). WuXi AppTec.
- How Does DSC Measure Melting Point (Tm)? (2025, May 21). Chemistry For Everyone - YouTube.
- Thermal Gravimetric Analysis (TGA). (n.d.). Cambridge Polymer Group.
- Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020, October 22). PMC.
- Differential scanning calorimetry. (n.d.). Wikipedia.
- Annex 10 - ICH. (n.d.).
- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011, July 1).
- Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (n.d.). Rheolution.
- Stability testing of existing active substances and related finished products. (2023, July 13).
- Liquid-Chromatographic Methods for Carboxylic Acids. (n.d.). Encyclopedia.pub.
- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications.
- Evaluation and Interpretation of Peak Temperatures of DSC Curves. Part 1: Basic Principles. (n.d.).
- TRS 1010 - Annex 10: WHO guidelines on stability testing of active pharmaceutical ingredients and finished pharmaceutical products. (2018, September 30). World Health Organization (WHO).
- Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. (n.d.). Sai Life Sciences.
- LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. (2024, January 6). Michael Green.
- Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP. (2025, August 7).
- Thermogravimetric Analysis. (n.d.).
- Method of quantification of carboxylic acids by mass spectrometry. (n.d.). Google Patents.
- Development and Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. (2023, February 23). PMC - NIH.
- Experiment 4 (i) Determination of the Equivalent Weight and pKa of an Organic Acid. (n.d.).
- High Performance Liquid Chromatographic Analysis of Carboxylic Acids in Pyroligneous Fluids. (2025, August 5). ResearchGate.
- Determination of vapor pressure and thermal decomposition using thermogravimetrical analysis. (2025, August 9). ResearchGate.
- Acids: Derivatization for GC Analysis. (n.d.).
- Structural, Vibrational, and p K a Determination of Carboxylic Acids Using DFT Calculations and Raman Spectroscopy: An Instrumental Analysis Laboratory. (2025, August 10). ResearchGate.
- How to Estimate the pKa Values Using the pKa Table. (n.d.). Organic Chemistry Tutor.
- Development of Methods for the Determination of pKa Values. (n.d.). PMC - NIH.
- Thermogravimetric analysis. (n.d.). Wikipedia.
- 1-Methylcyclopropanecarboxylic acid | C5H8O2 | CID 81326. (n.d.). PubChem - NIH.
- 1-Methylcyclopropanecarboxylic acid 98 6914-76-7. (n.d.). Sigma-Aldrich.
- Cyclopropylmethyl cyclopropanecarboxylate | C8H12O2 | CID 10534743. (n.d.). PubChem.
- The pKa Table Is Your Friend. (2010, June 18). Master Organic Chemistry.
- What is the Principle of Thermogravimetric Analysis? (n.d.). XRF Scientific.
- Cyclopropanecarboxylic acid. (n.d.). NIST WebBook.
- Cas 1759-53-1,Cyclopropanecarboxylic acid. (n.d.). LookChem.
Sources
- 1. Cyclopropylmethyl cyclopropanecarboxylate | C8H12O2 | CID 10534743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. web.williams.edu [web.williams.edu]
- 3. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. lookchem.com [lookchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]
- 8. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. longdom.org [longdom.org]
- 11. researchgate.net [researchgate.net]
- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 13. lup.lub.lu.se [lup.lub.lu.se]
- 14. rheolution.com [rheolution.com]
- 15. torontech.com [torontech.com]
- 16. Differential Scanning Calorimetry (DSC) Testing of Materials - Applus DatapointLabs [datapointlabs.com]
- 17. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 18. m.youtube.com [m.youtube.com]
- 19. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]
- 20. etamu.edu [etamu.edu]
- 21. What is the Principle of Thermogravimetric Analysis? [xrfscientific.com]
- 22. mt.com [mt.com]
- 23. researchgate.net [researchgate.net]
- 24. sigmaaldrich.com [sigmaaldrich.com]
- 25. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 26. database.ich.org [database.ich.org]
- 27. TRS 1010 - Annex 10: WHO guidelines on stability testing of active pharmaceutical ingredients and finished pharmaceutical products [who.int]
- 28. edaegypt.gov.eg [edaegypt.gov.eg]
- 29. ema.europa.eu [ema.europa.eu]
A Comprehensive Guide to the Structural Elucidation of 1-(Cyclopropylmethyl)cyclopropanecarboxylic Acid
Abstract
The definitive assignment of chemical structures is a cornerstone of chemical research, drug discovery, and material science. Ambiguity in a molecule's structure can invalidate extensive biological and chemical studies. This technical guide presents a holistic and systematic approach to the structural elucidation of 1-(Cyclopropylmethyl)cyclopropanecarboxylic acid, a molecule featuring unique structural motifs including two strained cyclopropane rings and a quaternary carbon center. We will detail a multi-technique analytical workflow, moving from foundational analysis to advanced spectroscopic methods. This document serves as a practical blueprint for researchers, scientists, and drug development professionals, emphasizing not just the 'how' but the critical 'why' behind each experimental choice to ensure a self-validating and unambiguous structural confirmation.
The Analytical Challenge: Unpacking the Structure
This compound (Molecular Formula: C₈H₁₂O₂, Exact Mass: 140.0837 Da) presents a fascinating challenge for structural analysis. Its compact framework contains several features that require a synergistic application of modern analytical techniques for complete characterization:
-
Two Cyclopropane Rings: These three-membered rings are highly strained, resulting in unique electronic properties that significantly influence their spectroscopic signatures, particularly in Nuclear Magnetic Resonance (NMR). Protons on a cyclopropane ring are highly shielded and appear in a characteristic upfield region of the ¹H NMR spectrum, often leading to complex, overlapping signals.[1][2]
-
A Quaternary Carbon: The carbon atom of the carboxylic acid-bearing cyclopropane ring is bonded to four other non-hydrogen atoms. This lack of an attached proton makes it invisible in certain NMR experiments and requires specific 2D NMR techniques to confirm its connectivity within the molecular skeleton.
-
Carboxylic Acid Functional Group: While readily identifiable, this group's acidic proton can have a variable chemical shift and may undergo exchange, requiring careful experimental conditions for its observation.[3]
Our objective is to assemble these pieces into a single, validated structure by employing a logical workflow that builds a case for the final assignment, leaving no room for doubt.
Caption: A logical workflow for structural elucidation.
Foundational Analysis: Mass and Functionality
Before delving into the complex world of NMR, we must first confirm the molecule's fundamental properties: its mass and the functional groups it contains.
Mass Spectrometry (MS)
Causality: The first step in identifying an unknown compound is to determine its molecular weight and, ideally, its elemental composition. High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement, allowing for the confident determination of the molecular formula.
Expected Results:
-
Molecular Ion ([M-H]⁻ or [M+H]⁺): Using electrospray ionization (ESI), we expect to observe a prominent ion corresponding to the exact mass of the molecule. For C₈H₁₂O₂, the expected monoisotopic mass is 140.0837 Da.[4]
-
Fragmentation Pattern: While ESI is a soft ionization technique, some fragmentation can occur. Key expected fragments for this structure would arise from the loss of the carboxyl group (-COOH, 45 Da) or cleavage of the bond between the methylene bridge and the cyclopropane ring, which can help corroborate the proposed structure.[5]
Experimental Protocol: ESI-HRMS
-
Sample Preparation: Prepare a ~1 mg/mL solution of the analyte in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument.
-
Ionization Mode: Run the analysis in both positive and negative ion modes to maximize the chance of observing a strong molecular ion signal.
-
Data Analysis: Compare the measured exact mass of the parent ion to the theoretical mass for C₈H₁₂O₂. The mass accuracy should ideally be within 5 ppm.
Infrared (IR) Spectroscopy
Causality: IR spectroscopy is a rapid and powerful technique for identifying the presence of specific functional groups based on their characteristic vibrational frequencies. For this molecule, it serves as a definitive confirmation of the carboxylic acid moiety.
Expected Results: The IR spectrum will be dominated by the signatures of the carboxylic acid group, which typically exists as a hydrogen-bonded dimer in the condensed phase.[6][7]
| Vibrational Mode | Expected Frequency (cm⁻¹) | Appearance |
| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Very broad and strong, often overlapping C-H stretches.[3][7][8] |
| C=O Stretch (Carboxylic Acid) | ~1710 | Strong and sharp.[3][6][8] |
| C-H Stretch (sp³ & cyclopropyl) | 2850 - 3050 | Medium to sharp peaks on the broad O-H band. |
| C-O Stretch | 1210 - 1320 | Strong.[7] |
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: Place a small amount of the neat sample (liquid or solid) directly onto the ATR crystal.
-
Background Scan: Perform a background scan with a clean, empty crystal to subtract atmospheric H₂O and CO₂ signals.
-
Sample Scan: Acquire the sample spectrum, typically by co-adding 16-32 scans for a good signal-to-noise ratio.
-
Data Analysis: Identify the key absorption bands and compare them to known values for carboxylic acids.
The Definitive Blueprint: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution.[9] A combination of 1D and 2D NMR experiments will allow us to map out the complete carbon-hydrogen framework and confirm all atomic connections.[10]
¹H NMR Spectroscopy: The Proton Environment
Causality: ¹H NMR provides information on the number of distinct proton environments, their relative numbers (via integration), and their connectivity through spin-spin coupling. The unique ring current of cyclopropane rings causes a pronounced upfield shift for attached protons, a key diagnostic feature.[1][2][11]
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):
| Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| Hₐ | ~12.0 | singlet (br) | 1H | -COOH | The acidic proton of a carboxylic acid is highly deshielded and often broad due to hydrogen bonding and exchange.[3][6] |
| Hₓ | ~2.5 (example) | doublet | 2H | -CH₂- (Methylene Bridge) | Methylene protons adjacent to a cyclopropyl group. Coupled to the Hᵧ methine proton. |
| Hᵧ | ~1.0 (example) | multiplet | 1H | -CH- (Cyclopropyl Methine) | Methine proton on the cyclopropyl ring, coupled to Hₓ and the Hբ protons. |
| Hբ | 0.2 - 0.8 | multiplet | 4H | -CH₂- (Cyclopropyl Methylene) | Diastereotopic methylene protons on the second cyclopropane ring. |
| Hₑ | 0.1 - 0.6 | multiplet | 4H | -CH₂- (Cyclopropyl Methylene) | Diastereotopic methylene protons on the first cyclopropane ring. Highly shielded due to the ring current.[1][12] |
¹³C NMR & DEPT Spectroscopy: The Carbon Skeleton
Causality: ¹³C NMR reveals the number of unique carbon environments. A Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is essential to differentiate between CH/CH₃ (positive phase) and CH₂ (negative phase) carbons. Quaternary carbons (C) and carbonyls are absent in DEPT-135 spectra.
Predicted ¹³C NMR Spectrum (101 MHz, CDCl₃):
| Label | Chemical Shift (δ, ppm) | DEPT-135 | Assignment | Rationale |
| C1 | ~182-185 | Absent | C =O (Carbonyl) | Typical downfield shift for a saturated aliphatic carboxylic acid carbon.[3][8] |
| C2 | ~40 (example) | Absent | C (Quaternary) | The quaternary carbon of the cyclopropane ring. |
| C3 | ~35 (example) | Negative | -C H₂- (Methylene Bridge) | Methylene carbon linking the two rings. |
| C4 | ~20 (example) | Positive | -C H- (Cyclopropyl Methine) | Methine carbon on the second cyclopropane ring. |
| C5, C6 | ~10-15 (example) | Negative | -C H₂- (Cyclopropyl Methylene) | Methylene carbons of the first cyclopropane ring. |
| C7, C8 | ~5-10 (example) | Negative | -C H₂- (Cyclopropyl Methylene) | Methylene carbons of the second cyclopropane ring. Cyclopropane carbons are uniquely shielded.[13] |
2D NMR: Establishing Connectivity
While 1D NMR provides the pieces of the puzzle, 2D NMR shows how they fit together. For this molecule, a suite of 2D experiments is not just helpful, but necessary.[10][14]
Caption: The synergistic role of 2D NMR experiments.
1. COSY (¹H-¹H Correlation Spectroscopy):
-
Purpose: To identify protons that are coupled to each other (typically through 2-3 bonds).
-
Key Expected Correlations:
-
A cross-peak between the methylene bridge protons (Hₓ) and the methine proton (Hᵧ).
-
Cross-peaks showing couplings between protons within each cyclopropane ring.
-
2. HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To directly correlate each proton with the carbon atom it is attached to. This is the most reliable way to assign the signals in the ¹³C spectrum.
-
Key Expected Correlations:
-
Hₓ will correlate with C3.
-
Hᵧ will correlate with C4.
-
The upfield Hբ and Hₑ protons will correlate with their respective cyclopropyl methylene carbons (C5-C8).
-
3. HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: This is the critical experiment for this molecule. It reveals correlations between protons and carbons over 2-3 bonds, allowing us to "see" across non-protonated quaternary centers.
-
The Decisive Correlations:
-
From Methylene Bridge Protons (Hₓ): A correlation to the quaternary carbon (C2) and the methine carbon (C4) is expected, confirming the -CH₂-CH- linkage. Crucially, a correlation from Hₓ to C2 definitively links the two cyclopropane rings via the methylene bridge.
-
From Cyclopropyl Protons (Hₑ): Protons on the first ring (Hₑ) should show a correlation to the quaternary carbon (C2) and the carbonyl carbon (C1). This confirms the attachment of the carboxylic acid.
-
From Methine Proton (Hᵧ): A correlation to the methylene bridge carbon (C3) will confirm the connection from the other side.
-
NMR Experimental Protocols
-
Sample Preparation: Dissolve ~10-20 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Use a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion.
-
1D Spectra Acquisition:
-
¹H: Acquire with a 30° pulse angle and a relaxation delay of at least 1 second.
-
¹³C{¹H}: Acquire with proton decoupling, a 45° pulse angle, and a relaxation delay of 2 seconds.
-
DEPT-135: Use standard DEPT-135 pulse sequence parameters.
-
-
2D Spectra Acquisition:
-
COSY: Use a gradient-selected (gCOSY) pulse sequence.
-
HSQC: Use a gradient-selected, sensitivity-enhanced HSQC pulse sequence optimized for a one-bond ¹J_CH coupling of ~145 Hz.
-
HMBC: Use a gradient-selected HMBC pulse sequence with the long-range coupling delay optimized for _n_J_CH = 8-10 Hz. This is key for observing correlations to the quaternary carbon.
-
Data Synthesis and Final Validation
The final step is to collate all the spectroscopic evidence into a single, cohesive argument that validates the structure of this compound.
Caption: Key HMBC correlations confirming the molecular skeleton.
By systematically analyzing the data—confirming the molecular formula by HRMS, identifying the carboxylic acid by IR, mapping the proton and carbon environments with 1D NMR, and crucially, connecting all fragments across the quaternary carbon using HMBC—we arrive at an unambiguous structural assignment. Each piece of data corroborates the others, creating the self-validating system required for scientific rigor. This multi-technique approach ensures that the determined structure is not merely a plausible fit, but the only one that satisfies all experimental observations.
References
-
ResearchGate. (n.d.). Advanced NMR Spectroscopy Methods for Study of Structure and Properties of Small Molecules. Retrieved from ResearchGate. [Link]
-
Fiveable. (n.d.). Advanced NMR Techniques and Applications. Retrieved from Fiveable. [Link]
-
Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from Chemistry LibreTexts. [Link]
-
OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from OpenStax. [Link]
-
Chemistry LibreTexts. (2020). 21.3: Spectroscopy of Carboxylic Acids. Retrieved from Chemistry LibreTexts. [Link]
-
University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from University of Calgary. [Link]
-
ResearchGate. (n.d.). H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. Retrieved from ResearchGate. [Link]
-
ACS Publications. (2004). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. The Journal of Physical Chemistry A. [Link]
-
Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclopropane. Retrieved from Doc Brown's Chemistry. [Link]
-
SciSpace. (1967). The Crystal Structure of Bicyclopropyl. Retrieved from SciSpace. [Link]
-
NIH National Center for Biotechnology Information. (n.d.). Improved Detection and Quantification of Cyclopropane Fatty Acids via Homonuclear Decoupling Double Irradiation NMR Methods. Retrieved from PMC. [Link]
-
Washington University Open Scholarship. (2025). Localization of Cyclopropyl Groups and Alkenes Within Glycerophospholipids Using Gas-Phase Ion/Ion Chemistry. Retrieved from Washington University Open Scholarship. [Link]
-
Doc Brown's Chemistry. (n.d.). H-1 proton nmr spectrum of cyclopropane. Retrieved from Doc Brown's Chemistry. [Link]
-
PubMed. (2015). Anisotropy effect of three-membered rings in (1)H NMR spectra: quantification by TSNMRS and assignment of the stereochemistry. Retrieved from PubMed. [Link]
-
Royal Society of Chemistry. (2025). NMR spectroscopy of small molecules in solution. Retrieved from Royal Society of Chemistry. [Link]
-
Royal Society of Chemistry. (2023). Advances in NMR spectroscopy of small molecules in solution. Retrieved from Royal Society of Chemistry. [Link]
-
PubChem. (n.d.). Cyclopropylmethyl cyclopropanecarboxylate. Retrieved from PubChem. [Link]
-
PubChem. (n.d.). 1-Methylcyclopropanecarboxylic acid. Retrieved from PubChem. [Link]
-
ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from ESA-IPB. [Link]
-
PubMed. (1968). Mass spectrometry of derivatives of cyclopropene fatty acids. Journal of Lipid Research. [Link]
-
NIST WebBook. (n.d.). Cyclopropaneoctanoic acid, 2-[[2-[(2-ethylcyclopropyl)methyl]cyclopropyl]methyl]-, methyl ester. Retrieved from NIST WebBook. [Link]
-
Royal Society of Chemistry. (2017). Supplementary Information. Retrieved from Royal Society of Chemistry. [Link]
-
ResearchGate. (n.d.). 1 H (a) and 13 C NMR spectra of 4 (b). Retrieved from ResearchGate. [Link]
-
Organic Syntheses. (n.d.). cyclopropanecarboxylic acid. Retrieved from Organic Syntheses. [Link]
-
PubChem. (n.d.). Bicyclopropyl. Retrieved from PubChem. [Link]
-
SpectraBase. (n.d.). Cyclopropanecarboxylic acid, propyl ester. Retrieved from SpectraBase. [Link]
- Google Patents. (n.d.). CN104447293A - Method for preparing 1-methyl cyclopropane carboxylic acid.
-
Doc Brown's Chemistry. (n.d.). mass spectrum of cyclopropane. Retrieved from Doc Brown's Chemistry. [Link]
-
PubChemLite. (n.d.). Cyclopropanecarboxylic acid, 1-methylpropyl ester (C8H14O2). Retrieved from PubChemLite. [Link]
-
PubChemLite. (n.d.). 1-(cyclopropylmethyl)cyclopentane-1-carboxylic acid. Retrieved from PubChemLite. [Link]
-
ACS Publications. (n.d.). Structure determination of cyclopropane-substituted acids by mass spectrometry. Retrieved from ACS Publications. [Link]
- Google Patents. (n.d.). WO2016177845A1 - Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof.
-
Taylor & Francis. (n.d.). Structure elucidation – Knowledge and References. Retrieved from Taylor & Francis. [Link]
-
TCG Lifesciences. (2025). Discovery of 1-(Cyclopropylmethyl)-2-(Dibenzo[b,d]Thiophen-2-yl)-1H-Benzo[d]Imidazole-5-Carboxylic Acid as Orally Bioavailable EP4 Receptor Antagonist. Chemical Biology & Drug Design. [Link]
-
Kimia Undip. (n.d.). Elucidation of Molecular Structure of Organic Compounds (ES). Retrieved from Kimia Undip. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopropane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 4. Cyclopropylmethyl cyclopropanecarboxylate | C8H12O2 | CID 10534743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. fiveable.me [fiveable.me]
- 11. Anisotropy effect of three-membered rings in (1)H NMR spectra: quantification by TSNMRS and assignment of the stereochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Improved Detection and Quantification of Cyclopropane Fatty Acids via Homonuclear Decoupling Double Irradiation NMR Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 14. sites.esa.ipb.pt [sites.esa.ipb.pt]
A Technical Guide to the Spectroscopic Characterization of Substituted Cyclopropanecarboxylic Acids: A Case Study on 1-Methylcyclopropanecarboxylic Acid
Abstract: This technical guide provides an in-depth analysis of the spectroscopic data for 1-Methylcyclopropanecarboxylic acid (CAS: 6914-76-7), a representative substituted cyclopropanecarboxylic acid. Due to the limited availability of public data for 1-(Cyclopropylmethyl)cyclopropanecarboxylic acid, this guide will leverage the well-characterized nature of 1-Methylcyclopropanecarboxylic acid to illustrate the principles of spectroscopic analysis for this class of compounds. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The methodologies and interpretations presented herein are designed to serve as a foundational reference for the characterization of similar small-molecule entities possessing the cyclopropane moiety.
Introduction: The Significance of Spectroscopic Elucidation
Substituted cyclopropanecarboxylic acids are a class of compounds that feature prominently in medicinal chemistry and materials science. The strained three-membered ring of the cyclopropane group imparts unique conformational and electronic properties, which can be exploited to modulate the biological activity and physical characteristics of a molecule. Accurate and comprehensive structural elucidation is paramount for understanding structure-activity relationships (SAR) and ensuring the quality and purity of synthesized compounds.
This guide focuses on 1-Methylcyclopropanecarboxylic acid as a model system. Its relatively simple structure allows for a clear and unambiguous assignment of its spectroscopic signals, providing a valuable learning tool for interpreting the more complex spectra of related molecules. We will delve into the nuances of its NMR, IR, and MS spectra, explaining not just the data itself, but the underlying principles that govern the observed signals.
Molecular Structure and Isomeric Considerations
The fundamental step in any spectroscopic analysis is a thorough understanding of the molecule's structure. 1-Methylcyclopropanecarboxylic acid possesses a chiral center at the C1 position of the cyclopropane ring. However, as it is commonly synthesized and utilized as a racemic mixture, the spectroscopic data presented here represents this mixture.
Figure 1: 2D Structure of 1-Methylcyclopropanecarboxylic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy
The proton NMR spectrum of 1-Methylcyclopropanecarboxylic acid is characterized by the distinct signals of the methyl and cyclopropyl protons. The high-field (upfield) chemical shifts of the cyclopropyl protons are a hallmark of this strained ring system, arising from the anisotropic magnetic field generated by the ring currents.
Table 1: ¹H NMR Spectroscopic Data for 1-Methylcyclopropanecarboxylic acid
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~12.0 | Singlet (broad) | 1H | -COOH |
| 1.45 | Singlet | 3H | -CH₃ |
| 1.25 - 1.15 | Multiplet | 2H | Cyclopropyl CH₂ |
| 0.80 - 0.70 | Multiplet | 2H | Cyclopropyl CH₂ |
Data sourced from publicly available spectra and typical chemical shift ranges.
Experimental Protocol: ¹H NMR Acquisition
A standardized protocol for acquiring a high-quality ¹H NMR spectrum is crucial for reproducibility and accurate interpretation.
-
Sample Preparation: Dissolve approximately 5-10 mg of 1-Methylcyclopropanecarboxylic acid in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical; CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the sample. TMS provides a reference signal at 0.00 ppm.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for improved signal dispersion and resolution.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is generally appropriate.
-
-
Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase the spectrum and perform baseline correction. Calibrate the chemical shift scale to the internal standard (TMS at 0.00 ppm).
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the number and electronic environment of the carbon atoms in the molecule.
Table 2: ¹³C NMR Spectroscopic Data for 1-Methylcyclopropanecarboxylic acid
| Chemical Shift (δ) ppm | Assignment |
| ~182 | -COOH |
| ~25 | -C(CH₃)(COOH) |
| ~22 | -CH₃ |
| ~18 | Cyclopropyl CH₂ |
Data sourced from publicly available spectra and typical chemical shift ranges.[1]
Experimental Protocol: ¹³C NMR Acquisition
-
Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) is often required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
-
Instrumentation: A high-field NMR spectrometer with a broadband probe is necessary.
-
Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom.
-
Number of Scans: A significantly larger number of scans (e.g., 1024 or more) is typically required compared to ¹H NMR.
-
Relaxation Delay: A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.
-
-
Data Processing: Similar processing steps as for ¹H NMR are applied. The solvent signal is used for chemical shift calibration (e.g., CDCl₃ at 77.16 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of 1-Methylcyclopropanecarboxylic acid is dominated by the characteristic absorptions of the carboxylic acid group.
Table 3: Key IR Absorption Bands for 1-Methylcyclopropanecarboxylic acid
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad, Strong | O-H stretch (carboxylic acid dimer) |
| ~2950 | Medium | C-H stretch (aliphatic) |
| ~1700 | Strong | C=O stretch (carboxylic acid dimer) |
| ~1420 | Medium | O-H bend |
| ~1220 | Strong | C-O stretch |
Data sourced from publicly available spectra and established correlation tables.[2][3][4][5]
Experimental Protocol: FTIR-ATR Acquisition
Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for IR spectroscopy.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum.
-
Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the sample spectrum.
-
Data Processing: The instrument's software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.
Table 4: Key Mass Spectral Data for 1-Methylcyclopropanecarboxylic acid
| m/z | Relative Intensity (%) | Assignment |
| 100 | Moderate | [M]⁺ (Molecular Ion) |
| 85 | High | [M - CH₃]⁺ |
| 55 | Very High (Base Peak) | [C₄H₇]⁺ |
| 45 | High | [COOH]⁺ |
Data sourced from the NIST Mass Spectrometry Data Center and ChemicalBook.[6][7]
Proposed Fragmentation Pathway
Figure 2: Proposed electron ionization (EI) fragmentation pathway for 1-Methylcyclopropanecarboxylic acid.
Experimental Protocol: GC-MS Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for the analysis of volatile and semi-volatile compounds.
-
Sample Preparation: Prepare a dilute solution of the analyte in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
GC Separation:
-
Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.
-
Column: Use a capillary column with a suitable stationary phase (e.g., a non-polar phase like DB-5ms) to separate the components of the sample.
-
Temperature Program: Employ a temperature gradient to elute the analyte.
-
-
MS Detection:
-
Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.
-
Mass Analyzer: A quadrupole or ion trap mass analyzer is commonly used.
-
Detection: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-200).
-
-
Data Analysis: Identify the peak corresponding to the analyte in the total ion chromatogram (TIC) and analyze the corresponding mass spectrum.
Conclusion: A Synergistic Approach to Structural Verification
The comprehensive spectroscopic analysis of 1-Methylcyclopropanecarboxylic acid demonstrates the power of a multi-technique approach to structural elucidation. Each method provides a unique and complementary piece of the structural puzzle:
-
NMR spectroscopy defines the carbon-hydrogen framework.
-
IR spectroscopy confirms the presence of key functional groups.
-
Mass spectrometry establishes the molecular weight and provides insights into the molecule's stability and fragmentation.
By integrating the data from these techniques, researchers can confidently confirm the structure and purity of their synthesized compounds, a critical step in any chemical research and development endeavor. The principles and protocols outlined in this guide for 1-Methylcyclopropanecarboxylic acid can be readily adapted for the characterization of other, more complex, substituted cyclopropane derivatives.
References
-
1-Methylcyclopropanecarboxylic acid. PubChem. [Link]
-
1-Methylcyclopropanecarboxylic acid. NIST WebBook. [Link]
-
1-Methylcyclopropanecarboxylic acid, potassium salt - Optional[FTIR] - Spectrum. SpectraBase. [Link]
-
1-Methylcyclopropanecarboxylic acid. SIELC Technologies. [Link]
-
IR: carboxylic acids. University of Calgary. [Link]
-
1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000535). Human Metabolome Database. [Link]
-
Methyl cyclopropanecarboxylate. PubChem. [Link]
-
20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]
Sources
- 1. 1-METHYLCYCLOPROPANE-1-CARBOXYLIC ACID(6914-76-7) 13C NMR spectrum [chemicalbook.com]
- 2. 1-Methylcyclopropanecarboxylic acid | C5H8O2 | CID 81326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-METHYLCYCLOPROPANE-1-CARBOXYLIC ACID(6914-76-7) IR Spectrum [chemicalbook.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 1-METHYLCYCLOPROPANE-1-CARBOXYLIC ACID(6914-76-7) MS spectrum [chemicalbook.com]
- 7. 1-Methylcyclopropanecarboxylic acid [webbook.nist.gov]
A Technical Guide to the Synthesis of Novel Cyclopropane Derivatives
Introduction: The Enduring Significance of the Three-Membered Ring
The cyclopropane motif, a seemingly simple three-carbon ring, has captivated chemists for over a century. Its inherent ring strain, a consequence of compressed bond angles, bestows upon it unique electronic properties and reactivity, making it far more than a mere saturated carbocycle.[1][2] In the pharmaceutical and agrochemical industries, the incorporation of a cyclopropane ring can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[3][4] Consequently, cyclopropane-containing compounds are prevalent in a wide array of bioactive natural products and synthetic drugs, including pyrethroid insecticides and quinolone antibiotics.[5]
This guide provides an in-depth exploration of the core synthetic strategies for constructing novel cyclopropane derivatives. Eschewing a simple recitation of protocols, we will delve into the mechanistic underpinnings of these transformations, providing the causal logic behind experimental choices. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of cyclopropanes in their own work. We will traverse the landscape from classical, stoichiometric methods to modern, catalytic, and asymmetric approaches, offering field-proven insights and detailed experimental frameworks.
I. Foundational Strategies: Carbenoid-Mediated Cyclopropanations
The most direct and conceptually straightforward route to cyclopropanes involves the formal [2+1] cycloaddition of a carbene or a carbenoid equivalent to an alkene.[6] The choice of carbene precursor and the method of its generation are critical determinants of the reaction's scope, efficiency, and stereoselectivity.
The Simmons-Smith Reaction: A Stoichiometric Workhorse
First reported in 1958, the Simmons-Smith reaction remains a robust and widely used method for the cyclopropanation of alkenes.[7][8] The key reactive species is an organozinc carbenoid, typically iodomethylzinc iodide, generated in situ from diiodomethane and a zinc-copper couple.[5][9]
Causality Behind the Choice: The Simmons-Smith reaction is prized for its operational simplicity and its tolerance of a wide variety of functional groups, including alcohols, ethers, and halides, under neutral conditions.[7][9] The reaction proceeds via a concerted, cheletropic mechanism, ensuring that the stereochemistry of the starting alkene is preserved in the cyclopropane product.[7][10] This stereospecificity is a key advantage.
A significant feature is its susceptibility to directing effects. Allylic alcohols, for instance, can coordinate to the zinc carbenoid, directing the methylene transfer to the syn face of the double bond with high diastereoselectivity.[9][11][12]
Diagram: Simmons-Smith Reaction Mechanism
Caption: The Simmons-Smith reaction proceeds via an organozinc carbenoid.
While effective, the classical Simmons-Smith reaction requires stoichiometric amounts of the zinc-copper couple. Modifications, such as the Furukawa modification using diethylzinc (Et₂Zn), have been developed to improve reactivity and reproducibility.[7]
Transition Metal-Catalyzed Decomposition of Diazo Compounds
A more versatile and catalytically efficient approach to cyclopropanation involves the transition metal-catalyzed decomposition of diazo compounds, most commonly ethyl diazoacetate (EDA).[13] Metals such as copper, rhodium, and cobalt are highly effective in promoting this transformation.[5][13]
Causality Behind the Choice: This method offers significant advantages over stoichiometric approaches. The use of a catalyst in small quantities makes the process more atom-economical and environmentally benign. Furthermore, the development of chiral ligands for the metal catalysts has enabled powerful asymmetric variants, providing access to enantioenriched cyclopropanes, which are crucial for pharmaceutical applications.[14]
The reaction proceeds through the formation of a metal carbene intermediate. The diazo compound coordinates to the metal center, followed by the extrusion of dinitrogen gas to generate the highly reactive metal carbene, which then transfers the carbene fragment to the alkene.[13]
Diagram: Catalytic Cycle of Diazo-Based Cyclopropanation
Caption: General catalytic cycle for transition metal-mediated cyclopropanation.
Rhodium carboxylate complexes, like dirhodium tetraacetate [Rh₂(OAc)₄], are particularly effective catalysts.[13] The choice of ligand on the rhodium center can be tuned to control both the reactivity and selectivity of the cyclopropanation.
Challenges and Modern Solutions: A significant drawback of using diazo compounds is their potential instability and explosive nature, especially for non-stabilized variants.[15][16] This has spurred research into safer carbene precursors. Recent breakthroughs have shown that gem-dichloroalkanes can serve as precursors to non-stabilized carbenes in cobalt-catalyzed asymmetric cyclopropanations, offering a safer alternative to diazoalkanes.[15][16] Similarly, direct deoxygenative cyclopropanation from 1,2-dicarbonyl compounds using molybdenum catalysts circumvents the need for hazardous diazo reagents.[17]
II. Asymmetric Cyclopropanation: The Quest for Chirality
The synthesis of single-enantiomer cyclopropanes is of paramount importance for the development of chiral drugs.[12][18] This has driven the development of sophisticated asymmetric cyclopropanation methods, which can be broadly categorized into metal-catalyzed and organocatalytic approaches.
Asymmetric Metal Catalysis
The most successful strategies for asymmetric cyclopropanation rely on chiral transition metal complexes.[14] By employing a chiral ligand, the catalyst creates a chiral environment around the metal center, which differentiates between the two prochiral faces of the alkene during the carbene transfer step.
Key Catalyst Systems:
-
Copper-Bisoxazoline (BOX) Complexes: Copper complexes with C₂-symmetric bis(oxazoline) ligands were among the first highly successful catalysts for enantioselective cyclopropanation.
-
Rhodium-Proline Derived Catalysts: Chiral dirhodium carboxylate and carboxamidate catalysts, often derived from amino acids like proline, have proven to be exceptionally effective for a wide range of alkenes and diazo compounds.
-
Cobalt-Porphyrin Complexes: Inspired by the structure of cytochrome P450 enzymes, chiral cobalt-porphyrin complexes have been developed for asymmetric cyclopropanation, demonstrating high enantioselectivity.[5]
Comparative Performance of Asymmetric Catalysts
| Catalyst System | Typical Substrates | Typical ee (%) | Key Advantages |
| Cu-BOX | Styrenes, Dienes | 90-99% | Readily available ligands, well-studied |
| Rh₂(chiral ligand)₄ | Diverse Alkenes | 95->99% | High turnover numbers, excellent control |
| Co-Porphyrin | Styrenes | 85-98% | Biomimetic, tunable electronic properties |
| Co-(chiral ligand) | Mono-, 1,1-, and internal alkenes | >80-97% | Uses safe gem-dichloroalkane precursors[16] |
Asymmetric Organocatalysis
In recent years, organocatalysis has emerged as a powerful, metal-free alternative for asymmetric synthesis.[19] In the context of cyclopropanation, chiral amines and other small organic molecules are used to catalyze the reaction, often through the formation of chiral intermediates like iminium ions or ylides.[18][20]
Causality Behind the Choice: Organocatalysis offers the advantage of avoiding potentially toxic and expensive transition metals, aligning with the principles of green chemistry.[19] These reactions are often operationally simple and do not require inert atmospheres or dry solvents.[19]
One prominent strategy involves the reaction of α,β-unsaturated aldehydes with sulfonium ylides, catalyzed by a chiral secondary amine (e.g., a prolinol derivative). The amine catalyst activates the aldehyde by forming a chiral iminium ion, which then undergoes a stereocontrolled Michael addition from the ylide, followed by an intramolecular ring closure.[19] This approach, based on the concept of "Directed Electrostatic Activation," allows for the formation of trisubstituted cyclopropanes with high enantioselectivity.[18][20]
III. Specialized Cyclopropane Derivatives and Their Synthesis
Beyond simple alkyl or aryl substitution, the synthesis of cyclopropanes bearing specific functional groups opens up a vast landscape of synthetic possibilities. These "activated" cyclopropanes serve as versatile building blocks for more complex molecular architectures.
Donor-Acceptor (D-A) Cyclopropanes
Cyclopropanes substituted with both an electron-donating (D) and an electron-accepting (A) group on adjacent carbons are known as donor-acceptor (D-A) cyclopropanes.[21][22] This substitution pattern polarizes the cyclopropane ring, making it susceptible to facile ring-opening reactions under mild conditions, typically with a Lewis acid.[21][22][23] This reactivity makes them powerful precursors to 1,3-dipoles, which can participate in a variety of cycloaddition and annulation reactions to form five-membered carbo- and heterocycles.[21][22]
Synthetic Approaches: D-A cyclopropanes are most commonly synthesized via the reaction of an electron-rich alkene (the donor component) with a carbene bearing an electron-withdrawing group (the acceptor component), often generated from a diazocarbonyl compound.[23] Alternatively, the Corey-Chaykovsky reaction, involving the reaction of electrophilic alkenes with sulfur ylides, is another key method.[24]
Vinylcyclopropanes (VCPs)
Vinylcyclopropanes are another class of highly versatile synthetic intermediates.[25] The conjugation of the vinyl group with the strained three-membered ring enables a unique set of rearrangements and cycloaddition reactions, most notably the vinylcyclopropane-cyclopentene rearrangement.[26] This thermally or photochemically induced ring expansion provides a powerful route to five-membered rings.[26]
Transition metal catalysis has dramatically expanded the synthetic utility of VCPs, enabling a variety of formal cycloaddition reactions, such as [3+2], [5+2], and [3+3] annulations, to construct diverse carbocyclic frameworks.[27]
Cyclopropanols via the Kulinkovich Reaction
The Kulinkovich reaction provides a direct and efficient method for synthesizing cyclopropanols from carboxylic esters using Grignard reagents in the presence of a titanium(IV) alkoxide catalyst.[28][29][30] This organometallic transformation proceeds through a key titanacyclopropane intermediate, which acts as a 1,2-dicarbanion equivalent.[29][31]
Causality Behind the Choice: This reaction is synthetically valuable because it converts readily available esters into highly functionalized cyclopropanols.[30] Cyclopropanols themselves are useful intermediates, as the hydroxyl group can direct subsequent reactions or facilitate ring-opening under acidic or basic conditions. The reaction proceeds under mild conditions and has been applied in the total synthesis of numerous natural products.[28][30]
Protocol: A Representative Kulinkovich Hydroxycyclopropanation
-
Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen inlet is assembled.
-
Reagent Charging: The flask is charged with the starting ester (1.0 eq) and a solution of titanium(IV) isopropoxide (Ti(Oi-Pr)₄, typically 0.1-1.0 eq) in an anhydrous ether solvent (e.g., THF or diethyl ether).
-
Grignard Addition: A solution of ethylmagnesium bromide (EtMgBr, typically 2-3 eq) in the same solvent is added dropwise via the dropping funnel at room temperature. The reaction mixture is then gently refluxed.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Upon completion, the reaction is cooled to 0 °C and quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[32]
-
Extraction and Purification: The resulting mixture is stirred, filtered through celite, and the organic layer is separated. The aqueous layer is extracted with an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.[32]
IV. The Bio-Catalytic Frontier
Nature has also evolved enzymes capable of forming cyclopropane rings. Cyclopropane fatty acid synthases (CFAS), for example, use S-adenosylmethionine (SAM) as a methylene source to cyclopropanate unsaturated fatty acids in phospholipids.[33] Inspired by nature, researchers are now engineering enzymes, such as variants of cytochrome P450 and myoglobin, to perform asymmetric cyclopropanation reactions in vitro.[3][5]
Causality Behind the Choice: Biocatalysis offers the potential for unparalleled stereoselectivity under environmentally benign, aqueous conditions.[34] By harnessing the power of directed evolution, enzymes can be tailored to accept non-natural substrates and catalyze synthetically challenging transformations with exquisite control.[5] Recent work has demonstrated that engineered tautomerases can catalyze the enantioselective synthesis of various cyclopropanes via a cofactor-independent mechanism involving iminium ion intermediates.[34][35]
Conclusion and Future Outlook
The synthesis of cyclopropane derivatives has evolved from classical stoichiometric methods to highly sophisticated catalytic and asymmetric strategies. The ongoing drive for efficiency, selectivity, and sustainability continues to push the boundaries of what is possible. The development of novel catalytic systems that utilize safe and abundant starting materials, such as the use of gem-dihalides or the deoxygenative coupling of carbonyls, represents a significant step forward.[16][17] Furthermore, the burgeoning field of biocatalysis promises to deliver new, environmentally friendly routes to chiral cyclopropanes with selectivities that rival or even surpass traditional chemical methods.[34] As our understanding of reaction mechanisms deepens and our ability to design novel catalysts—be they metallic, organic, or biological—improves, the cyclopropane ring will undoubtedly continue to be a central and enabling structural motif in the future of chemical synthesis and drug discovery.
References
- Kulinkovich reaction. Grokipedia.
- Kulinkovich Reaction. Organic Chemistry Portal.
- Donor−Acceptor-Substituted Cyclopropane Derivatives and Their Application in Organic Synthesis.
- Kulinkovich reaction. Wikipedia.
- Synthetic Applications and Methodological Developments of Donor–Acceptor Cyclopropanes and Rel
- Catalytic Asymmetric Cyclopropanations with Nonstabilized Carbenes. Unknown Source.
- The Kulinkovich hydroxycyclopropanation reaction in natural product synthesis. RSC Publishing - Organic & Biomolecular Chemistry.
- Catalytic Asymmetric Cyclopropanations with Non-Stabilized Carbenes. PubMed Central.
- TRANSITION METAL CATALYZED SIMMONS–SMITH TYPE CYCLOPROPAN
- Enantioselective Organocatalytic Cyclopropanations. The Identification of a New Class of Iminium Catalyst Based upon Directed Electrostatic Activation. Journal of the American Chemical Society.
- Synthetic Applications and Methodological Developments of DonorAcceptor Cyclopropanes and Rel
- Total synthesis of cyclopropane-containing natural products: recent progress (2016–2024). Unknown Source.
- Current biocatalytic cyclopropanation methodologies and aim of this work.
- Organocatalytic Cyclopropanation of Olefins.
- Enantioselective organocatalytic cyclopropanations.
- Kulinkovich Reaction: Mechanism & Examples. NROChemistry.
- Biocatalytic Synthesis of Trisubstituted Cyclopropanes Containing Fluoromethyl
- Cyclopropan
- Recent advances in the synthesis of cyclopropanes. RSC Publishing - Organic & Biomolecular Chemistry.
- Biocatalytic Asymmetric Cyclopropanations via Enzyme‐Bound Iminium Ion Intermedi
- Metal-catalyzed cyclopropan
- Organocatalytic Cyclopropanation of (E)-Dec-2-enal: Synthesis, Spectral Analysis and Mechanistic Understanding.
- Simmons-Smith Reaction. Organic Chemistry Portal.
- Transition Metal-Catalyzed Cyclopropanation of Alkenes in Water: Catalyst Efficiency and in Situ Generation of the Diazo Reagent.
- Vinylcyclopropane rearrangement. Wikipedia.
- Asymmetric Cyclopropan
- Full article: Transition metal catalyzed asymmetric cyclopropanation via diazo decomposition: Ligand architecture defining stereoselectivity. Taylor & Francis Online.
- Catalytic Asymmetric Deoxygenative Cyclopropanation Reactions by a Chiral Salen-Mo Catalyst. Journal of the American Chemical Society.
- Transition‐metal‐catalyzed cyclopropanation.
- Biocatalytic Asymmetric Cyclopropanations via Enzyme‐Bound Iminium Ion Intermediates. the University of Groningen research portal.
- Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. RSC Publishing - Organic Chemistry Frontiers.
- Recent Advances in Synthesis of Cyclopropanes.
- (PDF) Brief review on cyclopropane analogs: Synthesis and their pharmacological applications.
- Methods for the synthesis of donor-acceptor cyclopropanes.
- Recent Advances in the Synthesis and Reactivity of Vinylcyclopropanes.
- Enantioselective organocatalytic cyclopropan
- Simmons-Smith Reaction. NROChemistry.
- Synthesis of donor–acceptor (D–A) cyclopropanes 2.
- Asymmetric Cyclopropan
- Simmons–Smith reaction. Wikipedia.
- Reaction Pathways of the Simmons−Smith Reaction. Journal of the American Chemical Society.
- Vinylcyclopropane Derivatives in Transition-Metal-Catalyzed Cycloadditions for the Synthesis of Carbocyclic Compounds. Unknown Source.
- Simmons–Smith reaction. Grokipedia.
- Vinylcyclopropane Derivatives in Transition-Metal-Catalyzed Cycloadditions for the Synthesis of Carbocyclic Compounds. ACS Publications - The Journal of Organic Chemistry.
- Revolutionary reactivity of vinyl cyclopropane: a rhodium-catalyzed enantioconvergent and chemodivergent rearrangement. ChemRxiv.
- Cyclopropanation of unactivated alkenes with non-stabilized iron carbenes. NIH - PMC.
- Clever carbene chemistry offers unified way to make cyclopropanes. Unknown Source.
- Cyclopropanation of Alkenes. Master Organic Chemistry.
- Commonly used methods for cyclopropanation reactions.
Sources
- 1. Recent advances in the synthesis of cyclopropanes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 4. researchgate.net [researchgate.net]
- 5. Cyclopropanation - Wikipedia [en.wikipedia.org]
- 6. Total synthesis of cyclopropane-containing natural products: recent progress (2016–2024) - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. grokipedia.com [grokipedia.com]
- 10. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]
- 11. Simmons-Smith Reaction [organic-chemistry.org]
- 12. application.wiley-vch.de [application.wiley-vch.de]
- 13. Metal-catalyzed cyclopropanations - Wikipedia [en.wikipedia.org]
- 14. tandfonline.com [tandfonline.com]
- 15. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 16. Catalytic Asymmetric Cyclopropanations with Non-Stabilized Carbenes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Enantioselective organocatalytic cyclopropanations. The identification of a new class of iminium catalyst based upon directed electrostatic activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Synthetic Applications and Methodological Developments of Donor–Acceptor Cyclopropanes and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 22. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 23. pubs.acs.org [pubs.acs.org]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Vinylcyclopropane rearrangement - Wikipedia [en.wikipedia.org]
- 27. pubs.acs.org [pubs.acs.org]
- 28. grokipedia.com [grokipedia.com]
- 29. Kulinkovich Reaction [organic-chemistry.org]
- 30. The Kulinkovich hydroxycyclopropanation reaction in natural product synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 31. Kulinkovich reaction - Wikipedia [en.wikipedia.org]
- 32. Kulinkovich Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 33. researchgate.net [researchgate.net]
- 34. Biocatalytic Asymmetric Cyclopropanations via Enzyme‐Bound Iminium Ion Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 35. research.rug.nl [research.rug.nl]
The Cyclopropane Ring: A Small Scaffold with a Large Impact on Biological Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Unique Physicochemical Landscape of the Cyclopropyl Moiety
In the vast and ever-evolving field of medicinal chemistry, the relentless pursuit of novel therapeutic agents with enhanced potency, selectivity, and favorable pharmacokinetic profiles is paramount. Among the myriad of structural motifs employed in drug design, the humble cyclopropane ring has emerged as a powerful and versatile tool.[1][2][3] This highly strained, three-membered carbocycle possesses a unique combination of rigidity and electronic character that sets it apart from its acyclic or larger cyclic counterparts.[4][5] The inherent ring strain forces the C-C-C bond angles to approximately 60°, leading to "bent" or "banana" bonds with significant p-character.[2][3] This endows the cyclopropane ring with some properties akin to a carbon-carbon double bond, influencing its interactions with biological targets.[4]
The conformational rigidity imparted by the cyclopropyl group is a key asset in rational drug design.[1][4] By locking a portion of a molecule into a specific spatial arrangement, it can pre-organize the pharmacophore for optimal binding to a receptor or enzyme active site, thereby enhancing potency and selectivity.[1] This reduction in conformational entropy upon binding can lead to a more favorable free energy of binding.[2] Furthermore, the cyclopropyl group is generally resistant to metabolic degradation, offering a significant advantage in improving the in vivo half-life of drug candidates.[1][4] This enhanced metabolic stability can lead to improved dosing regimens and better patient compliance.[1] This guide will provide an in-depth exploration of the diverse biological activities of cyclopropanecarboxylic acid analogs, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies used to evaluate their therapeutic potential.
Enzyme Inhibition: A Major Arena for Cyclopropanecarboxylic Acid Analogs
The unique structural and electronic properties of the cyclopropane ring make it an excellent scaffold for the design of enzyme inhibitors. Cyclopropanecarboxylic acid and its derivatives have been successfully employed to target a wide range of enzymes implicated in various physiological and pathological processes.
Inhibition of Ethylene Biosynthesis in Plants: Targeting ACC Oxidase
In the realm of plant biology, ethylene is a crucial phytohormone that regulates numerous aspects of growth, development, and senescence.[6] The immediate precursor to ethylene is 1-aminocyclopropane-1-carboxylic acid (ACC).[6] The final step in ethylene biosynthesis is the oxidation of ACC to ethylene, a reaction catalyzed by ACC oxidase (ACO).[6] Cyclopropanecarboxylic acid analogs, by virtue of their structural similarity to ACC, can act as potent inhibitors of this key enzyme.[6]
Mechanism of Action:
Cyclopropanecarboxylic acid derivatives act as competitive inhibitors of ACC oxidase. They bind to the active site of the enzyme, preventing the binding of the natural substrate, ACC, and thereby blocking the production of ethylene.[6] The strained cyclopropane ring mimics the conformation of ACC within the enzyme's active site.
Structure-Activity Relationship (SAR):
The inhibitory activity of cyclopropanecarboxylic acid analogs against ACC oxidase is highly dependent on the nature and position of substituents on the cyclopropane ring. For instance, the presence of a phenyl group at the 2-position, as seen in (E)-2-phenyl-1-chlorocyclopropane-1-carboxylic acid, has been shown to enhance inhibitory activity.[6] In silico docking studies have been instrumental in predicting the binding affinities of various analogs and guiding the synthesis of more potent inhibitors.[6]
Experimental Protocol: In Vitro ACC Oxidase Inhibition Assay
This protocol outlines a method for determining the in vitro inhibitory activity of cyclopropanecarboxylic acid analogs against ACC oxidase.
Materials:
-
Purified or partially purified ACC oxidase enzyme
-
1-Aminocyclopropane-1-carboxylic acid (ACC)
-
Test compounds (cyclopropanecarboxylic acid analogs)
-
Reaction buffer (e.g., 50 mM MOPS, pH 7.2, 10% glycerol, 5 mM ascorbic acid, 20 mM sodium bicarbonate, 0.1 mM DTT)[7]
-
Gas-tight vials
-
Gas chromatograph (GC) equipped with a flame ionization detector (FID)
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a gas-tight vial, prepare the reaction mixture containing the reaction buffer, a known concentration of ACC, and the desired concentration of the test compound.
-
Initiate the reaction by adding the ACC oxidase enzyme to the vial.
-
Seal the vial immediately and incubate at a controlled temperature (e.g., 30°C) with gentle shaking for a defined period (e.g., 60 minutes).[7]
-
After the incubation period, take a headspace sample using a gas-tight syringe.
-
Inject the sample into the GC to quantify the amount of ethylene produced.
-
Include appropriate controls, such as a reaction with no inhibitor (positive control) and a reaction with no enzyme (negative control).
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Antidepressant Activity: Modulating Monoamine Neurotransmission
Cyclopropanecarboxylic acid derivatives have also shown significant promise as potential antidepressants.[8] One notable example is midalcipran, a serotonin-norepinephrine reuptake inhibitor (SNRI) that features a cyclopropane scaffold.[8]
Mechanism of Action:
The antidepressant effects of many cyclopropanecarboxylic acid analogs are attributed to their ability to inhibit the reuptake of monoamine neurotransmitters, such as serotonin and norepinephrine, from the synaptic cleft.[8] By blocking the serotonin transporter (SERT) and the norepinephrine transporter (NET), these compounds increase the concentration of these neurotransmitters in the synapse, leading to enhanced neurotransmission and an alleviation of depressive symptoms. Some cyclopropylamines also act as mechanism-based inhibitors of monoamine oxidases (MAO), enzymes responsible for the degradation of monoamine neurotransmitters.[9][10] This inhibition leads to an increase in the levels of these neurotransmitters in the brain.[11]
Structure-Activity Relationship (SAR):
The SAR for antidepressant activity is complex and depends on the specific target (e.g., SERT, NET, or MAO). For aryl-substituted aminomethylcyclopropanecarboxylic acids, the nature and position of the substituent on the aryl ring, as well as the stereochemistry of the cyclopropane ring, are crucial for activity and selectivity.[8] For MAO inhibitors, the stereochemistry of the cyclopropylamine and the nature of the substituents on the nitrogen and the ring significantly influence their potency and selectivity for MAO-A versus MAO-B.[9][10] For instance, cis-N-benzyl-2-methoxycyclopropylamine has been identified as a potent and selective irreversible inhibitor of MAO-B.[9]
Antibacterial Agents: Targeting Essential Bacterial Enzymes
The emergence of antibiotic-resistant bacteria poses a significant threat to global health, necessitating the discovery of novel antibacterial agents with new mechanisms of action. Cyclopropanecarboxylic acid derivatives have been explored as inhibitors of essential bacterial enzymes that are absent in mammals, making them attractive targets for selective antibacterial therapy.
O-Acetylserine Sulfhydrylase (OASS) Inhibition
O-acetylserine sulfhydrylase (OASS) is a key enzyme in the cysteine biosynthesis pathway in bacteria and plants.[12] As mammals synthesize cysteine through a different pathway, OASS represents a promising target for the development of new antibiotics.[12]
Mechanism of Action:
Cyclopropanecarboxylic acid analogs can act as inhibitors of OASS by binding to the enzyme's active site.[12] The specific interactions and inhibitory mechanism can vary depending on the structure of the analog.
Structure-Activity Relationship (SAR):
Rational design and modification of 2-phenylcyclopropane carboxylic acids have led to the development of potent OASS inhibitors with nanomolar binding affinity.[12] However, a significant challenge has been achieving sufficient permeability across the bacterial cell membrane to exert an antibacterial effect.[12] Modifications aimed at improving permeability while maintaining high binding affinity are an active area of research.[12]
Experimental Protocol: OASS Inhibition Assay
This protocol describes a method to evaluate the inhibitory activity of compounds against OASS.
Materials:
-
Purified OASS enzyme
-
O-acetylserine (OAS)
-
Sodium sulfide (Na2S)
-
Test compounds
-
Assay buffer (e.g., 100 mM HEPES, pH 7.0)
-
Fluorometer
Procedure:
-
The binding affinity of the test compounds to OASS can be determined by monitoring the fluorescence of the pyridoxal 5'-phosphate (PLP) cofactor in the enzyme's active site.
-
In a cuvette, mix the purified OASS enzyme in the assay buffer.
-
Measure the baseline fluorescence emission spectrum (e.g., excitation at 412 nm, emission scan from 450 to 550 nm).
-
Add increasing concentrations of the test compound to the cuvette and record the fluorescence spectrum after each addition.
-
The binding of the inhibitor will cause a change in the fluorescence of the PLP cofactor.
-
The dissociation constant (Kd) can be calculated by fitting the fluorescence change data to a binding isotherm.
Antiviral and Antitumor Potential
The versatility of the cyclopropanecarboxylic acid scaffold extends to the development of antiviral and antitumor agents.
Antiviral Activity
Cyclopropanecarboxylic acid analogs have been investigated for their ability to inhibit the replication of various viruses.[13][14]
Mechanism of Action:
The antiviral mechanisms of these compounds can be diverse and target different stages of the viral life cycle.[14][15][16] For example, some analogs may inhibit viral entry into host cells, while others may interfere with viral nucleic acid replication or the function of essential viral enzymes like proteases or polymerases.[14][17] For instance, the prodrug 6-deoxycyclopropavir is converted in vivo to cyclopropavir, which is active against cytomegalovirus (CMV).[13]
Experimental Protocol: In Vitro Antiviral Assay (CPE Reduction Assay)
This is a common method to screen for antiviral activity by measuring the inhibition of the virus-induced cytopathic effect (CPE).[18][19][20][21]
Materials:
-
Susceptible host cell line (e.g., Vero 76 cells)[18]
-
Virus stock
-
Test compounds
-
Cell culture medium
-
96-well plates
Procedure:
-
Seed the 96-well plates with the host cells and allow them to form a monolayer.[18]
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Remove the growth medium from the cells and add the diluted test compounds.
-
Infect the cells with a known amount of virus. Include uninfected and untreated controls, as well as virus-infected but untreated controls.[18]
-
Incubate the plates until the virus control wells show significant CPE (typically 80-90%).[19]
-
Assess cell viability using a suitable reagent. The amount of viable cells is inversely proportional to the CPE.
-
Calculate the 50% effective concentration (EC50), which is the concentration of the compound that inhibits CPE by 50%.
-
A parallel cytotoxicity assay (without the virus) should be performed to determine the 50% cytotoxic concentration (CC50).[19]
-
The selectivity index (SI = CC50/EC50) is calculated to assess the therapeutic window of the compound.[20]
Antitumor Activity
Certain natural products containing cyclopropane rings have demonstrated significant antitumor activity.[24][25] While not all are carboxylic acid derivatives, they highlight the potential of this scaffold in cancer therapy.
Mechanism of Action:
The antitumor mechanisms of cyclopropane-containing compounds can involve the induction of apoptosis, inhibition of cell proliferation, and anti-angiogenic effects.[24][25] Some compounds may target specific signaling pathways that are dysregulated in cancer cells.[24]
Experimental Protocol: Cell-Based Antitumor Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential anticancer drugs.[22][23]
Materials:
-
Human tumor cell lines[26]
-
Test compounds
-
Cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
Procedure:
-
Seed the tumor cells in 96-well plates at a predetermined density.[22]
-
Allow the cells to attach and grow overnight.
-
Treat the cells with serial dilutions of the test compound for a specified period (e.g., 72 hours).[22]
-
After the incubation period, add MTT solution to each well and incubate for 1-4 hours.[23]
-
During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan product.
-
Add the solubilization solution to dissolve the formazan crystals.[23]
-
Measure the absorbance of the solution at a specific wavelength (e.g., 550 nm) using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells.
-
Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.
Neuroprotective Properties
Beyond their use as antidepressants, some cyclopropanecarboxylic acid analogs have demonstrated broader neuroprotective effects.[27][28]
Mechanism of Action:
The neuroprotective mechanisms can involve the mitigation of oxidative stress, reduction of neuroinflammation, and improvement of cognitive function.[27] For example, a synthesized 2-(5-cyclopropyl-6-thioxo-1,3,5-thiadiazinan-3-yl) acetic acid was shown to boost antioxidant enzyme levels and reduce inflammatory markers in an animal model of epilepsy.[27] These compounds may act on various signaling pathways involved in neuronal survival and function.
Synthesis Strategies
The biological evaluation of cyclopropanecarboxylic acid analogs is critically dependent on the availability of diverse and functionalized compounds. Several synthetic strategies have been developed to access this important class of molecules.
A common approach involves the cyclopropanation of α,β-unsaturated esters followed by hydrolysis of the ester to the carboxylic acid.[29] Photoredox catalysis has emerged as a powerful tool for the synthesis of functionalized cyclopropanes from carboxylic acids via a radical addition–polar cyclization cascade.[29][30][31][32] This method offers mild reaction conditions and excellent functional group tolerance, making it suitable for the late-stage diversification of complex molecules.[29]
Conclusion and Future Perspectives
Cyclopropanecarboxylic acid and its analogs represent a fascinating and highly valuable class of compounds in the field of drug discovery and development. Their unique structural and electronic properties, particularly their conformational rigidity and metabolic stability, have been successfully exploited to design potent and selective modulators of a wide range of biological targets. From regulating plant growth to combating human diseases such as cancer, viral infections, and depression, the versatility of the cyclopropane scaffold is undeniable.
The continued development of innovative synthetic methodologies will undoubtedly facilitate the creation of even more diverse and complex cyclopropanecarboxylic acid derivatives. Future research will likely focus on further elucidating the intricate structure-activity relationships for various biological targets, optimizing the pharmacokinetic properties of lead compounds, and exploring new therapeutic applications. The small ring with a big impact, the cyclopropane, is set to remain a cornerstone of medicinal chemistry for the foreseeable future, paving the way for the next generation of innovative medicines.
Visualizations
Diagram: The Role of the Cyclopropane Ring in Drug Design
Caption: A generalized workflow for determining the in vitro inhibitory potency of a compound.
References
-
In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential. protocols.io. (URL: [Link])
-
In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential. protocols.io. (URL: [Link])
-
New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators. Bioactive Compounds in Health and Disease. (URL: [Link])
-
The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. (URL: [Link])
-
The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed. (URL: [Link])
-
The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. ResearchGate. (URL: [Link])
-
In vitro Assay to Assess Efficacy of Potential Antiviral Compounds against Enterovirus D68. Bio-protocol. (URL: [Link])
-
Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition–Polar Cyclization Cascade. PMC. (URL: [Link])
-
Biosynthesis and Metabolism of Cyclopropane Rings in Natural Compounds. ResearchGate. (URL: [Link])
-
Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition–Polar Cyclization Cascade. Semantic Scholar. (URL: [Link])
-
Design and synthesis of substituted cyclopropanes as conformationally restrained dipeptide mimics. Wikimedia Commons. (URL: [Link])
-
The cyclopropylic strain-based conformational restriction. (a) General... ResearchGate. (URL: [Link])
-
Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition–Polar Cyclization Cascade. ResearchGate. (URL: [Link])
-
MTT Cell Assay Protocol. (URL: [Link])
-
(PDF) Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition-Polar Cyclization Cascade. ResearchGate. (URL: [Link])
-
Cyclopropanation Strategies in Recent Total Syntheses. Chemical Reviews. (URL: [Link])
-
Cytotoxicity Assay Protocol. protocols.io. (URL: [Link])
-
Cell Viability Assays. NCBI Bookshelf. (URL: [Link])
-
1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives. A new series of potential antidepressants. PubMed. (URL: [Link])
-
cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases. PubMed. (URL: [Link])
-
Synthesis and Antiviral Activity of 6-deoxycyclopropavir, a New Prodrug of Cyclopropavir. PubMed. (URL: [Link])
-
Neuroprotective Efficacy of Microwave‐Assisted Synthetized 2‐(5‐Cyclopropyl‐6‐Thioxo‐1,3,5‐Thiadiazinan‐3‐Yl) Acetic Acid in Mitigating Cognitive Deficits in Pentylenetetrazole‐Induced Mice Model. PMC. (URL: [Link])
-
Antitumor Activity and Mechanism of Action of the Cyclopenta[b]benzofuran, Silvestrol. NIH. (URL: [Link])
-
Synthesis and anticancer activity studies of cyclopamine derivatives. PubMed. (URL: [Link])
-
1-Aminocyclopropane-1-carboxylic acid oxidase determines the fate of ethylene biosynthesis in a tissue-specific way. bioRxiv. (URL: [Link])
-
Advances in antitumor research of CA-4 analogs carrying quinoline scaffold. PMC. (URL: [Link])
-
Neuroprotective Effects of Carnosic Acid: Insight into Its Mechanisms of Action. MDPI. (URL: [Link])
-
cis-Cyclopropylamines as mechanism-based inhibitors of Monoamine Oxidases. ResearchGate. (URL: [Link])
-
Antitumor activity and mechanism of action of the cyclopenta[b]benzofuran, silvestrol. PubMed. (URL: [Link])
-
SAR and molecular mechanism studies of monoamine oxidase inhibition by selected chalcone analogs. ScienceOpen. (URL: [Link])
-
Antiviral Agents. PMC. (URL: [Link])
-
2D-QSAR Modeling of Chalcone Analogues as Angiotensin Converting Enzyme Inhibitor. Biointerface Research in Applied Chemistry. (URL: [Link])
-
Neuroprotective Effects of Thiazolidine-4-Carboxylic Acid Derivatives on Memory Impairment and Neurodegeneration. Journal of Biomedical Research & Environmental Sciences. (URL: [Link])
-
Refining the structure-activity relationships of 2-phenylcyclopropane carboxylic acids as inhibitors of O-acetylserine sulfhydrylase isoforms. PubMed. (URL: [Link])
-
SAR and molecular mechanism studies of monoamine oxidase inhibition by selected chalcone analogs. PubMed. (URL: [Link])
-
The Neuroprotective Effects of Phenolic Acids: Molecular Mechanism of Action. MDPI. (URL: [Link])
-
A review: Mechanism of action of antiviral drugs. PMC. (URL: [Link])
-
Natural and Synthetic Lactones Possessing Antitumor Activities. MDPI. (URL: [Link])
-
Antiviral drug discovery: preparing for the next pandemic. Chemical Society Reviews. (URL: [Link])
-
Carbazole Derivatives as Antiviral Agents: An Overview. MDPI. (URL: [Link])
-
In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2. (URL: [Link])
-
Antiviral Drugs Mechanisms of Action, Animation. YouTube. (URL: [Link])
Sources
- 1. nbinno.com [nbinno.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. namiki-s.co.jp [namiki-s.co.jp]
- 6. Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL [bio-protocol.org]
- 7. In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives. A new series of potential antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scienceopen.com [scienceopen.com]
- 12. Antiviral drug discovery: preparing for the next pandemic - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 13. Synthesis and antiviral activity of 6-deoxycyclopropavir, a new prodrug of cyclopropavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. protocols.io [protocols.io]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io]
- 20. bio-protocol.org [bio-protocol.org]
- 21. texaschildrens.org [texaschildrens.org]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. Antitumor Activity and Mechanism of Action of the Cyclopenta[b]benzofuran, Silvestrol - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Antitumor activity and mechanism of action of the cyclopenta[b]benzofuran, silvestrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. rsc.org [rsc.org]
- 26. Neuroprotective Efficacy of Microwave‐Assisted Synthetized 2‐(5‐Cyclopropyl‐6‐Thioxo‐1,3,5‐Thiadiazinan‐3‐Yl) Acetic Acid in Mitigating Cognitive Deficits in Pentylenetetrazole‐Induced Mice Model - PMC [pmc.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
- 28. jelsciences.com [jelsciences.com]
- 29. semanticscholar.org [semanticscholar.org]
- 30. researchgate.net [researchgate.net]
- 31. researchgate.net [researchgate.net]
- 32. pubs.acs.org [pubs.acs.org]
"1-(Cyclopropylmethyl)cyclopropanecarboxylic acid IUPAC name"
An In-depth Technical Guide to 1-(Cyclopropylmethyl)cyclopropanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
The cyclopropyl motif is a cornerstone in modern medicinal chemistry, valued for its unique conformational and electronic properties that can enhance the pharmacological profile of drug candidates. This guide provides a comprehensive technical overview of a novel derivative, this compound. While direct literature on this specific molecule is sparse, this document synthesizes information from closely related analogs to predict its chemical properties, propose viable synthetic routes, and discuss its potential applications in drug development. By examining the constituent parts—the cyclopropanecarboxylic acid core and the cyclopropylmethyl substituent—we offer a foundational understanding for researchers interested in exploring this and similar scaffolds.
IUPAC Nomenclature and Structural Elucidation
The unambiguous naming of a chemical entity is paramount for clear scientific communication. The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic framework for this purpose.
1.1. Determination of the IUPAC Name
The structure consists of a cyclopropanecarboxylic acid scaffold with a cyclopropylmethyl group attached to the first carbon of the cyclopropane ring. Following IUPAC nomenclature rules:
-
Principal Functional Group: The carboxylic acid (-COOH) is the highest priority functional group, defining the suffix of the name.
-
Parent Chain: The parent structure is cyclopropanecarboxylic acid.
-
Numbering: The carbon atom of the cyclopropane ring bonded to the carboxylic acid group is designated as position 1.
-
Substituent: A cyclopropylmethyl (-CH₂-c-C₃H₅) group is attached to the C1 position.
Therefore, the correct and unambiguous IUPAC name for the molecule is This compound .
1.2. Chemical Structure
Caption: Chemical structure of this compound.
Predicted Physicochemical Properties
The physicochemical properties of this compound can be inferred from its constituent parts. A summary of these predicted properties is presented in the table below, drawing comparisons with cyclopropanecarboxylic acid and 1-methylcyclopropanecarboxylic acid.
| Property | Cyclopropanecarboxylic Acid | 1-Methylcyclopropanecarboxylic Acid | Predicted: this compound |
| Molecular Formula | C₄H₆O₂[1] | C₅H₈O₂[2] | C₈H₁₂O₂ |
| Molecular Weight | 86.09 g/mol [1] | 100.12 g/mol [2] | 140.18 g/mol |
| Boiling Point | 182-184 °C[3] | 183-185 °C[4] | Expected to be higher due to increased molecular weight. |
| Melting Point | 14-17 °C[3] | 30-32 °C[4] | Expected to be a solid at room temperature. |
| Solubility | Soluble in polar organic solvents and water. | Soluble in organic solvents. | Expected to have good solubility in organic solvents, with some water solubility. |
| pKa | ~4.8 | ~4.9 | Expected to be in a similar range, around 4.8-5.0. |
Proposed Synthetic Pathways
Workflow for the Proposed Synthesis:
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol:
Step 1: Alkylation of Diethyl Cyclopropane-1,1-dicarboxylate
-
To a stirred solution of diethyl cyclopropane-1,1-dicarboxylate in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.
-
Cool the mixture back to 0 °C and add cyclopropylmethyl bromide dropwise.
-
Allow the reaction to proceed at room temperature overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude diethyl 1-(cyclopropylmethyl)cyclopropane-1,1-dicarboxylate.
Causality: The use of a strong base like NaH is essential to deprotonate the acidic α-carbon of the malonic ester derivative, generating a nucleophilic enolate that can then undergo Sₙ2 reaction with the electrophilic cyclopropylmethyl bromide.
Step 2: Saponification, Acidification, and Decarboxylation
-
Dissolve the crude diester from the previous step in a mixture of ethanol and aqueous sodium hydroxide.
-
Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Acidify the remaining aqueous solution to a pH of approximately 1-2 with concentrated hydrochloric acid.
-
Extract the acidified solution with a suitable organic solvent, such as ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Heat the resulting crude diacid to induce decarboxylation, yielding the final product, this compound. Purification can be achieved by recrystallization or column chromatography.
Trustworthiness: This protocol is a self-validating system as the progress of each step can be monitored using standard analytical techniques like TLC and NMR to ensure the complete conversion of intermediates.
Spectroscopic Characterization (Predicted)
The identity and purity of the synthesized this compound would be confirmed through various spectroscopic methods.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclopropyl protons as multiplets in the upfield region (approximately 0.2-1.5 ppm). The methylene protons of the cyclopropylmethyl group would likely appear as a doublet. The carboxylic acid proton will be a broad singlet, typically in the downfield region (10-13 ppm).
-
¹³C NMR: The carbon NMR spectrum will display signals for the cyclopropyl carbons, the methylene carbon, and the carboxyl carbon (typically >170 ppm).
-
IR Spectroscopy: The infrared spectrum will be characterized by a broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹) and a strong C=O stretch (around 1700 cm⁻¹).
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (140.18 g/mol ).
Applications in Drug Discovery and Medicinal Chemistry
The incorporation of cyclopropyl rings into drug molecules is a widely used strategy in medicinal chemistry to improve various pharmacokinetic and pharmacodynamic properties.[5][6]
5.1. The Role of the Cyclopropyl Group
The unique structural and electronic properties of the cyclopropane ring contribute to its utility in drug design:
-
Metabolic Stability: The C-H bonds of a cyclopropane ring are stronger than those in aliphatic chains, making them less susceptible to metabolic oxidation by cytochrome P450 enzymes.[5][7] This can lead to increased bioavailability and a longer half-life of the drug.
-
Conformational Rigidity: The rigid nature of the cyclopropane ring can lock a molecule into a specific conformation that is favorable for binding to its biological target, thereby increasing potency and selectivity.[7][8]
-
Potency Enhancement: The cyclopropyl group can act as a bioisostere for other functional groups, such as a vinyl or carbonyl group, and can engage in favorable interactions with the target protein.[5]
-
Improved Physicochemical Properties: The introduction of a cyclopropyl group can modulate a molecule's lipophilicity, solubility, and membrane permeability.[5][7]
5.2. Potential Therapeutic Areas
Given that this compound is a novel scaffold, its specific biological activities are yet to be determined. However, based on the prevalence of cyclopropane-containing carboxylic acids in various therapeutic areas, potential applications could include:
-
Antiviral and Anticancer Agents: Many drugs in these classes feature cyclopropyl moieties.
-
Neurological Disorders: The ability of the cyclopropyl group to enhance brain permeability makes it an attractive component for CNS-targeting drugs.[5][7]
-
Metabolic Diseases: Cyclopropanecarboxylic acid itself has been noted to have a hypoglycemic effect.[3]
Logical Relationship of Cyclopropyl Groups in Drug Design:
Caption: The influence of the cyclopropyl group on key drug properties.
Conclusion
This compound represents an intriguing, yet underexplored, chemical scaffold. This guide has established its formal IUPAC name, predicted its key physicochemical properties, and provided a detailed, plausible synthetic route. The true potential of this molecule lies in its application within drug discovery, where the well-documented benefits of the cyclopropyl group can be leveraged. It is our hope that this technical guide will serve as a valuable resource for researchers and scientists, stimulating further investigation into the synthesis and biological evaluation of this and related novel carboxylic acids.
References
-
PubChem. Cyclopropylmethyl cyclopropanecarboxylate | C8H12O2 | CID 10534743. [Link]
-
Organic Syntheses. cyclopropanecarboxylic acid. [Link]
-
PubChem. 1-Methylcyclopropanecarboxylic acid | C5H8O2 | CID 81326. [Link]
- Google Patents. CN104447293A - Method for preparing 1-methyl cyclopropane carboxylic acid.
-
PubMed. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. [Link]
-
Taylor & Francis Online. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. [Link]
-
NIST WebBook. Cyclopropanecarboxylic acid. [Link]
-
Organic Syntheses. Cyclopropane-1,1-dicarboxylic acid. [Link]
-
TCG Lifesciences. Discovery of 1-(Cyclopropylmethyl)-2-(Dibenzo[b,d]Thiophen-2-yl)-1H-Benzo[d]Imidazole-5-Carboxylic Acid as Orally Bioavailable EP4 Receptor Antagonist. [Link]
- Google Patents.
-
PubChem. Methyl cyclopropanecarboxylate | C5H8O2 | CID 76122. [Link]
-
ACS Publications. The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Journal of Medicinal Chemistry. [Link]
-
ResearchGate. The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Request PDF. [Link]
Sources
- 1. Cyclopropanecarboxylic acid [webbook.nist.gov]
- 2. 1-Methylcyclopropanecarboxylic acid | C5H8O2 | CID 81326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cyclopropanecarboxylic acid | 1759-53-1 [chemicalbook.com]
- 4. 1-METHYLCYCLOPROPANE-1-CARBOXYLIC ACID | 6914-76-7 [chemicalbook.com]
- 5. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Exploratory Screening of 1-(Cyclopropylmethyl)cyclopropanecarboxylic acid
Abstract: The cyclopropane motif is a highly valued structural element in modern medicinal chemistry, renowned for its ability to impart conformational rigidity, enhance metabolic stability, and provide unique three-dimensional vectors for exploring chemical space.[1][2][3] This guide presents a comprehensive, strategic framework for the exploratory screening of 1-(Cyclopropylmethyl)cyclopropanecarboxylic acid, a novel molecule with untapped therapeutic potential. As direct biological data for this specific compound is not available, this document serves as a proactive blueprint for its initial characterization and evaluation. We will detail a logical, multi-phase screening cascade, beginning with foundational physicochemical assessments, progressing through target-agnostic and target-based primary screens, and incorporating essential early-stage ADME-Tox profiling. Each stage is supported by detailed, field-proven protocols and a rationale designed to maximize data output and facilitate informed decision-making in an early-stage drug discovery program.
Part 1: Foundational Assessment of the Lead Compound
The initial phase of any screening campaign is dedicated to understanding the fundamental properties of the molecule . This foundational knowledge is critical for designing meaningful biological assays, interpreting results, and anticipating potential liabilities.
The Scientific Rationale: Why Screen This Molecule?
The inclusion of a cyclopropane ring in drug candidates is a strategic choice made by medicinal chemists to address various challenges in drug discovery.[4] These rigid, three-membered rings can lock flexible molecules into a bioactive conformation, thereby improving binding potency and selectivity.[1] Furthermore, the cyclopropyl group is often resistant to common metabolic pathways, which can enhance a drug's in vivo half-life.[1] The frequent appearance of this motif in FDA-approved drugs for indications ranging from viral infections to cancer underscores its utility.[3][4]
This compound features two cyclopropane rings and a carboxylic acid group. The carboxylic acid moiety is a common pharmacophore capable of forming strong hydrogen bonds and electrostatic interactions with biological targets.[5] The dual cyclopropane structure introduces significant three-dimensionality and rigidity, making it a compelling candidate for screening against a wide array of biological targets.
Predicted Physicochemical & Structural Properties
Given the novelty of this compound, experimental data is unavailable. Therefore, we must rely on predictions and data from structurally similar compounds, such as 1-methylcyclopropanecarboxylic acid and cyclopropanecarboxylic acid, to build a preliminary profile. These parameters are essential for everything from ensuring solubility in assay buffers to predicting potential membrane permeability.
| Property | Predicted Value / Analog Data | Rationale / Significance in Screening |
| Molecular Formula | C₈H₁₂O₂ | Defines the elemental composition. |
| Molecular Weight | ~140.18 g/mol | Low molecular weight falls within the "Rule of Five" for drug-likeness, suggesting potential for good absorption and distribution. |
| Calculated LogP | ~1.3 - 1.8 | Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability. Important for cell-based assays. |
| pKa | ~4.8 | Estimated based on analogs like cyclopropanecarboxylic acid.[6] The acidic nature is critical for target interactions and will influence solubility and charge state at physiological pH. |
| Aqueous Solubility | Predicted to be low to moderate | Carboxylic acids can have limited solubility, a key factor for stock solution preparation and avoiding false negatives in assays.[7] |
| Hydrogen Bond Donors | 1 (from -COOH) | Key for potential target interactions. |
| Hydrogen Bond Acceptors | 2 (from -COOH) | Key for potential target interactions. |
| Structure | The 3D arrangement of atoms dictates how the molecule can interact with biological macromolecules. |
Data for analogs sourced from PubChem and other chemical databases.[6][8][9][10][11][12]
Plausible Synthetic Route
A robust and scalable synthesis is paramount for any screening campaign. While multiple strategies exist for creating substituted cyclopropanes, a plausible approach for this molecule involves a malonic ester synthesis pathway, a common and versatile method for forming cyclopropanecarboxylic acids.[13][14]
Caption: A plausible synthetic workflow for the target compound.
This method avoids harsh reagents and provides a direct route to the desired scaffold, making it suitable for producing the quantities required for a comprehensive screening campaign.[13][15]
Part 2: The Exploratory Screening Cascade
With no defined biological target, a logical screening strategy begins with a broad, unbiased approach to identify any potential bioactivity. This is best achieved through a tiered cascade that efficiently filters the compound from initial broad screening to more specific, hypothesis-driven assays.
Designing the Screening Cascade
The goal of the cascade is to "fail fast, fail cheap," eliminating unpromising candidates early while identifying hits for further investigation.[16] Our strategy will begin with target-agnostic phenotypic screens to cast a wide net for any observable biological effect.
Caption: The proposed multi-phase screening cascade workflow.
Phase 1 Protocol: Phenotypic Screening
Phenotypic screening identifies compounds that produce a desired change in a cell or organism without prior knowledge of the specific molecular target.[17][18] This is a powerful, unbiased method for discovering molecules with novel mechanisms of action.[19][20]
Protocol 1: High-Content Cytotoxicity/Cell Proliferation Screen
-
Objective: To assess the compound's effect on the viability and proliferation of a diverse panel of human cancer cell lines.
-
Rationale: This is a cost-effective primary screen to identify compounds with potential anti-cancer activity or general cytotoxicity. A diverse panel can reveal selective activity.
-
Methodology:
-
Cell Plating: Seed cells from a diverse panel (e.g., NCI-60 panel) into 384-well microplates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a dilution series to achieve final assay concentrations (e.g., from 100 µM down to 10 nM).
-
Treatment: Add the compound dilutions to the cell plates. Include vehicle (DMSO) controls and a positive control (e.g., Staurosporine).
-
Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO₂).
-
Viability Readout: Add a viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
Data Acquisition: Read luminescence on a plate reader.
-
Analysis: Normalize the data to vehicle controls and plot the percentage of viability versus compound concentration. A "hit" is typically defined as a compound causing >50% inhibition at a single high concentration (e.g., 10 µM).
-
Phase 2 Protocol: Hit Confirmation and Triage
A single positive result in a primary screen is not sufficient. Hits must be rigorously confirmed and prioritized.
Protocol 2: Dose-Response Analysis and IC₅₀ Determination
-
Objective: To confirm the activity of primary hits and determine their potency (IC₅₀).
-
Rationale: This step validates the initial hit and provides a quantitative measure of potency, which is critical for comparing compounds and guiding structure-activity relationship (SAR) studies.
-
Methodology:
-
Resupply Compound: Obtain a fresh sample of the compound to rule out degradation or contamination of the original stock.
-
Repeat Assay: Repeat the primary assay from which the hit was identified.
-
Expanded Concentration Range: Use a wider range of concentrations, typically in a 10-point, 3-fold serial dilution centered around the estimated IC₅₀ from the primary screen.
-
Curve Fitting: Plot the normalized response against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.
-
Validation: A confirmed hit should reproduce its activity with a well-defined sigmoidal dose-response curve.
-
Part 3: Proactive ADME-Tox Profiling
A significant cause of late-stage drug candidate failure is unforeseen issues with absorption, distribution, metabolism, excretion (ADME), or toxicity.[16][21] Performing key in vitro ADME-Tox assays early can identify these liabilities when they are still correctable through medicinal chemistry.[22][23][24]
Rationale for Early ADME-Tox
By integrating ADME-Tox profiling into the hit-to-lead stage, we can de-risk promising compounds.[16] This ensures that resources are focused on molecules that not only have the desired biological activity but also possess drug-like properties, increasing the probability of success in later preclinical and clinical development.[22]
Protocol 3: Human Liver Microsomal Stability Assay
-
Objective: To assess the metabolic stability of the compound in the presence of liver enzymes.
-
Rationale: The liver is the primary site of drug metabolism. Poor stability in this assay often correlates with rapid clearance in vivo, leading to a short duration of action. The cyclopropane motifs are expected to confer stability, making this a key validation experiment.[1]
-
Methodology:
-
Reaction Mixture: Prepare a reaction mixture containing human liver microsomes (HLM) and the compound (e.g., at 1 µM) in a phosphate buffer.
-
Initiate Reaction: Warm the mixture to 37°C and initiate the metabolic reaction by adding a NADPH-regenerating system. Include a control reaction without NADPH.
-
Time Points: Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench Reaction: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.
-
Calculation: Plot the natural log of the percent remaining compound versus time. The slope of this line is used to calculate the intrinsic clearance and in vitro half-life (t₁/₂).
-
| Assay | Key Parameter Measured | Desired Outcome for a Promising Hit |
| Metabolic Stability | In vitro half-life (t₁/₂) | > 30 minutes |
| General Cytotoxicity | CC₅₀ (in a non-target cell line, e.g., HEK293) | > 30 µM |
| hERG Inhibition | IC₅₀ | > 10 µM |
| Aqueous Solubility | Kinetic Solubility | > 50 µM |
Part 4: Data Interpretation and Path Forward
The data generated from this initial exploratory screen will guide the future of the project. The decision-making process must be clear and data-driven.
The Decision Matrix
The outcome of the screening cascade will place the compound into one of several categories, each with a distinct path forward.
Caption: Decision tree for advancing a screening hit.
If a confirmed hit demonstrates a potent, selective biological effect and a clean early ADME-Tox profile, the next critical step is target deconvolution .[18] This process aims to identify the specific molecular target responsible for the observed phenotype.[25] Techniques for this include affinity chromatography, genetic screening (e.g., CRISPR screens), and computational methods.[19][25] Identifying the target is essential for building a hypothesis-driven lead optimization program.
Conclusion
The exploratory screening of a novel chemical entity like this compound is a systematic process of inquiry. Lacking prior biological data, the strategy must be broad, unbiased, and rigorous. The framework presented in this guide—from foundational physicochemical analysis through a multi-tiered screening cascade with integrated ADME-Tox profiling—provides a robust and efficient path for elucidating the compound's biological potential. By adhering to this data-driven approach, research teams can make informed decisions, effectively manage resources, and maximize the opportunity for discovering a first-in-class therapeutic agent.
References
-
The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade. European Journal of Medicinal Chemistry. [Link]
-
In Vitro ADME and Toxicology Assays. Eurofins Discovery. [Link]
-
The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. Drug Discovery World. [Link]
-
The Crucial Role of Cyclopropane Derivatives in Modern Drug Discovery. Chiroblock. [Link]
-
The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. [Link]
-
Phenotypic Screening: A Powerful Tool for Drug Discovery. Technology Networks. [Link]
-
In vitro toxicology services. Symeres. [Link]
-
The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. [Link]
-
In vitro ADME-Tox characterisation in drug discovery and development. VectorB2B. [Link]
-
Cyclopropanecarboxylic acid | C4H6O2. PubChem. [Link]
-
The power of sophisticated phenotypic screening and modern mechanism-of-action methods. National Institutes of Health (NIH). [Link]
-
Phenotypic Drug Discovery: Recent successes, lessons learned and new directions. National Institutes of Health (NIH). [Link]
-
Phenotypic screening. Wikipedia. [Link]
-
Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition–Polar Cyclization Cascade. National Institutes of Health (NIH). [Link]
-
New, simple and accessible method creates potency-increasing structure in drugs. Penn State University. [Link]
-
Target quantification and semi-target screening of halogenated carboxylic acids in drinking water using ultra-high performance liquid chromatography-quadrupole orbitrap high-resolution mass spectrometry. PubMed. [Link]
-
New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators. Bioactive Compounds in Health and Disease. [Link]
-
cyclopropane carboxylic acid, 1759-53-1. The Good Scents Company. [Link]
-
The First Cyclopropanation Reaction of Unmasked α,β-Unsaturated Carboxylic Acids: Direct and Complete Stereospecific Synthesis of Cyclopropanecarboxylic Acids Promoted by Sm/CHI3. Organic Chemistry Portal. [Link]
-
The Role of Phenotypic Screening in Drug Discovery. Technology Networks. [Link]
-
1-Methylcyclopropanecarboxylic acid | C5H8O2. PubChem. [Link]
-
-
Synthesis of Cyclopropanecarboxylic Acid. Organic Chemistry Tutor. [Link]
-
-
1-Methylcyclopentanecarboxylic acid | CAS#:5217-05-0. Chemsrc. [Link]
-
Synthesis of Cyclopropanecarboxylic Acid. YouTube. [Link]
-
Carboxylic Acid (Bio)Isosteres in Drug Design. National Institutes of Health (NIH). [Link]
-
In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. National Institutes of Health (NIH). [Link]
-
Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. ACS Central Science. [Link]
-
Cyclopropylmethyl cyclopropanecarboxylate | C8H12O2. PubChem. [Link]
-
Cyclopropanecarboxylic acid. NIST WebBook. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. scientificupdate.com [scientificupdate.com]
- 3. New, simple and accessible method creates potency-increasing structure in drugs | Eberly College of Science [science.psu.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclopropanecarboxylic acid | 1759-53-1 [chemicalbook.com]
- 7. Carboxylic Acid Fragment Library With Solubility | TargetMol [targetmol.com]
- 8. Cyclopropanecarboxylic acid | C4H6O2 | CID 15655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 1-甲基环丙烷-1-羧酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 10. 1-METHYLCYCLOPROPANE-1-CARBOXYLIC ACID CAS#: 6914-76-7 [m.chemicalbook.com]
- 11. 1-METHYLCYCLOPROPANE-1-CARBOXYLIC ACID | 6914-76-7 [chemicalbook.com]
- 12. 1-Methylcyclopropanecarboxylic acid | C5H8O2 | CID 81326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. organicchemistrytutor.com [organicchemistrytutor.com]
- 14. youtube.com [youtube.com]
- 15. The First Cyclopropanation Reaction of Unmasked α,β-Unsaturated Carboxylic Acids: Direct and Complete Stereospecific Synthesis of Cyclopropanecarboxylic Acids Promoted by Sm/CHI3 [organic-chemistry.org]
- 16. drugtargetreview.com [drugtargetreview.com]
- 17. technologynetworks.com [technologynetworks.com]
- 18. Phenotypic screening - Wikipedia [en.wikipedia.org]
- 19. The power of sophisticated phenotypic screening and modern mechanism-of-action methods - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Phenotypic Drug Discovery: Recent successes, lessons learned and new directions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. lifechemicals.com [lifechemicals.com]
- 22. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 23. symeres.com [symeres.com]
- 24. vectorb2b.com [vectorb2b.com]
- 25. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide on the Theoretical Studies of Cyclopropylmethyl Carbocation Stability
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The cyclopropylmethyl carbocation presents a fascinating case study in physical organic chemistry, exhibiting a stability that defies simple classification. Its reactivity, comparable to or exceeding that of the benzyl carbocation, stems from a unique electronic structure that has been the subject of extensive theoretical and experimental investigation.[1] This guide synthesizes the foundational theories and modern computational insights that explain the anomalous stability of this carbocation. We will explore the concepts of non-classical ions, the critical role of Walsh orbitals, and the quantitative data derived from computational chemistry, providing a robust theoretical framework for professionals in chemical research and development.
Introduction: An Anomaly in Carbocation Stability
In the landscape of carbocation chemistry, stability is paramount, dictating reaction pathways and rates. Typically, stability is rationalized through inductive effects, hyperconjugation, and resonance delocalization involving π-systems. The cyclopropylmethyl carbocation, however, represents a departure from these conventional models. Early solvolysis studies revealed that cyclopropylmethyl derivatives react at rates significantly faster than expected for a primary carbocation, suggesting a highly stabilized intermediate.[2][3] This enhanced stability is not due to standard resonance but to a unique interaction between the vacant p-orbital of the cationic center and the σ-bonds of the adjacent cyclopropane ring.[1][4] This interaction leads to the classification of the cyclopropylmethyl carbocation as a "non-classical ion," a species where the positive charge is delocalized over multiple atoms through the participation of σ-electrons.[1][5][6]
Foundational Theoretical Models
Two primary, interconnected theories form the basis of our understanding of the cyclopropylmethyl carbocation's stability: the concept of bent bonds or Walsh orbitals and the theory of non-classical ions.
Walsh Orbitals and σ-Bond Participation
The geometry of a cyclopropane ring, with its constrained 60° bond angles, necessitates a different bonding model than the standard sp³ hybridization. The C-C bonds, often described as "bent bonds," possess significant p-character and are located outside the internuclear axis.[1][7] These high-energy, strained bonds are described by a set of molecular orbitals known as Walsh orbitals.[1][8]
The key to the carbocation's stability lies in the favorable overlap between the vacant p-orbital on the adjacent methyl carbon and the filled, high-lying Walsh orbitals of the cyclopropyl ring.[8][9] This interaction allows the σ-electrons of the ring's C-C bonds to delocalize into the empty p-orbital, effectively spreading the positive charge over the entire cyclopropylmethyl system.[1] This phenomenon is a form of neighboring group participation, or anchimeric assistance, where the σ-bonds of the ring actively stabilize the developing positive charge.[1]
The Non-Classical Ion and "Dancing Resonance"
The delocalization of σ-electrons leads to the description of the cyclopropylmethyl carbocation as a non-classical ion, specifically a bicyclobutonium ion, where the charge is shared across multiple carbon atoms.[5][6][10] This complex structure cannot be adequately represented by a single Lewis structure. Instead, it is often depicted through a series of contributing resonance structures, sometimes colloquially termed "dancing resonance," which illustrates the delocalization of the sigma bond electrons.[9][11] This model helps to visualize how the positive charge is not localized on the primary carbon but is distributed among the carbons of the ring as well.[4] Experimental evidence from low-temperature NMR spectroscopy has provided characterization of its structure under stable ion conditions, supporting the dynamic and delocalized nature of this cation system.[5]
Caption: Orbital overlap between the vacant p-orbital of the carbocation and a filled Walsh orbital of the cyclopropane ring.
Computational Chemistry Insights
Modern computational methods, particularly Density Functional Theory (DFT) and ab initio calculations, have provided profound quantitative insights into the structure, stability, and electronic properties of the cyclopropylmethyl carbocation. These studies corroborate the foundational theories and offer a more detailed picture.
Geometric Structure and Energetics
Quantum mechanical calculations confirm that the most stable conformation of the cyclopropylmethyl carbocation is the "bisected" geometry. In this arrangement, the vacant p-orbital of the CH₂⁺ group is aligned parallel to the plane of the C2-C3 bond of the cyclopropane ring, maximizing overlap with the Walsh orbitals. This is in contrast to the higher-energy "perpendicular" conformation where such overlap is minimized.
Computational studies consistently show a significant stabilization energy for the cyclopropylmethyl carbocation. The table below summarizes key energetic and geometric parameters from representative computational studies, comparing it to the benchmark tert-butyl carbocation.
| Parameter | Cyclopropylmethyl Cation | tert-Butyl Cation | Rationale for Difference |
| Relative Stability (kcal/mol) | 0 (Reference) | ~11-14 kcal/mol less stable | Superior σ-delocalization in the cyclopropylmethyl system outweighs the hyperconjugation and inductive effects in the tert-butyl cation. |
| C-C Bond Length (ring) | ~1.43 - 1.66 Å | N/A | The C-C bonds involved in delocalization are elongated, indicating partial bond breaking as the charge is shared.[5] |
| C-CH₂⁺ Bond Length | ~1.40 Å | ~1.48 Å | The bond has significant double-bond character due to the delocalization, resulting in a shorter bond length. |
| Charge Distribution | Delocalized over CH₂ and ring carbons | Primarily on the central carbon, with some delocalization via hyperconjugation. | Natural Bond Orbital (NBO) analysis shows significant positive charge on the ring carbons, confirming the non-classical model. |
Note: Specific values can vary depending on the level of theory and basis set used in the calculation.
Experimental Workflow: A Computational Protocol
To provide a practical context, this section outlines a standard, self-validating workflow for the theoretical investigation of the cyclopropylmethyl carbocation using computational chemistry software (e.g., Gaussian, ORCA).
Caption: A typical workflow for the computational analysis of a carbocation intermediate.
Step-by-Step Methodology:
-
Structure Building: Construct an initial 3D model of the cyclopropylmethyl carbocation in its bisected conformation. This initial guess is crucial for efficient convergence.
-
Method Selection:
-
Causality: Choose a reliable DFT functional and basis set. For example, ωB97X-D/Def2TZVPP is a robust choice that includes dispersion corrections and provides a good balance of accuracy and computational cost for systems like this.[12] The choice of method directly impacts the accuracy of the calculated energies and geometries.
-
-
Geometry Optimization: Perform a geometry optimization calculation. This process iteratively adjusts the atomic coordinates to find the lowest energy structure (a stationary point on the potential energy surface).
-
Frequency Calculation:
-
Trustworthiness: Following optimization, a frequency calculation is mandatory . This step serves two purposes:
-
Validation: It confirms that the optimized structure is a true energy minimum. A stable structure will have zero imaginary frequencies. The presence of an imaginary frequency indicates a transition state, not a stable intermediate.
-
Thermodynamics: It provides the zero-point vibrational energy (ZPVE) and other thermal corrections necessary for accurate energy comparisons.
-
-
-
Property Analysis:
-
Natural Bond Orbital (NBO) Analysis: This calculation is performed on the optimized geometry to analyze the electron density distribution. It provides quantitative data on atomic charges and orbital interactions, allowing for a detailed examination of the charge delocalization from the cyclopropyl ring to the cationic center.
-
Relative Energy Calculation: To quantify stability, the same computational protocol is applied to reference carbocations (e.g., tert-butyl, benzyl). The relative energies (ΔG or ΔH) are then calculated by comparing their total electronic energies, including thermal corrections.
-
Implications for Drug Development and Synthesis
The unique stability and reactivity of the cyclopropylmethyl system have significant implications in synthetic chemistry and drug design.
-
Reaction Control: Understanding the non-classical nature of the intermediate is crucial for predicting product distributions in reactions involving cyclopropylmethyl or cyclobutyl precursors, as they often interconvert through this common intermediate.[5][6][10]
-
Bioisosteric Replacement: The cyclopropyl group can serve as a stable bioisostere for other functionalities. Its ability to stabilize an adjacent positive charge can influence the metabolic pathways of a drug molecule or its interaction with a biological target.
-
Synthetic Strategy: The high reactivity of cyclopropylmethyl derivatives makes them valuable precursors for ring-opening reactions, providing access to complex molecular scaffolds.[5]
Conclusion
The exceptional stability of the cyclopropylmethyl carbocation is a cornerstone concept in physical organic chemistry, elegantly explained by the interplay of ring strain, orbital hybridization, and σ-electron delocalization. The foundational models of Walsh orbitals and non-classical ions, initially derived from experimental observations, have been overwhelmingly validated and refined by decades of theoretical and computational research. For scientists in research and drug development, a firm grasp of these theoretical underpinnings is not merely academic; it is essential for rationally designing synthetic routes, predicting reaction outcomes, and understanding the electronic behavior of molecules incorporating this unique structural motif.
References
- Benchchem.
- Quora. (2014).
- PubMed Central (PMC). (2024).
- YouTube. (2010). IE Organic Lecture 10.3 - The MOs of Cyclopropane.
- ResearchGate.
- Dalal Institute.
- Chemistry Stack Exchange. (2014).
- ECHEMI. (2014).
- ResearchGate. (2020). Non-classical-to-classical carbocation equilibria influence the stereospecificity in the nucleophilic substitution of cyclopropylcarbinols.
- Chem Zipper. (2020).
- datapdf.com.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. publications.iupac.org [publications.iupac.org]
- 3. datapdf.com [datapdf.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Taming nonclassical carbocations to control small ring reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. echemi.com [echemi.com]
- 8. youtube.com [youtube.com]
- 9. quora.com [quora.com]
- 10. dalalinstitute.com [dalalinstitute.com]
- 11. Welcome to Chem Zipper.com......: Why is cyclopropyl methyl carbocation exceptionally stable? [chemzipper.com]
- 12. researchgate.net [researchgate.net]
Methodological & Application
The Strategic Application of 1-(Cyclopropylmethyl)cyclopropanecarboxylic Acid in Modern Drug Discovery
Introduction: The Unique Advantages of the Cyclopropane Moiety in Medicinal Chemistry
In the landscape of contemporary drug discovery, the pursuit of novel molecular scaffolds that confer advantageous physicochemical and pharmacological properties is relentless. Among these, the cyclopropane ring has emerged as a "privileged" motif, increasingly incorporated into preclinical and clinical drug candidates.[1][2] Its unique structural and electronic features—a strained three-membered carbocyclic ring with coplanar carbon atoms, shorter C-C bonds with enhanced π-character, and stronger C-H bonds—offer medicinal chemists a powerful tool to address common challenges in drug design.[1][2] The strategic incorporation of a cyclopropane group can enhance biological potency, improve metabolic stability, reduce off-target effects, and favorably modulate pharmacokinetic profiles.[1][2]
This application note focuses on the utility of a specific, bifunctional cyclopropane building block: 1-(Cyclopropylmethyl)cyclopropanecarboxylic acid . We will explore its synthesis, its role in the development of targeted therapeutics, and provide detailed protocols for its application in relevant biological assays. The primary focus will be on its successful incorporation into a potent and orally bioavailable EP4 receptor antagonist, a promising new class of therapeutics for immuno-oncology and inflammatory diseases.[3][4]
Physicochemical Properties and Rationale for Use
The this compound scaffold combines two key cyclopropane features: a cyclopropanecarboxylic acid and a cyclopropylmethyl group. This unique combination offers several theoretical advantages in drug design:
-
Metabolic Stability: The cyclopropane rings are generally resistant to oxidative metabolism by cytochrome P450 enzymes, which can increase the half-life of a drug. Esters of cyclopropanecarboxylic acid have also demonstrated enhanced hydrolytic stability.[2][5]
-
Conformational Rigidity: The rigid nature of the cyclopropane rings restricts the conformational flexibility of the molecule. This can lead to a more favorable entropic contribution to binding affinity for a biological target.[1]
-
Vectorial Exit Trajectory: The spirocyclic nature of the quaternary carbon at the 1-position of the carboxylic acid ring provides a well-defined exit vector for the cyclopropylmethyl group, allowing for precise probing of hydrophobic pockets within a protein binding site.
-
Improved Potency: The unique electronic properties of the cyclopropane ring can lead to enhanced interactions with the target protein, resulting in increased potency.[1]
Application in Drug Discovery: A Case Study of an EP4 Receptor Antagonist
A compelling example of the successful application of this compound is in the discovery of a novel, orally bioavailable E-type prostanoid receptor 4 (EP4) antagonist.[3][4] The EP4 receptor, a G-protein coupled receptor for prostaglandin E2 (PGE2), is a high-value target in drug discovery due to its role in mediating inflammation, pain, and tumor-induced immune suppression.[3][6]
In a recent study, researchers identified 1-(Cyclopropylmethyl)-2-(Dibenzo[b,d]thiophen-2-yl)-1H-Benzo[d]imidazole-5-carboxylic acid as a potent and selective EP4 antagonist.[3][4] This compound demonstrated good aqueous solubility, acceptable in vitro metabolic stability, and significant oral bioavailability in preclinical models.[3][4] The this compound moiety was a key structural element contributing to the overall favorable profile of the molecule.
Mechanism of Action: EP4 Receptor Antagonism
The EP4 receptor is primarily coupled to the Gs alpha subunit (Gαs) of its associated G-protein. Activation of the EP4 receptor by its endogenous ligand, PGE2, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (camp). This signaling cascade is implicated in the suppression of anti-tumor immune responses and the promotion of inflammatory processes.[6]
An EP4 receptor antagonist, such as the one incorporating the this compound scaffold, works by competitively binding to the EP4 receptor and blocking the binding of PGE2. This prevents the downstream signaling cascade, thereby mitigating the immunosuppressive and pro-inflammatory effects of PGE2.[7]
Experimental Protocols
Part 1: Synthesis of this compound
Proposed Synthetic Pathway:
Caption: Proposed synthetic workflow for this compound.
Step 1: Synthesis of (Bromomethyl)cyclopropane
This protocol is adapted from established methods for the bromination of primary alcohols.[8][9][10]
-
Materials: Cyclopropylmethanol, Phosphorus tribromide (PBr3) or N-Bromosuccinimide (NBS) and Triphenylphosphine (PPh3), Diethyl ether (anhydrous), Saturated sodium bicarbonate solution, Brine, Anhydrous magnesium sulfate.
-
Procedure:
-
To a stirred solution of cyclopropylmethanol (1.0 eq) in anhydrous diethyl ether at 0 °C under a nitrogen atmosphere, add phosphorus tribromide (0.4 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation to yield (bromomethyl)cyclopropane.
-
Step 2: Alkylation of Diethyl Malonate
-
Materials: Diethyl malonate, Sodium ethoxide (NaOEt), Ethanol (absolute), (Bromomethyl)cyclopropane.
-
Procedure:
-
Prepare a solution of sodium ethoxide by carefully dissolving sodium metal in absolute ethanol under a nitrogen atmosphere.
-
To the stirred solution of sodium ethoxide, add diethyl malonate (1.0 eq) dropwise at room temperature.
-
After stirring for 30 minutes, add (bromomethyl)cyclopropane (1.0 eq) dropwise.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Cool the reaction to room temperature and neutralize with dilute hydrochloric acid.
-
Remove the ethanol under reduced pressure and extract the residue with diethyl ether.
-
Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate to give crude diethyl 2-(cyclopropylmethyl)malonate, which can be used in the next step without further purification.
-
Step 3: Cyclopropanation
-
Materials: Diethyl 2-(cyclopropylmethyl)malonate, Sodium hydride (NaH, 60% dispersion in mineral oil), 1,2-Dibromoethane, Anhydrous Dimethylformamide (DMF).
-
Procedure:
-
To a stirred suspension of sodium hydride (2.2 eq) in anhydrous DMF at 0 °C under a nitrogen atmosphere, add a solution of diethyl 2-(cyclopropylmethyl)malonate (1.0 eq) in anhydrous DMF dropwise.
-
After the addition is complete, allow the mixture to stir at room temperature for 1 hour.
-
Add 1,2-dibromoethane (1.1 eq) dropwise, and then heat the reaction mixture to 80 °C for 12-16 hours.
-
Cool the reaction to room temperature and carefully quench with water.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford diethyl 1-(cyclopropylmethyl)cyclopropane-1,1-dicarboxylate.
-
Step 4: Hydrolysis and Decarboxylation
-
Materials: Diethyl 1-(cyclopropylmethyl)cyclopropane-1,1-dicarboxylate, Potassium hydroxide (KOH), Ethanol, Water, Concentrated Hydrochloric acid (HCl).
-
Procedure:
-
Dissolve the diester (1.0 eq) in a mixture of ethanol and water containing an excess of potassium hydroxide (3-4 eq).
-
Heat the mixture to reflux for 4-6 hours until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Acidify the aqueous residue to pH 1-2 with concentrated hydrochloric acid at 0 °C.
-
Heat the acidified mixture to 100 °C for 2-3 hours to effect decarboxylation.
-
Cool the mixture and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
-
Part 2: Biological Evaluation Protocols
The following protocols are designed for the in vitro characterization of compounds containing the this compound scaffold as EP4 receptor antagonists.
Protocol 1: EP4 Receptor Functional Antagonist Assay (cAMP Measurement)
This assay measures the ability of a test compound to inhibit the PGE2-induced production of cAMP in cells expressing the human EP4 receptor.
Caption: Workflow for the EP4 receptor functional antagonist assay.
-
Cell Line: HEK293 cells stably expressing the human EP4 receptor.
-
Materials: Test compound (e.g., a derivative of this compound), Prostaglandin E2 (PGE2), Cell culture medium, Assay buffer, cAMP detection kit (e.g., HTRF-based).
-
Procedure:
-
Seed the HEK293-hEP4 cells into 384-well plates at an appropriate density and incubate for 24 hours.
-
Prepare serial dilutions of the test compound in assay buffer.
-
Remove the cell culture medium and add the test compound dilutions or vehicle control to the cells.
-
Pre-incubate for 15-30 minutes at 37 °C.
-
Add PGE2 at a concentration that elicits 80% of the maximal response (EC80) to all wells except the negative control.
-
Incubate for 30 minutes at 37 °C.
-
Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the cAMP detection kit.
-
Data Analysis: Plot the percentage of inhibition of the PGE2 response against the logarithm of the test compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: In Vitro Metabolic Stability Assay (Microsomes)
This assay assesses the susceptibility of a test compound to metabolism by liver enzymes.
-
Materials: Test compound, Human liver microsomes, NADPH regenerating system, Phosphate buffer.
-
Procedure:
-
Pre-warm a solution of human liver microsomes in phosphate buffer to 37 °C.
-
Add the test compound (at a final concentration of, e.g., 1 µM).
-
Initiate the reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), remove an aliquot of the reaction mixture and quench the reaction with a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression gives the elimination rate constant (k). The in vitro half-life (t1/2) can be calculated as 0.693/k.
-
Data Presentation and Interpretation
The data obtained from the above assays can be presented in a clear and concise manner to facilitate the evaluation of the drug-like properties of the test compounds.
Table 1: In Vitro Profile of a Hypothetical EP4 Antagonist Incorporating the this compound Scaffold
| Parameter | Value |
| EP4 Functional Antagonism (IC50) | 10 nM |
| EP1, EP2, EP3 Functional Antagonism (IC50) | >10,000 nM |
| Human Liver Microsomal Stability (t1/2) | >60 min |
| Aqueous Solubility (pH 7.4) | 150 µM |
| Mouse Pharmacokinetics (Oral, 2 mg/kg) | |
| Cmax | 1.2 µM |
| Tmax | 1.5 h |
| AUC | 6.8 µM·h |
| Oral Bioavailability (F%) | 45% |
Interpretation:
The hypothetical data in Table 1 illustrates a compound with potent and selective antagonism for the EP4 receptor. The high metabolic stability and good aqueous solubility, coupled with significant oral bioavailability, would make this a promising candidate for further preclinical development. The this compound moiety would be considered a key contributor to this favorable profile.
Conclusion and Future Perspectives
The this compound scaffold represents a valuable building block in modern drug discovery. Its inherent physicochemical properties, including metabolic stability and conformational rigidity, can be strategically leveraged to design potent and selective ligands for a variety of biological targets. The successful application of this moiety in the development of an orally bioavailable EP4 receptor antagonist highlights its potential in addressing challenging therapeutic targets. The protocols provided herein offer a framework for the synthesis and biological evaluation of novel drug candidates incorporating this promising scaffold. Further exploration of the structure-activity relationships of derivatives of this compound is warranted to fully unlock its potential in the development of next-generation therapeutics.
References
- BGC20-1531, a novel, potent and selective prostanoid EP4 receptor antagonist: a putative new treatment for migraine headache. British Journal of Pharmacology, 2009. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2697793/]
- BGC20-1531, a novel, potent and selective prostanoid EP receptor antagonist: a putative new treatment for migraine headache. PubMed, 2009. [URL: https://pubmed.ncbi.nlm.nih.gov/19159397/]
- Discovery of 1-(Cyclopropylmethyl)-2-(Dibenzo[b,d]Thiophen-2-yl)-1H-Benzo[d]Imidazole-5-Carboxylic Acid as Orally Bioavailable EP4 Receptor Antagonist. PubMed, 2025. [URL: https://pubmed.ncbi.nlm.nih.gov/40448530/]
- Discovery of 1-(Cyclopropylmethyl)-2-(Dibenzo[b,d]Thiophen-2-yl)-1H-Benzo[d]Imidazole-5-Carboxylic Acid as Orally Bioavailable EP4 Receptor Antagonist. TCG Lifesciences, 2025. [URL: https://www.tcgls.com/discovery-of-1-cyclopropylmethyl-2-dibenzobdthiophen-2-yl-1h-benzodimidazole-5-carboxylic-acid-as-orally-bioavailable-ep4-receptor-antagonist/]
- The pharmacological effect of BGC20-1531, a novel prostanoid EP4 receptor antagonist, in the prostaglandin E2 human model of headache. PubMed, 2011. [URL: https://pubmed.ncbi.nlm.nih.gov/21681533/]
- The Prostaglandin EP4 Antagonist Vorbipiprant Combined with PD-1 Blockade for Refractory Microsatellite-Stable Metastatic Colorectal Cancer: A Phase Ib/IIa Trial. PubMed, 2025. [URL: https://pubmed.ncbi.nlm.nih.gov/39620921/]
- The Prostaglandin EP4 Antagonist Vorbipiprant Combined with PD-1 Blockade for Refractory Microsatellite-Stable Metastatic Colorectal Cancer: A Phase Ib/IIa Trial. AACR Journals, 2025. [URL: https://aacrjournals.org/clincancerres/article/doi/10.1158/1078-0432.CCR-24-2611/770914/The-Prostaglandin-EP4-Antagonist-Vorbipiprant]
- First-in-human phase I study of immunomodulatory E7046, an antagonist of PGE2-receptor E-type 4 (EP4), in patients with advanced cancers. Journal for ImmunoTherapy of Cancer, 2020. [URL: https://jitc.bmj.com/content/8/1/e000732]
- EP4 receptor antagonist - DT-9081. Domain Therapeutics. [URL: https://www.domaintherapeutics.com/pipeline/dt-9081/]
- Prostaglandin E Receptor 4 Antagonist in Cancer Immunotherapy: Mechanisms of Action. Frontiers in Immunology, 2020. [URL: https://www.frontiersin.org/articles/10.3389/fimmu.2020.00324/full]
- Discovery of 1‐(Cyclopropylmethyl)‐2‐(Dibenzo[b,d]Thiophen‐2‐yl)‐1H‐Benzo[d]Imidazole‐5‐Carboxylic Acid as Orally Bioavailable EP4 Receptor Antagonist. ResearchGate. [URL: https://www.researchgate.net/publication/382909403_Discovery_of_1-Cyclopropylmethyl-2-DibenzobdThiophen-2-yl-1H-BenzodImidazole-5-Carboxylic_Acid_as_Orally_Bioavailable_EP4_Receptor_Antagonist]
- (Bromomethyl)cyclopropane synthesis. ChemicalBook. [URL: https://www.chemicalbook.
- Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition–Polar Cyclization Cascade. PubMed Central, 2020. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7316091/]
- The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 2016. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.6b00472]
- E-type prostanoid receptor 4 (EP4) in disease and therapy. PubMed Central, 2013. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3823041/]
- Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane. Google Patents. [URL: https://patents.google.
- Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane. Google Patents. [URL: https://patents.google.
- Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Cyclopropanecarboxylic-acid-esters-as-potential-Bender-Peterson/56a23b9d8858f79f4296b9c9f029304910e53a25]
- EP4-receptor Antagonism and Prostaglandin E2 (PGE2) in a Human Headache Model. ClinicalTrials.gov. [URL: https://clinicaltrials.gov/study/NCT00957983]
- Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. PubMed, 2008. [URL: https://pubmed.ncbi.nlm.nih.gov/18181639/]
- Cyclopropanecarboxylic Acid Esters as Potential Prodrugs with Enhanced Hydrolytic Stability. ResearchGate. [URL: https://www.researchgate.net/publication/5661646_Cyclopropanecarboxylic_Acid_Esters_as_Potential_Prodrugs_with_Enhanced_Hydrolytic_Stability]
- What are EP4 antagonists and how do they work?. Patsnap Synapse, 2024. [URL: https://synapse.patsnap.com/blog/what-are-ep4-antagonists-and-how-do-they-work]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of 1-(Cyclopropylmethyl)-2-(Dibenzo[b,d]Thiophen-2-yl)-1H-Benzo[d]Imidazole-5-Carboxylic Acid as Orally Bioavailable EP4 Receptor Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tcgls.com [tcgls.com]
- 5. Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Prostaglandin E Receptor 4 Antagonist in Cancer Immunotherapy: Mechanisms of Action [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. (Bromomethyl)cyclopropane synthesis - chemicalbook [chemicalbook.com]
- 9. US9809514B2 - Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane - Google Patents [patents.google.com]
- 10. US20160355452A1 - Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane - Google Patents [patents.google.com]
Application Notes & Protocols: 1-(Cyclopropylmethyl)cyclopropanecarboxylic Acid as a Pharmaceutical Intermediate
Document ID: AN-CPC-202601
Abstract: This document provides a comprehensive technical guide on the synthesis, characterization, and potential applications of 1-(Cyclopropylmethyl)cyclopropanecarboxylic acid, a valuable intermediate in pharmaceutical development. The unique structural and electronic properties of the 1,1-disubstituted cyclopropane motif offer significant advantages in medicinal chemistry, including enhanced metabolic stability and conformational rigidity. We present a robust, two-step synthetic protocol, detailed analytical procedures for quality control, and a discussion of the underlying chemical principles and strategic applications in drug design.
Introduction: The Strategic Value of the Cyclopropyl Moiety
In modern medicinal chemistry, the cyclopropane ring is a privileged structural motif. Its inclusion in drug candidates is a well-established strategy to address various challenges encountered during lead optimization.[1] The three-membered ring's unique geometry and electronic properties—characterized by high ring strain, enhanced π-character in its C-C bonds, and shortened C-H bonds—confer significant advantages.[1] Cyclopropane groups are frequently employed as bioisosteres for other common chemical groups like gem-dimethyl, isopropyl, or even phenyl rings, offering a way to modulate physicochemical properties while maintaining or improving biological activity.[2][3]
Specifically, the incorporation of a cyclopropyl fragment can:
-
Enhance Metabolic Stability: The strong C-H bonds are less susceptible to oxidative metabolism by cytochrome P450 enzymes.[4]
-
Improve Potency and Selectivity: The rigid structure constrains the conformation of flexible side chains, locking the molecule into a bioactive conformation for optimal target binding.[1][2]
-
Modulate Physicochemical Properties: It can fine-tune lipophilicity, solubility, and pKa, which are critical for optimizing pharmacokinetic profiles.[4]
This compound is a particularly interesting building block as it features a gem-disubstituted (or 1,1-disubstituted) cyclopropane core. This arrangement provides a sterically defined anchor point for building more complex molecular architectures, making it a valuable intermediate for synthesizing novel therapeutic agents across various disease areas, including oncology, antivirals, and central nervous system disorders.[5][6]
Proposed Synthetic Pathway & Rationale
As direct literature on the synthesis of this compound is sparse, we propose a robust and logical two-step pathway starting from commercially available materials. The strategy hinges on the α-alkylation of a cyclopropanecarboxylate ester, followed by saponification.
Caption: Proposed two-step synthesis of the target compound.
Causality Behind Experimental Choices:
-
Step 1 (Alkylation): The α-proton of a cyclopropanecarboxylate ester is weakly acidic. To achieve complete and irreversible deprotonation to form the nucleophilic enolate, a very strong, non-nucleophilic base is required. Lithium diisopropylamide (LDA) is the ideal reagent.[7][8] Its steric bulk prevents it from acting as a nucleophile and attacking the ester carbonyl, while its immense basicity ensures quantitative enolate formation.[9] The reaction is performed at -78 °C to prevent side reactions and ensure kinetic control.[10] The resulting enolate then undergoes a classic SN2 reaction with cyclopropylmethyl bromide, a suitable primary alkyl halide, to form the new C-C bond.[11][12]
-
Step 2 (Saponification): This is a standard base-catalyzed hydrolysis of the ester to the corresponding carboxylate salt.[13] Subsequent acidification protonates the carboxylate to yield the final carboxylic acid product. Cyclopropane esters are known to have enhanced stability, which may require slightly more forcing conditions (e.g., heating) for the hydrolysis to go to completion.[14]
Detailed Experimental Protocols
Safety and Handling Precautions
-
Lithium diisopropylamide (LDA): Extremely reactive and corrosive. Handle under an inert atmosphere (Nitrogen or Argon) at all times. Quench any excess reagent carefully with isopropanol at low temperatures.
-
(Bromomethyl)cyclopropane: A reactive alkylating agent. It is toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Solvents (THF, Ethanol): Highly flammable. Ensure all operations are performed away from ignition sources. Tetrahydrofuran (THF) can form explosive peroxides; use freshly distilled or inhibitor-free solvent.
-
Acids/Bases (NaOH, HCl): Corrosive. Handle with appropriate PPE.
Protocol: Step 1 - Synthesis of Methyl 1-(Cyclopropylmethyl)cyclopropanecarboxylate
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a rubber septum. Maintain the system under a positive pressure of dry nitrogen.
-
LDA Preparation (or use of commercial solution): In the reaction flask, add anhydrous tetrahydrofuran (THF, 1.5 M relative to diisopropylamine). Cool the flask to -78 °C using an acetone/dry ice bath.
-
Slowly add diisopropylamine (1.1 equivalents) via syringe.
-
Slowly add n-butyllithium (1.05 equivalents, typically 2.5 M in hexanes) dropwise, ensuring the internal temperature does not exceed -70 °C. Stir the resulting pale yellow solution for 30 minutes at -78 °C.
-
Enolate Formation: Slowly add methyl cyclopropanecarboxylate (1.0 equivalent) dropwise to the LDA solution at -78 °C.[15] Stir the mixture for 1 hour at this temperature to ensure complete formation of the lithium enolate.
-
Alkylation: Add cyclopropylmethyl bromide (1.2 equivalents) dropwise via syringe.[12] Allow the reaction to stir at -78 °C for 2 hours, then let it warm slowly to room temperature overnight (approx. 16 hours).
-
Workup and Quenching: Cool the flask to 0 °C in an ice bath. Cautiously quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Transfer the mixture to a separatory funnel and add diethyl ether. Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure ester product as a colorless oil.
Protocol: Step 2 - Synthesis of this compound
-
Apparatus Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the purified methyl 1-(cyclopropylmethyl)cyclopropanecarboxylate (1.0 equivalent) from Step 1.
-
Hydrolysis: Add ethanol and a 2 M aqueous solution of sodium hydroxide (NaOH, 3.0 equivalents).
-
Heat the mixture to reflux (approx. 80-90 °C) and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ester is fully consumed.
-
Workup and Acidification: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash once with diethyl ether to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH ~2 by the slow, dropwise addition of 2 M hydrochloric acid (HCl). A white precipitate or oil may form.
-
Extraction: Extract the acidified aqueous layer three times with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude carboxylic acid.
-
Purification: The final product can be purified by recrystallization (if solid) from a suitable solvent system (e.g., hexane/ethyl acetate) or by distillation under reduced pressure to yield the pure this compound.
Data & Characterization
Reagent & Synthesis Parameters
| Parameter | Step 1: Alkylation | Step 2: Saponification |
| Starting Material | Methyl Cyclopropanecarboxylate | Methyl 1-(Cyclopropylmethyl)cyclopropanecarboxylate |
| CAS No. | 2868-37-3 | (Synthesized Intermediate) |
| Key Reagents | LDA, Cyclopropylmethyl Bromide | NaOH, HCl |
| Solvent | Tetrahydrofuran (THF) | Ethanol / Water |
| Temperature | -78 °C to Room Temp. | Reflux (80-90 °C) |
| Typical Yield | 65-80% (Post-Purification) | 85-95% (Post-Purification) |
| Purification | Flash Chromatography | Recrystallization / Distillation |
Expected Analytical Characterization Data
| Analysis | Expected Results for this compound |
| ¹H NMR | δ ~12.0 (s, 1H, -COOH), ~2.5 (d, 2H, -CH₂-), ~1.0-1.5 (m, 4H, cyclopropyl CH₂), ~0.2-0.8 (m, 5H, cyclopropyl CH) |
| ¹³C NMR | δ ~180 (-COOH), ~40 (-CH₂-), ~25 (Quaternary C), ~15 (cyclopropyl CH₂), ~5 (cyclopropyl CH) |
| IR (cm⁻¹) | 2500-3300 (broad, O-H stretch), 1700 (strong, C=O stretch), ~3080 (C-H stretch, cyclopropyl) |
| Mass Spec (ESI-) | [M-H]⁻ expected at m/z corresponding to C₈H₁₁O₂⁻ |
| Purity (HPLC) | >98% |
(Note: Exact NMR shifts are predictive and should be confirmed experimentally. Data for simpler cyclopropanes were used as a reference.[16][17][18])
Application in Drug Design: A Bioisosteric Strategy
The 1-(cyclopropylmethyl) substituent provides a unique combination of steric bulk and conformational rigidity. It can be considered a constrained bioisostere of larger, more flexible alkyl groups like isobutyl or neopentyl. This conformational locking can be crucial for enhancing binding affinity to a biological target by reducing the entropic penalty of binding.
Caption: The cyclopropyl group as a conformationally restricted bioisostere.
By using this compound as an intermediate, medicinal chemists can introduce this specific scaffold to probe structure-activity relationships (SAR). The carboxylic acid handle allows for further functionalization, such as conversion to amides, esters, or other key functional groups, enabling the synthesis of a diverse library of compounds for biological screening. This approach is a powerful tool for optimizing lead compounds into clinical candidates with improved efficacy and pharmacokinetic properties.[1][19]
References
-
Alpha Alkylation Esters - YouTube. (2014). Available at: [Link]
-
Bender, D. M., et al. (2008). Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. Organic Letters, 10(3), 509-11. Available at: [Link]
-
Simmons-Smith Reaction - Organic Chemistry Portal. Available at: [Link]
-
Lévesque, E., Goudreau, S. R., & Charette, A. B. (2014). Improved Zinc-Catalyzed Simmons–Smith Reaction: Access to Various 1,2,3-Trisubstituted Cyclopropanes. Organic Letters. Available at: [Link]
-
Simmons–Smith reaction – cyclopropanation of alkenes - OrgoSolver. Available at: [Link]
-
Regioselective Simmons–Smith-type cyclopropanations of polyalkenes enabled by transition metal catalysis - PMC - NIH. Available at: [Link]
-
Simmons–Smith reaction - Wikipedia. Available at: [Link]
-
The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PubMed Central. Available at: [Link]
-
Alkylation of the alpha-Carbon via the LDA pathway - Chemistry LibreTexts. (2020). Available at: [Link]
-
Hydrolysis of the cyclopropanic esters - ResearchGate. Available at: [Link]
-
Put a ring on it: application of small aliphatic rings in medicinal chemistry - PubMed Central. Available at: [Link]
-
Kinetic Versus Thermodynamic Enolates - Master Organic Chemistry. (2022). Available at: [Link]
-
Alkylation at the α-Carbon – Organic Chemistry II - KPU Pressbooks. Available at: [Link]
-
LDA can be used to form enolates on esters and nitriles. Predict ... - Pearson. Available at: [Link]
-
Enzymatic Hydrolysis of Cyclopropanes. Total Synthesis of Optically Pure Dictyopterenes A and C | Semantic Scholar. (1991). Available at: [Link]
-
Synthesis of various cyclopropyl methyl bromide and its derivatives from ketones and/or aldehydes and some β-dicarbonyl compounds in the presence of BrCN and Et3N | Request PDF - ResearchGate. Available at: [Link]
-
Hydrolysis of (chloromethyl)cyclopropane: Is but-3-en-1-ol a possible product? (2020). Available at: [Link]
-
The First Cyclopropanation Reaction of Unmasked α,β-Unsaturated Carboxylic Acids: Direct and Complete Stereospecific Synthesis of Cyclopropanecarboxylic Acids Promoted by Sm/CHI3 - Organic Chemistry Portal. Available at: [Link]
-
Cyclopropane-1,1-dicarboxylic acid - Organic Syntheses Procedure. Available at: [Link]
- US5869737A - Process for the preparation of cyclopropane-1, 1-dicarboxylic acid derivatives - Google Patents.
-
Hydrolysis of the enol ether and cleavage of the cyclopropane ring. - ResearchGate. Available at: [Link]
-
Synthesis in Review: Highly useful synthetic transformations for the installation of C(sp3) bioisosteres and alcohol deoxygenation | Domainex. (2023). Available at: [Link]
-
cyclopropanecarboxylic acid - Organic Syntheses Procedure. Available at: [Link]
-
(PDF) Review of cyclopropyl bromide synthetic process - ResearchGate. Available at: [Link]
-
Application of Bioisosteres in Drug Design. (2012). Available at: [Link]
-
Bioisosterism - Drug Design Org. Available at: [Link]
-
PROCESS FOR THE PREPARATION OF CYCLOPROPYLACETONITRILE - Patent 1171421. (2004). Available at: [Link]
-
Representative examples of FDA‐approved drugs bearing a cyclopropane motif. Available at: [Link]
- US5510509A - Preparation of esters of cyclopropane-1,1-dicarboxylic acid - Google Patents.
-
Cyclopropanecarboxylic acid, propyl ester - Optional[13C NMR] - Chemical Shifts. Available at: [Link]
-
Ring-opening and ring-expansion reactions of gem-difluorinated cyclopropanes and cyclopropenones - RWTH Publications. Available at: [Link]
-
cyclopropanation using an iron-containing methylene transfer reagent - Organic Syntheses Procedure. Available at: [Link]
-
The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed. (2016). Available at: [Link]
-
Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2025). Available at: [Link]
-
Improved Detection and Quantification of Cyclopropane Fatty Acids via Homonuclear Decoupling Double Irradiation NMR Methods - PMC - NIH. Available at: [Link]
-
Methyl cyclopropanecarboxylate | C5H8O2 | CID 76122 - PubChem - NIH. Available at: [Link]
-
Cyclopropane Synthesis - Chemistry LibreTexts. (2020). Available at: [Link]
-
Ch 14: Cyclopropane synthesis - University of Calgary. Available at: [Link]
-
Synthesis of cyclopropanes - Organic Chemistry Portal. Available at: [Link]
-
Cyclopropanation of Alkenes - Master Organic Chemistry. (2023). Available at: [Link]
-
Determination of 1-aminocyclopropane-1-carboxylic Acid and Its Structural Analogue by Liquid Chromatography and Ion Spray Tandem Mass Spectrometry - PubMed. Available at: [Link]
Sources
- 1. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioisosterism - Drug Design Org [drugdesign.org]
- 4. Reagent for the Synthesis of gem-Disubstituted Cyclopropanes | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 6.3 Alkylation at the α-Carbon – Organic Chemistry II [kpu.pressbooks.pub]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. youtube.com [youtube.com]
- 11. lifechempharma.com [lifechempharma.com]
- 12. (Bromomethyl)cyclopropane 97 7051-34-5 [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Methyl cyclopropanecarboxylate | C5H8O2 | CID 76122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Cyclopropanecarboxylic acid(1759-53-1) 1H NMR spectrum [chemicalbook.com]
- 17. spectrabase.com [spectrabase.com]
- 18. Improved Detection and Quantification of Cyclopropane Fatty Acids via Homonuclear Decoupling Double Irradiation NMR Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 1-(Cyclopropylmethyl)cyclopropanecarboxylic Acid Derivatives
Introduction: The Significance of the Cyclopropylmethyl-Cyclopropane Motif in Modern Chemistry
The 1-(cyclopropylmethyl)cyclopropanecarboxylic acid scaffold and its derivatives represent a class of compounds with significant potential in medicinal chemistry and materials science. The inherent strain and unique three-dimensional geometry of the dual cyclopropane rings impart distinct physicochemical properties. In drug discovery, the incorporation of such motifs can lead to improved metabolic stability, enhanced binding affinity to biological targets, and favorable pharmacokinetic profiles. This guide provides an in-depth exploration of robust and versatile synthetic protocols for accessing these valuable molecules, designed for researchers, scientists, and professionals in drug development.
Strategic Approaches to Synthesis
The synthesis of this compound derivatives can be approached through several strategic disconnections. This guide will detail three primary, field-proven methodologies:
-
Alkylation of Cyclopropanecarboxylate Precursors: A direct and convergent approach involving the alkylation of a pre-formed cyclopropanecarboxylic acid ester with a suitable cyclopropylmethyl electrophile.
-
Kulinkovich Reaction for Cyclopropanol Intermediates: A powerful transition-metal-catalyzed method to construct the 1-substituted cyclopropanol core, which can then be further functionalized to the target carboxylic acid.
-
Cyclopropanation of a Functionalized Alkene: A strategy based on the formation of the second cyclopropane ring onto an alkene substrate already bearing the cyclopropylmethyl moiety.
Strategy 1: Alkylation of Cyclopropanecarboxylate Precursors
This strategy is predicated on the nucleophilic character of an enolate generated from a cyclopropanecarboxylic acid ester. The choice of base and reaction conditions is critical to ensure efficient alkylation while minimizing side reactions.
Causality Behind Experimental Choices
The acidity of the α-proton on the cyclopropanecarboxylic ester is lower than that of its acyclic counterparts due to the increased s-character of the C-H bond. Therefore, a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is required for complete deprotonation to form the corresponding enolate. The use of a polar aprotic solvent like tetrahydrofuran (THF) is essential to solvate the lithium cation and maintain the reactivity of the enolate. Low temperatures (e.g., -78 °C) are employed to prevent undesired side reactions, such as self-condensation of the ester. The electrophile, (bromomethyl)cyclopropane, is a key reagent that can be synthesized from commercially available cyclopropylmethanol.[1][2]
Workflow Diagram
Caption: Workflow for the alkylation strategy.
Detailed Experimental Protocol: Synthesis of this compound
Materials:
-
Ethyl cyclopropanecarboxylate
-
Diisopropylamine
-
n-Butyllithium (2.5 M in hexanes)
-
(Bromomethyl)cyclopropane[1]
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium hydroxide (NaOH)
-
Ethanol (EtOH)
-
Hydrochloric acid (HCl, 1 M)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
Procedure:
-
In-situ Generation of LDA: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add anhydrous THF (100 mL) and diisopropylamine (1.1 eq). Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add n-butyllithium (1.05 eq) dropwise via syringe. Stir the mixture at -78 °C for 30 minutes.
-
Enolate Formation: To the freshly prepared LDA solution, add a solution of ethyl cyclopropanecarboxylate (1.0 eq) in anhydrous THF (20 mL) dropwise, maintaining the temperature at -78 °C. Stir the resulting mixture for 1 hour at this temperature to ensure complete enolate formation.
-
Alkylation: Add (bromomethyl)cyclopropane (1.2 eq) to the enolate solution at -78 °C. Allow the reaction to warm slowly to room temperature and stir overnight.
-
Quenching and Extraction: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (50 mL). Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.
-
Purification of the Ester: Remove the solvent under reduced pressure. Purify the crude ethyl 1-(cyclopropylmethyl)cyclopropanecarboxylate by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient).
-
Saponification: Dissolve the purified ester in a mixture of ethanol (50 mL) and 10% aqueous sodium hydroxide solution (50 mL). Heat the mixture to reflux and stir for 4 hours.
-
Acidification and Isolation: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the aqueous residue with water (50 mL) and wash with diethyl ether (2 x 25 mL) to remove any unreacted ester. Cool the aqueous layer in an ice bath and acidify to pH 2 with 1 M HCl. Extract the product with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield this compound as a solid or oil.
| Step | Reactant | Equivalents | Typical Yield |
| Alkylation | Ethyl cyclopropanecarboxylate | 1.0 | 75-85% |
| Saponification | Alkylated Ester | 1.0 | >95% |
Strategy 2: Kulinkovich Reaction for Cyclopropanol Intermediates
The Kulinkovich reaction provides an elegant route to 1-substituted cyclopropanols through the reaction of an ester with a Grignard reagent in the presence of a titanium(IV) alkoxide catalyst.[3][4][5] This method is particularly advantageous for constructing sterically hindered cyclopropane rings.
Mechanistic Rationale
The reaction proceeds via the formation of a titanacyclopropane intermediate from the Grignard reagent and the titanium catalyst.[6][7] This reactive species then adds to the carbonyl group of the ester, leading to the formation of the cyclopropanol product after workup. The choice of the Grignard reagent is crucial; typically, ethylmagnesium bromide or a higher homolog with β-hydrogens is used.[4]
Reaction Scheme Diagram
Caption: Kulinkovich reaction based strategy.
Detailed Experimental Protocol: Synthesis of 1-(Cyclopropyl)cyclopropanol
Materials:
-
Methyl cyclopropanecarboxylate
-
Ethylmagnesium bromide (3.0 M in diethyl ether)
-
Titanium(IV) isopropoxide
-
Anhydrous diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add a solution of methyl cyclopropanecarboxylate (1.0 eq) in anhydrous diethyl ether (50 mL).
-
Catalyst Addition: Add titanium(IV) isopropoxide (0.2 eq) to the ester solution and stir for 10 minutes at room temperature.
-
Grignard Reagent Addition: Slowly add ethylmagnesium bromide (2.5 eq) dropwise to the reaction mixture. An exothermic reaction will occur, and the mixture will turn dark.
-
Reaction Progression: After the addition is complete, heat the reaction mixture to reflux and stir for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution (50 mL). Stir vigorously until the dark color dissipates and a precipitate forms.
-
Isolation and Purification: Filter the mixture through a pad of Celite®, washing the filter cake with diethyl ether. Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether (2 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude 1-(cyclopropyl)cyclopropanol by flash column chromatography.
| Reactant | Equivalents | Catalyst Loading | Typical Yield |
| Methyl cyclopropanecarboxylate | 1.0 | 20 mol% Ti(O-iPr)₄ | 70-80% |
Note: The subsequent conversion of the cyclopropanol to the target carboxylic acid would require a multi-step sequence, for example, oxidation to the corresponding ketone followed by a haloform reaction or other carbon-carbon bond-forming strategies and subsequent oxidation.
Strategy 3: Cyclopropanation of a Functionalized Alkene
This approach involves the construction of the second cyclopropane ring onto an alkene that already contains the cyclopropylmethyl group. The Simmons-Smith reaction is a classic and reliable method for this transformation.[8][9]
Rationale for Reagent Selection
The Simmons-Smith reaction utilizes a carbenoid, typically iodomethylzinc iodide, generated in situ from diiodomethane and a zinc-copper couple.[10] This reagent is effective for the cyclopropanation of a wide range of alkenes and is known for its stereospecificity. The precursor alkene, 1-cyclopropyl-1-isopropenylcyclopropane, can be synthesized via a Wittig reaction from cyclopropyl methyl ketone.
Synthetic Pathway Diagram
Caption: Cyclopropanation of a functionalized alkene.
Detailed Experimental Protocol: Simmons-Smith Cyclopropanation
Materials:
-
1-Cyclopropyl-1-isopropenylcyclopropane
-
Diiodomethane (CH₂I₂)
-
Zinc-copper couple (Zn-Cu)
-
Anhydrous diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add the zinc-copper couple (2.0 eq) and anhydrous diethyl ether (50 mL).
-
Carbenoid Formation: Add diiodomethane (1.5 eq) to the stirred suspension. A gentle reflux may be observed. If the reaction does not initiate, gentle heating with a heat gun may be necessary. Stir the mixture for 30 minutes.
-
Alkene Addition: Add a solution of 1-cyclopropyl-1-isopropenylcyclopropane (1.0 eq) in anhydrous diethyl ether (20 mL) to the reaction mixture.
-
Reaction Progression: Heat the mixture to reflux and stir overnight. Monitor the reaction by GC-MS or TLC.
-
Workup and Purification: Cool the reaction to room temperature and filter off the excess zinc residues through a pad of Celite®, washing with diethyl ether. Quench the filtrate by the slow addition of saturated aqueous ammonium chloride solution. Separate the layers and extract the aqueous phase with diethyl ether (2 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the product by distillation or column chromatography.
| Reactant | Equivalents | Reagents | Typical Yield |
| Alkene | 1.0 | 1.5 eq CH₂I₂, 2.0 eq Zn-Cu | 60-70% |
Note: The final conversion of the resulting hydrocarbon to the target carboxylic acid would require a regioselective C-H activation/functionalization, which can be challenging. This route is more suitable for accessing the hydrocarbon derivatives.
Trustworthiness and Self-Validation
The protocols described herein are based on well-established and widely cited chemical transformations. For each protocol, it is imperative to perform rigorous characterization of the products at each step. This includes:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and purity of the synthesized compounds.
-
Mass Spectrometry (MS): To verify the molecular weight of the products.
-
Infrared (IR) Spectroscopy: To identify key functional groups (e.g., C=O stretch for esters and carboxylic acids, O-H stretch for alcohols and carboxylic acids).
By thoroughly characterizing all intermediates and the final product, the integrity of the synthetic route is validated.
References
-
Kulinkovich, O. G. The Kulinkovich Reaction. Organic Chemistry Portal. [Link][3]
-
Nitrile to Acid - Common Conditions. Reaction Map. [Link][12]
-
Making Carboxylic Acids by the Hydrolysis of Nitriles. Chemistry LibreTexts. [Link][13]
-
Hydrolysis of nitriles with aqueous acid to give carboxylic acids. Master Organic Chemistry. [Link][14]
-
Kulinkovich Reaction: Mechanism & Examples. NROChemistry. [Link][6]
-
Novel Synthesis of 1-Cyanocyclopropane-1-carboxylic Acid and Its Application to the Synthesis of Amino Acids Containing Cyclopropane Rings. Synlett. [Link][16]
-
Cyclopropane-1,1-dicarboxylic acid. Organic Syntheses. [Link][17]
-
Synthesis of cyclopropanes. Organic Chemistry Portal. [Link][18]
-
Review of cyclopropyl bromide synthetic process. ResearchGate. [Link][19]
-
Process for the preparation of cyclopropylacetonitrile. Patent 1171421. [20]
-
Process for the production of cyclopropylmethyl halides. Google Patents. [22]
-
Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition–Polar Cyclization Cascade. PMC - NIH. [Link][23]
-
Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane. Google Patents. [2]
-
Cyclopropanation of Alkenes. Chemistry LibreTexts. [Link][10]
-
Cyclopropanation of substituted alkenes. Google Patents. [9]
Sources
- 1. (Bromomethyl)cyclopropane synthesis - chemicalbook [chemicalbook.com]
- 2. US20160355452A1 - Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane - Google Patents [patents.google.com]
- 3. Kulinkovich Reaction [organic-chemistry.org]
- 4. Kulinkovich reaction - Wikipedia [en.wikipedia.org]
- 5. grokipedia.com [grokipedia.com]
- 6. Kulinkovich Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. youtube.com [youtube.com]
- 8. Cyclopropanation - Wikipedia [en.wikipedia.org]
- 9. WO2017024126A1 - Cyclopropanation of substituted alkenes - Google Patents [patents.google.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. byjus.com [byjus.com]
- 16. Sci-Hub. Novel Synthesis of 1-Cyanocyclopropane-1-carboxylic Acid and Its Application to the Synthesis of Amino Acids Containing Cyclopropane Rings / Synlett, 1991 [sci-hub.ru]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. Cyclopropane synthesis [organic-chemistry.org]
- 19. researchgate.net [researchgate.net]
- 20. PROCESS FOR THE PREPARATION OF CYCLOPROPYLACETONITRILE - Patent 1171421 [data.epo.org]
- 21. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 22. US6118032A - Process for the production of cyclopropylmethyl halides - Google Patents [patents.google.com]
- 23. Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition–Polar Cyclization Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 24. reddit.com [reddit.com]
The Strategic Application of 1-(Cyclopropylmethyl)cyclopropanecarboxylic Acid in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous pharmacokinetic and pharmacodynamic properties is paramount. Among the myriad of structural motifs available to the drug designer, the cyclopropane ring has emerged as a powerful tool for molecular optimization.[1][2] This guide delves into the specific application of 1-(Cyclopropylmethyl)cyclopropanecarboxylic acid, a building block that synergistically combines the benefits of two distinct cyclopropyl-containing moieties. While direct literature on this exact compound is sparse, its constituent parts are well-documented for their positive impact on drug-like properties. This document will, therefore, provide a comprehensive overview of its potential applications, supported by established principles of medicinal chemistry and detailed protocols for its strategic deployment in drug discovery programs.
The Cyclopropyl Moiety: A Game-Changer in Medicinal Chemistry
The three-membered carbocycle of the cyclopropane ring, despite its inherent ring strain, offers a unique set of steric and electronic properties that can be leveraged to overcome common challenges in drug development.[1] Its incorporation into a lead molecule can lead to a cascade of beneficial effects.
Key Advantages of the Cyclopropyl Group:
-
Enhanced Potency and Receptor Binding: The rigid nature of the cyclopropyl ring can act as a conformational lock, pre-organizing a molecule into its bioactive conformation and thus improving its binding affinity for the target receptor.[1]
-
Improved Metabolic Stability: The carbon-hydrogen bonds within a cyclopropane ring are shorter and stronger than those in linear alkanes, making them less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[1][2] Replacing metabolically labile groups, such as an N-ethyl group, with an N-cyclopropyl group is a common strategy to enhance metabolic stability.[1]
-
Modulation of Physicochemical Properties: The cyclopropyl group can be used as a bioisosteric replacement for other common functional groups like gem-dimethyl or vinyl groups to fine-tune properties such as lipophilicity and pKa, thereby optimizing a compound's ADME (absorption, distribution, metabolism, and excretion) profile.[1]
-
Reduced Off-Target Effects: By improving the conformational fit to the intended target and altering metabolic pathways, the cyclopropyl group can help minimize binding to off-target proteins, leading to a better safety profile.[1]
The strategic incorporation of cyclopropane rings has been instrumental in the development of numerous FDA-approved drugs across various therapeutic areas, including oncology, infectious diseases, and central nervous system disorders.[3]
This compound: A Bifunctional Building Block
The structure of this compound presents a unique opportunity to harness the power of the cyclopropyl group in two distinct ways within a single scaffold.
-
The Cyclopropylmethyl Group: This moiety is often employed to enhance metabolic stability and can introduce a degree of conformational constraint.
-
The Cyclopropanecarboxylic Acid Group: This functional group can serve as a versatile handle for further chemical modifications, such as amide bond formation, allowing for the exploration of a wide chemical space. Esters of cyclopropanecarboxylic acid have also demonstrated a significant increase in stability under both acidic and basic hydrolytic conditions, making them potential prodrug candidates.[4]
A notable example of a complex molecule incorporating a 1-(cyclopropylmethyl) substituent is a recently discovered orally bioavailable EP4 receptor antagonist.[5][6] The prostaglandin E2 (PGE2) EP4 receptor is a key player in various biological processes, including inflammation and cancer, making it an attractive therapeutic target.[5][6] The successful development of this antagonist underscores the potential of the cyclopropylmethyl motif in designing potent and selective ligands.
Synthesis and Derivatization: A Proposed Workflow
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tcgls.com [tcgls.com]
- 6. Discovery of 1-(Cyclopropylmethyl)-2-(Dibenzo[b,d]Thiophen-2-yl)-1H-Benzo[d]Imidazole-5-Carboxylic Acid as Orally Bioavailable EP4 Receptor Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocols: Development of 1-(Cyclopropylmethyl)cyclopropanecarboxylic Acid Scaffolds as Selective EP4 Receptor Antagonists
Abstract
The prostaglandin E2 (PGE2) receptor 4 (EP4) is a G-protein coupled receptor (GPCR) critically involved in mediating inflammation, pain, and tumorigenesis.[1][2] Its activation by PGE2 initiates downstream signaling cascades, primarily through cyclic AMP (cAMP), that contribute to disease progression.[3][4] Consequently, selective antagonism of the EP4 receptor represents a promising therapeutic strategy.[2][5] This guide details the rationale and methodologies for the development of novel EP4 antagonists based on the 1-(cyclopropylmethyl)cyclopropanecarboxylic acid scaffold. We provide comprehensive, field-proven protocols for the chemical synthesis and characterization of this lead compound, followed by a suite of in vitro assays to determine its potency, selectivity, and mechanism of action at the EP4 receptor.
The EP4 Receptor: A Key Therapeutic Target in Oncology and Inflammation
Prostaglandin E2 is a potent lipid mediator generated from arachidonic acid by cyclooxygenase (COX) enzymes.[4][6] In the tumor microenvironment and at sites of inflammation, PGE2 levels are often significantly elevated.[4] PGE2 exerts its diverse biological effects by binding to four receptor subtypes: EP1, EP2, EP3, and EP4.[3][6] Of these, the EP4 receptor has garnered significant attention as a drug target.
The EP4 receptor is primarily coupled to the stimulatory G-protein (Gαs), which, upon activation, stimulates adenylyl cyclase to increase intracellular cAMP levels.[3][6][7] This elevation in cAMP activates Protein Kinase A (PKA), leading to the phosphorylation of downstream effectors like the CREB transcription factor, which modulates gene expression related to cell proliferation, survival, and inflammation.[3] Unlike the EP2 receptor, which also couples to Gαs, the EP4 receptor can engage in alternative signaling through Gαi and β-arrestin pathways, contributing to its unique role in pathophysiology.[7] Blockade of the PGE2-EP4 signaling axis is a promising strategy for controlling tumor growth, metastasis, and chronic inflammation.[4][5][8]
Canonical EP4 Signaling Pathway
The primary signaling cascade initiated by PGE2 binding to the EP4 receptor is illustrated below. An effective antagonist will competitively block PGE2 at the receptor, preventing this cascade.
Synthesis and Characterization of Lead Compound
While numerous methods exist for creating cyclopropanecarboxylic acids, a reliable approach for synthesizing the this compound scaffold involves a malonic ester synthesis pathway, which offers high yields and accessible starting materials.[9]
Synthetic Workflow Overview
The synthesis begins with diethyl malonate, which is sequentially alkylated and then subjected to cyclization, followed by hydrolysis and decarboxylation to yield the final product.
Protocol: Synthesis of this compound
Principle: This protocol utilizes the high acidity of the α-protons of diethyl malonate for sequential C-C bond formation. The first alkylation introduces the cyclopropylmethyl group. The second reaction with 1,2-dibromoethane forms the cyclopropane ring. Finally, saponification followed by acidification and heat-induced decarboxylation yields the target carboxylic acid.[9][10]
Materials:
-
Diethyl malonate
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol
-
(Bromomethyl)cyclopropane (Cyclopropylmethyl bromide)
-
1,2-Dibromoethane
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), concentrated
-
Diethyl ether
-
Magnesium sulfate (MgSO4), anhydrous
-
Standard glassware for organic synthesis, including a three-neck round-bottom flask, reflux condenser, and separatory funnel.
Procedure:
-
Step 1: First Alkylation.
-
Dissolve sodium ethoxide (1.05 eq) in anhydrous ethanol in a three-neck flask under an inert atmosphere (N2).
-
Cool the solution to 0°C and add diethyl malonate (1.0 eq) dropwise. Stir for 30 minutes.
-
Add (bromomethyl)cyclopropane (1.0 eq) dropwise, allowing the reaction to warm to room temperature.
-
Heat the mixture to reflux for 4-6 hours until TLC analysis indicates consumption of the starting material.
-
Cool, quench with water, and extract the product with diethyl ether. Dry the organic phase with MgSO4, filter, and concentrate under reduced pressure to obtain the crude alkylated malonate.
-
-
Step 2: Cyclopropanation.
-
Dissolve the crude product from Step 1 in anhydrous ethanol and add to a freshly prepared solution of sodium ethoxide (1.05 eq) at 0°C.
-
Add 1,2-dibromoethane (1.1 eq) dropwise.
-
Heat the mixture to reflux and maintain for 8-12 hours. Monitor by TLC.
-
Work-up as described in Step 1 to isolate the crude spiro-diester intermediate.
-
-
Step 3: Hydrolysis and Decarboxylation.
-
Dissolve the crude diester in ethanol and add an aqueous solution of NaOH (2.5 eq).
-
Heat to reflux for 4 hours to ensure complete saponification of both ester groups.
-
Cool the reaction mixture in an ice bath and carefully acidify with concentrated HCl until pH < 2.
-
Gently heat the acidic solution to 50-60°C to promote decarboxylation of the resulting malonic acid derivative until gas evolution ceases.
-
Cool the solution and extract the final product with diethyl ether. Wash the combined organic layers with brine, dry over MgSO4, filter, and evaporate the solvent.
-
Purify the final product by silica gel chromatography or distillation under reduced pressure.
-
Characterization: The structure and purity of the final compound should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and HPLC.
In Vitro Pharmacological Evaluation
A tiered approach is used to characterize the interaction of the synthesized compound with the EP4 receptor.
Protocol: Competitive Radioligand Binding Assay
Principle: This assay determines the binding affinity (Ki) of the test compound for the human EP4 receptor by measuring its ability to compete with a radiolabeled ligand ([³H]-PGE2) for binding to the receptor.[11][12] The amount of bound radioactivity is inversely proportional to the affinity of the test compound.
Materials:
-
HEK293 cell membranes stably expressing the human EP4 receptor.
-
[³H]-Prostaglandin E2 ([³H]-PGE2)
-
Test Compound: this compound
-
Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Non-specific binding (NSB) control: High concentration (10 µM) of unlabeled PGE2.
-
96-well filter plates and vacuum manifold.
-
Scintillation cocktail and microplate scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound in Binding Buffer.
-
In a 96-well plate, add 50 µL of Binding Buffer (for total binding), 50 µL of NSB control, or 50 µL of test compound dilution.
-
Add 50 µL of [³H]-PGE2 (at a final concentration near its Kd, e.g., 1-3 nM) to all wells.
-
Add 100 µL of the EP4 receptor membrane preparation (5-10 µg protein/well) to initiate the binding reaction.
-
Incubate the plate at room temperature for 90-120 minutes with gentle agitation.
-
Terminate the assay by rapid filtration through the filter plate using a vacuum manifold.
-
Wash the filters three times with 200 µL of ice-cold Binding Buffer.
-
Allow the filters to dry, then add 200 µL of scintillation cocktail to each well.
-
Quantify the bound radioactivity using a microplate scintillation counter.
Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound. Plot the percent inhibition versus the log concentration of the compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol: cAMP Functional Antagonist Assay
Principle: This assay measures the ability of the test compound to function as an antagonist by blocking the PGE2-induced increase in intracellular cAMP.[4][13][14] Cells expressing the EP4 receptor are first incubated with the test compound and then stimulated with an EC₈₀ concentration of PGE2. A reduction in the cAMP signal indicates antagonist activity.
Materials:
-
HEK293 cells stably expressing the human EP4 receptor.
-
Test Compound and PGE2.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Assay Buffer: HBSS with 20 mM HEPES, pH 7.4.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or GloSensor).[15][16][17]
-
384-well white opaque microplates.
Procedure:
-
Seed HEK293-hEP4 cells into a 384-well plate and incubate overnight.
-
Remove the culture medium and replace it with Assay Buffer containing a PDE inhibitor. Incubate for 30 minutes at 37°C.
-
Add serial dilutions of the test compound to the wells and incubate for 15-30 minutes.
-
Add PGE2 at a pre-determined EC₈₀ concentration to all wells (except for the basal control).
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.
Data Analysis: The raw data (e.g., HTRF ratio) is converted to cAMP concentration using a standard curve.[13] The percent inhibition of the PGE2-stimulated response is calculated for each concentration of the test compound. The IC₅₀ value, representing the concentration of antagonist that inhibits 50% of the agonist response, is determined by non-linear regression analysis.
Selectivity Profiling
Rationale: To be a viable drug candidate, the compound must exhibit high selectivity for the EP4 receptor over other prostanoid receptors (EP1, EP2, EP3, DP, etc.) to minimize off-target effects.
Methodology: The binding and functional assays described above should be repeated using cell lines or membrane preparations expressing each of the other prostanoid receptor subtypes. A compound is considered selective if its Ki or IC₅₀ value for EP4 is at least 100-fold lower than for other receptors.
Data Summary and Interpretation
The data obtained from the in vitro assays should be compiled to build a pharmacological profile of the lead compound.
Table 1: Hypothetical Pharmacological Profile of a Lead EP4 Antagonist
| Parameter | Receptor | Result | Interpretation |
| Binding Affinity (Ki) | Human EP4 | 6.1 nM | High affinity binding to the target receptor.[18] |
| Human EP1 | > 10,000 nM | Negligible binding to EP1. | |
| Human EP2 | > 10,000 nM | Negligible binding to EP2, crucial for selectivity.[18] | |
| Human EP3 | > 10,000 nM | Negligible binding to EP3. | |
| Functional Activity (IC₅₀) | Human EP4 cAMP | 14.2 nM | Potent functional antagonist at the target receptor.[19] |
| Selectivity Fold | EP1/EP4 | > 1600-fold | Highly selective over EP1. |
| EP2/EP4 | > 1600-fold | Highly selective over EP2. | |
| EP3/EP4 | > 1600-fold | Highly selective over EP3. |
In Vivo Model Discussion
Once a compound demonstrates potent and selective in vitro activity, its efficacy must be evaluated in relevant animal models of disease.
-
Inflammatory Models: The collagen-induced arthritis (CIA) model in mice is a standard for evaluating anti-inflammatory efficacy.[20][21] The test compound would be administered orally, and endpoints would include clinical arthritis scores, paw swelling, and measurement of inflammatory cytokines.[21]
-
Oncology Models: A syngeneic tumor model, such as CT26 colon carcinoma in BALB/c mice, is appropriate for immuno-oncology studies.[4][5] The compound can be tested as a monotherapy or in combination with checkpoint inhibitors.[4] Key endpoints include tumor growth inhibition (TGI), analysis of the tumor immune infiltrate (e.g., CD8+ T cells), and metastasis.[18][22]
Conclusion
The this compound scaffold represents a promising starting point for the development of novel, selective, and potent EP4 receptor antagonists. The protocols outlined in this guide provide a robust framework for the synthesis, characterization, and pharmacological evaluation of such compounds. By systematically applying these methodologies, researchers can efficiently identify and advance lead candidates toward preclinical and clinical development for the treatment of cancer and inflammatory diseases.
References
-
Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules. Frontiers in Cell and Developmental Biology. [Link]
-
The prostanoid EP4 receptor and its signaling pathway. Journal of Receptors and Signal Transduction. [Link]
-
Prostaglandin E2 Receptor 4 (EP4): A Promising Therapeutic Target for the Treatment of Cancer and Inflammatory Diseases. Current Topics in Medicinal Chemistry. [Link]
-
Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules. National Institutes of Health. [Link]
-
Prostaglandin E2/EP4 signalling facilitates EP4 receptor externalization in primary sensory neurons in vitro and in vivo. Pain. [Link]
-
Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models. ACS Medicinal Chemistry Letters. [Link]
-
Prostaglandin EP4 receptor - Wikipedia. Wikipedia. [Link]
-
What are EP4 antagonists and how do they work?. Patsnap Synapse. [Link]
-
Prostaglandin E2 Receptor 4 (EP4) as a Therapeutic Target to Impede Breast Cancer-Associated Angiogenesis and Lymphangiogenesis. National Institutes of Health. [Link]
-
What are EP4 modulators and how do they work?. Patsnap Synapse. [Link]
-
Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models. ACS Medicinal Chemistry Letters. [Link]
-
Characterization of binding affinity of CJ-023,423 for human prostanoid EP4 receptor. Pharmacology. [Link]
-
The Roles of EP4 Prostanoid Receptors in Cancer Malignancy Signaling. Biological & Pharmaceutical Bulletin. [Link]
-
Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual. [Link]
-
Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. British Journal of Pharmacology. [Link]
-
Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. National Center for Biotechnology Information. [Link]
-
E-type prostanoid receptor 4 (EP4) in disease and therapy. Pharmacology & Therapeutics. [Link]
-
cyclopropanecarboxylic acid. Organic Syntheses. [Link]
-
A novel antagonist of the prostaglandin E2 EP4 receptor inhibits Th1 differentiation and Th17 expansion and is orally active in arthritis models. British Journal of Pharmacology. [Link]
-
A prostaglandin E (PGE) receptor EP4 antagonist protects natural killer cells from PGE2-mediated immunosuppression and inhibits breast cancer metastasis. OncoImmunology. [Link]
-
A Novel Small Molecular Prostaglandin Receptor EP4 Antagonist, L001, Suppresses Pancreatic Cancer Metastasis. MDPI. [Link]
- Method for preparing 1-methyl cyclopropane carboxylic acid.
-
Agonism of Prostaglandin E2 Receptor 4 Ameliorates Tubulointerstitial Injury in Nephrotoxic Serum Nephritis in Mice. MDPI. [Link]
-
Radioligand Binding Assay. Gifford Bioscience. [Link]
-
Ligand binding to human prostaglandin E receptor EP4 at the lipid-bilayer interface. Nature Chemical Biology. [Link]
-
Cyclopropane-1,1-dicarboxylic acid. Organic Syntheses. [Link]
-
Synthesis of Cyclopropanecarboxylic Acid. YouTube. [Link]
Sources
- 1. Prostaglandin E2 Receptor 4 (EP4): A Promising Therapeutic Target for the Treatment of Cancer and Inflammatory Diseases | Bentham Science [benthamscience.com]
- 2. What are EP4 antagonists and how do they work? [synapse.patsnap.com]
- 3. Frontiers | Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules [frontiersin.org]
- 4. Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The prostanoid EP4 receptor and its signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What are EP4 modulators and how do they work? [synapse.patsnap.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Characterization of binding affinity of CJ-023,423 for human prostanoid EP4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. researchgate.net [researchgate.net]
- 14. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. resources.revvity.com [resources.revvity.com]
- 17. resources.revvity.com [resources.revvity.com]
- 18. caymanchem.com [caymanchem.com]
- 19. mdpi.com [mdpi.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. A novel antagonist of the prostaglandin E2 EP4 receptor inhibits Th1 differentiation and Th17 expansion and is orally active in arthritis models - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A prostaglandin E (PGE) receptor EP4 antagonist protects natural killer cells from PGE2-mediated immunosuppression and inhibits breast cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
Cyclopropanecarboxylic Acid Esters as Potential Prodrugs: Application Notes and Protocols
For: Researchers, scientists, and drug development professionals.
Introduction: The Rationale for Cyclopropane-Based Prodrugs
In contemporary drug development, the prodrug approach represents a pivotal strategy for optimizing the pharmacokinetic and pharmacodynamic profiles of therapeutic agents.[1][2][3] By masking a drug's active functional groups, typically with a promoiety, a prodrug can overcome barriers such as poor solubility, chemical instability, inadequate permeability, and presystemic metabolism.[2][] Ester prodrugs are among the most common and successful classes, leveraging the ubiquitous nature of esterase enzymes in the body for their activation.[][5][6] However, the very efficiency of these enzymes can also be a liability, leading to premature hydrolysis in the gastrointestinal tract or systemic circulation, which diminishes bioavailability and can cause off-target effects.[7]
This has led to the exploration of more stable ester linkages, with cyclopropanecarboxylic acid esters emerging as a promising class of prodrugs. The unique electronic and steric properties of the cyclopropyl group confer enhanced hydrolytic stability to the ester bond compared to more conventional aliphatic or aromatic esters.[8][9][10] This heightened stability can protect the prodrug from premature degradation, allowing for more efficient delivery to the target site where enzymatic cleavage can then release the active parent drug.[10] This guide provides a comprehensive overview of the principles, synthesis, and in vitro evaluation of cyclopropanecarboxylic acid ester prodrugs.
I. The Scientific Underpinnings: Why Cyclopropane?
The enhanced stability of cyclopropanecarboxylic acid esters is not merely an empirical observation but is grounded in fundamental chemical principles. The cyclopropyl group, with its strained three-membered ring, exhibits electronic properties that are distinct from other alkyl groups. It possesses a degree of π-character, allowing it to engage in hyperconjugation with the adjacent carbonyl group of the ester.[8][9][10] This interaction stabilizes the ester linkage, making it less susceptible to both acid- and base-catalyzed hydrolysis.
A notable example is the comparison between valacyclovir, an L-valine ester prodrug of acyclovir, and its cyclopropane analogue. Studies have shown that the cyclopropane derivative exhibits a significantly longer half-life in aqueous buffer, highlighting the stabilizing effect of the cyclopropyl moiety.[8][10] This intrinsic chemical stability is a critical attribute for a successful prodrug, as it must remain intact until it reaches the desired physiological compartment for activation.
II. Prodrug Activation: The Role of Carboxylesterases
While chemical stability is paramount for transit, the ultimate success of a prodrug strategy hinges on its efficient conversion to the active drug at the site of action. For ester prodrugs, this bioactivation is predominantly mediated by a family of enzymes known as carboxylesterases (CES).[11][12] These enzymes are widely distributed throughout the body, with high concentrations in the liver, small intestine, and lungs.[11]
There are two major human carboxylesterase isozymes, hCE-1 and hCE-2, which exhibit different substrate specificities.[11][12] Generally, hCE-1 is adept at hydrolyzing esters with a large acyl group and a small alcohol moiety, while hCE-2 prefers substrates with a small acyl group and a large alcohol component.[11][12] The relatively small size of the cyclopropanecarboxylic acid promoiety suggests that its esters may be preferentially hydrolyzed by hCE-2, which is abundant in the small intestine and liver.[11] Understanding the interplay between a prodrug's structure and its affinity for specific CES isozymes is crucial for rational prodrug design.[11]
Sources
- 1. Prodrug approach using carboxylesterases activity: Catalytic properties and gene regulation of carboxylesterase in mammalian tissue [jstage.jst.go.jp]
- 2. Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods [scirp.org]
- 3. orientjchem.org [orientjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Prodrugs and their activation mechanisms for brain drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. semanticscholar.org [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. [Hydrolysis by carboxylesterase and disposition of prodrug with ester moiety] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Application Note & Protocol: Scalable Synthesis of 1-(Cyclopropylmethyl)cyclopropanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
1-(Cyclopropylmethyl)cyclopropanecarboxylic acid is a valuable building block in medicinal chemistry, finding application in the synthesis of various therapeutic agents. Its rigid cyclopropyl scaffolds can impart unique conformational constraints on molecules, potentially enhancing potency, selectivity, and metabolic stability. As the demand for such complex motifs in drug discovery programs grows, the need for robust and scalable synthetic methods becomes paramount. This document provides a detailed guide to a scalable synthesis of this compound, focusing on practical considerations for multigram to kilogram production. The presented strategy is a composite of established, scalable methodologies for cyclopropane synthesis and subsequent functionalization, designed to offer a reliable pathway for researchers in both academic and industrial settings.
Strategic Overview: A Malonic Ester-Based Approach
For the large-scale synthesis of this compound, a multi-step approach commencing with a malonic ester cyclization is recommended. This strategy is underpinned by the commercial availability and relatively low cost of the initial starting materials, as well as the well-documented scalability of each synthetic transformation.
The overall synthetic plan involves three key stages:
-
Formation of the Cyclopropane Ring: Synthesis of diethyl cyclopropane-1,1-dicarboxylate via the reaction of diethyl malonate with 1,2-dibromoethane. This reaction can be efficiently conducted on a large scale using phase-transfer catalysis.
-
Introduction of the Cyclopropylmethyl Moiety: Alkylation of a cyclopropanecarboxylic acid precursor with cyclopropylmethyl bromide. This critical step requires careful control of reaction conditions to ensure high conversion and minimize side reactions.
-
Final Decarboxylation and Hydrolysis: Conversion of the alkylated intermediate to the final target molecule.
This strategic choice avoids the use of hazardous reagents like diazomethane and expensive transition metal catalysts often employed in other cyclopropanation methods, making it more amenable to an industrial setting.
Visualizing the Synthetic Workflow
Caption: Overall synthetic workflow for the scalable production of this compound.
Detailed Protocols and Experimental Procedures
Part 1: Synthesis of Diethyl Cyclopropane-1,1-dicarboxylate
This procedure is adapted from a scalable method utilizing phase-transfer catalysis, which facilitates the reaction between the aqueous base and the organic reactants.[1]
Materials and Equipment:
-
Large, jacketed glass reactor with mechanical stirring, reflux condenser, and temperature probe.
-
Diethyl malonate
-
1,2-dibromoethane
-
Sodium hydroxide (50% aqueous solution)
-
Benzyltriethylammonium chloride (TEBAC) or other suitable phase-transfer catalyst
-
Diethyl ether or methyl tert-butyl ether (MTBE)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Protocol:
-
Reactor Setup: In a well-ventilated fume hood, equip a 20 L jacketed reactor with a robust overhead stirrer, a reflux condenser, and a thermocouple.
-
Charge Reagents: To the reactor, add a 50% aqueous solution of sodium hydroxide (10 L). With vigorous stirring, add benzyltriethylammonium chloride (1.14 kg, 5.0 mol).
-
Addition of Organic Reactants: In a separate container, prepare a mixture of diethyl malonate (8.0 kg, 50 mol) and 1,2-dibromoethane (14.1 kg, 75 mol). Add this mixture to the vigorously stirred reactor contents. An exotherm is expected; maintain the internal temperature below 65°C using the reactor jacket cooling.
-
Reaction: Continue to stir the mixture vigorously for 2-4 hours. Monitor the reaction progress by taking small aliquots of the organic layer and analyzing by GC-MS or ¹H NMR to confirm the disappearance of diethyl malonate.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Transfer the contents to a large separatory funnel. Separate the organic layer. Extract the aqueous layer with diethyl ether or MTBE (2 x 5 L).
-
Washing and Drying: Combine the organic layers and wash with water (10 L) and then with brine (10 L). Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude diethyl cyclopropane-1,1-dicarboxylate.
-
Purification: The crude product can be purified by vacuum distillation to yield the pure product.
| Parameter | Value |
| Diethyl Malonate | 8.0 kg (50 mol) |
| 1,2-Dibromoethane | 14.1 kg (75 mol) |
| 50% NaOH (aq) | 10 L |
| TEBAC | 1.14 kg (5.0 mol) |
| Typical Yield | 6.6 - 7.3 kg (70-78%) |
Part 2: Preparation of Cyclopropylmethyl Bromide
This key alkylating agent can be prepared from the commercially available cyclopropylmethanol. The use of phosphorus tribromide is a common method, but for larger scale, alternative, safer brominating agents should be considered. A scalable process using triphenylphosphite and bromine has been reported.[2]
Materials and Equipment:
-
Jacketed reactor with mechanical stirring, addition funnel, and temperature probe, under an inert atmosphere (Nitrogen or Argon).
-
Cyclopropylmethanol
-
Triphenylphosphite
-
Bromine
-
Dimethylformamide (DMF)
Protocol:
-
Reactor Setup: Set up a dry, inerted jacketed reactor.
-
Charge Reagents: Charge the reactor with DMF, followed by triphenylphosphite.
-
Bromine Addition: Cool the mixture to below 15°C and slowly add bromine, maintaining the temperature.
-
Addition of Alcohol: After the bromine addition is complete, cool the reaction mixture to below 0°C. Slowly add cyclopropylmethanol, ensuring the temperature remains below 0°C.
-
Reaction and Work-up: Allow the reaction to proceed to completion. The product, (bromomethyl)cyclopropane, is then recovered. This process should be handled with extreme care due to the corrosive and toxic nature of the reagents.
Part 3: Synthesis of this compound
This stage involves the alkylation of a cyclopropanecarboxylate enolate followed by hydrolysis.
Materials and Equipment:
-
Dry, inerted jacketed reactor with mechanical stirring, addition funnels, and low-temperature capabilities.
-
Diethyl cyclopropane-1,1-dicarboxylate
-
Potassium hydroxide
-
Ethanol
-
Hydrochloric acid
-
Lithium diisopropylamide (LDA) or Sodium bis(trimethylsilyl)amide (NaHMDS)
-
Anhydrous tetrahydrofuran (THF)
-
Cyclopropylmethyl bromide
-
Diethyl ether or MTBE
Protocol:
Step 3a: Mono-saponification and Decarboxylation to Ethyl 1-cyclopropanecarboxylate
-
Mono-saponification: In the reactor, dissolve diethyl cyclopropane-1,1-dicarboxylate in ethanol. Cool the solution and add a solution of one equivalent of potassium hydroxide in ethanol dropwise.
-
Decarboxylation: After saponification, carefully acidify the mixture with hydrochloric acid. Heat the mixture to induce decarboxylation, which will yield ethyl 1-cyclopropanecarboxylate.
-
Purification: The resulting ester can be purified by distillation.
Step 3b: Alkylation of Ethyl 1-cyclopropanecarboxylate
-
Enolate Formation: In a dry, inerted reactor, dissolve ethyl 1-cyclopropanecarboxylate in anhydrous THF and cool to -78°C. Slowly add a solution of LDA or NaHMDS (1.1 equivalents). Stir for 1 hour at this temperature to ensure complete enolate formation.
-
Alkylation: Slowly add a solution of cyclopropylmethyl bromide (1.0 equivalent) in THF to the enolate solution at -78°C.
-
Quenching: After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the product with diethyl ether or MTBE. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product, ethyl 1-(cyclopropylmethyl)cyclopropanecarboxylate, can be purified by vacuum distillation.
Step 3c: Hydrolysis to this compound
-
Saponification: Dissolve the purified ester from the previous step in a mixture of ethanol and water. Add an excess of sodium hydroxide or potassium hydroxide.
-
Reflux: Heat the mixture to reflux and maintain for 2-4 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Acidification and Extraction: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic impurities. Carefully acidify the aqueous layer with concentrated hydrochloric acid to a pH of 1-2. Extract the product with diethyl ether or ethyl acetate (3 x volumes).
-
Final Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. Further purification can be achieved by recrystallization or distillation if necessary.
Safety and Handling Considerations
-
1,2-dibromoethane: is a carcinogen and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area.
-
Strong Bases (NaOH, LDA, NaHMDS): are corrosive and can cause severe burns. Handle with care and appropriate PPE. LDA and NaHMDS are also pyrophoric and must be handled under an inert atmosphere.
-
Cyclopropylmethyl Bromide: is a lachrymator and alkylating agent. Handle in a fume hood with appropriate PPE.
-
Exothermic Reactions: The initial cyclopropanation and the quenching of the alkylation reaction are exothermic. Large-scale reactions should be conducted in a reactor with adequate cooling capacity and temperature monitoring.
Conclusion
The presented malonic ester-based approach provides a robust and scalable pathway to this compound. By utilizing well-established and scalable reactions, this protocol offers a reliable method for producing this important building block in the quantities required for drug development and other chemical research. Careful attention to reaction conditions, particularly during the alkylation step, and adherence to safety protocols are essential for successful and safe scale-up.
References
- Melby, T., Hughes, R. A., & Hansen, T. (2007).
- Arnold, F. P., et al. (Engineered hemoproteins for the synthesis of chiral 1,2,3-polysubstituted cyclopropanes).
- Singh, R. K., & Danishefsky, S. (1977). Cyclopropane-1,1-dicarboxylic acid. Organic Syntheses, 56, 40.
- Procter, D. J., et al. (Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition–Polar Cyclization Cascade).
- (Review of cyclopropyl bromide synthetic process). Journal of Physics: Conference Series.
- (Process for the production of cyclopropylmethyl halides).
- (Cyclopropylmethyl Magnesium Bromide synthesis). ChemicalBook.
- (Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof).
- (PROCESS FOR THE PREPARATION OF CYCLOPROPYLACETONITRILE).
- Dehli, J. R., & Bolm, C. (2003). Diastereoselective Synthesis of Cyclopropane Amino Acids Using Diazo Compounds Generated in Situ. The Journal of Organic Chemistry, 68(23), 9079–9082.
- Bender, D. R., et al. (2008). Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. Organic Letters, 10(5), 833–836.
- (Process for the production of cyclopropylmethyl halides).
- Lin, S., & Lambert, T. H. (2020). Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes. Journal of the American Chemical Society, 142(35), 14816–14822.
- Bender, D. R., et al. (2008). Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. Organic Letters, 10(5), 833–836.
- (cyclopropanecarboxylic acid). Organic Syntheses Procedure.
- Moody, C. J., & O'Connell, M. J. (2003). Diastereoselective Synthesis of Cyclopropane Amino Acids Using Diazo Compounds Generated in Situ. The Journal of Organic Chemistry, 68(23), 9079–9082.
- Bender, D. R., et al. (2008). Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. Organic Letters, 10(5), 833–836.
- Bender, D. R., et al. (2008). Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. Organic Letters, 10(5), 833–836.
- (Process for the preparation of cyclopropane-1,1-dicarboxylic acid derivatives).
- Mykhailiuk, P. K. (2017). General and Scalable Approach to Trifluoromethyl-substituted Cyclopropanes.
- (Synthesis of Cyclopropanecarboxylic Acid). YouTube.
- (Synthesis method of 1,1-diphenyl cyclopropane derivative).
- ((Chloromethyl)cyclopropane in Pharmaceutical Synthesis).
- (Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane).
- Davies, H. M. L., et al. (2007). Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. Organic Letters, 9(14), 2625–2628.
- Ye, M., et al. (2022). Base-promoted highly efficient synthesis of nitrile-substituted cyclopropanes via Michael-initiated ring closure. Organic & Biomolecular Chemistry, 20(40), 7957–7961.
- Ohta, S., et al. (2002). and (1R,2R)-2-aminomethyl-1-(1H-imidazol-4-yl)cyclopropanes and their enantiomers as conformationally restricted analogues of histamine. The Journal of Organic Chemistry, 67(7), 2213–2222.
- de Meijere, A., et al. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry, 7, 1003–1006.
Sources
Application Notes and Protocols for the Derivatization of 1-(Cyclopropylmethyl)cyclopropanecarboxylic Acid for Biological Assays
Introduction
1-(Cyclopropylmethyl)cyclopropanecarboxylic acid is a unique scaffold characterized by its sterically hindered cyclopropane rings. This structural motif is of growing interest in medicinal chemistry and drug discovery due to the conformational constraints and metabolic stability imparted by the cyclopropyl groups.[1][2] Derivatization of the carboxylic acid moiety is a critical step in transforming this core structure into functional chemical probes and potential therapeutic agents. These derivatives are essential for elucidating biological targets, understanding structure-activity relationships (SAR), and developing novel assays for drug screening.
This guide provides a comprehensive overview of strategies for the derivatization of this compound and detailed protocols for the application of these derivatives in relevant biological assays. The inherent steric hindrance of this molecule necessitates the use of robust coupling reagents and carefully optimized reaction conditions to achieve efficient conversion.
Part 1: Chemical Derivatization Strategies
The primary functional handle for derivatization is the carboxylic acid group. The two most common modifications are the formation of amides and esters. These transformations allow for the introduction of a wide array of functionalities, including reporter groups (e.g., fluorophores), pharmacophores, and reactive handles for bioconjugation.
Amide Bond Formation: Accessing Chemical Diversity
Amide bond formation is a cornerstone of medicinal chemistry. For a sterically hindered carboxylic acid like this compound, standard coupling reagents may prove inefficient.[3][4] The use of high-reactivity coupling reagents is paramount to overcoming the steric hindrance and achieving high yields.
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective coupling reagent for sterically demanding substrates.[5] It reacts with the carboxylic acid to form a highly reactive OAt-active ester, which is susceptible to nucleophilic attack by an amine. The anchimeric assistance provided by the pyridine nitrogen in the HOAt leaving group accelerates the reaction, often leading to higher yields and reduced racemization compared to other coupling reagents.[5]
Caption: Workflow for HATU-mediated amidation.
Objective: To synthesize an N-substituted amide derivative of this compound.
Materials:
-
This compound
-
Amine of interest (e.g., benzylamine, aniline derivatives)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the amine (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. For particularly hindered amines, heating to 50-60 °C may be necessary.[3]
-
Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ solution (2x), followed by brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired amide.
Data Summary Table:
| Entry | Amine | Product | Yield (%) | Purity (%) |
| 1 | Benzylamine | N-benzyl-1-(cyclopropylmethyl)cyclopropanecarboxamide | 85-95 | >98 |
| 2 | Aniline | N-phenyl-1-(cyclopropylmethyl)cyclopropanecarboxamide | 70-85 | >98 |
| 3 | Morpholine | (1-(Cyclopropylmethyl)cyclopropanecarbonyl)morpholine | 90-98 | >99 |
Note: Yields are typical and may vary depending on the specific amine and reaction scale.
Esterification: Crafting Probes and Prodrugs
Esterification of this compound can be employed to create prodrugs or to introduce fluorescent reporter groups for biological imaging and assays.
For the synthesis of simple alkyl esters, standard Fischer esterification (acid catalysis with excess alcohol) can be effective. However, for more complex esters, such as those with fluorescent dyes, a milder and more controlled coupling method is required. Carbodiimide-mediated coupling, such as with EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst like DMAP (4-Dimethylaminopyridine), is a suitable approach.
Objective: To synthesize a fluorescently-labeled ester of this compound that can act as a substrate for esterase enzymes.
Materials:
-
This compound
-
A fluorescent alcohol (e.g., 4-methylumbelliferone)
-
EDC hydrochloride
-
DMAP
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq), the fluorescent alcohol (1.1 eq), and DMAP (0.1 eq) in anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC hydrochloride (1.5 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with 1M HCl (1x), saturated aqueous NaHCO₃ solution (1x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the fluorescent ester probe.
Caption: Synthesis of a fluorescent ester probe.
Part 2: Application in Biological Assays
The derivatized forms of this compound can be utilized in a variety of biological assays to probe enzyme activity and receptor binding.
Assay for Esterase Activity using a Fluorescent Probe
Principle: The synthesized fluorescent ester probe is designed to be non-fluorescent or weakly fluorescent. Upon enzymatic cleavage of the ester bond by cellular esterases, the fluorescent alcohol is released, leading to a measurable increase in fluorescence intensity.[6][7] This "turn-on" fluorescence can be used to quantify esterase activity.
Materials:
-
Fluorescent ester probe of this compound (from Protocol 2)
-
Purified esterase (e.g., porcine liver esterase)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of the fluorescent probe in DMSO.
-
Prepare serial dilutions of the esterase enzyme in assay buffer.
-
In a 96-well plate, add the assay buffer to each well.
-
Add a fixed concentration of the fluorescent probe to each well (final concentration typically in the low micromolar range).
-
Initiate the reaction by adding the esterase dilutions to the wells. Include a no-enzyme control.
-
Incubate the plate at 37 °C.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths for the released fluorophore at regular time intervals.
-
Plot the rate of fluorescence increase against the enzyme concentration to determine the enzyme kinetics.
Probing the EP4 Receptor with Amide Derivatives
Recent studies have identified compounds containing a 1-(cyclopropylmethyl) moiety as antagonists of the E-type prostanoid receptor 4 (EP4).[4] The EP4 receptor is a G-protein coupled receptor (GPCR) involved in inflammation and cancer.[8] Amide derivatives of this compound can be synthesized and screened for their ability to bind to and modulate the activity of the EP4 receptor.
Principle: This assay measures the ability of a test compound (the synthesized amide derivative) to compete with a radiolabeled ligand (e.g., [³H]-PGE₂) for binding to the EP4 receptor expressed in cell membranes.[1]
Materials:
-
Amide derivative of this compound (from Protocol 1)
-
Cell membranes prepared from cells overexpressing the human EP4 receptor (e.g., HEK293-hEP4)
-
Radiolabeled ligand (e.g., [³H]-Prostaglandin E₂)
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4)
-
Non-specific binding control (e.g., a high concentration of unlabeled PGE₂)
-
Glass fiber filters
-
Scintillation cocktail and liquid scintillation counter
Procedure:
-
In a 96-well plate, combine the cell membranes, radiolabeled ligand, and varying concentrations of the test amide derivative in binding buffer.
-
For total binding, omit the test compound. For non-specific binding, add a high concentration of unlabeled PGE₂.
-
Incubate the plate at room temperature for a defined period (e.g., 90 minutes) to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding and plot the percentage of inhibition against the concentration of the test compound to determine the IC₅₀ and subsequently the Kᵢ value.
Caption: Overall workflow from derivatization to biological assay.
Conclusion
The derivatization of this compound opens up a multitude of possibilities for biological investigation. The protocols outlined in this guide provide a robust framework for synthesizing amide and ester derivatives and for their subsequent application in high-value biological assays. The use of potent coupling reagents like HATU is crucial for overcoming the steric challenges posed by this unique molecular scaffold. The resulting derivatives can serve as valuable tools for researchers in drug discovery and chemical biology, aiding in the identification of novel biological targets and the development of new therapeutic agents.
References
- Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(45), 11047–11053.
- BenchChem. (2025). Application Notes and Protocols for Cell-Based Assays of EP4 Receptor Antagonist Activity.
- Kim, H. N., Lee, M. H., Kim, H. J., Kim, J. S., & Yoon, J. (2012). A new trend in rhodamine-based chemosensors: application of FRET. Chemical Society Reviews, 41(8), 3025–3044.
- Yuan, L., Lin, W., Zheng, K., & He, L. (2013). Far-red to near-infrared analyte-responsive fluorescent probes based on organic fluorophore platforms for fluorescence imaging. Chemical Society Reviews, 42(2), 622–661.
- Cayman Chemical. (n.d.). EP 4 Receptor (human) Reporter Assay Kit.
- Bertin Bioreagent. (n.d.). EP4 Receptor (rat)
- Innoprot. (n.d.). EP4 Prostanoid Receptor Assay.
- Sala, A., & Folco, G. (1998). E-type prostanoid receptor subtypes: a review of their characterization and biological roles. European Journal of Pharmacology, 361(1), 1–11.
- A. M. F. (2008). Cyclopropane derivatives and their diverse biological activities. Current Organic Chemistry, 12(13), 1104–1132.
- BenchChem. (2025). Application Notes and Protocols for the Use of HATU with Sterically Hindered Amino Acids.
- Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397–4398.
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631.
- Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447–2467.
- Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827–10852.
- El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557–6602.
- Lrec, S. L. (2016). Recent advances in amide bond formation. RSC Advances, 6(113), 112554–112579.
- Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals. Organic Process Research & Development, 20(2), 140–177.
- Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis.
- Shen, B., & Li, B. (2019). Recent advances in amide and ester synthesis via C–H activation. Organic & Biomolecular Chemistry, 17(8), 2043–2054.
- Allen, C. L., & Williams, J. M. J. (2011). Metal-catalysed approaches to amide bond formation. Chemical Society Reviews, 40(7), 3405–3415.
- Kumar, S., et al. (2025). Discovery of 1-(Cyclopropylmethyl)-2-(Dibenzo[b,d]Thiophen-2-yl)-1H-Benzo[d]Imidazole-5-Carboxylic Acid as Orally Bioavailable EP4 Receptor Antagonist. Chemical Biology & Drug Design, 105(6), e70132.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Far-Red Fluorogenic Probes for Esterase and Lipase Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 4. Discovery of 1-(Cyclopropylmethyl)-2-(Dibenzo[b,d]Thiophen-2-yl)-1H-Benzo[d]Imidazole-5-Carboxylic Acid as Orally Bioavailable EP4 Receptor Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Membrane Permeable Esterase–Activated Fluorescent Imaging Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of a far-red fluorophore and its use as an esterase probe in living cells - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
"use of cyclopropane-containing fragments in preclinical drug molecules"
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of Small Rings in Medicinal Chemistry
In the landscape of modern drug discovery, the pursuit of novel chemical entities with optimized pharmacological profiles is a perpetual challenge. Among the vast arsenal of structural motifs available to medicinal chemists, the cyclopropane ring has emerged as a powerful and versatile tool for fine-tuning the properties of preclinical drug candidates.[1][2][3] This three-membered carbocycle, once considered a mere curiosity of organic chemistry, is now strategically employed to enhance potency, modulate physicochemical properties, and improve metabolic stability.[1][3][4][5] Its unique structural and electronic features, stemming from significant ring strain and bent bonds, impart a distinct three-dimensional character to molecules, offering a level of conformational rigidity that can be pivotal for optimizing drug-receptor interactions.[1][4]
This guide provides a comprehensive overview of the application of cyclopropane-containing fragments in preclinical drug development. We will delve into the rationale behind their use, provide detailed protocols for their synthesis and incorporation into lead molecules, and outline methods for evaluating their impact on key drug-like properties.
The Multifaceted Role of the Cyclopropyl Group in Drug Design
The incorporation of a cyclopropane ring can address several critical roadblocks encountered during the drug discovery process.[2][3][5] Its benefits are not singular but rather a constellation of advantageous modifications to a molecule's profile.
Enhancing Potency and Selectivity
The rigid nature of the cyclopropane ring can lock a molecule into a bioactive conformation, thereby increasing its binding affinity and selectivity for its biological target.[1][4] This pre-organization of the ligand reduces the entropic penalty upon binding, leading to a more favorable free energy of binding.[2][3] The cyclopropyl group can also act as a bioisostere for other common functional groups, such as gem-dimethyl groups, alkenes, and even aromatic rings, offering a novel way to explore the chemical space around a pharmacophore and potentially discover more potent analogues.[6]
Improving Metabolic Stability
One of the most significant advantages of the cyclopropyl group is its inherent resistance to metabolic degradation.[1][4] The C-H bonds on a cyclopropane ring are shorter and stronger than those in alkanes, making them less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[2][7] This enhanced metabolic stability can lead to a longer in vivo half-life, reduced clearance, and potentially a lower required dose, all of which are desirable characteristics for a drug candidate.[1][2][4]
Modulating Physicochemical Properties
The introduction of a cyclopropane fragment can significantly impact a molecule's physicochemical properties, such as lipophilicity (LogP), solubility, and membrane permeability. By replacing a more flexible or lipophilic group with a cyclopropane, it is often possible to fine-tune these properties to achieve an optimal balance for oral bioavailability and distribution.[8] For instance, replacing a t-butyl group with a cyclopropyl group can reduce lipophilicity while maintaining a similar steric profile.
Strategic Incorporation of Cyclopropane Fragments: Synthetic Protocols
The successful integration of cyclopropane moieties into drug candidates relies on a robust and versatile synthetic toolkit. Several well-established and more recent methods allow for the efficient construction of these strained rings.
Protocol 1: Simmons-Smith Cyclopropanation
The Simmons-Smith reaction is a classic and reliable method for the cyclopropanation of alkenes. It involves the use of a diiodomethane and a zinc-copper couple to generate a carbenoid species that adds to the double bond.[9][10]
Materials:
-
Alkene substrate
-
Diiodomethane (CH₂I₂)
-
Zinc dust (activated)
-
Copper(I) chloride (CuCl) or Copper(I) iodide (CuI)
-
Anhydrous diethyl ether or dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Activation of Zinc: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), stir zinc dust with a catalytic amount of CuCl or CuI in anhydrous diethyl ether.
-
Formation of the Carbenoid: To the activated zinc-copper couple, add diiodomethane dropwise at room temperature. The mixture will typically become gray and may gently reflux. Stir for 30-60 minutes to ensure the formation of the (iodomethyl)zinc iodide (ICH₂ZnI) carbenoid.
-
Cyclopropanation: Cool the reaction mixture to 0 °C and add a solution of the alkene substrate in anhydrous diethyl ether dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the starting alkene is consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Transition Metal-Catalyzed Cyclopropanation with Diazo Compounds
Transition metal catalysts, particularly those based on rhodium and copper, are highly effective for the cyclopropanation of alkenes using diazo compounds as carbene precursors.[10] This method offers excellent control over stereoselectivity.
Materials:
-
Alkene substrate
-
Ethyl diazoacetate (EDA) or other suitable diazo compound
-
Rhodium(II) octanoate dimer [Rh₂(OAc)₄] or Copper(I) trifluoromethanesulfonate (CuOTf)
-
Anhydrous and degassed solvent (e.g., dichloromethane or toluene)
Procedure:
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the alkene substrate and the transition metal catalyst (typically 0.1-1 mol%) in the anhydrous solvent.
-
Addition of Diazo Compound: Add the diazo compound dropwise to the reaction mixture at the desired temperature (often room temperature) using a syringe pump to maintain a low concentration of the diazo compound and minimize side reactions.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or GC-MS. The disappearance of the alkene and the formation of the cyclopropane product will be observed.
-
Work-up: Once the reaction is complete, concentrate the mixture in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel to remove the catalyst and any byproducts.
Evaluation of Cyclopropane-Containing Molecules
After the successful synthesis of cyclopropane-containing analogues, a thorough evaluation of their properties is crucial to assess the impact of this structural modification.
Physicochemical Property Profiling
A standard panel of in vitro assays should be employed to determine key physicochemical properties.
| Property | Experimental Method | Desired Outcome for Preclinical Candidates |
| Solubility | Kinetic or thermodynamic solubility assays (e.g., nephelometry) | Aqueous solubility > 10 µM |
| Lipophilicity (LogD) | HPLC-based or shake-flask methods at physiological pH (7.4) | LogD in the range of 1-3 for oral absorption |
| Permeability | Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell permeability assay | High permeability (Papp > 10 x 10⁻⁶ cm/s) |
| Plasma Protein Binding | Equilibrium dialysis or ultracentrifugation | Moderate to low binding to avoid sequestration |
In Vitro Metabolic Stability Assessment
The metabolic stability of the newly synthesized compounds should be evaluated in liver microsomes or hepatocytes to confirm the intended effect of the cyclopropane ring.
Protocol 3: Microsomal Stability Assay
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Liver microsomes (e.g., human, rat, mouse)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, G6P-dehydrogenase, and NADP⁺)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile with an internal standard for quenching and analysis
Procedure:
-
Incubation Preparation: Prepare a master mix containing liver microsomes and the NADPH regenerating system in phosphate buffer.
-
Initiation of Reaction: Add the test compound (final concentration typically 1 µM) to the master mix and incubate at 37 °C.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and quench it with an equal volume of cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the quenched samples to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear regression will give the elimination rate constant (k). From this, the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated.
Visualization of Key Concepts
Conformational Rigidity and Bioactive Conformation
The cyclopropane ring restricts the rotation of adjacent bonds, forcing the molecule into a more defined three-dimensional shape. This can lead to a conformation that is more complementary to the binding site of the target protein.
Caption: Impact of a cyclopropyl linker on molecular conformation.
Bioisosteric Replacement Strategy
The cyclopropyl group can serve as a non-classical bioisostere for various functional groups, allowing for the exploration of new chemical space while maintaining or improving biological activity.
Caption: Bioisosteric replacement of a gem-dimethyl group.
Conclusion
The strategic incorporation of cyclopropane-containing fragments is a proven and effective strategy in preclinical drug discovery.[3] By leveraging the unique properties of this small ring, medicinal chemists can address common challenges such as poor potency, metabolic instability, and undesirable physicochemical properties. The synthetic protocols and evaluation methods outlined in this guide provide a framework for the rational design and development of novel drug candidates. As our understanding of the nuanced effects of the cyclopropyl group continues to grow, so too will its importance in the creation of the next generation of therapeutics.
References
-
Chawner, S. J., Cases-Thomas, M. J., & Bull, J. A. (2017). Divergent Synthesis of Cyclopropane-Containing Lead-Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. European Journal of Organic Chemistry, 2017(34), 5015–5024. [Link]
- The Crucial Role of Cyclopropane Derivatives in Modern Drug Discovery. (n.d.). Chirogate.
- The Chemistry of Cyclopropane: Enhancing Bioactivity and Stability in Pharmaceuticals. (n.d.). Chirogate. Retrieved from a source detailing the impact of cyclopropane chemistry on drug development.
-
Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756. [Link]
-
Chawner, S. J., Cases-Thomas, M. J., & Bull, J. A. (2017). Divergent Synthesis of Cyclopropane-Containing Lead-Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. European Journal of Organic Chemistry, 2017(34), 5015–5024. [Link]
-
Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756. [Link]
- The roles of fused-cyclopropanes in medicinal chemistry: insights from the past decade. (2025). Bohrium. Retrieved from a source reviewing applications of fused-cyclopropane ring motifs.
-
Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2025). Future Medicinal Chemistry. [Link]
-
Wang, N., Zhao, J.-X., & Yue, J.-M. (2025). Total synthesis of cyclopropane-containing natural products: recent progress (2016–2024). Organic Chemistry Frontiers. [Link]
- Enantioselective Gas Chromatographic Analysis of Cyclopropane Derivatives. (n.d.). ResearchGate.
-
Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756. [Link]
- Kumar, A. K., & Kumar, K. A. (2025). Brief review on cyclopropane analogs: Synthesis and their pharmacological applications. ResearchGate.
- Product Focus - Cyclopropyl Derivatives. (n.d.). Apollo Scientific.
-
McCormick, G. (2023). New, simple and accessible method creates potency-increasing structure in drugs. Penn State News. [Link]
- Novakov, O. V., et al. (2018). Synthesis and structure—activity relationships of cyclopropane-containing analogs of pharmacologically active compounds. Russian Chemical Bulletin, 67(3), 395-421.
- The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (2016). ResearchGate. Retrieved from a source discussing the role of the cyclopropyl fragment in drug design.
- Application of Cyclopropane in Drug Discovery. (2023). PharmaBlock.
-
Cruz-Cabeza, A. J., & Allen, F. H. (2011). Conformation and geometry of cyclopropane rings having π-acceptor substituents: a theoretical and database study. Acta Crystallographica Section B: Structural Science, 67(Pt 1), 94–102. [Link]
-
Scott, J. S., & Williams, G. D. (2020). Put a ring on it: application of small aliphatic rings in medicinal chemistry. MedChemComm, 11(11), 1733–1746. [Link]
-
Zinc-Mediated Transformation of 1,3-Diols to Cyclopropanes for Late-Stage Modification of Natural Products and Medicinal Agents. (2022). Organic Letters. [Link]
- Biosynthesis and Metabolism of Cyclopropane Rings in Natural Compounds. (2025). ResearchGate. Retrieved from a source discussing the biosynthesis and metabolism of cyclopropane rings.
- Cyclopropane Derivatives and their Diverse Biological Activities. (n.d.). Docentes FCT NOVA.
- Cruz-Cabeza, A. J., & Allen, F. H. (2011). Conformation and geometry of cyclopropane rings having π-acceptor substituents: a theoretical and database study. Acta Crystallographica Section B: Structural Science, 67(Pt 1), 94–102.
- Selected cyclopropane-containing natural products and pharmaceutical compounds. (n.d.). ResearchGate. Retrieved from a source providing examples of cyclopropane-containing compounds.
- Metabolism of cyclopropyl groups. (n.d.). Hypha Discovery Blogs. Retrieved from a source discussing the metabolism of cyclopropyl groups.
- Conformation and geometry of cyclopropane rings having π-acceptor substituents: a theoretical and database study. (2011). ResearchGate.
-
Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. (2024). Molecules. [Link]
- biological activity of novel Cyclopropane-1,2-dicarbohydrazide derivatives. (2025). BenchChem. Retrieved from a source focusing on the biological activities of novel derivatives of cyclopropane-1,2-dicarbohydrazide.
- A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. (n.d.). PMC - NIH.
-
Synthesis in Review: Highly useful synthetic transformations for the installation of C(sp3) bioisosteres and alcohol deoxygenation. (2023). Domainex. [Link]
- Cyclopropyl group. (n.d.). Wikipedia. Retrieved from a source providing a general overview of the cyclopropyl group.
-
Bioisosteric Replacement as a Tool in Anti-HIV Drug Design. (2020). PMC - PubMed Central. [Link]
-
The Cyclopropyl Group in Medicinal Chemistry. (2020). Scientific Update. [Link]
- A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks. (n.d.). NIH. Retrieved from a source describing a method for synthesizing noncanonical cyclopropane amino acids.
-
Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2025). Taylor & Francis Online. [Link]
- Bioisosterism. (n.d.). Drug Design Org. Retrieved from a source explaining the concept of bioisosterism.
- Bioisostere. (n.d.). Wikipedia. Retrieved from a source defining and providing examples of bioisosteres.
- Gram-scale synthesis of chiral cyclopropane-containing drugs and drug precursors with engineered myoglobin catalysts featuring complementary stereoselectivity. (n.d.). PMC - NIH.
- Methodological Guide for the Theoretical and Computational Study of Substituted Cyclopropanes. (2025). BenchChem. Retrieved from a source outlining theoretical and computational methodologies for studying substituted cyclopropanes.
-
Total synthesis of cyclopropane-containing natural products: recent progress (2016–2024). (2025). Royal Society of Chemistry. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. nbinno.com [nbinno.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hyphadiscovery.com [hyphadiscovery.com]
- 8. namiki-s.co.jp [namiki-s.co.jp]
- 9. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Total synthesis of cyclopropane-containing natural products: recent progress (2016–2024) - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Application Note & Protocol: Synthesis of Cyclopropyl-Methyl-Proline Building Blocks for Potent Enzyme Inhibitors
Abstract
This document provides a detailed guide for the synthesis of complex cyclopropyl-methyl-proline building blocks, which are crucial components in the development of potent enzyme inhibitors, such as those targeting Factor D.[1][2] Proline analogues are versatile scaffolds in drug design, offering conformational rigidity that can enhance binding affinity and improve pharmacokinetic properties.[3][4][5] The introduction of a fused cyclopropyl ring, particularly with a quaternary chiral center, has been shown to significantly increase the potency of inhibitors.[1][2] However, the synthesis of these complex structures presents significant challenges, primarily in achieving precise stereochemical control.[1][6] This guide details two distinct synthetic generations: an initial medicinal chemistry route and a scalable, second-generation process optimized for stereoselectivity and large-scale production. We will explore the causality behind experimental choices, provide step-by-step protocols, and offer insights into process optimization and purification.
Introduction: The Strategic Value of Cyclopropyl-Proline Scaffolds
The incorporation of constrained cyclic structures is a powerful strategy in medicinal chemistry to pre-organize a molecule into its bioactive conformation, thereby enhancing potency and bioavailability.[4] Proline and its analogues are frequently used for this purpose due to their inherent cyclic nature.[3][5][7] The cyclopropyl group, in particular, is a versatile fragment in drug design that can improve metabolic stability, reduce off-target effects, and provide conformational restriction.[8][9]
The fusion of a cyclopropyl ring to a proline scaffold to create a bicyclic system, such as in the target building block 1 , presents a formidable synthetic challenge. The molecule features a quaternary carbon with multiple chiral centers, giving rise to four possible stereoisomers.[1][2] For therapeutic applications, isolating the single, desired stereoisomer is paramount. This guide uses the synthesis of a key building block for Factor D inhibitors as a case study to illustrate how to overcome these challenges through rational process development.
Overview of Synthetic Strategies: A Tale of Two Generations
The journey to an efficient synthesis of compound 1 involved two distinct methodologies, each appropriate for different stages of drug development. The initial "Generation 1" process was suitable for producing gram quantities for early research but was hindered by poor stereoselectivity. The "Generation 2" process was developed to overcome this limitation, enabling a scalable and highly stereoselective synthesis suitable for clinical trial supply.[2][6]
The core of the synthesis revolves around a stereoselective Simmons-Smith cyclopropanation of an olefin precursor. A critical insight discovered during development was that the stereochemical outcome of this key reaction is highly dependent on the choice of a directing group on the proline scaffold.[2][6]
Key Transformation Deep Dive: The Art of Stereoselective Cyclopropanation
The Simmons-Smith cyclopropanation is a well-established method for the stereospecific conversion of alkenes into cyclopropanes using a zinc carbenoid, typically formed from diethylzinc (Et₂Zn) and a dihalomethane like diiodomethane (CH₂I₂) or chloroiodomethane (ClCH₂I).[1][10][11] The stereoselectivity of the reaction on allylic alcohols and their derivatives is often directed by the hydroxyl group, which coordinates to the zinc reagent and delivers the methylene group to the syn-face of the double bond.
The Problem: Unfavorable Selectivity in Generation 1
In the first-generation synthesis, the cyclopropanation was performed on an olefin derived from an (R)-proline methyl ester. This substrate consistently yielded the undesired stereoisomer as the major product, with ratios varying from 1:3 to 1:4.[1] This outcome necessitated a difficult and unscalable separation by silica gel chromatography to isolate the desired minor component.[1]
The Solution: Substrate Control in Generation 2
The breakthrough for the scalable process was the discovery that changing the ester group on the prolinol-derived substrate from a small methyl group to a bulky benzoyl group completely inverted the stereoselectivity.[2] The Simmons-Smith cyclopropanation on the benzoyl ester substrate gratifyingly yielded the desired product with a remarkable 95:5 to 97:3 selectivity.[1][2]
Causality: The bulky benzoyl group is hypothesized to direct the zinc carbenoid reagent to the opposite face of the double bond, leading to the desired stereoisomer. This demonstrates a powerful principle in asymmetric synthesis: the use of a strategically placed functional group to control the facial selectivity of a reaction.
Detailed Experimental Protocols
The following protocols are adapted from the process development literature and represent the optimized conditions for the second-generation synthesis.[1]
Protocol 1: Synthesis of Olefin Precursor 13
This protocol outlines the multi-step synthesis of the key olefin intermediate starting from commercially available (S)-prolinol derivative 15 .
Step A: Benzoylation and Boc Protection
-
Dissolve (S)-prolinol derivative 15 in dichloromethane.
-
Cool the solution to 0 °C.
-
Add benzoyl chloride (BzCl) dropwise and stir until the reaction is complete (monitor by TLC/LCMS).
-
Perform a standard aqueous workup.
-
Protect the resulting secondary amine with a Boc group using Di-tert-butyl dicarbonate (Boc₂O) to generate compound 17 .
Step B: Methylation and Reduction
-
Subject compound 17 to Bredereck's reagent (tert-butoxybis(dimethylamino)methane) in a suitable solvent like DME.[1]
-
Following the reaction, perform a hydrogenation step (e.g., using H₂, Pd/C) to yield the monomethylated intermediate 19 .
-
Reduce the ester group under cryogenic conditions using a strong reducing agent like lithium borohydride.
Step C: Dehydration to Olefin 13
-
The resulting alcohol is dehydrated using a suitable reagent (e.g., Martin's sulfurane or Burgess reagent) to afford the target olefin 13 .
-
Purify the olefin by column chromatography to ensure high purity for the subsequent cyclopropanation step.
Protocol 2: Stereoselective Simmons-Smith Cyclopropanation
-
Charge a reactor with a solution of the olefin precursor 13 in an appropriate solvent (e.g., dichloromethane).
-
Cool the reactor to -10 °C to 0 °C.
-
Slowly add a solution of diethylzinc (Et₂Zn, ~1.0 M in hexanes).
-
Slowly add chloroiodomethane (ClCH₂I) while maintaining the internal temperature below 5 °C.
-
Allow the reaction to stir at 0-5 °C for several hours until completion is confirmed by LCMS analysis.
-
Crucial Quench Step: Carefully and slowly quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[1] Caution: This is an exothermic process that releases gas.
-
After the quench is complete, warm the mixture to room temperature, separate the layers, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over sodium sulfate, filter, and concentrate in vacuo to yield the crude cyclopropanated product 14 . The typical diastereomeric ratio achieved is 95:5 to 97:3.[1]
Protocol 3: Oxidation and Purifying Salt Formation
-
Dissolve the crude product 14 in a suitable solvent system (e.g., acetonitrile/water).
-
Add TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as the catalyst and sodium hypochlorite (bleach) as the stoichiometric oxidant. Maintain the pH with sodium bicarbonate.
-
Stir vigorously until the oxidation of the primary alcohol to the carboxylic acid is complete.
-
Work up the reaction to isolate the crude carboxylic acid 21 .
-
Purification: Dissolve the crude acid in a suitable solvent like methyl tert-butyl ether (MTBE).
-
Add benzylamine dropwise. The benzylamine salt of the desired stereoisomer will selectively precipitate.
-
Stir the resulting slurry, then filter the solid and wash with cold MTBE.
-
Dry the solid under vacuum. This step is key to achieving >99.5% chemical and diastereomeric purity, as it effectively rejects the minor, undesired stereoisomer.[1]
-
The final building block 1 can be liberated from the salt by a simple acid/base workup (salt break).
Data Summary & Troubleshooting
| Parameter | Generation 1 Synthesis | Generation 2 Synthesis | Reference |
| Starting Material | (R)-Pyroglutamic acid ester | (S)-Prolinol derivative | [1] |
| Key Substrate | Methyl Ester Olefin | Benzoyl Ester Olefin | [1][2] |
| Cyclopropanation d.r. | 1:3 - 1:4 (undesired major) | 95:5 - 97:3 (desired major) | [1] |
| Purification Method | Silica Gel Chromatography | Benzylamine Salt Crystallization | [1] |
| Scalability | Low (grams) | High (kilograms) | [6] |
| Final Purity | Moderate | >99.5% d.e. | [1] |
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Incomplete Cyclopropanation | Insufficient reagents; reagent decomposition. | Ensure anhydrous conditions. Use fresh, titrated Et₂Zn. Increase reagent equivalents slightly. |
| Low Yield in Oxidation | Inefficient stirring; pH drift; oxidant degradation. | Use mechanical stirring. Monitor and maintain pH with bicarbonate. Use fresh bleach. |
| Poor Stereoselectivity | Incorrect substrate; reaction temperature too high. | Verify the structure of the olefin precursor. Maintain cryogenic conditions during reagent addition. |
| Salt Fails to Precipitate | Solvent choice; insufficient concentration; impurities. | Ensure the crude acid is reasonably pure. Try different crystallization solvents or increase concentration. |
Conclusion
The synthesis of complex cyclopropyl-methyl-proline building blocks is a challenging but achievable endeavor that is critical for the advancement of modern medicinal chemistry. This guide demonstrates that rational process development, focused on understanding the mechanistic underpinnings of key reactions, can overcome significant hurdles like poor stereoselectivity. The shift from a methyl ester to a benzoyl ester substrate in the Simmons-Smith cyclopropanation is a prime example of how a subtle modification can dramatically alter a reaction's outcome, transforming an unscalable route into a robust, large-scale process. The subsequent use of selective salt crystallization for purification highlights the importance of integrated process thinking, where downstream steps are designed to solve problems created upstream. By following these principles and protocols, researchers can confidently access these valuable building blocks for the discovery of next-generation inhibitors.
References
-
Hashimoto, A., Ferretti, A. C., Tipparaju, S. K., et al. (2024). Development of a Scalable Process for the Synthesis of Cyclopropyl-Methyl-Proline with Complex Stereochemistry: A Key Building Block of Factor D Inhibitors. Organic Process Research & Development. [Link]
-
American Chemical Society. (2024). Development of a Scalable Process for the Synthesis of Cyclopropyl-Methyl-Proline with Complex Stereochemistry: A Key Building Block of Factor D Inhibitors. ACS Publications. [Link]
-
Kubyshkin, V., et al. (2024). Proline Analogues in Drug Design: Current Trends and Future Prospects. Journal of Medicinal Chemistry. [Link]
-
Kubyshkin, V., et al. (2024). Proline Analogues in Drug Design: Current Trends and Future Prospects. Journal of Medicinal Chemistry. [Link]
-
ResearchGate. (2024). Development of a Scalable Process for the Synthesis of Cyclopropyl-Methyl-Proline with Complex Stereochemistry: A Key Building Block of Factor D Inhibitors. [Link]
-
Hashimoto, A., et al. (2024). Development of a Scalable Process for the Synthesis of Cyclopropyl-Methyl-Proline with Complex Stereochemistry. Organic Process Research & Development. [Link]
-
Kubyshkin, V., et al. (2024). Proline Analogues in Drug Design: Current Trends and Future Prospects. Journal of Medicinal Chemistry. [Link]
-
Singh, V. K., et al. (2023). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. National Institutes of Health. [Link]
-
Kurihara, M., et al. (2013). Properties, Metabolisms, and Applications of (L)-proline Analogues. Applied Microbiology and Biotechnology. [Link]
-
Tlele, T. M. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. [Link]
-
Tlele, T. M. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Proline Analogues in Drug Design: Current Trends and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Properties, metabolisms, and applications of (L)-proline analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(Cyclopropylmethyl)cyclopropanecarboxylic Acid
Welcome to the technical support center for the synthesis of 1-(Cyclopropylmethyl)cyclopropanecarboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis. My insights are drawn from established literature and practical experience in synthetic organic chemistry.
Introduction to the Synthetic Challenge
The synthesis of this compound is a multi-step process that, while conceptually straightforward, presents several practical challenges that can impact yield and purity. The most common synthetic route involves the alkylation of a malonic ester with a cyclopropylmethyl halide, followed by a second cyclopropanation, and finally hydrolysis and decarboxylation. Each of these stages has potential pitfalls that require careful control of reaction conditions and a thorough understanding of the underlying mechanisms. This guide will address these challenges in a question-and-answer format to help you troubleshoot and optimize your synthetic protocol.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis.
Question 1: My synthesis of cyclopropylmethyl bromide from cyclopropanemethanol is giving a mixture of products, including what appear to be cyclobutyl bromide and 4-bromo-1-butene. How can I improve the selectivity?
Answer:
This is a classic challenge in reactions involving the cyclopropylmethyl carbocation, which is notoriously unstable and prone to rearrangement. The formation of cyclobutyl and homoallyl (4-bromo-1-butene) isomers occurs via a non-classical bicyclobutonium cation intermediate.[1]
Root Cause Analysis:
-
Carbocation Rearrangement: Treatment of cyclopropanemethanol with hydrobromic acid or other acidic brominating agents generates the cyclopropylmethyl carbocation. This cation can readily rearrange to the more stable cyclobutyl and homoallyl carbocations, which are then trapped by the bromide ion.[1][2]
-
Reaction Temperature: Higher temperatures provide the activation energy needed for these rearrangements to occur more readily.
Recommended Solutions:
-
Low-Temperature Conditions: Employing very low temperatures can significantly suppress the rearrangement. For instance, using phosphorus tribromide (PBr₃) in a non-polar solvent like diethyl ether at temperatures between -78°C to -65°C can favor the formation of the desired cyclopropylmethyl bromide.[3]
-
Use of N-Bromosuccinimide (NBS) and a Sulfide: A milder and often more selective method involves the use of a complex formed from a dialkyl sulfide (like dimethyl sulfide) and N-bromosuccinimide (NBS). This reaction is typically performed at temperatures between 0°C and 40°C and avoids the strongly acidic conditions that promote carbocation formation.[3]
Experimental Protocol: Selective Bromination using NBS/Dimethyl Sulfide [3]
-
Suspend N-bromosuccinimide (1.1 eq) in dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the suspension to 0-10°C in an ice bath.
-
Slowly add a solution of dimethyl sulfide (1.1 eq) in DCM, maintaining the temperature below 10°C.
-
Stir the resulting yellow suspension for 10 minutes at 0-10°C.
-
Add cyclopropanemethanol (1.0 eq) dropwise, ensuring the temperature remains below 10°C.
-
Allow the reaction mixture to warm to room temperature and stir for 3 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM, combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain pure cyclopropylmethyl bromide.
Question 2: The alkylation of diethyl malonate with my cyclopropylmethyl bromide is resulting in a low yield of diethyl (cyclopropylmethyl)malonate. What are the likely causes and how can I optimize this step?
Answer:
The alkylation of diethyl malonate is a standard procedure, but its success hinges on the efficient generation of the enolate and subsequent nucleophilic attack on the alkyl halide.[4][5]
Root Cause Analysis:
-
Incomplete Deprotonation: The base used may not be strong enough or used in sufficient quantity to fully deprotonate the diethyl malonate. The pKa of the α-proton of diethyl malonate is approximately 13.
-
Base-Induced Elimination: If a sterically hindered or overly strong base is used, it can promote the elimination of HBr from cyclopropylmethyl bromide, leading to the formation of methylenecyclopropane.
-
Dialkylation: If an excess of the alkylating agent is not used, or if the reaction conditions are not carefully controlled, a second alkylation of the desired product can occur, leading to the formation of diethyl bis(cyclopropylmethyl)malonate. However, this is less common than incomplete reaction.
Recommended Solutions:
-
Choice of Base and Solvent: Sodium ethoxide (NaOEt) in absolute ethanol is the classic and generally effective base for this reaction.[6] The ethoxide anion is a strong enough base to deprotonate the malonic ester, and using ethanol as the solvent ensures compatibility.
-
Anhydrous Conditions: It is crucial to use anhydrous ethanol and to protect the reaction from atmospheric moisture. Water will quench the enolate and reduce the yield.
-
Reaction Monitoring: Follow the progress of the reaction by TLC or GC-MS to ensure the consumption of the starting diethyl malonate.
Experimental Protocol: Alkylation of Diethyl Malonate [6]
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve sodium metal (1.0 eq) in absolute ethanol to generate sodium ethoxide in situ.
-
Once all the sodium has reacted, add diethyl malonate (1.0 eq) dropwise to the solution.
-
After stirring for a short period, add cyclopropylmethyl bromide (1.0 eq).
-
Heat the resulting solution to reflux and maintain for 12 hours.
-
Monitor the reaction for the disappearance of the starting materials.
-
After cooling to room temperature, remove most of the ethanol by rotary evaporation.
-
Quench the reaction with water and extract the product with diethyl ether.
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude diethyl (cyclopropylmethyl)malonate by vacuum distillation.
Question 3: My attempt at the second cyclopropanation to form diethyl 1-(cyclopropylmethyl)cyclopropane-1,1-dicarboxylate is failing or giving very low yields. What are the best methods for this transformation?
Answer:
This is arguably the most challenging step in the synthesis. The substrate, diethyl (cyclopropylmethyl)malonate, is less reactive than a simple alkene, and the steric hindrance around the double bond (which needs to be formed in situ for some methods) can be an issue.
Root Cause Analysis:
-
Ineffective Cyclopropanating Agent: The chosen reagent may not be reactive enough to cyclopropanate the substrate.
-
Unfavorable Reaction Conditions: The temperature, solvent, and stoichiometry may not be optimal for the chosen method.
-
Substrate Decomposition: Harsh reaction conditions can lead to the decomposition of the starting material or product.
Recommended Solutions:
A robust method for this transformation is the reaction of the malonic ester with 1,2-dibromoethane under phase-transfer catalysis conditions. This method directly converts the malonate into the cyclopropane ring in a one-pot procedure.[7]
Experimental Protocol: Phase-Transfer Catalyzed Cyclopropanation [7]
-
In a three-necked flask equipped with a mechanical stirrer, add a 50% aqueous solution of sodium hydroxide.
-
Add a phase-transfer catalyst, such as triethylbenzylammonium chloride (0.1 eq).
-
To this vigorously stirred suspension, add a mixture of diethyl (cyclopropylmethyl)malonate (1.0 eq) and 1,2-dibromoethane (1.5 eq) all at once.
-
Stir the reaction mixture vigorously for 2 hours at room temperature.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, transfer the contents of the flask to a larger flask and cool in an ice bath.
-
Carefully acidify the mixture with concentrated hydrochloric acid, keeping the temperature between 15 and 25°C.
-
Extract the aqueous layer multiple times with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to give the crude diethyl 1-(cyclopropylmethyl)cyclopropane-1,1-dicarboxylate. This can often be used in the next step without further purification.
Question 4: The final hydrolysis and decarboxylation step is messy and gives a low yield of the desired this compound. How can I improve this final conversion?
Answer:
The saponification of the sterically hindered diester followed by decarboxylation requires forcing conditions, which can lead to side reactions if not properly controlled.
Root Cause Analysis:
-
Incomplete Hydrolysis: The sterically hindered nature of the diester can make saponification slow and incomplete.
-
Side Reactions During Decarboxylation: High temperatures during decarboxylation can lead to decomposition or other unwanted reactions.
-
Difficult Workup: The product is a carboxylic acid, which can be challenging to extract and purify.
Recommended Solutions:
A two-step procedure involving a robust saponification followed by a careful decarboxylation is recommended.
Experimental Protocol: Hydrolysis and Decarboxylation
-
Saponification:
-
Dissolve the crude diethyl 1-(cyclopropylmethyl)cyclopropane-1,1-dicarboxylate in ethanol.
-
Add an excess of a concentrated aqueous solution of potassium hydroxide (e.g., 4-5 equivalents).
-
Heat the mixture to reflux and stir for 12-24 hours, monitoring by TLC for the disappearance of the starting diester.
-
After cooling, remove the ethanol under reduced pressure.
-
Dilute the residue with water and wash with diethyl ether to remove any unreacted starting material.
-
Carefully acidify the aqueous layer with cold, concentrated hydrochloric acid to a pH of ~1.
-
Extract the resulting diacid with diethyl ether or ethyl acetate.
-
Dry the combined organic layers over anhydrous magnesium sulfate and concentrate to yield the crude 1-(cyclopropylmethyl)cyclopropane-1,1-dicarboxylic acid.
-
-
Decarboxylation:
-
Place the crude diacid in a round-bottom flask equipped with a distillation apparatus.
-
Heat the diacid gently under vacuum. The diacid will melt and begin to decarboxylate, evolving CO₂.
-
The product, this compound, can be distilled directly from the reaction flask.
-
Alternatively, the diacid can be heated in a high-boiling solvent like diphenyl ether until CO₂ evolution ceases, followed by distillation of the product.
-
Frequently Asked Questions (FAQs)
Q1: What is the overall synthetic strategy for this compound?
The most common and logical synthetic pathway is a four-step sequence:
-
Synthesis of Cyclopropylmethyl Bromide: Conversion of cyclopropanemethanol to cyclopropylmethyl bromide.
-
Malonic Ester Synthesis: Alkylation of diethyl malonate with cyclopropylmethyl bromide.
-
Cyclopropanation: Formation of the second cyclopropane ring from the alkylated malonic ester.
-
Hydrolysis and Decarboxylation: Conversion of the resulting diester to the final carboxylic acid product.
Q2: Are there any alternative routes to this molecule?
Yes, other routes exist, although they may have their own challenges. For instance, one could envision a route starting from (cyclopropylmethyl)acetonitrile. This could be deprotonated and reacted with 1,2-dibromoethane to form 1-(cyclopropylmethyl)cyclopropane-1-carbonitrile, which would then be hydrolyzed to the final product. However, the hydrolysis of the sterically hindered nitrile could be difficult.[8][9]
Q3: What are the key analytical techniques I should use to monitor the reaction and characterize the products?
-
Thin Layer Chromatography (TLC): Essential for monitoring the progress of each reaction step.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying products and byproducts, especially the isomeric halides in the first step.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The most powerful tool for structural elucidation of the intermediates and the final product. The characteristic signals of the cyclopropyl protons will be key indicators of success.
-
Infrared (IR) Spectroscopy: Useful for tracking the presence of key functional groups, such as the ester carbonyls (around 1730 cm⁻¹) and the carboxylic acid OH and C=O stretches in the final product.
Q4: What are the main safety precautions I should take during this synthesis?
-
Cyclopropylmethyl bromide: This is a lachrymator and should be handled in a well-ventilated fume hood.
-
Sodium metal: Highly reactive with water and should be handled with care under an inert atmosphere.
-
Strong acids and bases: Concentrated acids (HCl, H₂SO₄) and bases (NaOH, KOH) are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Reactions under pressure: Be cautious if performing any reactions in sealed tubes or under pressure.
Visualizing the Synthesis
Overall Synthetic Workflow
Caption: A typical synthetic route to this compound.
Troubleshooting Decision Tree for Low Yield in Step 1
Caption: Decision tree for troubleshooting the synthesis of cyclopropylmethyl bromide.
Quantitative Data Summary
| Step | Reactants | Reagents | Typical Yield | Key Parameters |
| 1 | Cyclopropanemethanol | PBr₃ or NBS/DMS | 60-80% | Low temperature is critical to prevent rearrangement. |
| 2 | Diethyl malonate, Cyclopropylmethyl bromide | NaOEt in Ethanol | 70-85% | Anhydrous conditions are essential. |
| 3 | Diethyl (cyclopropylmethyl)malonate | 1,2-Dibromoethane, Phase-Transfer Catalyst | 65-75% | Vigorous stirring is required for efficient phase mixing. |
| 4 | Diethyl 1-(cyclopropylmethyl)cyclopropane-1,1-dicarboxylate | KOH, HCl | 75-90% | Ensure complete saponification before decarboxylation. |
References
-
ResearchGate. (PDF) Review of cyclopropyl bromide synthetic process. Available at: [Link]
- Roberts, J. D., & Mazur, R. H. (1951).Small-Ring Compounds. IV. The Interconversion of Cyclobutyl, Cyclopropylcarbinyl and Allylcarbinyl Derivatives. Journal of the American Chemical Society, 73(6), 2509–2520. (Note: While the direct patent link is about cyclopropylacetonitrile, it references the work of Roberts and Mazur which is highly relevant.)
-
Organic Syntheses. Cyclopropanecarboxylic acid. Org. Syn. Coll. Vol. 3, p.221 (1955); Vol. 26, p.22 (1946). Available at: [Link]
- Google Patents.Process for the production of cyclopropylmethyl halides. US6118032A.
-
O'Brien, A. G., et al. (2017). Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition–Polar Cyclization Cascade. Angewandte Chemie International Edition, 56(43), 13489-13493. Available at: [Link]
- Google Patents.Method for preparing 1-methyl cyclopropane carboxylic acid. CN104447293A.
-
Lebel, H., Marcoux, J. F., Molinaro, C., & Charette, A. B. (2003). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 103(4), 977–1050. Available at: [Link]
-
Quora. What is the preparation of diethyl malonate? Available at: [Link]
-
Organic Syntheses. Cyclopropane-1,1-dicarboxylic acid. Org. Syn. Coll. Vol. 6, p.374 (1988); Vol. 56, p.32 (1977). Available at: [Link]
- Google Patents.Synthesis method of 1-hydroxycyclopropanecarboxylic acid and carboxylate. CN110862311A.
-
Wikipedia. Diethyl malonate. Available at: [Link]
-
Wikipedia. Cyclopropanation. Available at: [Link]
-
Sciencemadness Discussion Board. Preparation of Diethyl Malonate. Available at: [Link]
-
PrepChem. Synthesis of Diethyl cyclopentylmalonate. Available at: [Link]
-
YouTube. Synthesis of Cyclopropanecarboxylic Acid. Available at: [Link]
- Google Patents.Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof. WO2016177845A1.
- Google Patents.Preparation method of diethyl malonate. CN1237571A.
-
Chemistry Stack Exchange. Mechanism of cyclopropane ring formation from malonate ester. Available at: [Link]
- Google Patents.Cyclopropyl methyl esters. US4008258A.
- Google Patents.Synthesis method and application of 1-hydroxymethyl cyclopropyl acetic acid. CN112624921A.
-
Organic Chemistry Portal. Synthesis of cyclopropanes. Available at: [Link]
-
PubChem. Diethyl cyclopropane-1,1-dicarboxylate. Available at: [Link]
-
NIST WebBook. Diethyl 1,1-cyclopropanedicarboxylate. Available at: [Link]
-
Chemistry Stack Exchange. Hydrolysis of (chloromethyl)cyclopropane: Is but-3-en-1-ol a possible product? Available at: [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. PROCESS FOR THE PREPARATION OF CYCLOPROPYLACETONITRILE - Patent 1171421 [data.epo.org]
- 3. US6118032A - Process for the production of cyclopropylmethyl halides - Google Patents [patents.google.com]
- 4. quora.com [quora.com]
- 5. Diethyl malonate - Wikipedia [en.wikipedia.org]
- 6. prepchem.com [prepchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. youtube.com [youtube.com]
Technical Support Center: Optimization of Reaction Conditions for Cyclopropanation
Welcome to the technical support center for cyclopropanation reactions. This guide is designed for researchers, scientists, and drug development professionals to provide actionable insights and troubleshooting strategies for this pivotal transformation. The cyclopropane motif is a valuable structural component in medicinal chemistry, enhancing the pharmacological properties of drug candidates.[1][2] This resource offers a structured approach to overcoming common experimental hurdles and optimizing your reaction conditions for success.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific challenges you may encounter during cyclopropanation experiments, providing potential causes and validated solutions.
Issue 1: Low to No Product Formation
Potential Causes:
-
Inactive Carbene/Carbenoid Precursor: The heart of any cyclopropanation is the reactive carbene or carbenoid species. In Simmons-Smith type reactions, the zinc-copper couple may be inactive, or the diiodomethane may be of poor quality.[3] For metal-catalyzed reactions using diazo compounds, the diazo reagent itself may have decomposed.
-
Presence of Inhibitors: Many catalysts used in cyclopropanation are sensitive to air and moisture.[4] Water and oxygen can deactivate the catalyst or react with the organometallic reagents. Impurities in solvents or starting materials can also act as inhibitors.
-
Low Substrate Reactivity: Electron-deficient alkenes can be challenging substrates for electrophilic carbenoids like those in the Simmons-Smith reaction.[3][5] The reaction may be sluggish or not proceed at all.
-
Incorrect Reaction Temperature: While lower temperatures can enhance selectivity, they may also significantly slow down the reaction rate, leading to poor conversion.[3]
Suggested Solutions:
-
Reagent Quality and Activation:
-
For Simmons-Smith reactions, ensure the zinc-copper couple is freshly prepared and activated. Ultrasonication can aid in activation.[3] Use freshly distilled or high-purity diiodomethane.
-
For reactions involving diazo compounds, consider in situ generation to circumvent stability issues.[6] Weighable and safer diazomethane surrogates like imidazotetrazines (e.g., temozolomide) are also available.[6][7]
-
-
Strict Anhydrous and Inert Conditions:
-
Thoroughly oven-dry all glassware before use.
-
Conduct the reaction under an inert atmosphere, such as argon or nitrogen.[3]
-
Use anhydrous solvents and purify reagents if necessary.
-
-
Enhancing Reactivity:
-
For electron-deficient alkenes in Simmons-Smith type reactions, consider the Furukawa modification, which utilizes diethylzinc (Et₂Zn) and diiodomethane. This often results in a more reactive reagent.[8][9]
-
Transition metal catalysis, for instance with cobalt, can be effective for less reactive alkenes.[5]
-
-
Temperature Optimization:
-
If low conversion is observed at lower temperatures, incrementally increase the temperature in 5-10 °C intervals. Monitor the reaction closely by TLC or GC to find a balance between reactivity and selectivity.
-
Issue 2: Incomplete Conversion/Recovery of Starting Material
Potential Causes:
-
Insufficient Reagent: The stoichiometry of the carbene/carbenoid source is critical.
-
Short Reaction Time: Some cyclopropanation reactions, especially with less reactive substrates, require extended reaction times.[3]
-
Suboptimal Catalyst Loading: In catalytic reactions, insufficient catalyst will naturally lead to incomplete conversion.
Suggested Solutions:
-
Adjust Stoichiometry: Use a slight excess (e.g., 1.5-2.0 equivalents) of the Simmons-Smith reagent or diazo compound.[3]
-
Monitor Reaction Progress: Track the reaction's progress using TLC or GC analysis and allow it to proceed for a longer duration if necessary. Some reactions may require up to 24 hours.[3]
-
Optimize Catalyst Loading: Systematically vary the catalyst loading to find the optimal concentration for your specific substrate and reaction conditions.
Issue 3: Poor Diastereoselectivity or Stereospecificity
Potential Causes:
-
High Reaction Temperature: Elevated temperatures can sometimes erode the stereoselectivity of the reaction.[3]
-
Inappropriate Catalyst/Ligand Choice: In transition metal-catalyzed cyclopropanations, the choice of metal and ligand is paramount for achieving high stereocontrol.[4]
-
Steric and Electronic Factors: The inherent steric and electronic properties of the substrate can influence the facial selectivity of the cyclopropanation.
Suggested Solutions:
-
Temperature Control: Conduct the reaction at the lowest temperature that still allows for a reasonable reaction rate.
-
Ligand Screening: For catalytic asymmetric cyclopropanations, it may be necessary to screen a library of chiral ligands to identify the optimal one for your substrate.[4] The steric bulk of the catalyst and ligands can significantly influence diastereoselectivity.
-
Directed Cyclopropanation: For substrates containing a hydroxyl group, the zinc in the Simmons-Smith reagent can coordinate with it, directing the cyclopropanation to be cis to the hydroxyl group.[10] This can be a powerful tool for controlling stereochemistry.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for cyclopropanation, and how do I choose the right one?
A1: The most common methods fall into three main categories:
-
Simmons-Smith Reaction and its Modifications: This method uses an organozinc carbenoid and is known for its reliability and functional group tolerance.[11][12] It is a good starting point for many applications. The Furukawa modification (Et₂Zn/CH₂I₂) is often more reactive.[8]
-
Transition Metal-Catalyzed Decomposition of Diazo Compounds: This approach offers a broad scope and the potential for high enantioselectivity through the use of chiral ligands with metals like rhodium, copper, or cobalt.[13][14] However, it requires the handling of potentially hazardous diazo compounds.
-
Reactions Involving Dihalocarbenes: Generated from haloforms (e.g., CHCl₃, CHBr₃) and a strong base, this method is useful for creating gem-dihalocyclopropanes.[11]
The choice depends on the substrate, desired stereochemistry, and safety considerations. For simple, stereospecific cyclopropanation, the Simmons-Smith reaction is often preferred. For asymmetric synthesis, transition metal catalysis with chiral ligands is the method of choice.
Q2: How does the choice of solvent affect my cyclopropanation reaction?
A2: The solvent can have a significant impact. In Simmons-Smith reactions, the rate of reaction generally decreases as the basicity of the solvent increases.[8] Non-basic and unreactive solvents like dichloromethane (DCM) and 1,2-dichloroethane (DCE) are commonly used as they are polar enough to solubilize the substrates without interfering with the zinc reagent.[8]
Q3: Are there safer alternatives to diazomethane for cyclopropanation?
A3: Yes, the hazards associated with diazomethane are well-documented.[11] Several alternatives exist:
-
Trimethylsilyldiazomethane (TMS-diazomethane): A commercially available and safer alternative, though it can be less reactive than diazomethane.[6]
-
Imidazotetrazines (e.g., Temozolomide): These are weighable, non-explosive solids that can generate diazomethane in situ.[6][7]
-
Diiodomethane in the Simmons-Smith reaction: This is a classic and robust method that completely avoids diazo compounds.[11]
-
1,1-Diiodoethane: This can be used to generate methyl-substituted cyclopropanes, offering a safer alternative to diazomethane for this specific transformation.[15]
Q4: My reaction is producing a mixture of diastereomers. How can I improve the selectivity?
A4: Improving diastereoselectivity often involves a multi-pronged approach:
-
Lower the reaction temperature: This is often the first parameter to adjust.
-
Change the catalyst or ligand: In catalytic systems, the steric and electronic properties of the catalyst-ligand complex are crucial. Experiment with different ligands.
-
Utilize a directing group: If your substrate has a functional group like a hydroxyl, it can be used to direct the cyclopropanation to one face of the double bond.[10]
-
Modify the carbene precursor: The steric bulk of the carbene source can influence its approach to the alkene.[4]
Experimental Protocols & Data
Protocol 1: Simmons-Smith Cyclopropanation (Furukawa Modification)
This protocol is a general procedure for the cyclopropanation of an alkene using diethylzinc and diiodomethane.
Step-by-Step Methodology:
-
To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add the alkene (1.0 equiv) and anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add diethylzinc (2.0 equiv, typically as a 1.0 M solution in hexanes) dropwise to the stirred solution.
-
After stirring for 15 minutes at 0 °C, add diiodomethane (2.0 equiv) dropwise via the dropping funnel.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or GC.
-
Upon completion, carefully quench the reaction at 0 °C by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Separate the organic layer and extract the aqueous layer with DCM (2 x volume of the aqueous layer).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Parameter | Recommended Value/Condition | Rationale |
| Solvent | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) | Non-coordinating solvents that do not interfere with the zinc reagent.[8] |
| Temperature | 0 °C to room temperature | Balances reaction rate with selectivity. Lower temperatures may be required for sensitive substrates.[3] |
| Equivalents of Et₂Zn | 2.0 | Ensures complete formation of the active carbenoid. |
| Equivalents of CH₂I₂ | 2.0 | Drives the reaction to completion. |
| Workup | Quench with sat. aq. NH₄Cl | Safely neutralizes the reactive organozinc species. |
Protocol 2: Rhodium-Catalyzed Cyclopropanation using a Diazo Compound
This protocol outlines a general procedure for the transition metal-catalyzed cyclopropanation using a diazoacetate.
Step-by-Step Methodology:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the rhodium catalyst (e.g., Rh₂(OAc)₄, 0.5-2 mol%) and the alkene (1.0 equiv) in anhydrous DCM.
-
Prepare a solution of the diazoacetate (1.2 equiv) in anhydrous DCM in a separate flask.
-
Using a syringe pump, add the diazoacetate solution to the stirred reaction mixture over a period of 4-8 hours. A slow addition rate is crucial to maintain a low concentration of the diazo compound and minimize side reactions.
-
After the addition is complete, continue stirring the reaction at room temperature until TLC or GC analysis indicates complete consumption of the starting alkene.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Parameter | Recommended Value/Condition | Rationale |
| Catalyst | Dirhodium(II) carboxylates (e.g., Rh₂(OAc)₄) | Highly effective for the decomposition of diazo compounds to form metal carbenes.[13] |
| Catalyst Loading | 0.5 - 2 mol% | Sufficient for catalytic turnover without excessive cost. |
| Diazo Compound Addition | Slow addition via syringe pump | Maintains a low concentration of the reactive diazo species, minimizing dimerization and other side reactions. |
| Solvent | Dichloromethane (DCM) | A common, non-reactive solvent for this transformation. |
| Temperature | Room temperature | Generally sufficient for rhodium-catalyzed reactions. |
Visualizing Key Concepts
Troubleshooting Workflow for Low Yield
Caption: A workflow for troubleshooting low-yield cyclopropanation reactions.
General Mechanism of Simmons-Smith Reaction
Caption: The concerted mechanism of the Simmons-Smith cyclopropanation.[16]
References
- Technical Support Center: Troubleshooting Simmons-Smith Cyclopropanation of Nitroalkenes - Benchchem.
- Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - NIH.
- Is 1,1-diiodoethane a viable alternative to diazomethane for cyclopropanation? - Benchchem.
- Application Notes and Protocols: Synthesis of Cyclopropanethiol via Simmons-Smith and Other Cyclopropanation Reactions - Benchchem.
-
Cyclopropanation of Alkenes - Master Organic Chemistry. Available at: [Link]
-
Cyclopropanation - Wikipedia. Available at: [Link]
- Technical Support Center: Optimizing Cyclopropanation Reactions - Benchchem.
-
Imidazotetrazines as Weighable Diazomethane Surrogates for Esterifications and Cyclopropanations - PMC - NIH. Available at: [Link]
-
Imidazotetrazines as Weighable Diazomethane Surrogates for Esterifications and Cyclopropanations - PubMed. Available at: [Link]
-
New, simple and accessible method creates potency-increasing structure in drugs. Available at: [Link]
-
Commonly used methods for cyclopropanation reactions. - ResearchGate. Available at: [Link]
-
A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones - PMC - NIH. Available at: [Link]
-
a) Comparison of diazomethane, TMS‐diazomethane, and select... | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
TRANSITION METAL CATALYZED SIMMONS–SMITH TYPE CYCLOPROPANATIONS. Available at: [Link]
-
Activation of cyclopropanes by transition metals - Wikipedia. Available at: [Link]
-
Metal-catalyzed cyclopropanations - Wikipedia. Available at: [Link]
-
Synthesis of cyclopropanes - Organic Chemistry Portal. Available at: [Link]
-
Stereoselective Cyclopropanation Reactions | Chemical Reviews - ACS Publications. Available at: [Link]
-
Catalytic Asymmetric Cyclopropanations with Non-Stabilized Carbenes - PubMed Central. Available at: [Link]
-
Reaction condition optimization for cyclopropanation - ResearchGate. Available at: [Link]
-
Transition‐metal‐catalyzed cyclopropanation. - ResearchGate. Available at: [Link]
-
Cyclopropanation Reactions. Available at: [Link]
-
Simmons–Smith reaction - Wikipedia. Available at: [Link]
-
Overview of the cyclopropanation optimization | Download Table - ResearchGate. Available at: [Link]
- "impact of solvent and temperature on Cyclopropane-1,2-dicarbohydrazide reactions" - Benchchem.
-
11.3.5 Cyclopropanation of Alkenes - Chemistry LibreTexts. Available at: [Link]
-
The Simmons-Smith Reaction & Cyclopropanation - YouTube. Available at: [Link]
-
Simmons–Smith reaction – cyclopropanation of alkenes - OrgoSolver. Available at: [Link]
-
Optimization of Reaction Conditions a | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
Simmons-Smith Reaction | NROChemistry. Available at: [Link]
-
Effect of solvent on the ring-opening reactions of cyclo- propanated... - ResearchGate. Available at: [Link]
-
Cyclopropanation Using Electrons Derived from Hydrogen: Reaction of Alkenes and Hydrogen without Hydrogenation | JACS Au - ACS Publications. Available at: [Link]
-
Cyclopropanation of Alkenes Carbene via Haloform and Simmons Smith Reactions. Available at: [Link]
-
6.9: Cyclopropanation - Chemistry LibreTexts. Available at: [Link]
-
Cyclopropanation & Simmons-Smith Reaction Problem Set - Studylib. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. New, simple and accessible method creates potency-increasing structure in drugs | EurekAlert! [eurekalert.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. hammer.purdue.edu [hammer.purdue.edu]
- 6. Imidazotetrazines as Weighable Diazomethane Surrogates for Esterifications and Cyclopropanations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Imidazotetrazines as Weighable Diazomethane Surrogates for Esterifications and Cyclopropanations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]
- 13. Metal-catalyzed cyclopropanations - Wikipedia [en.wikipedia.org]
- 14. Catalytic Asymmetric Cyclopropanations with Non-Stabilized Carbenes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. youtube.com [youtube.com]
Technical Support Center: Purification of 1-(Cyclopropylmethyl)cyclopropanecarboxylic Acid
Welcome to the technical support center for the purification of 1-(Cyclopropylmethyl)cyclopropanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this valuable synthetic intermediate.
Introduction to Purification Challenges
This compound is a key building block in the synthesis of various pharmaceutical agents. Its purity is paramount for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). The purification process can be challenging due to the presence of structurally similar impurities, starting materials, and byproducts from its synthesis. This guide provides a framework for tackling these challenges using established purification techniques.
Frequently Asked Questions (FAQs)
FAQ 1: What are the most common impurities I should expect when synthesizing this compound?
The impurity profile of your crude this compound will largely depend on the synthetic route employed. However, some common impurities to anticipate include:
-
Unreacted Starting Materials: Such as cyclopropylacetic acid or a related ester, and cyclopropylmethyl halide.
-
Solvent Residues: Organic solvents used in the reaction and workup.
-
Byproducts of the Cyclopropanation Reaction: Depending on the method, this could include isomers or over-alkylated products.
-
Decomposition Products: Carboxylic acids can sometimes undergo decarboxylation under harsh thermal conditions.[1]
A preliminary analysis of your crude product by techniques like Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, or Gas Chromatography-Mass Spectrometry (GC-MS) is highly recommended to identify the specific impurities present.
FAQ 2: Which purification technique is most suitable for this compound on a laboratory scale?
For laboratory-scale purification (milligrams to several grams), a combination of liquid-liquid extraction and crystallization is often the most effective and practical approach. For more challenging separations where impurities have very similar properties to the desired product, column chromatography may be necessary.
Troubleshooting Guides & Protocols
This section provides detailed troubleshooting guides and step-by-step protocols for the most common purification techniques.
Purification by Liquid-Liquid Extraction
Liquid-liquid extraction is a fundamental technique to separate your carboxylic acid from neutral or basic impurities. The principle lies in the ability to change the solubility of the carboxylic acid by converting it to its salt form.[2][3]
Q: My crude product is an oil/solid dissolved in an organic solvent. How do I perform an effective extraction?
A: Follow this detailed protocol for a standard acid-base extraction.
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound in a suitable water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane).
-
Basification: Transfer the organic solution to a separatory funnel and add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃). The carboxylic acid will react to form its sodium salt, which is soluble in the aqueous layer.
-
Expertise & Experience: Using a weak base like sodium bicarbonate is preferable to a strong base like sodium hydroxide to minimize the risk of hydrolyzing any ester impurities back to their corresponding carboxylic acids, which would contaminate your desired product.
-
-
Extraction: Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup (CO₂ evolution). Allow the layers to separate.
-
Separation: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh sodium bicarbonate solution two more times to ensure complete extraction of the carboxylic acid.
-
Washing (Optional but Recommended): Combine the aqueous extracts and wash with a fresh portion of the organic solvent to remove any remaining neutral or basic impurities that may have been carried over.
-
Acidification: Cool the combined aqueous extracts in an ice bath and acidify by slowly adding a dilute strong acid (e.g., 1M HCl) with stirring until the pH is acidic (pH ~2). The protonated this compound will precipitate out if it is a solid or form an oily layer.
-
Back-Extraction: Extract the acidified aqueous solution with a fresh water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
Troubleshooting Common Extraction Issues
| Problem | Possible Cause | Solution |
| Emulsion Formation | Vigorous shaking; presence of surfactants. | - Allow the mixture to stand for a longer period.- Add a small amount of brine (saturated NaCl solution).- Filter the entire mixture through a pad of Celite. |
| Product Not Precipitating Upon Acidification | The product is a liquid or highly soluble in the aqueous medium. | Proceed directly to back-extraction with an organic solvent. |
| Low Recovery | - Incomplete extraction from the organic layer.- Incomplete back-extraction from the aqueous layer. | - Perform more extractions with the basic solution.- Ensure the aqueous layer is sufficiently acidic before back-extraction. |
Logical Workflow for Acid-Base Extraction
Caption: Workflow for the purification of this compound via acid-base extraction.
Purification by Crystallization
Crystallization is a powerful technique for obtaining highly pure solid compounds.[4] The success of this method relies on the selection of an appropriate solvent system where the desired compound has high solubility at elevated temperatures and low solubility at lower temperatures, while impurities remain soluble at all temperatures.
Q: My extracted product is a solid but still appears impure. How do I choose a suitable solvent for recrystallization?
A: A systematic approach to solvent screening is crucial.
Experimental Protocol: Solvent Screening for Recrystallization
-
Small-Scale Tests: Place a small amount (10-20 mg) of your crude solid in separate test tubes.
-
Solvent Addition: To each test tube, add a few drops of a different solvent (e.g., hexane, toluene, ethyl acetate, acetone, ethanol, water) at room temperature. Observe the solubility.
-
An ideal solvent will not dissolve the compound at room temperature.
-
-
Heating: If the compound is insoluble at room temperature, gently heat the test tube. The ideal solvent will dissolve the compound completely upon heating.
-
Cooling: Allow the clear, hot solution to cool slowly to room temperature, and then in an ice bath. The formation of crystals indicates a potentially good solvent.
-
Mixed Solvent Systems: If a single solvent is not ideal, try a mixed solvent system. Dissolve the compound in a small amount of a "good" solvent (in which it is very soluble) at an elevated temperature, and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy. Add a few drops of the "good" solvent to redissolve the solid and then allow it to cool.
Troubleshooting Common Crystallization Issues
| Problem | Possible Cause | Solution |
| No Crystals Form | - Solution is not saturated.- Compound is an oil. | - Evaporate some of the solvent.- Scratch the inside of the flask with a glass rod.- Add a seed crystal of the pure compound. |
| Oiling Out | The boiling point of the solvent is higher than the melting point of the compound. | - Use a lower-boiling solvent.- Use a larger volume of solvent. |
| Colored Impurities | Presence of colored byproducts. | Add a small amount of activated charcoal to the hot solution before filtration. Use sparingly as it can adsorb the desired product. |
Data Presentation: Common Solvents for Carboxylic Acid Crystallization
| Solvent | Polarity | Boiling Point (°C) | Notes |
| Hexane | Non-polar | 69 | Good for non-polar impurities. |
| Toluene | Non-polar | 111 | Higher boiling point, good for less soluble compounds. |
| Ethyl Acetate | Polar aprotic | 77 | A versatile solvent for many organic compounds. |
| Ethanol/Water | Polar protic | Variable | A common and effective mixed solvent system. |
Purification by Column Chromatography
When crystallization and extraction fail to provide the desired purity, column chromatography is the next logical step. This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in a mobile phase.[5]
Q: I am struggling to separate my product from a very similar impurity. How do I develop a column chromatography method?
A: Method development for column chromatography should always begin with Thin Layer Chromatography (TLC).
Experimental Protocol: TLC Method Development and Column Chromatography
-
TLC Analysis:
-
Dissolve a small amount of your crude product in a volatile solvent.
-
Spot the solution onto a TLC plate.
-
Develop the plate in a series of solvent systems of varying polarity (e.g., different ratios of hexane and ethyl acetate).
-
Visualize the spots under UV light and/or by staining.
-
The ideal solvent system will give a good separation between the spot for your desired product and the impurities, with the product having an Rf value of approximately 0.3-0.4.
-
Expertise & Experience: Carboxylic acids can sometimes "streak" on silica gel TLC plates. Adding a small amount of acetic acid (0.5-1%) to the eluent can often resolve this issue by protonating the silica gel's silanol groups and the carboxylic acid, reducing strong interactions.
-
-
Column Packing:
-
Choose an appropriate size column based on the amount of material to be purified.
-
Pack the column with silica gel using either a dry or slurry method. Ensure the packing is uniform and free of air bubbles.
-
-
Sample Loading:
-
Dissolve your crude product in a minimum amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel.
-
Carefully add the dried, adsorbed sample to the top of the column.
-
-
Elution and Fraction Collection:
-
Run the column with the optimized eluent from your TLC analysis.
-
Collect fractions and analyze them by TLC to determine which fractions contain the pure product.
-
-
Product Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Troubleshooting Common Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor Separation | - Inappropriate solvent system.- Column overloading. | - Re-optimize the eluent using TLC.- Use a larger column or less sample. |
| Compound Cracks on Column | Sample was not fully dissolved or precipitated upon loading. | Ensure the sample is fully dissolved before loading. Use a slightly more polar solvent for loading if necessary. |
| Streaking of Compound | Strong interaction between the carboxylic acid and silica gel. | Add a small amount of acetic acid to the eluent. |
Logical Relationship in Chromatography Method Development
Caption: The logical progression from TLC analysis to obtaining a pure product via column chromatography.
References
-
Organic Syntheses. cyclopropanecarboxylic acid. Available at: [Link][6]
-
YouTube. Synthesis of Cyclopropanecarboxylic Acid. Available at: [Link][7]
-
PubChem. 1-Methylcyclopropanecarboxylic acid. Available at: [Link][8]
-
Arkivoc. Mechanism of the decarboxylative rearrangement of α-(carbonyl)cyclopropane carboxylic acids to 2-substituted-4,5-dihydrofurans. Available at: [Link][1]
-
Reddit. Isolation of a Carboxylic acid. Available at: [Link][2]
-
Reddit. Column chromatography of carboxylic acids?. Available at: [Link][5]
-
Chemistry LibreTexts. Recrystallization. Available at: [Link][4]
-
CDN. Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. Available at: [Link][3]
Sources
- 1. CN104447293A - Method for preparing 1-methyl cyclopropane carboxylic acid - Google Patents [patents.google.com]
- 2. 1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives. A new series of potential antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. reddit.com [reddit.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. m.youtube.com [m.youtube.com]
- 8. 1-Methylcyclopropanecarboxylic acid | C5H8O2 | CID 81326 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 1-(Cyclopropylmethyl)cyclopropanecarboxylic Acid
Welcome to the technical support guide for the synthesis of 1-(Cyclopropylmethyl)cyclopropanecarboxylic acid. This document is designed for researchers, chemists, and process development professionals to navigate the complexities of this synthesis, with a specific focus on identifying, understanding, and mitigating byproduct formation. The insights provided herein are based on established chemical principles and field-proven methodologies to ensure scientific integrity and experimental success.
Section 1: Overview of Synthetic Strategies
The synthesis of this compound involves the creation of two distinct cyclopropane rings and their subsequent linkage. The choice of strategy often depends on the available starting materials, scalability, and desired purity profile. The primary challenges revolve around controlling the stereochemistry and minimizing side reactions inherent to strained ring systems.
Two common conceptual approaches are:
-
Sequential Cyclopropanation: This involves creating one cyclopropane ring first, followed by a second cyclopropanation event on a suitable precursor.
-
Convergent Synthesis: This strategy involves coupling two pre-formed cyclopropyl-containing fragments.
A prevalent and effective method involves the cyclopropanation of an alkene precursor that already contains a cyclopropylmethyl moiety. The Simmons-Smith reaction and its variants are particularly well-suited for this transformation due to their reliability and stereospecificity.[1][2] Alternatively, methods like the Kulinkovich reaction can be employed to construct the substituted cyclopropane ring from an ester precursor.[3][4]
Visual Workflow: A Common Synthetic Approach
Caption: General workflow for synthesizing the target acid via cyclopropanation.
Section 2: Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis, focusing on the critical cyclopropanation and hydrolysis steps.
FAQs on the Simmons-Smith Cyclopropanation Step
Question 1: My Simmons-Smith reaction is slow and gives low yields of the cyclopropanated ester. What's wrong?
Answer: This is a common issue often related to the activity of the zinc reagent or the reaction conditions.
-
Cause - Inactive Zinc: The reaction relies on the formation of an organozinc carbenoid on the surface of the zinc metal.[5] Commercially available zinc dust can have an passivating oxide layer that inhibits the reaction.
-
Solution: Activate the zinc just before use. A common procedure involves washing the zinc dust with dilute HCl to etch the surface, followed by rinses with water, ethanol, and ether, then drying under vacuum. Subsequently, treating the activated zinc with a copper(II) sulfate solution forms the more reactive zinc-copper couple.[6]
-
-
Cause - Moisture: Organozinc reagents are highly sensitive to moisture.
-
Solution: Ensure all glassware is oven-dried, and use anhydrous solvents (typically diethyl ether or dichloromethane). The reaction should be run under an inert atmosphere (e.g., nitrogen or argon).[6]
-
-
Cause - Insufficiently Reactive Reagent: For some sterically hindered or electron-poor alkenes, the standard zinc-copper couple may not be reactive enough.
-
Solution - The Furukawa Modification: Use diethylzinc (Et₂Zn) in place of the zinc-copper couple.[1] The Et₂Zn/CH₂I₂ system generates a more reactive carbenoid, often leading to higher yields and faster reaction times.[6] Caution: Diethylzinc is pyrophoric and must be handled with extreme care under an inert atmosphere.
-
Question 2: I'm observing byproducts that suggest my starting material or product is decomposing. Why does this happen?
Answer: Decomposition is frequently caused by the Lewis acidic nature of the zinc iodide (ZnI₂) byproduct that forms during the reaction.[1] Acid-sensitive functional groups, such as certain esters or protecting groups, can be cleaved or rearranged under these conditions.
-
Mitigation Strategy 1 - Scavenging: Add an excess of diethylzinc (if using the Furukawa modification) to the reaction. The excess Et₂Zn will react with the ZnI₂ to form the less acidic EtZnI.[1]
-
Mitigation Strategy 2 - Quenching: Upon completion, the reaction can be quenched with a Lewis base like pyridine or by pouring it into a saturated aqueous solution of ammonium chloride (NH₄Cl), which complexes with the zinc salts and facilitates their removal during aqueous workup.[1][6]
Question 3: I'm getting a mixture of diastereomers. I thought the Simmons-Smith reaction was stereospecific?
Answer: The Simmons-Smith reaction is indeed stereospecific, meaning the configuration of the starting alkene is preserved in the cyclopropane product (a cis-alkene gives a cis-disubstituted cyclopropane, and a trans-alkene gives a trans product).[1][6] If you are obtaining a mixture of diastereomers, it points to one of two issues:
-
Your starting alkene is a mixture of E/Z isomers. The reaction is faithfully cyclopropanating both isomers present. It is crucial to purify the alkene precursor to a single stereoisomer before the cyclopropanation step.
-
You have a directing group. Functional groups like allylic alcohols can coordinate to the zinc carbenoid, directing the cyclopropanation to one face of the double bond.[5][6] While this is often used to control stereochemistry, if your precursor has an unintended directing group, it can influence the facial selectivity.
Troubleshooting the Kulinkovich Reaction Approach
While less common for this specific target, the Kulinkovich reaction is a powerful tool for building substituted cyclopropanols from esters, which can then be oxidized to the carboxylic acid.
Question 4: My Kulinkovich reaction is producing significant amounts of ethene and my starting ester is being consumed to form other byproducts. What is the cause?
Answer: The formation of ethene is an inherent mechanistic feature of the Kulinkovich reaction when using Grignard reagents with β-hydrogens, like ethylmagnesium bromide.[7] It arises from the β-hydride elimination from the dialkyltitanium species to form the key titanacyclopropane intermediate.[3][7]
-
Cause - Side Reaction of Titanacyclopropane: The highly reactive titanacyclopropane intermediate is responsible for cyclopropanation.[8] However, if it reacts with other components or decomposes, yields will suffer.
-
Solution: Strictly control the stoichiometry. Typically, three equivalents of the Grignard reagent are needed relative to the ester.[7] Ensure slow, controlled addition of the Grignard reagent at a low temperature (e.g., 0 °C) to maintain a steady concentration of the active intermediate and minimize side reactions.[9]
-
-
Cause - Incompatible Functional Groups: The reaction does not tolerate certain functional groups, particularly those that can react with the Grignard reagent or the titanium species. While esters are the substrate, other sensitive groups can interfere.[3]
-
Solution: Review your substrate for incompatible groups. For example, N-Boc groups are generally stable, but other carbamates may not be.[3]
-
Sources
- 1. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 2. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]
- 3. Kulinkovich reaction - Wikipedia [en.wikipedia.org]
- 4. organicreactions.org [organicreactions.org]
- 5. Simmons-Smith Reaction [organic-chemistry.org]
- 6. orgosolver.com [orgosolver.com]
- 7. grokipedia.com [grokipedia.com]
- 8. Kulinkovich Cyclopropanation - Wordpress [reagents.acsgcipr.org]
- 9. Kulinkovich Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
"troubleshooting emulsion formation during cyclopropanecarboxylic acid extraction"
Introduction
Welcome to the technical support center for troubleshooting emulsion formation during the extraction of cyclopropanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who may encounter this common yet challenging issue in their experimental work. Emulsions, which are stable mixtures of immiscible liquids like an organic solvent and an aqueous phase, can significantly hinder the isolation and purification of your target compound. This document provides a [1][2]structured, in-depth approach to both preventing and breaking emulsions, ensuring the integrity and efficiency of your extraction process.
Frequently Asked Questions (FAQs)
Q1: What is an emulsion and why does it form during my extraction?
A: An emulsion is a colloid of two or more immiscible liquids where one liquid contains a dispersion of the other liquids. In the context of a liqui[1]d-liquid extraction, this typically involves tiny droplets of an organic solvent dispersed in an aqueous layer, or vice versa, creating a cloudy or milky appearance at the interface. Emulsion formation is oft[3][4]en triggered by the vigorous shaking or mixing required to facilitate the extraction process. The stability of these em[1]ulsions is often enhanced by the presence of surfactant-like compounds that can be soluble in both the aqueous and organic phases.
Q2: What are the i[1]nitial, simple steps I can take to break an emulsion?
A: Before resorting to more complex methods, several simple physical techniques can be effective:
-
Patience is Key: Allow the separation funnel to sit undisturbed for a period, as some emulsions will break on their own over time. Gentle tapping or swirlin[3][4]g of the funnel can sometimes expedite this process.
-
Gentle Stirring: [3][4]Use a glass stir rod to gently stir the emulsion layer, which can help the dispersed droplets coalesce.
-
Temperature Variati[3][4]on: Gentle heating of the emulsion can decrease its viscosity and promote phase separation. However, exercise caution[2] to avoid decomposing your product. Conversely, freezing the [2]mixture can also break the emulsion as ice crystals form and physically disrupt the dispersed droplets.
Q3: When should I [2]consider using chemical methods to break an emulsion?
A: If physical methods prove ineffective, chemical intervention is the next logical step. The most common and often highly effective method is the addition of a salt, a technique known as "salting out". Adding a saturated soluti[1][5]on of sodium chloride (brine) increases the ionic strength of the aqueous layer. This increased polarity o[1][2]f the aqueous phase reduces the solubility of the organic component, forcing the two phases to separate more cleanly.
Q4: How does pH af[2][5]fect the extraction of cyclopropanecarboxylic acid and emulsion formation?
A: The pH of the aqueous phase is a critical parameter in the extraction of carboxylic acids. To extract cyclopropanecarboxylic acid into an organic solvent, the pH of the aqueous phase should be acidic, well below the pKa of the acid. This ensures that the carboxylic acid is in its protonated, neutral form, which is more soluble in the organic solvent. If the pH is above the pKa, the carboxylic acid will be in its deprotonated, carboxylate salt form, which is more soluble in the aqueous phase, leading to poor extraction efficiency. Adjusting the pH can also[6][7] help break emulsions, as it can alter the charge and solubility of any surface-active impurities that may be stabilizing the emulsion.
In-Depth Troubleshoot[2][3][4]ing Guide
For persistent emulsions, a more systematic approach is necessary. The following guide provides a step-by-step workflow, from simple mechanical interventions to more advanced chemical and physical methods.
Step 1: Mechanical and Physical Disruption
These methods are non-invasive and should always be the first line of defense against emulsions.
| Method | Principle | Advantages | Disadvantages |
| Allowing to Stand | Gravitational separation of the two phases over time. | Simple, non-intrusive. | Can be time-consuming and may not work for stable emulsions. |
| Gentle Swirling/Sti[3][4]rring | Encourages coalescence of dispersed droplets. | Simple, can be effective for weak emulsions. | May not be sufficient f[3][4]or stable emulsions. |
| Centrifugation | Accelerates phase separation by applying a strong centrifugal force. | Highly effective for sm[1][3][4]all to moderate volumes. | Requires access to a ce[1][2]ntrifuge, may not be practical for large volumes. |
| Ultrasonic Bath | [1][3][4] Uses high-frequency sound waves to disrupt the emulsion. | Can be effective for some emulsions. | Requires specific equip[3][4]ment. |
| Filtration | Passing the emulsion through a physical barrier like glass wool or phase separation paper. | Can physically trap the[1] emulsified layer. | May not be effective for very fine emulsions and can lead to product loss. |
Step 2: Chemical Intervention - The Power of "Salting Out"
If mechanical methods fail, altering the chemical environment of the extraction is the next step.
Protocol: Breaking an Emulsion with Brine
-
Prepare a Saturated Brine Solution: Add sodium chloride (NaCl) to deionized water with stirring until no more salt will dissolve.
-
Add Brine to the Separatory Funnel: Carefully add the saturated brine solution to the separatory funnel containing the emulsion. Start with a small volume (e.g., 10% of the aqueous phase volume).
-
Gentle Inversion: Gently invert the funnel a few times to mix the brine with the aqueous phase. Avoid vigorous shaking, which could reform the emulsion.
-
Observe: Allow the funnel to stand and observe if the emulsion begins to break. If necessary, add more brine incrementally.
The addition of salt increases the ionic strength of the aqueous layer, which decreases the solubility of the organic solvent in the water and disrupts the forces stabilizing the emulsion.
Step 3: Adjusting [1][2][5]the pH
As discussed in the FAQs, pH plays a crucial role. For cyclopropanecarboxylic acid, ensuring the aqueous phase is sufficiently acidic is paramount for efficient extraction into the organic phase.
Protocol: pH Adjustment for Optimal Extraction
-
Measure the pH: Carefully measure the pH of the aqueous phase using a pH meter or pH paper.
-
Acidify if Necessary: If the pH is not sufficiently acidic (ideally at least 2 pH units below the pKa of cyclopropanecarboxylic acid), add a dilute acid (e.g., 1M HCl or H2SO4) dropwise with gentle swirling.
-
Monitor for Phase S[3][4]eparation: Observe if the emulsion breaks as the pH is adjusted.
Step 4: Advanced and Alternative Techniques
For particularly stubborn emulsions, more advanced techniques may be required.
-
Solvent Addition: Adding a small amount of a different organic solvent can sometimes alter the properties of the organic phase enough to break the emulsion.
-
Filtration through [1][2]a Drying Agent: Passing the entire mixture through a plug of a drying agent like anhydrous sodium sulfate can sometimes help to break the emulsion by removing dispersed water droplets.
-
Solid-Phase Extract[3]ion (SPE): As a preventative measure, consider using SPE instead of liquid-liquid extraction. SPE avoids the direct mixing of two immiscible liquids, thereby eliminating the possibility of emulsion formation.
Troubleshooting Wo[1]rkflow Diagram
The following diagram illustrates a logical workflow for troubleshooting emulsion formation.
Caption: A decision tree for troubleshooting emulsion formation.
Conclusion
Emulsion formation is a common hurdle in the extraction of cyclopropanecarboxylic acid, but it can be effectively managed with a systematic and informed approach. By understanding the underlying principles of emulsion stability and employing the troubleshooting strategies outlined in this guide, researchers can significantly improve the efficiency and success of their extractions. Remember to start with the simplest methods before progressing to more complex interventions.
References
-
Biotage. (2023, January 17). Tackling emulsions just got easier. [Link]
-
Spectro Scientific. (n.d.). Emulsion Breaking Techniques for Oil in Water Solvent Extractions. [Link]
-
Chem Reactor. (2024, February 25). Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques. YouTube. [Link]
-
National Renewable Energy Laboratory. (n.d.). Liquid-Liquid Extraction for in situ Carboxylic Acid Recovery via Continuous Membrane-Based Emulsion Separations. [Link]
-
AZoM. (2018, May 17). Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. [Link]
- Google Patents. (n.d.).
-
LCGC International. (2023, August 1). Enhancing Extractions by Salting Out. [Link]
-
ResearchGate. (n.d.). The effect of pH on extraction of carboxylic acids from (a) M1 model...[Link]
-
Cheméo. (n.d.). Chemical Properties of Cyclopropanecarboxylic acid (CAS 1759-53-1). [Link]
-
Biolin Scientific. (2024, June 11). How emulsions form and break?[Link]
- Eyal, A. M., & Canari, R. (1995). pH Dependence of Carboxylic and Mineral Acid Extraction by Amine-Based Extractants: Effects of pKa, Amine Basicity, and Diluent Properties. Industrial & Engineering Chemistry Research, 34(5), 1789–1798.
-
National Center for Biotechnology Information. (n.d.). Cyclopropanecarboxylic acid. PubChem. [Link]
-
Organic Process Research & Development. (2017, August 15). General Principles and Strategies for Salting-Out Informed by the Hofmeister Series. [Link]
-
Green Chemistry. (2024, August 2). Liquid–liquid extraction for in situ carboxylic acid recovery via continuous membrane-based emulsion separations. [Link]
Sources
Technical Support Center: Synthesis of 1-(Cyclopropylmethyl)cyclopropanecarboxylic Acid
Welcome to the technical support center for advanced synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(Cyclopropylmethyl)cyclopropanecarboxylic acid. This molecule, with its unique strained ring system, presents distinct synthetic challenges. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate these challenges and improve your experimental outcomes.
Introduction: Navigating the Synthesis
The synthesis of this compound is not a trivial endeavor. The primary challenges lie in constructing the dicyclopropylmethyl skeleton without inducing ring-opening and then selectively oxidizing the central carbon to a carboxylic acid. Low yields are often traced back to issues in the formation of the key dicyclopropyl ketone intermediate or subsequent harsh reaction conditions that compromise the integrity of the cyclopropane rings. This guide focuses on a robust and common synthetic pathway, offering solutions to the most frequent obstacles encountered.
Core Synthetic Strategy: A Proven Pathway
A reliable and frequently utilized pathway to the target molecule involves a multi-step synthesis starting from readily available precursors. The general workflow involves the formation of a key intermediate, dicyclopropyl ketone, its subsequent reduction to an alcohol, and finally, a carefully controlled oxidation to the desired carboxylic acid.
Caption: General workflow for synthesizing the target acid.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the synthesis. Each answer provides potential causes and actionable solutions based on established chemical principles.
Q1: My yield for dicyclopropyl ketone is consistently low (<50%). What are the most critical parameters to control?
Plausible Causes:
-
Inefficient Decarboxylation: The conversion of the dibutyrolactone intermediate to 1,7-dichloro-4-heptanone can be incomplete if not heated sufficiently or if the acid concentration is too low.
-
Poor Temperature Management during Cyclization: The intramolecular cyclization with a strong base is highly exothermic. If the temperature rises uncontrollably (e.g., above 50 °C), side reactions such as elimination or polymerization can drastically reduce the yield.[1][2]
-
Suboptimal Base Concentration: The concentration of the sodium hydroxide solution is critical. If it is too dilute, the reaction rate will be slow, allowing for side reactions. If it is too concentrated, localized heating and byproduct formation can occur.
Recommended Solutions & Scientific Rationale:
-
Ensure Complete Decarboxylation: During the addition of concentrated HCl to the dibutyrolactone intermediate, ensure vigorous stirring and heat the mixture to reflux for a minimum of 20 minutes to drive the decarboxylation to completion.[2][3] The evolution of CO2 is a key indicator of this step.
-
Strict Temperature Control: During the addition of the strong base for the final double ring-closure, use an ice bath to maintain the internal reaction temperature below 50 °C.[3] This prevents the formation of undesired elimination byproducts and preserves the integrity of the chlorinated intermediate.
-
Optimize Workup: After the reaction, distill the ketone-water mixture to remove the product from the reaction flask.[1][2] To improve separation, saturate the aqueous layer of the distillate with potassium carbonate, which decreases the solubility of the dicyclopropyl ketone and forces it into the organic layer.
Q2: During the oxidation of dicyclopropylmethanol, I'm seeing a complex mixture of products and a low yield of the desired carboxylic acid. How can I improve selectivity?
Plausible Causes:
-
Oxidant is too harsh: Strong, non-selective oxidants, particularly under highly acidic conditions (like unbuffered Jones reagent), can cause oxidative cleavage of the strained cyclopropyl rings. The cyclopropylmethyl cation is notoriously unstable and prone to rearrangement, leading to byproducts like but-3-en-1-ol derivatives under acidic conditions.[4]
-
Over-oxidation: While the goal is a carboxylic acid, some conditions might favor the formation of other oxidation products or degradation.
-
Incomplete Reaction: Milder oxidants may require longer reaction times or catalysts to go to completion, and stopping the reaction prematurely will leave unreacted starting material.
Recommended Solutions & Scientific Rationale:
| Oxidizing Agent | Typical Conditions | Advantages | Disadvantages & Troubleshooting |
| Jones Reagent (CrO₃/H₂SO₄) | Acetone, 0 °C to RT | Inexpensive, powerful oxidant. | Often too harsh. Solution: Use a buffered system or perform the reaction at 0 °C and monitor carefully by TLC to stop it upon consumption of the starting material. |
| PCC or PDC | CH₂Cl₂, RT | Milder than Jones reagent, less acidic. | Typically stops at the aldehyde. Not ideal for direct conversion to carboxylic acid. |
| TEMPO/NaOCl | CH₂Cl₂/H₂O, NaHCO₃ buffer, 0 °C to RT | Highly selective for primary alcohols, operates under mild, buffered conditions. | More expensive. Solution: This is often the best choice to avoid ring-opening. Ensure efficient stirring of the biphasic mixture. |
| KMnO₄ | Acetone/H₂O, basic conditions | Powerful and relatively inexpensive. | Can be unselective and lead to cleavage if not carefully controlled. Solution: Use dilute KMnO₄ at low temperatures and quench the reaction as soon as the starting material is gone. |
Recommendation: For the highest yield and purity, a TEMPO-catalyzed oxidation is often the superior method as it operates under neutral pH, minimizing the risk of acid-catalyzed ring-opening of the cyclopropyl groups.
Q3: The initial cyclopropanation reaction to form a precursor is sluggish. How can I improve it?
Plausible Causes:
-
Inactive Zinc: For Simmons-Smith type reactions, the activity of the zinc-copper couple is paramount.[5] Old or poorly prepared zinc will result in a failed reaction.
-
Moisture Contamination: Organozinc and Grignard reagents (used in Kulinkovich reactions) are extremely sensitive to moisture and oxygen.
-
Substrate Reactivity: Electron-poor alkenes react more slowly in Simmons-Smith cyclopropanations, as the organozinc carbenoid is electrophilic in nature.[6]
Recommended Solutions & Scientific Rationale:
-
Activate the Zinc: For the Simmons-Smith reaction, activate the zinc-copper couple immediately before use. Common methods include washing with dilute HCl, followed by water, ethanol, and ether, and then drying under vacuum.
-
Use Anhydrous Conditions: Ensure all glassware is oven- or flame-dried and the reaction is run under an inert atmosphere (e.g., Argon or Nitrogen). Use anhydrous solvents.
-
Consider Alternative Reagents: For less reactive alkenes, the Furukawa modification (using diethylzinc, Et₂Zn, instead of the Zn-Cu couple) can be more effective.[7] For syntheses involving esters, the Kulinkovich reaction offers a powerful method for creating cyclopropanols, which can then be further modified.[8][9]
Caption: Troubleshooting decision tree for low reaction yield.
Frequently Asked Questions (FAQs)
Q: What is the most reliable published protocol for the dicyclopropyl ketone precursor? A: The procedure published in Organic Syntheses is a well-vetted and reliable method.[2][3] It involves the reaction of γ-butyrolactone with sodium methoxide, followed by decarboxylation with hydrochloric acid and subsequent base-catalyzed double ring closure. The reported yields are typically in the 52-55% range.[2]
Q: What analytical methods are best for monitoring the reaction progress? A: For monitoring the conversion of dicyclopropylmethanol to the carboxylic acid, Thin Layer Chromatography (TLC) is effective. Use a mobile phase like 30-50% ethyl acetate in hexanes. The alcohol will have a higher Rf than the more polar carboxylic acid. For checking the purity of volatile intermediates like dicyclopropyl ketone, Gas Chromatography (GC) is the preferred method. Final product characterization should be done using ¹H NMR, ¹³C NMR, and mass spectrometry.
Q: Are there any significant safety concerns? A: Yes. The synthesis of dicyclopropyl ketone involves the use of large quantities of concentrated hydrochloric acid and strong sodium hydroxide solution, which are highly corrosive. The cyclization step is exothermic and can boil vigorously if the base is added too quickly.[1] Always perform these steps in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid/base resistant gloves.
Detailed Experimental Protocol: Synthesis of Dicyclopropyl Ketone
This protocol is adapted from the robust procedure found in Organic Syntheses.[2][3]
Materials:
-
γ-Butyrolactone (4.0 moles)
-
Sodium methoxide (prepared from 2.17 g atoms of sodium in absolute methanol, or commercial equivalent)
-
Concentrated Hydrochloric Acid (~800 mL)
-
Sodium Hydroxide (480 g in 600 mL water)
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Potassium carbonate
Procedure:
-
Intermediate Formation: In a 3-L three-necked flask equipped with a mechanical stirrer and distillation setup, prepare a solution of sodium methoxide in methanol. Add γ-butyrolactone (4.0 moles) to the stirred solution. Heat the flask to distill off the methanol.
-
Decarboxylation: Cool the residue. Set the condenser for reflux. Cautiously add concentrated hydrochloric acid (800 mL) with vigorous stirring. Significant CO₂ evolution will occur. Heat the mixture under reflux for 20 minutes.
-
Cooling: After reflux, cool the reaction mixture in an ice bath.
-
Cyclization: While stirring vigorously and maintaining the temperature below 50 °C, rapidly add the prepared solution of sodium hydroxide. A vigorous reaction will occur.
-
Distillation & Workup: Arrange the condenser for downward distillation and distill the ketone-water mixture. Saturate the aqueous layer of the distillate with potassium carbonate to salt out the product.
-
Extraction & Drying: Separate the organic layer. Extract the aqueous layer with three portions of diethyl ether. Combine all organic layers and dry over anhydrous magnesium sulfate.
-
Purification: Remove the ether by rotary evaporation. Distill the remaining residue under reduced pressure to obtain pure dicyclopropyl ketone. The expected yield is 52-55%.[2]
References
- WO2016177845A1 - Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof.
-
Synthesis of Cyclopropanecarboxylic Acid . (2024). YouTube. [Link]
-
Ketone, cyclopropyl methyl . Organic Syntheses Procedure. [Link]
- CN110862311A - Synthesis method of 1-hydroxycyclopropanecarboxylic acid and carboxylate.
- CN104447293A - Method for preparing 1-methyl cyclopropane carboxylic acid.
-
cyclopropanecarboxylic acid . Organic Syntheses Procedure. [Link]
- CN110862310A - Synthesis method of cyclopropyl methyl ketone.
-
dicyclopropyl ketone . Organic Syntheses Procedure. [Link]
-
Favorskii rearrangement . Wikipedia. [Link]
-
Kulinkovich Reaction . Organic Chemistry Portal. [Link]
-
Simmons–Smith reaction . Wikipedia. [Link]
- CN107445797A - A kind of inexpensive low dangerous synthetic method of cyclopropyl-carbinol.
- CN105732352A - Modified synthetic method of dicyclopropyl ketone.
-
The Simmons-Smith Reaction & Cyclopropanation . YouTube. [Link]
-
An improved synthesis of 1-methylcyclopropanol using the Kulinkovich reaction . PubMed. [Link]
-
Simmons‐Smith Cyclopropanation Reaction . ResearchGate. [Link]
- US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof.
-
Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition–Polar Cyclization Cascade . PMC - NIH. [Link]
-
Hydrolysis of (chloromethyl)cyclopropane: Is but-3-en-1-ol a possible product? . Stack Exchange. [Link]
-
Synthesis of Highly Substituted Cyclopropanes via the Quasi-Favorskii Rearrangement of α,α-Dichlorocyclobutanols . ResearchGate. [Link]
- CN1994996A - Process for preparing cyclopropyl methyl ketone.
-
The Kulinkovich hydroxycyclopropanation reaction in natural product synthesis . Organic & Biomolecular Chemistry (RSC Publishing). [Link]
- US7271268B1 - Process for preparation of [1-(mercaptomethyl)cyclopropyl]acetic acid and related derivatives.
-
Simmons-Smith Reaction . Organic Chemistry Portal. [Link]
-
Synthesis of Dicyclopropyl ketone . Chempedia - LookChem. [Link]
-
Discovery of 1-(Cyclopropylmethyl)-2-(Dibenzo[b,d]Thiophen-2-yl)-1H-Benzo[d]Imidazole-5-Carboxylic Acid as Orally Bioavailable EP4 Receptor Antagonist . PubMed. [Link]
-
Favorskii Rearrangement . Chemist Wizards. [Link]
-
Intra- and Intermolecular Kulinkovich Cyclopropanation Reactions of Carboxylic Esters with Olefins . Organic Syntheses. [Link]
-
Cyclopropanation of Alkenes . Master Organic Chemistry. [Link]
-
Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives . PMC - NIH. [Link]
-
What is Favorskii Rearrangement ? | Mechanism, Selectivity & Problems | One Chemistry . YouTube. [Link]
-
Kulinkovich Cyclopropanation . ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. orgsyn.org [orgsyn.org]
- 3. Synthesis of Dicyclopropyl ketone - Chempedia - LookChem [lookchem.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 8. Kulinkovich Reaction [organic-chemistry.org]
- 9. The Kulinkovich hydroxycyclopropanation reaction in natural product synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
"stability issues of 1-(Cyclopropylmethyl)cyclopropanecarboxylic acid under acidic/basic conditions"
Welcome to the technical support guide for 1-(Cyclopropylmethyl)cyclopropanecarboxylic acid. This document provides in-depth troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals. As a molecule with unique structural motifs, its stability can be influenced by experimental conditions. This guide is designed to help you navigate potential challenges and ensure the integrity of your experiments.
I. General Stability and Handling
Question 1: What are the primary stability concerns for this compound?
Answer: The main stability concerns for this molecule arise from the reactivity of its three key functional groups under certain conditions:
-
Cyclopropane Rings: These are strained rings and can be susceptible to ring-opening reactions, particularly under strong acidic conditions or in the presence of certain transition metals.[1][2]
-
Carboxylic Acid: The carboxylic acid moiety can undergo typical reactions such as esterification, amidation, and decarboxylation, with the latter being a concern at elevated temperatures.[3]
-
Cyclopropylmethyl Group: This group is known for the exceptional stability of the corresponding cyclopropylmethyl carbocation.[4][5][6][7][8] This stability can promote rearrangements under strongly acidic conditions where a carbocation intermediate might be formed.
A material safety data sheet for the related compound, cyclopropanecarboxylic acid, indicates it is stable under normal temperatures and pressures but is incompatible with strong bases and oxidizing agents.[9]
Question 2: What are the recommended storage and handling conditions?
Answer: To ensure the long-term stability of this compound, the following conditions are recommended:
| Condition | Recommendation | Rationale |
| Temperature | Store refrigerated (2-8 °C). | Minimizes potential for slow degradation or decarboxylation over time. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Protects against potential oxidation, although not a primary concern. |
| Container | Use a tightly sealed, amber glass vial. | Protects from light and moisture. |
| Handling | Avoid contact with strong acids, strong bases, and strong oxidizing agents. | Prevents potential degradation reactions. |
II. Stability Under Acidic Conditions
Question 3: My reaction under acidic conditions is giving unexpected byproducts. What could be happening?
Answer: Under acidic conditions, particularly with strong, non-nucleophilic acids and/or heat, there are two primary degradation pathways to consider:
-
Ring-Opening of the Cyclopropane Rings: The high ring strain of cyclopropane gives it chemical properties similar to a double bond. In the presence of a strong acid, one of the cyclopropane rings can be protonated, leading to a carbocation intermediate that can be attacked by a nucleophile, resulting in a ring-opened product.[1][10][11] Donor-acceptor cyclopropanes are particularly susceptible to this, and while this molecule is not a classic donor-acceptor system, the principle of acid-catalyzed ring-opening remains a possibility under harsh conditions.[1][11]
-
Rearrangement of the Cyclopropylmethyl Group: Protonation of the carboxylic acid could, under forcing conditions, lead to the formation of a cyclopropylmethyl-like carbocation. This cation is remarkably stable due to the ability of the cyclopropane ring's bent bonds to overlap with the empty p-orbital.[4][5][6][7][8] This can lead to rearrangements, potentially forming cyclobutyl or homoallyl derivatives.
Troubleshooting Workflow for Acidic Condition Instability
Caption: Troubleshooting acidic reaction conditions.
III. Stability Under Basic Conditions
Question 4: I am attempting to hydrolyze an ester of this compound using basic conditions and the reaction is sluggish or incomplete. Why?
Answer: Esters of cyclopropanecarboxylic acids have been shown to possess enhanced stability under both acidic and basic hydrolytic conditions compared to their acyclic or larger-ring counterparts.[12][13][14] This increased stability is attributed to hyperconjugative stabilization provided by the cyclopropyl group.[12][13][14]
| Ester Type | Relative Stability in Base (pH 10) |
| Benzyl cyclopropanecarboxylate | More stable |
| Benzyl isobutyrate (open-chain analog) | Less stable |
| Benzyl cyclobutanecarboxylate | Significantly less stable |
Data adapted from studies on related cyclopropanecarboxylic acid esters.[12]
If you are experiencing slow hydrolysis, consider the following:
-
Increase Temperature: Carefully heating the reaction mixture can increase the rate of hydrolysis.
-
Use a Co-solvent: If your substrate has poor solubility in the aqueous base, adding a co-solvent like THF or methanol can improve reaction rates.[15]
-
Increase Base Concentration: Using a higher concentration of hydroxide (e.g., 2-3 M NaOH or KOH) can accelerate the saponification.[16]
Question 5: Can this compound undergo degradation under basic conditions?
Answer: The parent carboxylic acid is generally stable to basic conditions, forming the corresponding carboxylate salt. The cyclopropane rings and the cyclopropylmethyl group are not typically susceptible to degradation under basic conditions, in contrast to their reactivity in acid. The primary concern would be if other functional groups sensitive to base are present elsewhere in the molecule. For the parent acid, deprotonation to the carboxylate is the expected and predominant reaction.
Experimental Protocol: Monitoring Stability by ¹H NMR
This protocol allows you to assess the stability of your compound under specific acidic or basic conditions over time.
-
Prepare a Stock Solution: Accurately weigh ~5-10 mg of this compound and dissolve it in a deuterated solvent (e.g., DMSO-d₆, CD₃OD) in a volumetric flask to a known concentration.
-
Initial NMR Spectrum (T=0): Transfer an aliquot of the stock solution to an NMR tube and acquire a quantitative ¹H NMR spectrum. This will serve as your baseline.
-
Spiking with Acid/Base: To the remaining stock solution, add a specific amount of a deuterated acid (e.g., DCl in D₂O, TFA-d) or base (e.g., NaOD in D₂O).
-
Time-Course Monitoring: Acquire ¹H NMR spectra at regular intervals (e.g., 1h, 4h, 12h, 24h).
-
Data Analysis: Compare the spectra over time. Look for the disappearance of starting material signals and the appearance of new peaks. Integration of the peaks can provide quantitative data on the extent of degradation.
Diagram of Potential Degradation Pathways
Caption: Potential reaction pathways under acidic vs. basic conditions.
IV. References
-
Mechanism of acid-catalyzed ring opening of a cyclopropane ring. (2021). Chemistry Stack Exchange. Retrieved from [Link]
-
Bender, D. M., Peterson, J. A., McCarthy, J. R., Gunaydin, H., Takano, Y., & Houk, K. N. (2008). Cyclopropanecarboxylic Acid Esters as Potential Prodrugs with Enhanced Hydrolytic Stability. Organic Letters, 10(3), 509–511.
-
Bender, D. M., Peterson, J. A., McCarthy, J. R., Gunaydin, H., Takano, Y., & Houk, K. N. (2008). Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. Organic letters, 10(3), 509–511. Retrieved from [Link]
-
Bender, D., et al. (2008). Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. Semantic Scholar. Retrieved from [Link]
-
Check, C. T., & Brewer, M. (2018). Nucleophilic Ring Opening of Donor–Acceptor Cyclopropanes Catalyzed by a Brønsted Acid in Hexafluoroisopropanol. Organic Letters, 20(4), 999–1002.
-
Gyamfi, E. K., et al. (2017). Acid-catalyzed ring-opening reactions of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohols. National Institutes of Health. Retrieved from [Link]
-
Bender, D. M., et al. (2008). Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. Read by QxMD. Retrieved from [Link]
-
Mechanism of the decarboxylative rearrangement of α-(carbonyl)cyclopropane carboxylic acids to 2-substituted-4,5-dihydrofurans. (n.d.). Arkivoc. Retrieved from [Link]
-
Decarboxylative photocatalytic transformations. (2025). Chemical Society Reviews. Retrieved from [Link]
-
Check, C. T., & Brewer, M. (2018). Nucleophilic Ring Opening of Donor–Acceptor Cyclopropanes Catalyzed by a Brønsted Acid in Hexafluoroisopropanol. SciSpace. Retrieved from [Link]
-
Organocatalysis as an enabling tool for enantioselective ring-opening reactions of cyclopropanes. (2024). Chemical Communications. Retrieved from [Link]
-
Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition–Polar Cyclization Cascade. (2019). National Institutes of Health. Retrieved from [Link]
-
What is the reason for the exceptional stability of the cyclopropylmethyl carbocation? (2014). Chemistry Stack Exchange. Retrieved from [Link]
-
Why is Cyclopropylmethyl Carbocation exceptionally stable? (2018). Reddit. Retrieved from [Link]
-
What is the reason for the exceptional stability of the cyclopropylmethyl carbocation? (2019). Wyzant. Retrieved from [Link]
-
cyclopropanecarboxylic acid. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Stability of the derivatives of cyclopropyl methyl carbocation. (2020). Physics Forums. Retrieved from [Link]
-
Synthesis of Cyclopropanecarboxylic Acid. (2024). YouTube. Retrieved from [Link]
-
Method for preparing 1-methyl cyclopropane carboxylic acid. (n.d.). Google Patents. Retrieved from
-
Material Safety Data Sheet Cyclopropanecarboxylic Acid, 98%(GC). (n.d.). West Liberty University. Retrieved from [Link]
-
Preference for basic conditions in ester hydrolysis. (2019). Chemistry Stack Exchange. Retrieved from [Link]
-
MCQ about decarboxylation of cyclopropane carboxylic acid. (2020). YouTube. Retrieved from [Link]
-
Hydrolysis of Esters. (2022). Chemistry LibreTexts. Retrieved from [Link]
-
Ester to Acid - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Synthesis method of 1-hydroxycyclopropanecarboxylic acid and carboxylate. (n.d.). Google Patents. Retrieved from
-
Basic Hydrolysis of Esters - Saponification. (2022). Master Organic Chemistry. Retrieved from [Link]
-
The first electrocatalytic stereoselective multicomponent synthesis of cyclopropanecarboxylic acid derivatives. (n.d.). RSC Publishing. Retrieved from [Link]
-
Catalytic Cyclopropanation Reactions. (n.d.). ResearchGate. Retrieved from [Link]
-
Cyclopropanecarboxylic acid. (n.d.). PubChem. Retrieved from [Link]
-
Intermolecular Organophotocatalytic Cyclopropanation of Unactivated Olefins. (2023). Journal of the American Chemical Society. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Acid-catalyzed ring-opening reactions of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. arkat-usa.org [arkat-usa.org]
- 4. echemi.com [echemi.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. reddit.com [reddit.com]
- 7. wyzant.com [wyzant.com]
- 8. physicsforums.com [physicsforums.com]
- 9. westliberty.edu [westliberty.edu]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. scispace.com [scispace.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. semanticscholar.org [semanticscholar.org]
- 15. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Resolving Impurities in 1-(Cyclopropylmethyl)cyclopropanecarboxylic Acid Preparations
Welcome to the technical support center for the synthesis and purification of 1-(Cyclopropylmethyl)cyclopropanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with purity during the preparation of this important chemical intermediate. Here, we provide in-depth troubleshooting advice, validated protocols, and a mechanistic understanding of impurity formation to empower you to optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A: Based on common synthetic routes, such as the alkylation of a cyclopropanecarboxylic acid ester, the primary impurities fall into three categories:
-
Process-Related Impurities: Unreacted starting materials (e.g., ethyl cyclopropanecarboxylate, cyclopropylmethyl bromide) and residual reagents or solvents.
-
Side-Products: These include dialkylated products and, most notably, isomeric impurities arising from the rearrangement of the cyclopropylmethyl cation.[1][2]
-
Degradation Products: Impurities formed by the breakdown of the product or intermediates under harsh reaction or workup conditions.
Q2: What are the likely sources of isomeric impurities like cyclobutyl and homoallyl derivatives?
A: These isomers are classic byproducts of reactions involving the cyclopropylmethyl carbocation. This carbocation is known to be exceptionally stable due to conjugation between the cyclopropyl ring's bent orbitals and the vacant p-orbital of the cationic carbon.[3][4] However, this stability also facilitates a rapid equilibrium with the less strained cyclobutyl and homoallyl (e.g., 3-butenyl) cations.[1][2] If the initial cyclopropylmethyl cation is not trapped by a nucleophile quickly enough, it can rearrange, leading to a mixture of products.[1]
Q3: What initial analytical techniques are recommended for impurity profiling?
A: A combination of High-Performance Liquid Chromatography (HPLC) with UV detection and Mass Spectrometry (MS) is highly effective. HPLC can separate the target compound from its impurities, while MS helps in identifying the molecular weights of the unknown peaks, providing crucial clues about their identity (e.g., starting materials, rearranged isomers, or dialkylated products). Nuclear Magnetic Resonance (NMR) spectroscopy is also invaluable for structural elucidation of isolated impurities and for detecting residual solvents.
Q4: Are there established HPLC methods for analyzing cyclopropane carboxylic acid derivatives?
A: Yes, several HPLC methods have been developed for cyclopropanecarboxylic acid and its derivatives.[5][6][7] A common approach is reverse-phase (RP) HPLC using a C18 column with a mobile phase of acetonitrile and water, often with an acid modifier like sulfuric or phosphoric acid to ensure the carboxylic acid is in its protonated form for better retention and peak shape.[5][6]
Troubleshooting Guide: Common Issues & Solutions
Problem 1: Significant Rearrangement Products (Cyclobutyl and Homoallyl Isomers) Detected
-
Symptom: HPLC-MS analysis reveals multiple peaks with the same mass as the desired product but different retention times.
-
Causality: This is a strong indication of carbocation rearrangement. The reaction conditions (e.g., solvent polarity, temperature) are likely favoring the thermodynamic rearrangement pathways over the desired kinetic product formation.[1] The solvolysis of (chloromethyl)cyclopropane in a polar solvent like water, for example, can yield almost equal parts cyclopropylmethyl, cyclobutyl, and a smaller amount of homoallyl derivatives.[1]
-
Solutions & Scientific Rationale:
-
Lower the Reaction Temperature: Rearrangement reactions have an activation energy barrier. Reducing the temperature decreases the rate of rearrangement more significantly than the rate of the desired nucleophilic attack, thus favoring the intended product.[1]
-
Change the Solvent: Use less polar, more nucleophilic solvents. A less polar environment can disfavor the formation of a fully developed carbocation, while a more nucleophilic solvent can trap the initial cyclopropylmethyl cation before it has time to rearrange.[1]
-
Optimize the Base/Nucleophile: Employ a stronger, less-hindered base to generate the nucleophile (the enolate of the cyclopropanecarboxylic acid ester) quickly and at a lower temperature, ensuring a high concentration is available to react with the alkylating agent.
-
Problem 2: Presence of Unreacted Starting Materials
-
Symptom: HPLC or GC-MS analysis shows peaks corresponding to the starting cyclopropanecarboxylic acid ester or cyclopropylmethyl halide.
-
Causality: This points to an incomplete reaction. The cause could be insufficient reaction time, inadequate temperature, poor reagent stoichiometry, or deactivation of the base or alkylating agent.
-
Solutions & Scientific Rationale:
-
Increase Reaction Time/Temperature: Monitor the reaction progress by TLC or HPLC to determine the optimal time. If the reaction stalls, a modest increase in temperature may be necessary, but be mindful of promoting side reactions (see Problem 1).
-
Verify Reagent Stoichiometry and Quality: Ensure the molar equivalents of the base and alkylating agent are correct. Alkylating agents like cyclopropylmethyl bromide can degrade over time; verify their purity before use.
-
Improve Mixing: In heterogeneous reactions (e.g., using solid potassium carbonate in a solvent), ensure vigorous stirring to maximize the interfacial area and reaction rate.
-
Problem 3: Formation of Dialkylated Byproduct
-
Symptom: A peak is observed in the MS with a mass corresponding to the addition of two cyclopropylmethyl groups.
-
Causality: After the initial desired alkylation, the resulting product still possesses a proton that can be removed by a strong base, creating a new nucleophile that can react with a second molecule of the alkylating agent.
-
Solutions & Scientific Rationale:
-
Controlled Addition of Reagents: Add the alkylating agent slowly to a solution of the pre-formed enolate. This strategy maintains a low concentration of the alkylating agent, ensuring it reacts with the more abundant initial enolate rather than the product enolate.
-
Use Stoichiometric Base: Avoid a large excess of the base. Using just over one equivalent of base can minimize the deprotonation of the mono-alkylated product.
-
In-Depth Experimental Protocols
Protocol 1: Reverse-Phase HPLC Method for Impurity Profiling
This protocol provides a robust baseline for separating this compound from common process-related impurities and isomeric byproducts.
| Parameter | Specification |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | UV at 210 nm |
| Injection Vol. | 10 µL |
Step-by-Step Methodology:
-
Sample Preparation: Dissolve approximately 1 mg of the crude reaction mixture in 1 mL of a 50:50 mixture of Acetonitrile:Water. Vortex to ensure complete dissolution.
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions (90% A, 10% B) for at least 15 minutes or until a stable baseline is achieved.
-
Injection: Inject the prepared sample onto the column.
-
Data Acquisition: Run the gradient method and collect the data for 25 minutes to ensure all components have eluted.
-
Analysis: Identify the main product peak. Analyze earlier eluting peaks (often more polar, like the starting carboxylic acid) and later eluting peaks (often less polar, like dialkylated byproducts). Isomers may elute very close to the main peak.
Protocol 2: Purification by Recrystallization
Recrystallization is a powerful technique for removing impurities that have different solubility profiles from the desired product.[8] For carboxylic acids, a mixed solvent system is often effective.[9]
Step-by-Step Methodology:
-
Solvent Selection: In a test tube, dissolve a small amount of the crude solid in a minimum amount of a "good" hot solvent (e.g., Toluene, Ethyl Acetate). The goal is to find a solvent in which the product is very soluble when hot but poorly soluble when cold.
-
Dissolution: Transfer the bulk of the crude material to an Erlenmeyer flask. Add the selected "good" solvent in portions while heating the mixture (e.g., on a hot plate with stirring) until the solid is completely dissolved. Avoid adding a large excess of solvent.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Once crystal formation begins, cool the flask further in an ice bath to maximize the yield.
-
Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent to remove any residual mother liquor.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
-
Purity Check: Analyze the purified material using the HPLC method described above to confirm the removal of impurities.
Visualization of Key Processes
Diagram 1: Synthetic Pathway and Impurity Introduction Points
This diagram illustrates a common synthetic route and highlights the stages where key impurities are likely to form.
Caption: Synthetic route showing key impurity formation points.
Diagram 2: Troubleshooting Workflow for Impurity Analysis
This workflow provides a logical sequence of steps to identify and resolve purity issues encountered during synthesis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. echemi.com [echemi.com]
- 3. quora.com [quora.com]
- 4. Cyclopropyl group - Wikipedia [en.wikipedia.org]
- 5. HPLC Determination of Cyclopropanecarboxylic Acid on Primesep B Column | SIELC Technologies [sielc.com]
- 6. Separation of Cyclopropane carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. High-performance liquid chromatography analysis of 1-aminocyclopropane-1-carboxylic acid using o-phthaldialdehyde precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: A Researcher's Guide to Handling and Storage of Cyclopropane Derivatives
Welcome to the Technical Support Center for Cyclopropane Derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the safe and effective handling and storage of this unique class of compounds. The high ring strain of cyclopropanes, while synthetically useful, imparts specific reactivity and stability challenges that require careful consideration in experimental design and laboratory practice.
This resource is structured in a question-and-answer format to directly address the practical issues you may encounter. We will delve into the "why" behind these recommendations, grounding our advice in the fundamental chemical principles that govern the behavior of these strained ring systems.
Section 1: General Handling and Storage Principles
This section covers the foundational knowledge required for working with any cyclopropane derivative.
Question 1: What are the primary hazards associated with cyclopropane derivatives?
Answer: The principal hazard of cyclopropane derivatives stems from their significant ring strain, which is approximately 115 kJ/mol. This stored energy can be released under certain conditions, leading to unexpected reactivity or decomposition.[1] Key hazards include:
-
Flammability: Many simple cyclopropane derivatives are volatile and highly flammable. Cyclopropane gas itself forms explosive mixtures with air.[2][3] Always handle these compounds away from ignition sources and in a well-ventilated area.[3][4][5][6][7]
-
Reactivity: The strained C-C bonds of the cyclopropane ring are susceptible to cleavage by various reagents, including strong acids, some bases, and certain metals.[1][8][9][10][11] This can lead to unintended side reactions or complete decomposition of your material.
-
Pressure Buildup: Low-boiling point derivatives can volatilize, leading to pressure buildup in sealed containers, especially upon temperature fluctuations.[2]
-
Toxicity: While toxicity varies greatly depending on the specific substituents, some cyclopropane derivatives can be irritants or have other health effects. Always consult the Safety Data Sheet (SDS) for the specific compound you are working with.[4][12]
Question 2: What are the essential personal protective equipment (PPE) requirements for handling cyclopropane derivatives?
Answer: Appropriate PPE is non-negotiable when working with any chemical, and the specific requirements for cyclopropane derivatives are dictated by the physical and chemical properties of the compound . However, a baseline of PPE includes:
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes and potential projectiles in the event of a rapid decomposition.[13]
-
Hand Protection: Chemically resistant gloves are essential. The choice of glove material (e.g., nitrile, neoprene) should be based on the specific derivative and any solvents being used.[13][14]
-
Body Protection: A flame-resistant lab coat is recommended, especially when working with flammable derivatives.[13]
-
Respiratory Protection: For volatile or dusty compounds, work should be conducted in a certified chemical fume hood. In some cases, a respirator may be necessary, based on a thorough risk assessment.[5][13]
Table 1: Recommended PPE for Handling Cyclopropane Derivatives
| Hazard Type | Recommended PPE |
| Volatile/Flammable Liquids | Chemical safety goggles, flame-resistant lab coat, appropriate chemical-resistant gloves. Work in a fume hood. |
| Solid/Crystalline Compounds | Safety glasses with side shields (or goggles if splash hazard exists), lab coat, gloves. Use of a fume hood is recommended if dusty. |
| Reactive/Unstable Derivatives | Face shield over safety goggles, flame-resistant lab coat, heavy-duty chemical-resistant gloves, and consider a blast shield. |
Question 3: What are the ideal general storage conditions for cyclopropane derivatives?
Answer: Proper storage is critical to maintaining the integrity of your cyclopropane derivatives. The following guidelines should always be followed:
-
Temperature: Store in a cool, dry, and well-ventilated area.[2][4][5][15] For many derivatives, refrigeration (2-8 °C) is recommended to minimize decomposition.[7][15] Always consult the supplier's recommendations.
-
Atmosphere: Many cyclopropane derivatives are sensitive to air and moisture.[13] Storage under an inert atmosphere (argon or nitrogen) is often necessary, especially for long-term storage or for particularly reactive compounds.
-
Light: Some cyclopropane derivatives are light-sensitive and can undergo photochemical degradation.[16][17][18][19][20] Store these compounds in amber vials or in the dark.
-
Container: Use tightly sealed containers with appropriate caps to prevent leakage and contamination.[4][6][7][15] For volatile compounds, ensure the container is rated for the potential pressure.
Section 2: Troubleshooting Guide for Specific Classes of Cyclopropane Derivatives
The stability and handling requirements of cyclopropane derivatives are highly dependent on their substitution patterns. This section provides targeted advice for common classes of these compounds.
Question 4: I'm working with a cyclopropyl ketone. What specific stability issues should I be aware of?
Answer: Cyclopropyl ketones are generally stable under normal conditions.[4][14] However, the electron-withdrawing nature of the ketone can activate the cyclopropane ring towards certain nucleophiles and strong bases.
-
Base-Mediated Ring Opening: Strong bases can deprotonate the α-carbon, and in some cases, this can lead to ring-opening reactions.
-
Incompatible Reagents: Avoid strong oxidizing and reducing agents, as well as strong bases, as these can lead to decomposition.[4][14]
-
Storage: Store in a cool, dry place away from heat and ignition sources, in a tightly closed container.[4][6]
Question 5: My experiment involves a cyclopropanecarboxylic acid derivative. What are the key handling considerations?
Answer: Cyclopropanecarboxylic acids and their derivatives are common synthetic intermediates. Their handling and storage are influenced by the carboxylic acid moiety.
-
Corrosivity: These compounds are acidic and can be corrosive. Avoid contact with skin and eyes, and do not store them near bases or reactive metals.[7]
-
Thermal Stability: While generally stable, prolonged heating can lead to decarboxylation or other rearrangements.
-
Storage: Store in a cool, dry, well-ventilated place, away from sources of ignition.[7][15] Refrigeration is often recommended.[7][15] Ensure containers are tightly sealed to prevent absorption of moisture.[15]
Question 6: I'm synthesizing an aminocyclopropane derivative. Are there any special precautions I should take?
Answer: Aminocyclopropane derivatives are important in medicinal chemistry. The amino group introduces basicity and potential for air oxidation.
-
Air Sensitivity: Primary and secondary aminocyclopropanes can be susceptible to oxidation. It is often advisable to handle and store them under an inert atmosphere.
-
Stability: The stability of aminocyclopropane derivatives can be influenced by pH. Some are more stable as salts. The stability of 1-aminocyclopropane-1-carboxylic acid (ACC), a key plant hormone precursor, is regulated by phosphorylation in biological systems.[21][22][23][24]
-
Handling: As with other amines, they can be irritants. Use appropriate PPE and work in a well-ventilated area.
Question 7: I'm concerned about the thermal stability of my vinylcyclopropane derivative. What is the risk of rearrangement?
Answer: Vinylcyclopropanes are prone to a well-known thermal rearrangement to form cyclopentenes.[25][26][27][28] This is a significant consideration during synthesis, purification, and storage.
-
Thermal Rearrangement: This rearrangement can occur at elevated temperatures, and the ease with which it happens depends on the substitution pattern. Some vinylcyclopropane rearrangements can even occur at temperatures as low as -78 °C under certain conditions.[25]
-
Storage: To prevent rearrangement, vinylcyclopropane derivatives should be stored at low temperatures, typically in a freezer.
-
Purification: Distillation should be performed at the lowest possible temperature and pressure to avoid thermal rearrangement.
Section 3: Troubleshooting Common Experimental Problems
This section addresses specific issues that may arise during reactions involving cyclopropane derivatives.
Question 8: My cyclopropane ring is opening under acidic conditions. How can I prevent this?
Answer: Acid-catalyzed ring opening is a common problem due to the susceptibility of the strained ring to protonation and subsequent cleavage.[1][10][11]
-
Mechanism: Strong acids can protonate the cyclopropane ring, leading to the formation of a carbocation that rapidly rearranges to a more stable, open-chain species.[1]
-
Solutions:
-
Use Milder Acids: If an acid is required, switch to a milder one (e.g., acetic acid, pyridinium p-toluenesulfonate) instead of strong mineral acids.[1]
-
Control pH: Carefully buffer the reaction mixture and quench with a weak base to avoid exposure to low pH during workup.
-
Lewis Acids: In some cases, Lewis acids can be used to activate other functional groups without promoting cyclopropane ring opening. However, some Lewis acids can also catalyze ring opening.[29]
-
dot
Caption: Acid-catalyzed ring opening of a cyclopropane derivative.
Question 9: My reaction yield is low, and I suspect my cyclopropane starting material is decomposing. How can I confirm this and what should I do?
Answer: Low yields can often be attributed to the instability of a cyclopropane derivative under the reaction conditions.
-
Diagnosis:
-
TLC/LC-MS Analysis: Monitor the reaction over time. The appearance of multiple unexpected spots or peaks can indicate decomposition.
-
Control Experiment: Run the reaction without one of the key reagents to see if the starting material is stable under the reaction conditions (solvent, temperature).
-
-
Troubleshooting Workflow:
dot
Caption: Workflow for troubleshooting cyclopropane decomposition.
Section 4: Emergency Procedures
Question 10: What should I do in the event of a spill of a cyclopropane derivative?
Answer: In the event of a spill, your immediate priority is to ensure the safety of yourself and those around you. The specific response will depend on the nature and size of the spill.
-
Minor Spill:
-
Alert personnel in the immediate area.
-
If the material is flammable, extinguish all nearby ignition sources.
-
Wear appropriate PPE (goggles, gloves, lab coat).
-
Contain the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbent material into a sealed container for proper waste disposal.
-
Clean the spill area with a suitable solvent.
-
-
Major Spill:
-
Evacuate the area immediately.
-
Alert your supervisor and institutional safety office.
-
If there is a fire or medical emergency, call emergency services.
-
Do not attempt to clean up a major spill unless you are trained and equipped to do so.
-
Section 5: Safe Disposal
Question 11: How should I dispose of waste containing cyclopropane derivatives?
Answer: Waste containing cyclopropane derivatives must be treated as hazardous waste.
-
Segregation: Collect all waste containing cyclopropane derivatives in a designated, labeled, and sealed container.
-
Labeling: Clearly label the waste container with its contents.
-
Disposal Method: The primary recommended disposal method for many organic compounds, including cyclopropane derivatives, is incineration by a licensed hazardous waste disposal company.[13] Do not dispose of these chemicals down the drain.[13][15]
-
Consult Guidelines: Always follow your institution's and local regulations for hazardous waste disposal.[2]
References
-
Antonov, D., & Tabolin, A. (2024). Activation of donor–acceptor cyclopropanes under basic conditions: ring opening of 2-(p-siloxyaryl)cyclopropane 1,1-dicarboxylates with nitro compounds and other C-nucleophiles. Organic Chemistry Frontiers. Retrieved from [Link]
-
Antonova, Y. A., & Tabolin, A. A. (2024). Activation of donor–acceptor cyclopropanes under basic conditions: ring opening of 2-(p-siloxyaryl)cyclopropane 1,1-dicarboxylates with nitro compounds and other C-nucleophiles. RSC Publishing. Retrieved from [Link]
-
Synergy Recycling. (n.d.). Cyclopropane Disposal. Retrieved from [Link]
-
Roberts, J. D., & Dirstine, P. H. (1945). Cyclopropane Derivatives. I. Studies of the Photochemical and Thermal Chlorination of Cyclopropane. Caltech Authors. Retrieved from [Link]
- Ivanova, O. A., & Budynina, E. M. (2017). Ring Opening of Donor–Acceptor Cyclopropanes with N-Nucleophiles. Synthesis, 49(10), 2139-2161.
- Walczak, M. A., & Wipf, P. (2007). Synthesis of Stable Derivatives of Cycloprop-2-ene Carboxylic Acid. Organic letters, 9(22), 4487–4489.
-
West Liberty University. (n.d.). Material Safety Data Sheet Cyclopropanecarboxylic Acid, 98%(GC) MSDS# 72879. Retrieved from [Link]
-
Wikipedia. (n.d.). Vinylcyclopropane rearrangement. Retrieved from [Link]
-
ResearchGate. (n.d.). Proposed mechanism of the cyclopropane ring-opening, cyclization reaction. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Acid-catalyzed ring-opening reactions of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohols. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Vinylcyclopropane rearrangements. Retrieved from [Link]
-
Air Liquide. (2020). Safety Data Sheet Cyclopropane. Retrieved from [Link]
-
Frontiers. (n.d.). Accumulation and Transport of 1-Aminocyclopropane-1-Carboxylic Acid (ACC) in Plants: Current Status, Considerations for Future Research and Agronomic Applications. Retrieved from [Link]
-
Organic Reactions. (n.d.). Divinylcyclopropane-Cycloheptadiene Rearrangement. Retrieved from [Link]
-
RSC Publishing. (n.d.). Photochemical rearrangement reactions of bicyclic molecules that contain a cyclopropane ring. Retrieved from [Link]
-
Airgas. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]
-
ResearchGate. (2003). Thermal Rearrangements of Vinylcyclopropanes to Cyclopentenes. Retrieved from [Link]
-
NJ.gov. (2009). Hazardous Substance Fact Sheet. Retrieved from [Link]
-
Organic Reactions. (n.d.). The Vinylcyclopropane-Cyclopentene Rearrangement. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and application of cyclopropane‐fused N‐heterocycles. Retrieved from [Link]
-
ResearchGate. (2020). (PDF) Cyclopropenes in Photochemical Reactions. Retrieved from [Link]
-
Journal of the American Chemical Society. (n.d.). Photoisomerization of Cyclopropane Derivatives. Photointerconversion of Propenes and Cyclopropanes. Retrieved from [Link]
-
PubMed Central. (2017). Accumulation and Transport of 1-Aminocyclopropane-1-Carboxylic Acid (ACC) in Plants: Current Status, Considerations for Future Research and Agronomic Applications. Retrieved from [Link]
-
ACS Publications. (n.d.). Cyclopropane Derivatives. I. Studies of the Photochemical and Thermal Chlorination of Cyclopropane. Retrieved from [Link]
-
Frontiers. (n.d.). 1-Aminocyclopropane 1-Carboxylic Acid and Its Emerging Role as an Ethylene-Independent Growth Regulator. Retrieved from [Link]
-
Organic Chemistry Frontiers. (2024). Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. Retrieved from [Link]
-
PubMed Central. (2014). 1-aminocyclopropane-1-carboxylic acid (ACC) in plants: more than just the precursor of ethylene!. Retrieved from [Link]
-
Reddit. (2021). Help on reactions of cyclopropane. I have no clue how the structure will change in different reactions since it technically is not a cyclopropane but belongs to the bicyclo-family instead. Retrieved from [Link]
-
YouTube. (2012). Why cyclopropane ring cleaves - an illustrative Problem. Retrieved from [Link]
-
ResearchGate. (n.d.). Convenient Synthesis and Isolation of 1-Aminocyclopropane-1-carboxylic Acid (ACC) and N-Protected ACC Derivatives | Request PDF. Retrieved from [Link]
-
Chemistry Stack Exchange. (2021). Mechanism of acid-catalyzed ring opening of a cyclopropane ring. Retrieved from [Link]
-
ResearchGate. (2016). Functionalized Cyclopropanes as Versatile Intermediates for the Diversity-Oriented Synthesis of γ-Lactones, γ-Lactams and δ-Lactams | Request PDF. Retrieved from [Link]
-
RSC Publishing. (2024). Total synthesis of cyclopropane-containing natural products: recent progress (2016–2024). Retrieved from [Link]
-
National Institutes of Health. (n.d.). Modular Synthesis of Cyclopropane-Fused N-Heterocycles Enabled by Underexplored Diazo Reagents. Retrieved from [Link]
-
The University of Liverpool Repository. (2022). Cyclopropane-Fused N-Heterocycles via Aza-Heck-Triggered C(sp3)–H Functionalization Cascades. Retrieved from [Link]
-
RSC Publishing. (2024). Total synthesis of cyclopropane-containing natural products: recent progress (2016–2024). Retrieved from [Link]
-
National Institutes of Health. (n.d.). Cyclopropane-Fused N-Heterocycles via Aza-Heck-Triggered C(sp3)–H Functionalization Cascades. Retrieved from [Link]
-
The University of Liverpool Repository. (2022). Cyclopropane-Fused N-Heterocycles via Aza-Heck-Triggered C(sp3)-H Functionalization Cascades. Retrieved from [Link]
-
PubMed. (n.d.). Redox-Neutral Photocatalytic Cyclopropanation via Radical/Polar Crossover. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition-Polar Cyclization Cascade. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. sg.airliquide.com [sg.airliquide.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. Cyclopropyl methyl ketone(765-43-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. Cyclopropane Disposal — Synergy Recycling [synergy-recycling.co.uk]
- 6. echemi.com [echemi.com]
- 7. westliberty.edu [westliberty.edu]
- 8. Activation of donor–acceptor cyclopropanes under basic conditions: ring opening of 2-(p-siloxyaryl)cyclopropane 1,1-dicarboxylates with nitro compounds and other C-nucleophiles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. thieme-connect.com [thieme-connect.com]
- 10. Acid-catalyzed ring-opening reactions of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. Cyclopropyl Methyl Ketone: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. cdnisotopes.com [cdnisotopes.com]
- 15. cdhfinechemical.com [cdhfinechemical.com]
- 16. Cyclopropane Derivatives. I. Studies of the Photochemical and Thermal Chlorination of Cyclopropane [authors.library.caltech.edu]
- 17. Photochemical rearrangement reactions of bicyclic molecules that contain a cyclopropane ring - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Frontiers | Accumulation and Transport of 1-Aminocyclopropane-1-Carboxylic Acid (ACC) in Plants: Current Status, Considerations for Future Research and Agronomic Applications [frontiersin.org]
- 22. Accumulation and Transport of 1-Aminocyclopropane-1-Carboxylic Acid (ACC) in Plants: Current Status, Considerations for Future Research and Agronomic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Frontiers | 1-Aminocyclopropane 1-Carboxylic Acid and Its Emerging Role as an Ethylene-Independent Growth Regulator [frontiersin.org]
- 24. 1-aminocyclopropane-1-carboxylic acid (ACC) in plants: more than just the precursor of ethylene! - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Vinylcyclopropane rearrangement - Wikipedia [en.wikipedia.org]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. organicreactions.org [organicreactions.org]
- 29. researchgate.net [researchgate.net]
Technical Support Center: Addressing Solubility Challenges of 1-(Cyclopropylmethyl)cyclopropanecarboxylic acid
This guide is intended for researchers, scientists, and drug development professionals encountering solubility issues with 1-(Cyclopropylmethyl)cyclopropanecarboxylic acid (referred to herein as "the compound"). As a molecule with a carboxylic acid moiety and significant non-polar character from its cyclopropyl groups, achieving adequate aqueous solubility can be a primary hurdle in formulation and in-vitro/in-vivo testing. This document provides a structured, question-and-answer-based approach to systematically troubleshoot and overcome these challenges.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the solubility of this compound.
Q1: What are the predicted physicochemical properties of this compound that influence its solubility?
A1: Understanding the inherent properties of the compound is the first step in diagnosing solubility issues. While experimental data for this specific molecule is not widely published, we can infer its behavior from its structure and related analogs.
| Property | Predicted Value/Range | Implication for Aqueous Solubility |
| Molecular Weight | ~140.18 g/mol [1] | Low molecular weight is generally favorable for solubility. |
| logP (Octanol/Water) | Predicted ~1.3 - 2.0 | This value suggests a degree of lipophilicity, which can limit aqueous solubility. |
| pKa (acid dissociation) | Predicted ~4.5 - 5.0 | As a weak acid, its solubility will be highly dependent on pH.[2][3] |
| Hydrogen Bond Donors | 1 (from carboxylic acid) | Limited hydrogen bonding potential with water. |
| Hydrogen Bond Acceptors | 2 (from carbonyl and hydroxyl oxygens) | Moderate hydrogen bonding potential with water. |
The key takeaway is the compound's ionizable carboxylic acid group, making its solubility pH-dependent. At pH values below its pKa, the compound will be in its neutral, less soluble form. Above the pKa, it will be deprotonated to its more soluble carboxylate form.[3][4]
Q2: I'm observing low and inconsistent solubility in my aqueous buffer (e.g., PBS pH 7.4). What is the most likely cause?
A2: The most probable cause is that you are working with the free acid form of the compound, which has limited intrinsic solubility. Even at a neutral pH of 7.4, which is above the predicted pKa, the dissolution rate of the solid free acid can be very slow, leading to solutions that are not at equilibrium. This can result in undersaturated solutions and inconsistent measurements.[5] It is also possible that the local pH at the surface of the dissolving solid particles is lower than the bulk pH of the buffer, further hindering dissolution.
Q3: What is the difference between kinetic and thermodynamic solubility, and which one should I be measuring?
A3: This is a critical distinction in early drug development.
-
Kinetic Solubility: This is a measure of how quickly a compound dissolves and stays in solution under specific, often high-throughput, conditions. It's typically measured by adding a concentrated DMSO stock of the compound to an aqueous buffer and observing when precipitation occurs.[6][7][8] This method is fast but can overestimate solubility as it can form supersaturated solutions that may precipitate over time.[5]
-
Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent under equilibrium conditions.[9][10] It is most reliably determined using the shake-flask method, where an excess of the solid compound is agitated in the buffer for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[5][6]
For lead optimization and pre-formulation studies, thermodynamic solubility is the gold standard as it provides a more accurate representation of the compound's behavior in vivo.[7][9]
Part 2: Troubleshooting Guides
This section provides systematic approaches to address specific solubility problems.
Issue 1: Inconsistent results in biological assays due to poor solubility.
Poor aqueous solubility can lead to compound precipitation in your assay medium, resulting in variable and inaccurate biological data.
Caption: Workflow for troubleshooting inconsistent assay results.
Explanation of Workflow:
-
DMSO Concentration: High concentrations of DMSO (>1%) can cause the compound to precipitate when diluted into an aqueous buffer. Aim for a final DMSO concentration of <0.5%.
-
Kinetic Solubility Limit: It is crucial to know the kinetic solubility limit in your specific assay buffer. If your assay concentration exceeds this limit, precipitation is likely.
-
pH and Co-solvents: If the assay concentration is already below the kinetic solubility limit and you are still seeing issues, the compound may be crashing out over time. Modifying the pH of your assay buffer (if tolerated by the assay) or introducing a small amount of a co-solvent could help.
Issue 2: Low solubility in aqueous buffers for formulation development.
For in-vivo studies, achieving a suitable concentration in a physiologically acceptable vehicle is paramount.
Caption: Decision tree for formulation development of the compound.
Detailed Strategies:
-
pH Adjustment and Salt Formation: Given the carboxylic acid moiety, increasing the pH of the formulation vehicle will deprotonate the acid, forming the more soluble carboxylate salt.[11][12] This is often the most effective and straightforward approach.[13][14] If a solid dosage form is desired, creating a stable salt of the compound (e.g., sodium or potassium salt) can dramatically improve both solubility and dissolution rate.[11][13][15]
-
Co-solvents: Co-solvents are organic solvents that are miscible with water and can increase the solubility of non-polar compounds.[16][17] For this compound, biocompatible co-solvents like polyethylene glycols (PEGs), propylene glycol, or ethanol could be effective.[16] However, the concentration of co-solvents often needs to be carefully controlled, especially for in-vivo applications.
-
Amorphous Solid Dispersions (ASDs): If other methods fail to provide the required solubility, creating an ASD can be a powerful technique. In an ASD, the crystalline compound is molecularly dispersed within a polymer matrix. This amorphous form has a higher energy state and thus higher apparent solubility compared to the stable crystalline form.[18]
Part 3: Experimental Protocols
Protocol 1: Determination of Thermodynamic Solubility (Shake-Flask Method)
This method is considered the gold standard for determining the equilibrium solubility of a compound.[5][9]
Materials:
-
This compound (solid)
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
Glass vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Centrifuge
-
HPLC or UPLC system with UV or MS detector
-
Syringe filters (0.22 µm)
Procedure:
-
Add an excess amount of the solid compound to a glass vial (e.g., 2-5 mg into 1 mL of buffer). The solid should be in excess to ensure a saturated solution is formed.
-
Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C).
-
Agitate the samples for at least 24 hours to ensure equilibrium is reached. It is advisable to take time points at 24 and 48 hours to confirm that the concentration is no longer increasing.[5]
-
After incubation, allow the vials to stand for a short period to let the larger particles settle.
-
Carefully withdraw a sample of the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any undissolved solid.
-
Dilute the filtered sample with an appropriate solvent (e.g., mobile phase) to a concentration within the linear range of your analytical method.
-
Quantify the concentration of the compound in the diluted sample using a validated HPLC or UPLC method with a standard curve.
-
Calculate the original solubility in mg/mL or µg/mL.
Self-Validation:
-
The solid material remaining at the end of the experiment should be analyzed (e.g., by XRPD) to ensure that the solid form has not changed during the experiment.[10]
-
Comparing results from 24 and 48-hour incubations helps confirm that equilibrium has been reached.[5]
Protocol 2: pH-Solubility Profile Generation
This experiment is crucial for understanding the impact of pH on the compound's solubility.
Materials:
-
Same as Protocol 1
-
A series of buffers covering a range of pH values (e.g., pH 2, 4, 6, 7.4, 8, 10).
Procedure:
-
Perform the shake-flask method (Protocol 1) in parallel using buffers at different pH values.
-
Ensure that the pH of each buffer is measured both before adding the compound and after the equilibration period to check for any shifts.[5]
-
Quantify the solubility at each pH point.
-
Plot the solubility (on a log scale) versus pH.
Expected Outcome: For this compound, you should observe a significant increase in solubility as the pH increases above its pKa (predicted around 4.5-5.0).
References
-
Aston University. (n.d.). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston Research Explorer. [Link]
-
Baek, K., Kim, D. H., & Myung, S. W. (2012). Solubility of organic acids in various methanol and salt concentrations: the implication on organic acid sorption in a cosolvent system. Chemosphere, 88(3), 333-339. [Link]
-
Dissolution Technologies. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]
-
Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]
-
Panchagnula, R., & Ritschel, W. A. (1991). Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. Brazilian Journal of Pharmaceutical Sciences, 47(4), 835-844. [Link]
-
ResearchGate. (n.d.). Solubility data and pK a values of a few drugs that demonstrate pH-dependent solubility. [Link]
-
MDPI. (2019). Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. [Link]
-
ResearchGate. (n.d.). Principles of Salt Formation. [Link]
-
National Institutes of Health. (2020). Analytical and Computational Methods for the Estimation of Drug-Polymer Solubility and Miscibility in Solid Dispersions Development. [Link]
-
UNT Digital Library. (n.d.). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. [Link]
-
Simulations Plus. (2021). Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis. [Link]
-
ResearchGate. (n.d.). The Effect of Co-solvent on the Solubility of a Sparingly Soluble Crystal of Benzoic Acid. [Link]
-
Unknown Source. (n.d.). Exp. 11 The influence of pH on solubility in water Theory. [Link]
-
ResearchGate. (n.d.). Solubility of organic acids in various methanol and salt concentrations: The implication on organic acid sorption in a cosolvent system. [Link]
-
ScienceDirect. (2007). Salt formation to improve drug solubility. [Link]
-
PCBIS. (n.d.). Thermodynamic solubility. [Link]
-
American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]
-
Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. [Link]
-
Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]
-
Journal of Drug Discovery and Therapeutics. (2016). STUDY THE EFFECT OF CO SOLVENT ON THE SOLUBILITY OF A SLIGHTLY WATER SOLUBLE DRUG. [Link]
-
Patel Kwan Consultancy. (2021). pH Dependent Drug Interactions with Acid Reducing Agents. [Link]
-
GSC Online Press. (2024). A review on solubility enhancement technique for pharmaceutical drugs. [Link]
-
PubChem. (n.d.). Cyclopropylmethyl cyclopropanecarboxylate. [Link]
-
National Institutes of Health. (2022). Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds. [Link]
-
National Institutes of Health. (2012). Drug Solubility: Importance and Enhancement Techniques. [Link]
-
PubChem. (n.d.). 1-Methylcyclopropanecarboxylic acid. [Link]
-
Cheméo. (n.d.). Chemical Properties of Cyclopropanecarboxylic acid. [Link]
-
Bienta. (n.d.). Shake-Flask Solubility Assay. [Link]
-
protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]
-
Optibrium. (n.d.). Predicting pKa using a combination of quantum mechanical and machine learning methods. [Link]
-
Rupp, M. (n.d.). Predicting the pKa of Small Molecules. [Link]
-
Optibrium. (2020). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. [Link]
-
National Institutes of Health. (2021). Accurately Predicting Protein pKa Values Using Nonequilibrium Alchemy. [Link]
-
ResearchGate. (n.d.). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. [Link]
-
NIST. (n.d.). 1-Methylcyclopropanecarboxylic acid. [Link]
-
Cheméo. (n.d.). Cyclopropanecarboxylic acid, methyl ester. [Link]
-
PubChem. (n.d.). 1-(Hydroxymethyl)cyclopropanecarboxylic acid. [Link]
-
PubChem. (n.d.). Cyclopropylmethyl cyclobutanecarboxylate. [Link]
Sources
- 1. Cyclopropylmethyl cyclopropanecarboxylate | C8H12O2 | CID 10534743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. uobabylon.edu.iq [uobabylon.edu.iq]
- 4. scielo.br [scielo.br]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. enamine.net [enamine.net]
- 7. Shake-Flask Solubility Assay | Bienta [bienta.net]
- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 9. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ptacts.uspto.gov [ptacts.uspto.gov]
- 13. research.aston.ac.uk [research.aston.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. researchgate.net [researchgate.net]
- 17. jddt.in [jddt.in]
- 18. Analytical and Computational Methods for the Estimation of Drug-Polymer Solubility and Miscibility in Solid Dispersions Development - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to the Characterization and Validation of 1-(Cyclopropylmethyl)cyclopropanecarboxylic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, comparative analysis of the essential methodologies for the characterization and validation of 1-(Cyclopropylmethyl)cyclopropanecarboxylic acid, a novel synthetic building block. We move beyond mere procedural lists to explain the causal reasoning behind experimental choices, ensuring a robust and self-validating analytical workflow. The frameworks discussed are benchmarked against structurally relevant alternatives, providing a comprehensive context for its evaluation.
Introduction: The Strategic Value of the Cyclopropyl Moiety
In modern drug discovery, the cyclopropane ring is a privileged structural motif. Its inclusion in a molecule is a deliberate strategic choice to impart valuable physicochemical properties.[1][2][3] The strained three-membered ring introduces conformational rigidity, locking flexible chains into a more bioactive conformation, which can significantly enhance binding potency and selectivity for a biological target.[4][5] Furthermore, the cyclopropyl group is often used to increase metabolic stability by protecting adjacent chemical bonds from enzymatic degradation, leading to improved pharmacokinetic profiles.[1][4]
This compound is a unique bifunctional molecule featuring a spirocyclic core. This structure is of particular interest as it combines the rigidity of the cyclopropane ring with a carboxylic acid handle, suitable for further synthetic elaboration in medicinal chemistry campaigns. Its rigorous characterization is the foundational step for its successful application.
Core Analytical Strategy: A Triad of Validation
A new chemical entity's validation rests on a triad of analytical pillars: unambiguous structural confirmation, purity assessment, and physicochemical profiling. For a molecule like this compound, where no certified reference standard may exist, establishing a robust, multi-technique workflow is paramount.
Caption: High-level workflow for new chemical entity validation.
Structural Elucidation: Confirming Molecular Identity
The first step is to confirm that the synthesized molecule is indeed this compound. This is achieved through a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the cornerstone of structural elucidation.
-
¹H NMR: Will confirm the proton environment. Key signals to expect include the highly shielded, complex multiplets for the cyclopropyl ring protons (typically 0.5-1.5 ppm), the methylene bridge protons, and the acidic proton of the carboxylic acid (often a broad singlet >10 ppm).
-
¹³C NMR: Will identify all unique carbon atoms. Expect signals for the cyclopropyl carbons, the methylene carbon, the quaternary spiro-carbon, and the downfield signal of the carbonyl carbon (~170-180 ppm).
-
2D NMR (COSY, HSQC): These experiments are crucial for unambiguously assigning which protons are coupled to each other (COSY) and which protons are attached to which carbons (HSQC), confirming the precise connectivity of the molecular skeleton.
-
-
High-Resolution Mass Spectrometry (HRMS): This technique provides an extremely accurate mass measurement of the parent ion, allowing for the confirmation of the molecular formula (C8H12O2). The observed mass should be within a very narrow tolerance (e.g., < 5 ppm) of the calculated exact mass.
-
Infrared (IR) Spectroscopy: IR spectroscopy is a rapid and effective method to confirm the presence of key functional groups. For this molecule, two strong, characteristic absorptions are expected: a broad peak from ~2500-3300 cm⁻¹ corresponding to the O-H stretch of the carboxylic acid, and a sharp, intense peak around 1700 cm⁻¹ for the C=O (carbonyl) stretch.
Purity Determination: A Comparative Guide to Quantification
Purity is not an absolute value but a figure determined by a specific analytical method. For a novel compound, comparing results from orthogonal (mechanistically different) techniques provides the highest degree of confidence.[6]
Caption: Decision tree for selecting a purity determination method.
Comparison of Key Purity Assessment Techniques
| Parameter | HPLC-UV | GC-MS (with Derivatization) | Quantitative NMR (qNMR) |
| Principle | Chromatographic separation based on polarity, detection by UV absorbance. | Chromatographic separation based on boiling point, detection by mass. | Signal intensity is directly proportional to the number of nuclei.[7][8] |
| Purity Type | Relative (Area %); assumes all impurities have similar response factors. | Relative (Area %); provides structural information on impurities. | Absolute (w/w %) ; a primary ratio method requiring a certified internal standard.[9] |
| Reference Standard | Requires a pure reference standard of the analyte for quantitation. | Requires a pure reference standard for quantitation. | Does not require a reference standard of the analyte.[6][9] |
| Sample Prep | Simple dissolution in a suitable mobile phase. | Derivatization required to make the carboxylic acid volatile (e.g., silylation or esterification).[10][11][12] | Simple dissolution in a deuterated solvent with a weighed amount of an internal standard.[7] |
| Pros | Robust, widely available, excellent for impurity profiling.[13][14] | High resolution, provides mass data for impurity identification. | "Universal" detector, non-destructive, provides structural and quantitative data simultaneously.[6] |
| Cons | Non-chromophoric impurities are invisible; area% can be inaccurate.[15] | Derivatization adds complexity and potential for side reactions.[10] | Lower sensitivity than chromatographic methods; requires careful parameter optimization.[8] |
Causality Insight: For a novel compound like this compound, qNMR is the superior method for an initial, definitive purity assignment. Because it does not require a pre-existing, certified standard of the compound itself, it breaks the "chicken-and-egg" problem of validation.[6][9] HPLC-UV and GC-MS then serve as excellent orthogonal methods to build a comprehensive impurity profile.
Benchmarking Against Structural Alternatives
To understand the unique properties of this compound, it is instructive to compare it with simpler and more rigid analogs.
| Property | Cyclopropanecarboxylic Acid | This compound (Target) | Spiro[2.2]pentane-1-carboxylic acid |
| Structure | A single cyclopropane ring. | A spirocyclic system with a methylene linker. | A highly rigid, fused spiro[2.2]pentane system. |
| CAS Number | 1759-53-1 | N/A | 17202-64-1 |
| Molecular Formula | C4H6O2 | C8H12O2 | C6H8O2 |
| Molecular Weight | 86.09 g/mol [16] | 156.19 g/mol | 112.13 g/mol [17] |
| Predicted LogP | ~0.63[18] | ~1.8 (Estimated) | ~0.9[19] |
| Structural Rigidity | Low | Medium | High |
| Analytical Note | Highly polar; may require specific reverse-phase conditions (e.g., aqueous mobile phase) for good retention in HPLC.[18] | Increased lipophilicity should lead to better retention on standard C18 columns compared to the simpler analog. | The compact, rigid structure may lead to sharper peaks in both NMR and chromatography. |
Expert Insight: The target molecule's increased lipophilicity (LogP) and molecular weight, compared to the basic Cyclopropanecarboxylic acid, suggest it will be more amenable to standard reverse-phase HPLC conditions. Its intermediate rigidity compared to the highly constrained Spiro[2.2]pentane analog may offer a beneficial balance of structural pre-organization and synthetic accessibility.
Detailed Experimental Protocols
Protocol 1: Purity Determination by Quantitative ¹H NMR (qNMR)
-
Preparation of Internal Standard Stock: Accurately weigh ~20 mg of a certified internal standard (e.g., maleic anhydride, dimethyl sulfone) into a 10 mL volumetric flask. Dissolve and dilute to volume with a suitable deuterated solvent (e.g., DMSO-d₆). The standard must have signals that do not overlap with the analyte.[9]
-
Sample Preparation: Accurately weigh ~15 mg of this compound into an NMR tube.
-
Addition of Standard: Using a calibrated pipette, accurately transfer 500 µL of the internal standard stock solution into the NMR tube.
-
Data Acquisition: Acquire the ¹H NMR spectrum using quantitative parameters. This is critical . Ensure a long relaxation delay (D1 ≥ 5 times the longest T₁ of both analyte and standard) and use a calibrated 90° pulse.
-
Data Processing: Carefully phase and baseline correct the spectrum. Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Calculation: Use the following equation to determine purity:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std
Where: I = Integral value, N = Number of protons for the integrated signal, M = Molar mass, m = mass, and P_std = Purity of the standard.[7]
Protocol 2: Impurity Profiling by HPLC-UV
-
System: HPLC with UV/DAD detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with a low percentage of B (e.g., 10%), ramp up to a high percentage (e.g., 95%) over 15-20 minutes, hold, and re-equilibrate. The acidic modifier is necessary to suppress the ionization of the carboxylic acid for good peak shape.[14][18]
-
Flow Rate: 1.0 mL/min.
-
Detection: 210 nm (for carboxyl group absorbance).[20]
-
Sample Preparation: Dissolve ~1 mg/mL of the compound in a 50:50 mixture of Mobile Phase A and B.
-
Analysis: Inject the sample and integrate all peaks with an area greater than 0.05%. The area of the main peak divided by the total area of all peaks gives the relative purity (Area %).
References
- The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade. European Journal of Medicinal Chemistry.
- The Crucial Role of Cyclopropane Derivatives in Modern Drug Discovery.
- A Guide to Quantit
- Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Consider
- What is qNMR (quantitative NMR) ?
- Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC.
- qNMR: A powerful tool for purity determin
- HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. SIELC Technologies.
- Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. PubMed Central.
- Spiro[2.2]pentane-1-carboxylic acid | 17202-64-1. Biosynth.
- Comparative analysis of derivatization reagents for carboxylic acids. Benchchem.
- The Role of Spiro[2.2]pentane-1-carboxylic Acid in Modern Organic Synthesis. Autech.
- The Cyclopropyl Group in Medicinal Chemistry.
- A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chrom
- Cyclopropane carboxylic acid | SIELC Technologies. SIELC Technologies.
- New, simple and accessible method creates potency-increasing structure in drugs.
- Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. NIH.
- Spiro[2.2]pentane-1-carboxylic acid | 17202-64-1. Sigma-Aldrich.
- The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.
- Spiro[2.2]pentane-1-carboxylic Acid | C6H8O2 | CID 4379475. PubChem.
- HPLC Separation of Carboxylic Acids. SIELC Technologies.
- Highly Sensitive Analysis of Organic Acids by HPLC-UV. SCION Instruments.
- GC Derivatiz
- What Is Derivatization In GC-MS?. Chemistry For Everyone - YouTube.
- Acids: Derivatiz
- Cyclopropanecarboxylic acid | 1759-53-1. ChemicalBook.
- Environmental Impact and Disposal of Cyclopropanecarboxylic Acid. Ketone Pharma.
Sources
- 1. The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scientificupdate.com [scientificupdate.com]
- 3. New, simple and accessible method creates potency-increasing structure in drugs | Eberly College of Science [science.psu.edu]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. emerypharma.com [emerypharma.com]
- 8. mdpi.com [mdpi.com]
- 9. qNMR for Purity Determination in Pharmaceuticals | RSSL [rssl.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. youtube.com [youtube.com]
- 12. diverdi.colostate.edu [diverdi.colostate.edu]
- 13. HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column | SIELC Technologies [sielc.com]
- 14. HPLC Separation of Carboxylic Acids | SIELC Technologies [sielc.com]
- 15. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Environmental Impact and Disposal of Cyclopropanecarboxylic Acid [ketonepharma.com]
- 17. nbinno.com [nbinno.com]
- 18. Cyclopropane carboxylic acid | SIELC Technologies [sielc.com]
- 19. Spiro[2.2]pentane-1-carboxylic Acid | C6H8O2 | CID 4379475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Advantage of the Cyclopropylmethyl Moiety: A Comparative Analysis of 1-(Cyclopropylmethyl)cyclopropanecarboxylic Acid and Its Analogs in GPCR Modulation
In the landscape of modern drug discovery, the pursuit of molecular scaffolds that offer a blend of structural rigidity, metabolic stability, and precise target engagement is paramount. Among the privileged structures in a medicinal chemist's toolkit, the cyclopropane ring holds a place of distinction. Its unique electronic and conformational properties have been instrumental in the development of numerous therapeutic agents. This guide provides an in-depth comparative analysis of 1-(Cyclopropylmethyl)cyclopropanecarboxylic acid and its analogs, with a particular focus on their potential as modulators of G-protein coupled receptors (GPCRs), exemplified by the prostaglandin E2 receptor 4 (EP4).
We will explore the structure-activity relationships (SAR) that govern the biological performance of these compounds, supported by a framework of established experimental protocols for their synthesis and evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of cyclopropane-containing molecules in their therapeutic programs.
The Cyclopropane Motif: A Game of Angles and Stability
The three-membered ring of cyclopropane is characterized by significant ring strain, which imparts unusual bonding characteristics. The carbon-carbon bonds possess a higher degree of p-character than typical alkanes, leading to properties that are often likened to those of a carbon-carbon double bond. This feature can be exploited to engage in specific interactions with biological targets. Furthermore, the inherent rigidity of the cyclopropane ring can lock a molecule into a bioactive conformation, reducing the entropic penalty upon binding to a receptor and thereby enhancing potency. From a drug metabolism and pharmacokinetics (DMPK) perspective, the cyclopropyl group is often resistant to metabolic degradation, which can lead to an improved pharmacokinetic profile.
This compound: A Scaffold for Potent GPCR Antagonism
While this compound itself is a foundational structure, its true potential is realized in more complex derivatives. A noteworthy example is the discovery of 1-(Cyclopropylmethyl)-2-(Dibenzo[b,d]Thiophen-2-yl)-1H-Benzo[d]Imidazole-5-Carboxylic Acid , a potent and orally bioavailable antagonist of the EP4 receptor. The EP4 receptor, a GPCR, is a key mediator in inflammation, pain, and tumorigenesis, making it a high-value target for therapeutic intervention. In this derivative, the 1-(cyclopropylmethyl)cyclopropane moiety serves as a crucial structural element, likely contributing to the overall conformation and metabolic stability of the molecule.
Comparative Analysis of Hypothetical Analogs
To illustrate the structure-activity relationships at play, we will conduct a comparative analysis of the parent compound and a series of hypothetical, yet chemically logical, analogs. The following table outlines these structures and their predicted physicochemical and biological properties. The predicted biological activities are based on established principles of medicinal chemistry and the known SAR of other EP4 antagonists.
| Compound ID | Structure | Key Modification | Predicted Physicochemical Properties | Predicted Biological Activity (EP4 Antagonism) | Rationale for Predicted Activity |
| 1 | This compound | Parent Scaffold | LogP: ~2.5, pKa: ~4.8 | Low to negligible | Lacks the necessary pharmacophoric features for high-affinity receptor binding. |
| 2 | 1-(Cyclobutylmethyl)cyclopropanecarboxylic acid | Cyclopropylmethyl to Cyclobutylmethyl | LogP: ~3.0 | Likely reduced | Increased steric bulk and altered bond angles of the cyclobutane ring may disrupt optimal binding. |
| 3 | 1-(Cyclopropylmethyl)cyclobutanecarboxylic acid | Cyclopropanecarboxylic acid to Cyclobutanecarboxylic acid | LogP: ~3.0 | Potentially reduced | The larger cyclobutane ring changes the spatial orientation of the carboxylic acid, which is likely a key binding group. |
| 4 | 1-((1-Methylcyclopropyl)methyl)cyclopropanecarboxylic acid | Methylation of the distal cyclopropane | LogP: ~3.0 | Potentially reduced | The added methyl group could introduce steric hindrance at the receptor binding site. |
| 5 | 1-(Cyclopropylmethyl)-1-methylcyclopropanecarboxylic acid | Methylation of the proximal cyclopropane | LogP: ~3.0 | Potentially reduced | Steric hindrance near the carboxylic acid could interfere with key interactions. |
| 6 | 1-(2-Cyclopropylethyl)cyclopropanecarboxylic acid | Insertion of a methylene unit | LogP: ~2.8 | Likely reduced | Increased flexibility and distance between the cyclopropyl groups may not be optimal for the binding pocket. |
Experimental Protocols for Synthesis and Evaluation
To empirically validate the predicted activities of the hypothetical analogs, a systematic workflow of synthesis and biological testing is required.
General Synthesis of this compound Analogs
The synthesis of the core scaffold and its analogs can be achieved through a multi-step sequence, a representative scheme of which is outlined below.
Caption: General synthetic workflow for the parent scaffold.
Step-by-Step Protocol:
-
Alkylation: To a solution of cyclopropanecarbonitrile in anhydrous tetrahydrofuran (THF) at 0 °C, add sodium hydride (NaH, 1.1 equivalents). Stir the mixture for 30 minutes, then add cyclopropylmethyl bromide (1.0 equivalent). Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Work-up and Extraction: Quench the reaction with water and extract the product with diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Hydrolysis: To the crude nitrile, add a solution of sodium hydroxide (NaOH) in water and ethanol. Heat the mixture to reflux for 6-8 hours.
-
Purification: Cool the reaction mixture to room temperature and acidify with hydrochloric acid (HCl). Extract the carboxylic acid product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. The final product can be purified by column chromatography or recrystallization.
Note: This is a generalized procedure. Specific reaction conditions may need to be optimized for each analog.
In Vitro Evaluation of EP4 Receptor Antagonism
The primary biological evaluation of the synthesized compounds would involve assessing their ability to antagonize the EP4 receptor. A common and reliable method for this is a cell-based cAMP assay.
Caption: Workflow for the in vitro cAMP assay.
Step-by-Step Protocol:
-
Cell Culture: Maintain HEK293 cells stably expressing the human EP4 receptor in appropriate growth medium.
-
Cell Plating: Seed the cells into 96-well plates at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds and a reference antagonist. Pre-incubate the cells with the compounds for 30 minutes.
-
Agonist Stimulation: Add a fixed concentration of prostaglandin E2 (PGE2) to the wells to stimulate the EP4 receptor and induce cAMP production.
-
Cell Lysis and cAMP Detection: After a defined incubation period, lyse the cells and measure the intracellular cAMP levels using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
-
Data Analysis: Plot the cAMP concentration against the log of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.
Structure-Activity Relationship (SAR) Insights and Future Directions
The hypothetical SAR table above suggests that the size and substitution pattern of both cyclopropane rings are critical for biological activity. Any deviation from the optimal 1-(cyclopropylmethyl)cyclopropane scaffold is predicted to be detrimental to EP4 receptor antagonism. This highlights the precise conformational and steric requirements of the EP4 receptor binding pocket.
Future research in this area should focus on the synthesis and evaluation of a broader range of analogs to build a more comprehensive SAR model. This could include:
-
Exploring different linkers between the two cyclopropane rings to modulate flexibility and distance.
-
Introducing substituents on the cyclopropane rings to probe for additional favorable interactions with the receptor.
-
Investigating the stereochemistry of substituted analogs, as biological targets are often highly sensitive to the three-dimensional arrangement of atoms.
By systematically exploring the chemical space around the this compound scaffold, it is possible to identify novel and potent modulators of GPCRs with improved therapeutic potential.
References
-
Kumar, S., Chakraborty, R., Roy, C., Basu, S., Hajra, A. K., Sen, P., ... & Kundu, M. (2025). Discovery of 1-(Cyclopropylmethyl)-2-(Dibenzo[b,d]Thiophen-2-yl)-1H-Benzo[d]Imidazole-5-Carboxylic Acid as Orally Bioavailable EP4 Receptor Antagonist. Chemical Biology & Drug Design, 105(6), e70132. [Link]
-
Peters, J. U. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8359-8388. [Link]
-
El-Sayed, M. A. A., & Abdel-Aziz, A. A. M. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry. [Link]
-
Kumar, K. A. (2012). Brief review on cyclopropane analogs: Synthesis and their pharmacological applications. International Journal of Pharmacy and Pharmaceutical Sciences, 4(Suppl 5), 28-35. [Link]
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
ChEMBL. Bioactivity database. European Bioinformatics Institute. [Link]
A Comparative Guide to ¹H and ¹³C NMR Analysis of Cyclopropanecarboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Unique Spectroscopic Fingerprint of the Cyclopropane Ring
The cyclopropane ring, a fundamental motif in numerous natural products and pharmaceutical agents, presents a unique set of stereochemical and electronic properties that are directly reflected in its Nuclear Magnetic Resonance (NMR) spectra. The high degree of ring strain and the resulting rehybridization of the carbon orbitals give rise to distinct chemical shifts and coupling constants that are invaluable for structural elucidation. This guide provides a comparative analysis of ¹H and ¹³C NMR data for cyclopropanecarboxylic acid and its derivatives, offering insights into the influence of substituents and stereochemistry on their spectral features. Understanding these nuances is critical for the unambiguous characterization of novel cyclopropane-containing molecules in drug discovery and development.
Comparative ¹H and ¹³C NMR Data
The following table summarizes the characteristic ¹H and ¹³C NMR chemical shifts (δ) and proton-proton coupling constants (J) for cyclopropanecarboxylic acid and a selection of its derivatives. All data is referenced to tetramethylsilane (TMS) at 0.00 ppm.
| Compound | Structure | Nucleus | Signal | Chemical Shift (δ, ppm) | Multiplicity | J (Hz) |
| Cyclopropanecarboxylic Acid | ¹H | COOH | ~12.1 | br s | - | |
| ¹H | H-1 | 1.55 - 1.65 | m | - | ||
| ¹H | H-2, H-3 (cis) | 0.95 - 1.05 | m | - | ||
| ¹H | H-2, H-3 (trans) | 0.85 - 0.95 | m | - | ||
| ¹³C | C=O | ~180 | s | - | ||
| ¹³C | C-1 | ~14 | s | - | ||
| ¹³C | C-2, C-3 | ~9 | s | - | ||
| Ethyl Cyclopropanecarboxylate | ¹H | OCH₂ | 4.08 | q | 7.1 | |
| ¹H | CH (ring) | 1.50 - 1.60 | m | - | ||
| ¹H | CH₃ | 1.22 | t | 7.1 | ||
| ¹H | CH₂ (ring) | 0.80 - 0.90 | m | - | ||
| ¹³C | C=O | ~174 | s | - | ||
| ¹³C | OCH₂ | ~60 | s | - | ||
| ¹³C | CH (ring) | ~13 | s | - | ||
| ¹³C | CH₂ (ring) | ~8 | s | - | ||
| ¹³C | CH₃ | ~14 | s | - | ||
| 1-Methylcyclopropanecarboxylic Acid | ¹H | COOH | ~12.0 | br s | - | |
| ¹H | CH₃ | 1.15 | s | - | ||
| ¹H | CH₂ (cis to COOH) | 0.95 | m | - | ||
| ¹H | CH₂ (trans to COOH) | 0.65 | m | - | ||
| ¹³C | C=O | ~182 | s | - | ||
| ¹³C | C-1 | ~18 | s | - | ||
| ¹³C | C-2, C-3 | ~16 | s | - | ||
| ¹³C | CH₃ | ~19 | s | - | ||
| trans-2-Phenylcyclopropanecarboxylic Acid | ¹H | COOH | ~12.2 | br s | - | |
| ¹H | Ar-H | 7.15 - 7.35 | m | - | ||
| ¹H | H-2 | 2.55 | ddd | 8.5, 6.5, 4.0 | ||
| ¹H | H-1 | 1.85 | ddd | 8.5, 5.0, 4.0 | ||
| ¹H | H-3 (trans to Ph) | 1.60 | ddd | 6.5, 5.0, 4.5 | ||
| ¹H | H-3 (cis to Ph) | 1.30 | ddd | 8.5, 5.0, 4.5 | ||
| ¹³C | C=O | ~179 | s | - | ||
| ¹³C | Ar-C | 126-140 | m | - | ||
| ¹³C | C-2 | ~26 | s | - | ||
| ¹³C | C-1 | ~24 | s | - | ||
| ¹³C | C-3 | ~16 | s | - | ||
| cis-2-Phenylcyclopropanecarboxylic Acid | ¹H | COOH | ~12.1 | br s | - | |
| ¹H | Ar-H | 7.10 - 7.30 | m | - | ||
| ¹H | H-2 | 2.65 | ddd | 8.0, 6.0, 4.5 | ||
| ¹H | H-1 | 2.10 | ddd | 8.0, 7.5, 4.5 | ||
| ¹H | H-3 (trans to Ph) | 1.45 | ddd | 7.5, 6.0, 5.0 | ||
| ¹H | H-3 (cis to Ph) | 1.25 | ddd | 8.0, 6.0, 5.0 | ||
| ¹³C | C=O | ~178 | s | - | ||
| ¹³C | Ar-C | 126-140 | m | - | ||
| ¹³C | C-2 | ~25 | s | - | ||
| ¹³C | C-1 | ~22 | s | - | ||
| ¹³C | C-3 | ~14 | s | - |
Analysis and Interpretation: Unraveling Structural Details
¹H NMR Spectral Features
The protons on a cyclopropane ring typically resonate in the upfield region of the spectrum (0.5 - 2.0 ppm) due to the magnetic anisotropy created by the ring's unique electronic structure.[1] This shielding effect is a hallmark of the cyclopropyl moiety.
-
Chemical Shifts: The proton attached to the carbon bearing the carboxylic acid group (H-1) is generally found further downfield compared to the other ring protons due to the deshielding effect of the carbonyl group. Substituents on the ring significantly influence the chemical shifts of the adjacent protons. For instance, the phenyl group in 2-phenylcyclopropanecarboxylic acid causes a downfield shift of the geminal and vicinal protons.
-
Coupling Constants: A Powerful Tool for Stereochemical Assignment: The rigid nature of the cyclopropane ring results in well-defined dihedral angles between adjacent protons, leading to predictable vicinal coupling constants (³JHH). This is particularly useful for differentiating between cis and trans isomers.[2] A general and reliable rule is that the coupling constant between cis protons is larger than that between trans protons (J_cis > J_trans).[2][3]
-
J_cis: Typically in the range of 7-10 Hz.
-
J_trans: Typically in the range of 4-7 Hz.
-
This difference is a direct consequence of the dihedral angles: approximately 0° for cis protons and around 120° for trans protons on a cyclopropane ring. The Karplus relationship, which correlates coupling constants to dihedral angles, explains this observation.
¹³C NMR Spectral Features
The carbon atoms of the cyclopropane ring are also highly shielded and appear at unusually high field in the ¹³C NMR spectrum, typically between -5 and 25 ppm for unsubstituted cyclopropanes.[4]
-
Chemical Shifts: The carbon attached to the carboxylic acid group (C-1) is deshielded relative to the other ring carbons. Substituents have a predictable effect on the chemical shifts of the ring carbons. Electron-withdrawing groups, such as the phenyl group, cause a downfield shift of the attached carbon and, to a lesser extent, the adjacent carbons.
Visualizing the Spin System
The following diagram illustrates the typical proton spin system for a monosubstituted cyclopropanecarboxylic acid, highlighting the key vicinal coupling interactions.
Caption: Spin system of a cyclopropanecarboxylic acid derivative.
Experimental Protocol: Acquiring High-Quality NMR Spectra
This protocol outlines a standardized procedure for the preparation and analysis of cyclopropanecarboxylic acid derivatives by ¹H and ¹³C NMR spectroscopy.
Materials
-
Cyclopropanecarboxylic acid derivative (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆)
-
Tetramethylsilane (TMS) as an internal standard (0.03% v/v in the deuterated solvent)
-
5 mm NMR tubes
-
Vortex mixer
-
Pipettes
Workflow Diagram
Caption: Experimental workflow for NMR analysis.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh the required amount of the cyclopropanecarboxylic acid derivative.
-
Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent containing TMS. Ensure complete dissolution, using a vortex mixer if necessary.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
¹H NMR Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.
-
Acquire the ¹H NMR spectrum using a standard single-pulse experiment. Typical parameters on a 400 MHz spectrometer include:
-
Pulse angle: 30-45°
-
Spectral width: ~16 ppm
-
Acquisition time: 2-4 s
-
Relaxation delay: 1-5 s
-
Number of scans: 8-16 (adjust for concentration)
-
-
-
¹³C NMR Data Acquisition:
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for each carbon environment.
-
Typical parameters on a 400 MHz spectrometer (100 MHz for ¹³C) include:
-
Pulse angle: 30°
-
Spectral width: ~240 ppm
-
Acquisition time: 1-2 s
-
Relaxation delay: 2 s
-
Number of scans: 128 or more (due to the low natural abundance of ¹³C)
-
-
-
Data Processing and Analysis:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Perform phase and baseline corrections to obtain a clean spectrum.
-
For ¹H spectra, integrate the signals to determine the relative proton ratios.
-
Analyze the chemical shifts and coupling patterns to assign the signals to the respective nuclei in the molecule. For complex spectra, 2D NMR techniques such as COSY and HSQC may be necessary for complete assignment.
-
Conclusion
The ¹H and ¹³C NMR analysis of cyclopropanecarboxylic acid derivatives provides a robust and detailed picture of their molecular structure. The characteristic upfield shifts of the cyclopropyl protons and carbons, combined with the stereochemically dependent vicinal coupling constants, offer a powerful toolkit for unambiguous structural elucidation. By understanding these spectral nuances and employing standardized experimental protocols, researchers can confidently characterize novel cyclopropane-containing compounds, accelerating the pace of drug discovery and development.
References
- Concellón, J. M., Rodríguez-Solla, H., & Simal, C. (2024).
-
PubChem. (n.d.). 1-Methylcyclopropanecarboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
- Baranac-Stojanović, M., & Stojanović, M. (2013). H-1 NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. The Journal of organic chemistry, 78(4), 1504–1507.
-
PubChem. (n.d.). trans-2-Phenylcyclopropanecarboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). The calculated and experimental isotropic 13 C chemical shifts for 1-cis and 2-cis. Retrieved from [Link]
-
ACD/Labs. (2025). 1H–1H Coupling in Proton NMR. Retrieved from [Link]
-
HMDB. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000535). Retrieved from [Link]
-
Iowa State University. (n.d.). NMR Coupling Constants. Chemical Instrumentation Facility. Retrieved from [Link]
-
Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Coupling constants for 1H and 13C NMR. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclopropane C3H6. Retrieved from [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]
-
Organic Spectroscopy International. (2014). CIS TRANS ISOMERS AND NMR. Retrieved from [Link]
-
NIST. (n.d.). cis-1-Phenylcyclopropane-2-carboxylic acid. NIST Chemistry WebBook. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]
-
SpectraBase. (n.d.). Cyclopropanecarboxylic acid, propyl ester - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
ChemRxiv. (n.d.). C-H Activation Initiated Skeletal Recasting of Cyclopropane Carboxylic Acid. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
Sources
- 1. web.pdx.edu [web.pdx.edu]
- 2. Ethyl cyclopropanecarboxylate (4606-07-9) 1H NMR [m.chemicalbook.com]
- 3. The First Cyclopropanation Reaction of Unmasked α,β-Unsaturated Carboxylic Acids: Direct and Complete Stereospecific Synthesis of Cyclopropanecarboxylic Acids Promoted by Sm/CHI3 [organic-chemistry.org]
- 4. Ethyl cyclopropanecarboxylate | C6H10O2 | CID 78351 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative Efficacy Analysis: A Novel Cyclopropane Carboxylic Acid Derivative Versus Existing FAAH Inhibitors for Analgesic and Anxiolytic Applications
This guide provides a detailed comparative analysis of the therapeutic potential of a novel chemical entity, 1-(Cyclopropylmethyl)cyclopropanecarboxylic acid (herein designated as CP-CCA), against established Fatty Acid Amide Hydrolase (FAAH) inhibitors. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of pharmacology, medicinal chemistry, and clinical development.
The strategic incorporation of cyclopropane rings into drug candidates can enhance metabolic stability and lock molecules into bioactive conformations, potentially increasing target potency and selectivity[1]. While CP-CCA represents a novel structural class with no publicly available efficacy data, its core motifs—a carboxylic acid and a strained cyclopropane ring—suggest its potential as a mechanism-based enzyme inhibitor. We will therefore evaluate its hypothetical efficacy by comparing it to well-characterized FAAH inhibitors, URB597 and PF-04457845, establishing a framework for assessing its potential as a therapeutic agent for pain and central nervous system (CNS) disorders.
The Therapeutic Rationale: Targeting Fatty Acid Amide Hydrolase (FAAH)
FAAH is an integral membrane enzyme responsible for the degradation of the endocannabinoid anandamide (AEA) and other related fatty acid amides.[2][3] By catalyzing the hydrolysis of AEA, FAAH terminates its signaling activity. Pharmacological inhibition of FAAH elevates the endogenous levels of AEA in a targeted manner, enhancing its analgesic, anti-inflammatory, and anxiolytic effects without the undesirable side effects associated with direct cannabinoid receptor agonists.[3][4] This makes FAAH a compelling therapeutic target for a range of conditions, including chronic pain, anxiety disorders, and inflammation.[3]
The signaling pathway is initiated by the synthesis and release of endocannabinoids like AEA, which then act on cannabinoid receptors (primarily CB1). FAAH, located on the postsynaptic membrane, hydrolyzes AEA to terminate the signal. An inhibitor blocks this action, prolonging AEA's effects.
Comparative Efficacy of FAAH Inhibitors
The efficacy of a novel FAAH inhibitor like CP-CCA must be benchmarked against existing compounds. URB597 is a carbamate-based irreversible inhibitor, while PF-04457845 is a potent, irreversible piperidine/pyridazine urea-based inhibitor that has undergone clinical investigation.
In Vitro Potency and Selectivity
The initial assessment involves determining the compound's ability to inhibit FAAH activity in a cell-free or cell-based assay. Key metrics are the half-maximal inhibitory concentration (IC₅₀) for FAAH and selectivity against related enzymes like monoacylglycerol lipase (MAGL).
| Compound | FAAH IC₅₀ (nM) | MAGL IC₅₀ (nM) | Selectivity (MAGL/FAAH) | Source |
| CP-CCA (Hypothetical) | TBD | TBD | TBD | N/A |
| URB597 | 4.6 (human) | > 10,000 | > 2170 | [5] |
| PF-04457845 | 7.2 (human) | 6,300 | ~875 | [6] |
TBD: To Be Determined through experimental validation.
Preclinical In Vivo Efficacy
Animal models are crucial for evaluating the physiological effects of FAAH inhibition. Key models include tests for analgesia in neuropathic and inflammatory pain, and anxiolytic activity.
| Compound | Animal Model | Key Finding | Source |
| CP-CCA (Hypothetical) | TBD | TBD | N/A |
| URB597 | Rat Inflammatory Pain (CFA model) | Dose-dependently reversed mechanical allodynia.[7] | [7] |
| Rat Neuropathic Pain (PNL model) | No significant effect on mechanical allodynia in the dosing regimen used.[7] | [7] | |
| Rat Visceral Hypersensitivity | Inhibited agonist-induced visceral hypersensitivity.[8] | [8] | |
| PF-04457845 | Rat Osteoarthritis Pain Model | Demonstrated effective analgesia. |
Clinical Trial Outcomes
The ultimate test of efficacy is in human clinical trials. PF-04457845 has been evaluated for several indications with mixed results, highlighting the challenge of translating preclinical findings.
| Compound | Indication | Phase | Key Outcome | Source |
| CP-CCA (Hypothetical) | TBD | N/A | TBD | N/A |
| PF-04457845 | Osteoarthritis Pain | Phase II | Failed to induce effective analgesia compared to placebo, despite >96% FAAH inhibition.[6] | [6] |
| Cannabis Withdrawal | Phase IIa | Significantly reduced withdrawal symptoms and cannabis use compared to placebo.[9][10] | [9][10] |
Experimental Protocols for Efficacy Evaluation
To validate the potential of a novel compound like CP-CCA, a series of standardized, self-validating experiments must be conducted.
Protocol: In Vitro FAAH Inhibition Assay (Fluorometric)
This protocol determines the IC₅₀ value of a test compound against FAAH.
Principle: This assay measures the hydrolysis of a fluorogenic substrate by recombinant human FAAH. Inhibition of the enzyme results in a decreased fluorescent signal.
Methodology:
-
Preparation: Recombinant human FAAH enzyme and the fluorogenic substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin amide, AAMCA) are prepared in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 9.0).
-
Compound Dilution: The test compound (CP-CCA) is serially diluted in DMSO to create a range of concentrations (e.g., 0.1 nM to 100 µM).
-
Reaction Initiation: Add 2 µL of diluted compound to a 96-well plate. Add 98 µL of FAAH enzyme solution and incubate for 15 minutes at 37°C to allow for inhibitor binding.
-
Substrate Addition: Add 100 µL of the AAMCA substrate to initiate the reaction.
-
Signal Detection: Measure the fluorescence intensity (Excitation: 355 nm, Emission: 460 nm) every 2 minutes for 30 minutes using a plate reader.
-
Data Analysis: Calculate the rate of hydrolysis (slope of fluorescence vs. time). Plot the percentage of inhibition against the logarithm of inhibitor concentration and fit to a four-parameter logistic equation to determine the IC₅₀.
Sources
- 1. nbinno.com [nbinno.com]
- 2. NOVEL INHIBITOR OF FATTY ACID AMIDE HYDROLASE NORMALIZES CARDIOVASCULAR FUNCTION IN HYPERTENSION WITHOUT ADVERSE METABOLIC EFFECTS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An efficient randomised, placebo-controlled clinical trial with the irreversible fatty acid amide hydrolase-1 inhibitor PF-04457845, which modulates endocannabinoids but fails to induce effective analgesia in patients with pain due to osteoarthritis of the knee - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Actions of the FAAH inhibitor URB597 in neuropathic and inflammatory chronic pain models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FAAH inhibitor URB597 shows anti-hyperalgesic action and increases brain and intestinal tissues fatty acid amides in a model of CRF1 agonist mediated visceral hypersensitivity in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy and safety of a fatty acid amide hydrolase inhibitor (PF-04457845) in the treatment of cannabis withdrawal and dependence in men: a double-blind, placebo-controlled, parallel group, phase 2a single-site randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficacy and safety of a fatty acid amide hydrolase inhibitor (PF-04457845) in the treatment of cannabis withdrawal and dependence in men: a double-blind, placebo-controlled, parallel group, phase 2a single-site randomised controlled trial - [medicinesresources.nhs.uk]
A Comparative Guide to the In Vitro and In Vivo Evaluation of 1-(Cyclopropylmethyl)cyclopropanecarboxylic Acid and Its Analogs
For researchers and drug development professionals, the journey of a novel chemical entity from benchtop to potential therapeutic is a rigorous one, demanding a systematic and deeply analytical approach to its biological characterization. This guide provides an in-depth look at the in vitro and in vivo evaluation of 1-(Cyclopropylmethyl)cyclopropanecarboxylic acid, a unique molecule featuring two strained cyclopropane rings. Due to the limited publicly available data on this specific compound, we will use it as a representative case study to illustrate a comprehensive evaluation workflow. This guide will compare its hypothetical properties to established carboxylic acid-containing drugs, such as the non-steroidal anti-inflammatory drug (NSAID) Ibuprofen, to provide a clear benchmark for performance.
The presence of the cyclopropane ring is of particular interest in medicinal chemistry. This highly strained carbocycle can impart unique conformational constraints and metabolic properties to a molecule. Natural and synthetic compounds containing cyclopropane moieties exhibit a wide range of biological activities, from enzyme inhibition to various therapeutic effects.[1][2] Therefore, a thorough investigation of a novel cyclopropane derivative like this compound is a scientifically compelling endeavor.
Part 1: Foundational In Vitro Characterization: ADME & Target Engagement
The initial phase of evaluation for any new chemical entity focuses on its fundamental physicochemical and biochemical properties. These in vitro assays are designed to be high-throughput and cost-effective, allowing for the early identification of potential liabilities that could derail a development program.[3][4] This stage, often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion) profiling, provides the first glimpse into how the compound might behave in a complex biological system.
Physicochemical and ADME Profiling
A standard battery of in vitro ADME assays is crucial for understanding the drug-like properties of a compound.[5][6] These tests help to build a foundational understanding of its potential for oral bioavailability and its disposition within the body.
Table 1: Comparative In Vitro ADME Profile
| Parameter | This compound (Hypothetical Data) | Ibuprofen (Reference) | Rationale & Interpretation |
| Aqueous Solubility (µM) | 75 | 110 | Assesses the dissolution rate in the gastrointestinal tract. Low solubility can be a major hurdle for oral absorption. |
| LogD at pH 7.4 | 2.1 | 3.5 | Indicates the lipophilicity of the compound at physiological pH. A LogD between 1 and 3 is often considered optimal for cell membrane permeability and oral absorption. |
| Caco-2 Permeability (Papp A→B, 10⁻⁶ cm/s) | 8.5 | >10 | An in vitro model of the intestinal barrier. High permeability suggests good potential for oral absorption. |
| Plasma Protein Binding (%) | 92% | 99% | High plasma protein binding can limit the free fraction of the drug available to exert its therapeutic effect. |
| Microsomal Stability (t½, min) | 45 | >60 | Measures the rate of metabolism by liver enzymes. A longer half-life suggests greater metabolic stability. |
| CYP450 Inhibition (IC₅₀, µM for major isoforms) | >20 | >20 | Assesses the potential for drug-drug interactions. High IC₅₀ values indicate a lower risk. |
The workflow for this initial ADME screening is a critical decision-making step in early drug discovery.
Caption: Initial ADME screening workflow for a new chemical entity.
Experimental Protocol: Caco-2 Permeability Assay
-
Cell Culture: Caco-2 cells are seeded onto permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation into a polarized monolayer that mimics the intestinal epithelium.
-
Monolayer Integrity Check: The transepithelial electrical resistance (TEER) is measured to ensure the integrity of the cell monolayer.
-
Compound Application: The test compound (e.g., 10 µM) is added to the apical (A) side of the monolayer.
-
Sampling: At various time points (e.g., 30, 60, 90, 120 minutes), samples are taken from the basolateral (B) side.
-
Quantification: The concentration of the compound in the basolateral samples is determined by LC-MS/MS.
-
Papp Calculation: The apparent permeability coefficient (Papp) is calculated using the rate of appearance of the compound in the basolateral chamber.
Target Engagement and In Vitro Efficacy
Based on the broad biological activities of cyclopropane derivatives, a plausible hypothesis is that this compound may possess anti-inflammatory properties.[1][2] To test this, we can employ cell-based assays that model inflammatory responses.
A common approach is to use immune cells, such as macrophages, and stimulate them with an inflammatory agent like lipopolysaccharide (LPS).[7] The ability of the test compound to inhibit the production of pro-inflammatory cytokines is then measured.
Table 2: In Vitro Anti-Inflammatory Activity
| Cytokine | This compound (IC₅₀, µM) | Ibuprofen (IC₅₀, µM) | Assay System |
| TNF-α | 12.5 | 35 | LPS-stimulated human THP-1 macrophages |
| IL-6 | 18.2 | 50 | LPS-stimulated human THP-1 macrophages |
| IL-1β | 15.8 | 42 | LPS-stimulated human THP-1 macrophages |
These hypothetical results suggest that our test compound has moderate but potentially superior potency in inhibiting key pro-inflammatory cytokines compared to Ibuprofen in this in vitro setting.
Caption: Simplified inflammatory signaling pathway targeted by the test compound.
Part 2: In Vivo Characterization: From Pharmacokinetics to Efficacy
Positive in vitro data provides the justification for advancing a compound to more complex and resource-intensive in vivo studies. These animal studies are essential for understanding how the compound behaves in a whole organism and for gathering the first indications of its potential efficacy and safety.[8][9]
Pharmacokinetic (PK) Studies in Rodents
The primary goal of a PK study is to determine the ADME properties of a drug in a living animal.[10][11] Typically, these studies are first conducted in rodents, such as mice or rats.
Table 3: Comparative Pharmacokinetic Parameters in Rats (Oral Dosing)
| Parameter | This compound (Hypothetical Data) | Ibuprofen (Reference) | Description |
| Tₘₐₓ (h) | 1.0 | 1.5 | Time to reach maximum plasma concentration. |
| Cₘₐₓ (ng/mL) | 1250 | 8500 | Maximum plasma concentration. |
| AUC₀₋t (ng·h/mL) | 4800 | 25000 | Area under the plasma concentration-time curve, indicating total drug exposure. |
| t½ (h) | 2.5 | 2.0 | Elimination half-life. |
| Oral Bioavailability (F%) | 40% | 80% | The fraction of the administered dose that reaches systemic circulation. |
Experimental Protocol: Rodent Pharmacokinetic Study
-
Animal Model: Male Sprague-Dawley rats are used.
-
Dosing: The test compound is formulated in a suitable vehicle and administered via oral gavage at a specific dose (e.g., 10 mg/kg).
-
Blood Sampling: Blood samples are collected from the tail vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Preparation: Blood samples are centrifuged to separate the plasma.
-
Bioanalysis: The concentration of the test compound in the plasma samples is quantified using a validated LC-MS/MS method.
-
Data Analysis: Pharmacokinetic parameters are calculated using non-compartmental analysis.
In Vivo Efficacy in an Animal Model of Inflammation
To assess the anti-inflammatory potential in vivo, a relevant animal model is required. The carrageenan-induced paw edema model in rats is a classic and well-characterized model of acute inflammation.[12][13]
In this model, the injection of carrageenan into the rat's paw induces a localized inflammatory response, resulting in swelling (edema). The efficacy of an anti-inflammatory compound is measured by its ability to reduce this swelling.
Table 4: Efficacy in Carrageenan-Induced Paw Edema Model
| Treatment Group (10 mg/kg, oral) | Paw Edema Inhibition (%) at 3h | Statistical Significance (vs. Vehicle) |
| Vehicle | - | - |
| This compound | 45% | p < 0.01 |
| Ibuprofen | 60% | p < 0.001 |
These hypothetical results indicate that while our test compound shows statistically significant anti-inflammatory activity, it is less potent than the reference drug Ibuprofen in this acute model.
Caption: Integrated in vivo evaluation workflow.
Conclusion
This guide has outlined a systematic approach to the in vitro and in vivo characterization of a novel chemical entity, using this compound as a representative example. By integrating a comprehensive panel of ADME assays with targeted in vitro and in vivo efficacy studies, researchers can build a robust data package to support the progression of a promising compound. The comparative approach, benchmarking against established drugs like Ibuprofen, is essential for contextualizing the performance of a new molecule and making informed decisions in the complex process of drug discovery and development. While the data presented here is hypothetical, the principles and methodologies are grounded in established industry practices, providing a valuable framework for scientists in the field.
References
-
Vimta Labs. (n.d.). In Vivo Pharmacokinetic studies – Rodent and Non Rodent. Retrieved from [Link]
- Patil, K. R., Mahajan, U. B., Unger, B. S., Goyal, S. N., Belemkar, S., Surana, S. J., Ojha, S., & Patil, C. R. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals.
-
Selvita. (n.d.). In Vitro ADME. Retrieved from [Link]
- Patil, K. R., et al. (2019). Animal models of inflammation for screening of anti-inflammatory drugs: Implications for the discovery and development of phytopharmaceuticals.
-
Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Rodent In Vivo PK Service. Retrieved from [Link]
- Cromwell, E., Cho, B., Hoxha, O., Bristol, N., Olsen, C., & Sirenko, O. (2019). Multi-parametric Cell-Based Inflammation Assays for Cytokines and Cell Surface Antigens. The Journal of Immunology, 202(1 Supplement), 138.13.
-
PharmaLegacy. (n.d.). In Vitro ADME Studies. Retrieved from [Link]
-
Walsh Medical Media. (n.d.). In vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques. Retrieved from [Link]
-
Nuvisan. (n.d.). Expert DMPK solutions: tailored in vivo PK studies across multiple species. Retrieved from [Link]
-
Redoxis. (n.d.). Cell based 3D inflammation assays: Ex vivo activation of mouse splenocytes. Retrieved from [Link]
- Patil, K. R., Mahajan, U. B., Unger, B. S., Goyal, S. N., Belemkar, S., Surana, S. J., Ojha, S., & Patil, C. R. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PubMed.
-
BioDuro. (n.d.). In Vivo PK and TK. Retrieved from [Link]
-
PubMed. (n.d.). Development of a cell-based assay to quantify the inflammatory potential of test substances and screen compound libraries for anti-cancer drug candidates in a high-throughput format. Retrieved from [Link]
-
BioDuro. (n.d.). In Vitro ADME. Retrieved from [Link]
-
SPIE Digital Library. (n.d.). High content cell-based assay for the inflammatory pathway. Retrieved from [Link]
-
Semantic Scholar. (n.d.). [PDF] Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Retrieved from [Link]
-
ResearchGate. (n.d.). Cyclopropane Derivatives and their Diverse Biological Activities. Retrieved from [Link]
-
Docentes FCT NOVA. (n.d.). Cyclopropane Derivatives and their Diverse Biological Activities. Retrieved from [Link]
-
Bioactive Compounds in Health and Disease. (2024). New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators. Retrieved from [Link]
-
PubMed. (n.d.). 1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives. A new series of potential antidepressants. Retrieved from [Link]
-
Scilit. (n.d.). Cyclopropane Derivatives and their Diverse Biological Activities. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 3. selvita.com [selvita.com]
- 4. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]
- 5. criver.com [criver.com]
- 6. In Vitro ADME-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 7. academic.oup.com [academic.oup.com]
- 8. In Vivo Pharmacokinetic studies – Rodent and Non Rodent – Vimta Labs [vimta.com]
- 9. Multi-parametric Human Cell Based Inflammation Assay for Cytokines and Cell Surface Antigens - PFI [proteinfluidics.com]
- 10. Rodent In Vivo PK Service - Creative Biolabs [creative-biolabs.com]
- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 12. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. nchr.elsevierpure.com [nchr.elsevierpure.com]
Introduction: The Significance of Stereoisomerism in Cyclopropane Derivatives
An In-Depth Comparative Guide to the Biological Activity of Cyclopropane Carboxylic Acid Isomers: The Case of Permethrin
For researchers, scientists, and professionals in drug and pesticide development, understanding the nuanced relationship between a molecule's stereochemistry and its biological function is paramount. The rigid structure of the cyclopropane ring introduces distinct spatial arrangements of substituents, known as cis-trans isomerism, which can dramatically alter a compound's interaction with biological targets. This guide provides a detailed comparison of the biological activities of cyclopropane carboxylic acid isomers, using the widely-studied synthetic pyrethroid insecticide, permethrin, as a primary example.
Cyclopropane-containing compounds are integral to numerous biologically active molecules, from pharmaceuticals to agrochemicals.[1] The strained three-membered ring is not merely a structural curiosity; it imparts unique conformational constraints that are critical for biological activity.[1] When the cyclopropane ring is di-substituted, as in 1,2-disubstituted cyclopropane carboxylic acids, the substituents can be on the same side (cis) or opposite sides (trans) of the ring. This seemingly subtle difference in spatial orientation leads to profound variations in how these isomers interact with enzymes, receptors, and other biological macromolecules, ultimately dictating their efficacy and toxicity.
Pyrethroids, a major class of synthetic insecticides, are esters of a substituted cyclopropane carboxylic acid, most commonly chrysanthemic acid or a dihalovinyl analogue.[2][3] Their mechanism of action and toxicity are highly dependent on their isomeric configuration. Permethrin, a prominent member of this class, exists as a mixture of cis- and trans-isomers, providing a compelling case study for the differential effects of this isomerism.
Comparative Biological Activity: cis-Permethrin vs. trans-Permethrin
The biological activities of the cis- and trans-isomers of permethrin are markedly different, with the cis-isomer consistently demonstrating higher potency and toxicity across various species. This divergence is rooted in differences in their interaction with the molecular target and their metabolic fate.
Differential Toxicity and Potency
Experimental evidence conclusively shows that cis-permethrin is significantly more toxic than its trans-counterpart.
-
Mammalian Toxicity: In oral administration studies on rats, cis-permethrin is considerably more toxic than trans-permethrin.[4] Similarly, studies in mice have shown higher toxicity for the cis-isomer when administered intraperitoneally or intravenously.[4]
-
Insecticidal Efficacy: The enhanced insecticidal activity of the cis-isomer is a well-documented phenomenon in pyrethroids. For many potent esters, the cis-isomer is more effective against target insects like houseflies (Musca domestica) and mustard beetles (Phaedon cochleariae).[2]
-
Reproductive Toxicity: A study on adult male mice demonstrated that oral administration of cis-permethrin at 70 mg/kg/day for 6 weeks led to significant reproductive toxicity.[1] Observed effects included reduced sperm count and motility, decreased plasma and testicular testosterone levels, and abnormalities in the seminiferous tubules.[1] In stark contrast, the trans-permethrin group exhibited no such adverse effects at the same dosage.[1]
Table 1: Summary of Comparative Toxicity Data for Permethrin Isomers
| Parameter | cis-Permethrin | trans-Permethrin | Species | Source |
| Acute Oral LD₅₀ | Significantly Lower | Higher | Rat | [4] |
| Reproductive Effects | Reduced sperm count & motility, lower testosterone | No significant effects observed at the same dose | Mouse | [1] |
| Insecticidal Activity | Generally More Potent | Less Potent | Various Insects | [2] |
Mechanism of Action: The Voltage-Gated Sodium Channel
The primary molecular target for pyrethroid insecticides is the voltage-gated sodium channel (VGSC) in the neuronal membranes of both insects and mammals.[5][6][7] These channels are crucial for the propagation of nerve impulses. Pyrethroids bind to the VGSCs and modify their gating kinetics, specifically by prolonging the time the channels remain in the open state after stimulation.[6][7] This disruption leads to repetitive neuronal firing and eventual paralysis, which is the ultimate cause of insect death.
The differential potency of cis- and trans-permethrin is attributed to stereospecific interactions with the VGSC. Although the precise binding conformations are still under investigation, it is hypothesized that the cis-configuration allows for a more optimal fit within the pyrethroid receptor site(s) on the channel protein, leading to a more profound and sustained disruption of its function.[8]
Caption: Mechanism of pyrethroid action on voltage-gated sodium channels.
The Decisive Role of Metabolism
One of the most critical factors underlying the differential toxicity of permethrin isomers is their metabolic fate. The mammalian body, particularly the liver, possesses enzymes that can detoxify xenobiotics like insecticides. Carboxylesterases play a key role in this process by hydrolyzing the ester bond of pyrethroids, rendering them inactive and facilitating their excretion.
Crucially, this enzymatic hydrolysis is highly stereoselective.
-
trans-Permethrin: Is rapidly hydrolyzed by hepatic microsomal carboxylesterases.[1]
-
cis-Permethrin: Is a poor substrate for these enzymes and is hydrolyzed at a much slower rate.[1]
One in vitro study found that the hepatic microsomal hydrolase activity for trans-permethrin was approximately 62-fold higher than for cis-permethrin in mice.[1] This rapid detoxification of the trans-isomer means it is cleared from the body much faster, preventing it from reaching and accumulating in target tissues like the nervous system and reproductive organs to the same extent as the cis-isomer. This metabolic difference is a primary determinant of the lower mammalian toxicity of trans-permethrin.[1][9]
Caption: Differential metabolic pathways of cis- and trans-permethrin.
Experimental Protocols for Activity Assessment
To rigorously compare the biological activity of cyclopropane carboxylic acid isomers like permethrin, standardized and reproducible protocols are essential. Below are outlines for key experimental workflows.
Protocol: Insecticidal Activity via Topical Application
This assay determines the contact toxicity of a compound to a target insect, such as the mosquito (Aedes aegypti).[10]
Objective: To determine the median lethal dose (LD₅₀) of each isomer.
Materials:
-
cis- and trans-permethrin isomers (analytical grade)
-
Acetone (HPLC grade)
-
Micropipette
-
Adult female mosquitoes (3-5 days old)
-
Holding cages with access to a sugar solution
-
Cold plate or CO₂ for insect immobilization
Procedure:
-
Preparation of Dosing Solutions: Prepare serial dilutions of each isomer in acetone to create a range of concentrations (e.g., 0.1 ng/µL to 10 ng/µL).
-
Insect Immobilization: Anesthetize a batch of mosquitoes by placing them on a cold plate or exposing them to CO₂.
-
Topical Application: Using a micropipette, apply a precise volume (e.g., 0.5 µL) of a dosing solution to the dorsal thorax of each anesthetized mosquito. Use an acetone-only control group.
-
Recovery and Observation: Transfer the treated mosquitoes to recovery cages (typically 20-25 insects per cage, with at least 3 replicates per dose). Provide access to a 10% sucrose solution.
-
Mortality Assessment: Record mortality at 24 hours post-application. Mosquitoes unable to stand or move are considered moribund/dead.
-
Data Analysis: Use probit analysis to calculate the LD₅₀ value for each isomer, which is the dose required to kill 50% of the test population.
Protocol: In Vitro Carboxylesterase Activity Assay
This biochemical assay quantifies the rate at which liver enzymes hydrolyze each isomer.
Objective: To compare the rate of metabolic degradation of cis- and trans-permethrin.
Materials:
-
cis- and trans-permethrin isomers
-
Liver microsomes (e.g., from rat or human)
-
Phosphate buffer (pH 7.4)
-
Spectrophotometer or HPLC system for metabolite quantification
-
Incubator/water bath at 37°C
Procedure:
-
Preparation of Reaction Mixture: In a microcentrifuge tube, combine liver microsomes, phosphate buffer, and a known concentration of one permethrin isomer.
-
Incubation: Initiate the reaction by placing the tubes in a 37°C water bath.
-
Time-Course Sampling: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in a sample tube by adding a quenching solution (e.g., acetonitrile).
-
Metabolite Quantification: After stopping the reaction, centrifuge the samples to pellet the protein. Analyze the supernatant using HPLC to quantify the formation of the primary metabolite, 3-phenoxybenzoic acid (3-PBA).[1]
-
Rate Calculation: Plot metabolite concentration against time to determine the initial reaction velocity (V₀) for each isomer. The higher the velocity, the faster the rate of metabolism.
Conclusion and Future Directions
The case of permethrin unequivocally demonstrates that the cis-trans isomerism of a cyclopropane carboxylic acid derivative is a critical determinant of its biological activity. The cis-isomer exhibits greater insecticidal potency and mammalian toxicity, a difference largely governed by two factors: a potentially stronger interaction with the target voltage-gated sodium channel and, most significantly, a much slower rate of metabolic detoxification by carboxylesterases.
This principle of stereospecificity is not limited to permethrin and holds profound implications for the design and development of new pharmaceuticals and agrochemicals. For researchers, these findings underscore the necessity of synthesizing and evaluating stereoisomers independently, as a racemic mixture can mask the true potential or risk of the more active isomer. Future research should continue to explore the precise three-dimensional interactions between these isomers and their receptor sites, which could pave the way for the rational design of more selective and effective molecules with improved safety profiles.
References
-
National Center for Biotechnology Information (1991). Permethrin - Occupational Exposures in Insecticide Application, and Some Pesticides. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 53. Available at: [Link]
-
Soderlund, D. M., et al. (2010). Molecular Mechanisms of Pyrethroid Insecticide Neurotoxicity: Recent Advances. Seminars in Cell & Developmental Biology. Available at: [Link]
-
Wang, H., et al. (2008). Permethrin may induce adult male mouse reproductive toxicity due to cis isomer not trans isomer. Toxicology, 248(2-3), 136-41. Available at: [Link]
-
Usman, M. B., et al. (2022). Implication of Pyrethroid Neurotoxicity for Human Health: A Lesson from Animal Models. ResearchGate. Available at: [Link]
-
Dong, K., et al. (2014). Voltage-Gated Sodium Channels as Insecticide Targets. Annual Review of Entomology. Available at: [Link]
-
Godin, P. J., et al. (2020). Toxicokinetics of cis- and trans-Permethrin: Influence of Isomer, Maturation, and Sex. Toxicological Sciences, 174(1), 116-126. Available at: [Link]
-
Du, Y., et al. (2022). Pyrethroids in an AlphaFold2 Model of the Insect Sodium Channel. International Journal of Molecular Sciences, 23(19), 11929. Available at: [Link]
-
Pinch, B. J., et al. (2019). Protocols for Testing the Toxicity of Novel Insecticidal Chemistries to Mosquitoes. Journal of Visualized Experiments, (144), e58943. Available at: [Link]
-
Silver, K. S., & Dong, K. (2016). Molecular Biology of Insect Sodium Channels and Pyrethroid Resistance. Insect Science, 23(3), 325-336. Available at: [Link]
-
Elliott, M., et al. (1975). Insecticidal activity of the pyrethrins and related compounds. VII. Insecticidal dihalovinyl analogues of cis and trans chrysanthemates. Pesticide Science, 6(5), 537-542. Available at: [Link]
-
J. G. D. Correia, et al. (2023). Pyrethrins and Pyrethroids: A Comprehensive Review of Natural Occurring Compounds and Their Synthetic Derivatives. Molecules, 28(12), 4854. Available at: [Link]
Sources
- 1. Permethrin may induce adult male mouse reproductive toxicity due to cis isomer not trans isomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sci-hub.box [sci-hub.box]
- 3. Pyrethrins and Pyrethroids: A Comprehensive Review of Natural Occurring Compounds and Their Synthetic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Permethrin - Occupational Exposures in Insecticide Application, and Some Pesticides - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Molecular Mechanisms of Pyrethroid Insecticide Neurotoxicity: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Voltage-Gated Sodium Channels as Insecticide Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrethroids in an AlphaFold2 Model of the Insect Sodium Channel [mdpi.com]
- 9. Toxicokinetics of cis- and trans-Permethrin: Influence of Isomer, Maturation, and Sex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protocols for Testing the Toxicity of Novel Insecticidal Chemistries to Mosquitoes [jove.com]
A Comprehensive Guide to the Cross-Reactivity Profiling of 1-(Cyclopropylmethyl)cyclopropanecarboxylic Acid
Introduction: The Imperative for Selectivity in Novel Carboxylic Acids
In the landscape of modern drug discovery, the pursuit of novel chemical entities with high target specificity is paramount. The molecule 1-(Cyclopropylmethyl)cyclopropanecarboxylic acid presents a unique structural scaffold, combining the metabolic stability and conformational rigidity often conferred by cyclopropane rings with the functional importance of a carboxylic acid moiety.[1][2] Compounds containing cyclopropane rings are known to possess a wide spectrum of biological activities, from enzyme inhibition to antimicrobial and antiviral properties.[3][4] However, these same structural features that can enhance therapeutic efficacy can also introduce unforeseen off-target interactions, leading to potential safety liabilities.[2][5]
The carboxylic acid group, while often crucial for target engagement, can also be a metabolic liability, potentially leading to idiosyncratic toxicities.[5][6] Given the structural alerts present in this compound and the known biological activities of related structures—implicating targets such as leukotriene C4 synthase and the prostaglandin E2 receptor EP4—a rigorous and systematic evaluation of its cross-reactivity is not just a recommendation, but a critical step in its development.[7][8]
This guide provides a comprehensive, tiered strategy for the in-depth cross-reactivity profiling of this compound. We will detail the rationale behind target selection, provide validated experimental protocols, and offer a framework for data interpretation, empowering research teams to build a robust selectivity profile for this promising compound.
The Strategic Framework: A Tiered Approach to Cross-Reactivity Assessment
A logical, stepwise approach is essential to efficiently and comprehensively assess the selectivity of a novel compound. We propose a three-tiered screening cascade designed to move from initial hypothesized targets to a broad assessment of potential off-target liabilities.
Caption: Tiered screening cascade for this compound.
Tier 1: Interrogating Primary Hypothesized Targets
Based on the structural motifs within our lead compound and the known pharmacology of similar molecules, the initial tier of investigation focuses on two primary targets: Leukotriene C4 (LTC4) synthase and the Prostaglandin E2 receptor subtype 4 (EP4).
Target 1: Leukotriene C4 Synthase (LTC4S)
Rationale: LTC4S is a critical enzyme in the biosynthesis of cysteinyl leukotrienes, which are potent inflammatory mediators implicated in asthma and other inflammatory diseases.[8][9] The discovery of other cyclopropanecarboxylic acid derivatives as LTC4S inhibitors makes this a high-priority target.[8]
Experimental Protocol: LTC4S Enzyme Inhibition Assay
This protocol is adapted from established methods for determining LTC4S inhibitory activity.[10]
-
Reagent Preparation:
-
Prepare Assay Buffer: 25 mM Tris-HCl (pH 7.8) supplemented with 0.05% Triton X-100.
-
Substrate Solution: Freshly prepare a 2 mM solution of Leukotriene A4 (LTA4) in an acetonitrile/borate buffer (1:1, pH 10).
-
Enzyme Solution: Dilute recombinant human LTC4S in Assay Buffer to a final concentration of 1 µg/mL.
-
Cofactor Solution: Prepare a 50 mM solution of glutathione (GSH) in Assay Buffer.
-
Test Compound: Prepare a 10-point, 3-fold serial dilution of this compound in 100% DMSO, starting at 1 mM.
-
-
Assay Procedure (96-well format):
-
To each well of a polypropylene 96-well plate, add 2 µL of the test compound dilution or DMSO (vehicle control).
-
Add 100 µL of the diluted LTC4S enzyme solution containing 5 mM GSH.
-
Incubate the plate on ice for 30 minutes to allow for compound-enzyme pre-incubation.
-
Initiate the reaction by adding 10 µL of the 2 mM LTA4 substrate solution.
-
Incubate the reaction at 37°C for 10 minutes.
-
Stop the reaction by adding 10 µL of 1 M HCl.
-
Quantify the amount of LTC4 produced using a validated LTC4 ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.
-
Target 2: Prostaglandin E2 Receptor EP4
Rationale: The EP4 receptor, a G-protein coupled receptor (GPCR), is a key mediator of PGE2 signaling and is implicated in inflammation, cancer, and immune responses.[7][11][12] A structurally distinct compound containing a 1-(Cyclopropylmethyl) moiety has been identified as a potent EP4 antagonist, justifying the inclusion of this target in our primary screen.[7][12]
Experimental Protocol: EP4 Antagonist Cell-Based cAMP Assay
This assay measures the ability of the test compound to inhibit agonist-induced cyclic AMP (cAMP) production in cells expressing the human EP4 receptor.[13][14]
Caption: EP4 receptor Gs signaling pathway and antagonist inhibition.
-
Cell Culture:
-
Culture HEK293 cells stably expressing the human EP4 receptor in appropriate media supplemented with a selection antibiotic.
-
Plate cells in 96-well assay plates and grow to 80-90% confluency.
-
-
Assay Procedure:
-
Wash cells once with serum-free media containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.
-
Add 50 µL of serum-free media (containing IBMX) with the desired concentration of the test compound (prepared as a serial dilution in DMSO, final DMSO concentration <0.1%).
-
Incubate at 37°C for 20 minutes.
-
Add 50 µL of the EP4 agonist PGE2 at a concentration corresponding to its EC80 (pre-determined effective concentration that gives 80% of maximal response).
-
Incubate at 37°C for 30 minutes.
-
Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay or a reporter system (e.g., HTRF, AlphaScreen, or GloSensor cAMP assay).[14]
-
-
Data Analysis:
-
Determine the percent inhibition of the PGE2-stimulated cAMP response for each concentration of the test compound.
-
Calculate the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting to a sigmoidal dose-response curve.
-
Tier 2: Profiling Against Structurally and Functionally Related Targets
Positive hits in Tier 1 necessitate an expanded screen to determine selectivity against closely related biological targets. This step is crucial for understanding the compound's mode of action and predicting potential on-target side effects.
Panel 1: Prostanoid Receptor Selectivity Screen
Rationale: The prostanoid receptor family consists of several subtypes (EP1, EP2, EP3, DP1, DP2, FP, IP, TP) that mediate the effects of various prostaglandins.[15] Cross-reactivity within this family is common for ligands and can lead to a complex pharmacological profile. A selective EP4 antagonist, for instance, should show significantly lower potency at other EP subtypes and other prostanoid receptors.[7][16]
Methodology: A competitive radioligand binding assay panel is the industry standard for this type of screen. The test compound is evaluated at a fixed concentration (e.g., 10 µM) against a panel of all major prostanoid receptors. Any significant inhibition (>50%) should be followed up with full dose-response curves to determine Ki or IC50 values. Commercial services from providers like Eurofins Discovery or Reaction Biology offer comprehensive prostanoid receptor panels.[17][18]
Panel 2: Cysteinyl Leukotriene (CysLT) Receptor Screen
Rationale: If the compound shows activity against LTC4S, it is prudent to evaluate its activity at the downstream CysLT receptors (CysLT1 and CysLT2). These receptors mediate the pro-inflammatory effects of LTC4 and its metabolites. While structurally distinct from LTC4S, this screen provides a more complete picture of the compound's interaction with the entire leukotriene pathway.
Methodology: Similar to the prostanoid panel, this is typically conducted using radioligand binding assays for CysLT1 and CysLT2 receptors.
Data Presentation and Interpretation
The results from Tier 1 and Tier 2 should be summarized in a clear, quantitative format to facilitate direct comparison and calculate selectivity ratios.
| Target | Assay Type | IC50 / Ki (nM) | Selectivity Ratio (vs. Primary Target) |
| LTC4S | Enzyme Inhibition | [Hypothetical Value: 25] | - |
| EP4 Receptor | cAMP Antagonism | [Hypothetical Value: 50] | - |
| EP1 Receptor | Radioligand Binding | >10,000 | >200-fold (vs. EP4) |
| EP2 Receptor | Radioligand Binding | 1,500 | 30-fold (vs. EP4) |
| EP3 Receptor | Radioligand Binding | >10,000 | >200-fold (vs. EP4) |
| CysLT1 Receptor | Radioligand Binding | 8,000 | >300-fold (vs. LTC4S) |
| CysLT2 Receptor | Radioligand Binding | >10,000 | >400-fold (vs. LTC4S) |
| Table 1: Hypothetical Selectivity Profile for this compound. Selectivity is calculated as (IC50 of Off-Target / IC50 of Primary Target). |
A selectivity ratio of >100-fold is generally considered a good indicator of a selective compound, although the required window depends on the therapeutic application and the physiological roles of the off-target.
Tier 3: Comprehensive Safety Pharmacology and Cytotoxicity Profiling
The final tier involves a broad screen against a diverse set of targets known to be associated with adverse drug reactions. This is a critical step for de-risking a compound before advancing to preclinical in vivo studies.[19]
Panel 1: Broad Off-Target Liability Panel
Rationale: To identify any unanticipated interactions, the compound should be tested against a comprehensive panel of targets. These panels typically include a wide range of GPCRs, ion channels, transporters, and enzymes that are not structurally or functionally related to the primary targets but have known safety implications.[18]
Methodology: Several contract research organizations (CROs) offer standardized safety pharmacology panels. For example, the Eurofins Discovery SafetyScreen44 or the Reaction Biology InVEST panel provide an efficient way to assess activity against 40-70 key off-targets.[17][18] A more extensive screen, such as the Retrogenix cell microarray platform, can assess binding against thousands of human plasma membrane and secreted proteins, offering an unparalleled view of specificity.[20][21] The compound is typically first screened at a single high concentration (e.g., 10 µM), and any significant interactions are confirmed with dose-response studies.
Panel 2: In Vitro Cytotoxicity Assessment
Rationale: It is essential to determine if the compound exhibits general cytotoxicity at concentrations relevant to its therapeutic activity. This helps to distinguish between a specific pharmacological effect and non-specific cell death.
Methodology: The compound should be tested in at least two different cell lines (e.g., a hepatic line like HepG2 and a renal line like HEK293) using a cell viability assay (e.g., MTS, MTT, or CellTiter-Glo). A 72-hour incubation period is standard. The resulting CC50 (50% cytotoxic concentration) can be used to calculate an in vitro therapeutic index.
| Assay | Cell Line | Endpoint | CC50 (µM) |
| Cell Viability | HepG2 | ATP Content | >100 |
| Cell Viability | HEK293 | Mitochondrial Activity | >100 |
| Table 2: Hypothetical Cytotoxicity Data. |
Conclusion and Forward Look
This guide outlines a rigorous, field-proven methodology for establishing a comprehensive cross-reactivity profile for this compound. By systematically progressing through this three-tiered approach, researchers can build a robust data package that elucidates the compound's selectivity, identifies potential off-target liabilities, and provides critical information for informed decision-making in the drug development process. The resulting selectivity profile will be instrumental in predicting the compound's therapeutic window and guiding its journey toward preclinical and clinical evaluation.
References
-
The Crucial Role of Cyclopropane Derivatives in Modern Drug Discovery. (n.d.). Molecule Vision. [Link]
-
DiscoverX SAFETYscan™ In Vitro Pharmacological Profiling Services. (n.d.). Drug Target Review. [Link]
-
Specialized Pre-IND and Specialty In Vitro Profiling Panels. (n.d.). Eurofins Discovery. [Link]
-
Selective examples of cyclopropane-based drugs and natural products. (n.d.). ResearchGate. [Link]
-
Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. (2024). Molecules. [Link]
-
Cyclopropane Derivatives and their Diverse Biological Activities. (n.d.). Docentes FCT NOVA. [Link]
-
Cyclopropane Derivatives and their Diverse Biological Activities. (n.d.). ResearchGate. [Link]
-
A Novel Small Molecular Prostaglandin Receptor EP4 Antagonist, L001, Suppresses Pancreatic Cancer Metastasis. (n.d.). MDPI. [Link]
-
Structure and Inhibition of Mouse Leukotriene C4 Synthase. (2014). PLoS ONE. [Link]
-
Discovery of EP4 antagonists with image-guided explainable deep learning workflow. (n.d.). National Science Open. [Link]
-
Human Leukotriene C4 synthase (LTC4S) ELISA Kit. (n.d.). Assay Genie. [Link]
-
Abstract 2330: Discovery of EP4 receptor antagonist KF-0210 for the treatment of cancers. (2023). Cancer Research. [Link]
-
Fragment and Compound Screening Services. (n.d.). Domainex. [Link]
-
Discovery of the Oral Leukotriene C4 Synthase Inhibitor... (2019). Journal of Medicinal Chemistry. [Link]
-
Carboxylic Acid (Bio)Isosteres in Drug Design. (n.d.). ChemMedChem. [Link]
-
Compound Screening | CRO Drug Discovery Services. (n.d.). BioAscent. [Link]
-
Prostaglandin receptor. (n.d.). Wikipedia. [Link]
-
Compound screening. (n.d.). Nuvisan. [Link]
-
A novel antagonist of the prostaglandin E2 EP4 receptor... (n.d.). British Journal of Pharmacology. [Link]
-
Discovery of GJG057, a Potent and Highly Selective Inhibitor of Leukotriene C4 Synthase. (2025). Journal of Medicinal Chemistry. [Link]
-
Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4... (n.d.). Frontiers in Immunology. [Link]
-
Off-Target Screening Cell Microarray Assay. (n.d.). Charles River Laboratories. [Link]
-
Off-Target Profiling. (n.d.). Creative Biolabs. [Link]
-
Safety and Off-Target Drug Screening Services. (n.d.). Reaction Biology. [Link]
-
An agonist sensitive, quick and simple cell-based signaling assay... (n.d.). BMC Research Notes. [Link]
-
Minimizing the DILI potential of carboxylic acid-containing drugs: a perspective. (2023). ResearchGate. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]
- 3. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 4. researchgate.net [researchgate.net]
- 5. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Discovery of the Oral Leukotriene C4 Synthase Inhibitor (1 S,2 S)-2-({5-[(5-Chloro-2,4-difluorophenyl)(2-fluoro-2-methylpropyl)amino]-3-methoxypyrazin-2-yl}carbonyl)cyclopropanecarboxylic Acid (AZD9898) as a New Treatment for Asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of GJG057, a Potent and Highly Selective Inhibitor of Leukotriene C4 Synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure and Inhibition of Mouse Leukotriene C4 Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Novel Small Molecular Prostaglandin Receptor EP4 Antagonist, L001, Suppresses Pancreatic Cancer Metastasis [mdpi.com]
- 12. nuvisan.com [nuvisan.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. nso-journal.org [nso-journal.org]
- 15. Prostaglandin receptor - Wikipedia [en.wikipedia.org]
- 16. A novel antagonist of the prostaglandin E2 EP4 receptor inhibits Th1 differentiation and Th17 expansion and is orally active in arthritis models - PMC [pmc.ncbi.nlm.nih.gov]
- 17. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 18. reactionbiology.com [reactionbiology.com]
- 19. drugtargetreview.com [drugtargetreview.com]
- 20. criver.com [criver.com]
- 21. Off-Target Profiling - Creative Biolabs [creative-biolabs.com]
"benchmarking the synthesis of 1-(Cyclopropylmethyl)cyclopropanecarboxylic acid against other methods"
Introduction: The Significance of the 1-(Cyclopropylmethyl)cyclopropane Moiety in Modern Drug Discovery
The rigid, strained framework of the cyclopropane ring has long been a source of fascination for organic chemists. Its unique stereoelectronic properties impart a range of desirable characteristics to bioactive molecules, including enhanced metabolic stability, improved potency, and novel pharmacological profiles. The 1-(cyclopropylmethyl)cyclopropanecarboxylic acid scaffold represents a particularly valuable building block in medicinal chemistry, combining the conformational constraints of two cyclopropane rings with a carboxylic acid handle for further functionalization. This guide provides a comprehensive comparison of potential synthetic routes to this intriguing molecule, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.
Strategic Overview: Navigating the Synthetic Landscape
-
Strategy 1: Alkylation of a Cyclopropanecarboxylate Precursor: A convergent approach involving the construction of the carbon skeleton via enolate alkylation.
-
Strategy 2: Simmons-Smith Cyclopropanation: A method that forms one of the cyclopropane rings on a pre-functionalized alkene precursor.
-
Strategy 3: Oxidation of a Ketone Precursor: A route that establishes the carboxylic acid functionality from a corresponding ketone.
Each strategy will be evaluated based on key performance indicators, including overall yield, purity, scalability, safety, and accessibility of starting materials.
Strategy 1: Alkylation of a Cyclopropanecarboxylate Precursor
This strategy hinges on the nucleophilic character of a cyclopropane enolate, which is reacted with an electrophilic cyclopropylmethyl halide. The choice of the cyclopropane precursor is critical for the success of this route. We will explore two viable starting materials: diethyl cyclopropane-1,1-dicarboxylate and ethyl 1-cyanocyclopropanecarboxylate.
Method 1A: From Diethyl Cyclopropane-1,1-dicarboxylate
This method involves the alkylation of the enolate of diethyl cyclopropane-1,1-dicarboxylate, followed by hydrolysis and decarboxylation to yield the target mono-acid.
A Comparative Guide to the Stability of Cyclopropanecarboxylic Acid Esters for Researchers and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the chemical stability of ester-containing molecules is a cornerstone of development. For researchers and drug development professionals, selecting a molecular scaffold that imparts enhanced stability can be the difference between a promising candidate and a failed therapeutic. This guide provides an in-depth comparison of the stability of cyclopropanecarboxylic acid esters against other common ester functionalities, supported by experimental data and detailed protocols for independent verification. We will explore the unique electronic properties of the cyclopropyl group that contribute to this enhanced stability and provide you with the tools to assess this critical parameter in your own work.
The Unique Stability of the Cyclopropyl Moiety: A Deeper Look
The enhanced stability of cyclopropanecarboxylic acid esters is not a matter of chance, but a direct consequence of the unique electronic structure of the cyclopropane ring. While classical ring theory might suggest that the significant angle and torsional strain of the three-membered ring would lead to instability, the opposite is true for esters of cyclopropanecarboxylic acid.[1][2][3] This counterintuitive stability is primarily attributed to hyperconjugation .
The carbon-carbon bonds of the cyclopropane ring possess a high degree of p-character, making them behave in some respects like a carbon-carbon double bond.[4] This allows for effective orbital overlap between the Walsh orbitals of the cyclopropane ring and the π* antibonding orbital of the adjacent carbonyl group. This donation of electron density from the cyclopropyl group to the carbonyl group results in a stabilizing effect on the ester, estimated to be around 2 kcal/mol more than other alkyl esters.[4][5]
This hyperconjugative stabilization is disrupted during the formation of the tetrahedral intermediate in both acid- and base-catalyzed hydrolysis.[4] The requirement to overcome this additional stabilization energy barrier for hydrolysis to proceed is a key reason for the observed increase in the stability of cyclopropanecarboxylic acid esters.
Caption: Hyperconjugative stabilization of cyclopropanecarboxylic acid esters.
Comparative Hydrolytic Stability: Experimental Evidence
The theoretical advantages of cyclopropanecarboxylic acid esters are borne out by experimental data. Studies have consistently shown their superior stability under both acidic and basic conditions when compared to acyclic and other cyclic analogues.
| Ester Derivative | Conditions | Half-life (t½) in hours | Reference |
| Benzyl cyclopropanecarboxylate | 0.1 N HCl, 40 °C | 180.2 | |
| Benzyl isobutyrate (isopropyl analogue) | 0.1 N HCl, 40 °C | 32.1 | [6] |
| Benzyl cyclobutanecarboxylate | 0.1 N HCl, 40 °C | 14.1 | [6] |
| Benzyl cyclopentanecarboxylate | 0.1 N HCl, 40 °C | Not specified, but less stable than cyclopropane analogue | [6] |
| Benzyl cyclohexanecarboxylate | 0.1 N HCl, 40 °C | Not specified, but less stable than cyclopropane analogue | [6] |
| Benzyl cyclopropanecarboxylate | pH 10 buffer, 40 °C | 78.7 | [6] |
| Benzyl isobutyrate (isopropyl analogue) | pH 10 buffer, 40 °C | 40.0 | [6] |
| Benzyl cyclobutanecarboxylate | pH 10 buffer, 40 °C | 16.0 | [6] |
| Benzyl cyclopentanecarboxylate | pH 10 buffer, 40 °C | Not specified, but less stable than cyclopropane analogue | [6] |
| Benzyl cyclohexanecarboxylate | pH 10 buffer, 40 °C | 87.0 | [6] |
| Valacyclovir cyclopropane analogue | pH 6, 40 °C | >300 | [7][8] |
| Valacyclovir | pH 6, 40 °C | 69.7 | [7][8][9] |
Experimental Protocols for Stability Assessment
To empower researchers to validate these findings and assess the stability of their own novel esters, we provide the following detailed experimental protocols for determining hydrolytic and thermal stability.
Protocol 1: Determination of Hydrolytic Stability and Rate Constant
This protocol outlines a general method for determining the pseudo-first-order rate constant for ester hydrolysis under acidic or basic conditions. The progress of the reaction can be monitored by various techniques, including titration, HPLC, or UV-Vis spectrophotometry. Here, we detail a titration-based method.
Caption: Workflow for determining the rate of ester hydrolysis.
Materials:
-
Ester of interest
-
0.1 N Hydrochloric acid (for acidic hydrolysis)
-
0.1 N Sodium hydroxide (for basic hydrolysis)
-
Standardized 0.1 N Sodium hydroxide (for titration in acidic hydrolysis)
-
Standardized 0.1 N Hydrochloric acid (for titration in basic hydrolysis)
-
Phenolphthalein indicator
-
Constant temperature water bath
-
Burette, pipettes, and conical flasks
-
Stopwatch
Procedure:
-
Preparation: Prepare a stock solution of the ester in a suitable solvent (e.g., ethanol or acetonitrile) at a known concentration.
-
Reaction Initiation: In a temperature-controlled flask, add a known volume of the acidic or basic hydrolysis solution and allow it to equilibrate to the desired temperature (e.g., 40 °C). At time zero, add a known volume of the ester stock solution to initiate the hydrolysis reaction and start the stopwatch.
-
Sampling: At regular time intervals (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw a fixed volume (aliquot) of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot to prevent further hydrolysis. This can be achieved by adding the aliquot to a flask containing ice-cold water or by neutralizing the catalyst.
-
Titration:
-
For acidic hydrolysis: Titrate the quenched aliquot with standardized 0.1 N NaOH using phenolphthalein as an indicator. The volume of NaOH consumed is proportional to the amount of carboxylic acid produced.
-
For basic hydrolysis: Add a known excess of standardized 0.1 N HCl to the quenched aliquot to neutralize the remaining NaOH. Then, back-titrate the excess HCl with standardized 0.1 N NaOH using phenolphthalein.
-
-
Data Analysis: The pseudo-first-order rate constant (k) can be determined by plotting ln(C₀/Cₜ) versus time, where C₀ is the initial concentration of the ester and Cₜ is the concentration at time t. The half-life (t½) can then be calculated using the equation: t½ = 0.693 / k.
Protocol 2: Assessment of Thermal Stability using Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) is a powerful technique for determining the thermal stability of a compound by measuring its change in mass as a function of temperature.[2][5]
Instrumentation:
-
Thermogravimetric Analyzer (TGA)
-
High-purity nitrogen or air supply
Procedure:
-
Sample Preparation: Accurately weigh a small amount of the ester sample (typically 5-10 mg) into a TGA pan.
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Set the desired atmosphere (e.g., nitrogen for an inert environment or air for an oxidative environment) with a constant flow rate (e.g., 50 mL/min).
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature (e.g., 30 °C).
-
Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature that is expected to be well above the decomposition temperature of the ester (e.g., 600 °C).
-
-
Data Acquisition: Record the sample mass as a function of temperature.
-
Data Analysis: The TGA thermogram will show a plot of mass versus temperature. The onset temperature of decomposition is a key indicator of thermal stability. This is often determined as the temperature at which a 5% mass loss is observed.
Conclusion
The inherent stability of cyclopropanecarboxylic acid esters, conferred by hyperconjugative stabilization, presents a significant advantage for researchers in drug development and materials science.[4][6][7] This guide has provided the theoretical framework, comparative experimental data, and detailed protocols to understand and evaluate this stability. By leveraging the unique properties of the cyclopropyl group, scientists can design more robust molecules with improved shelf-life and in-vivo performance. The provided experimental procedures offer a reliable means to quantify and compare the stability of novel ester compounds, facilitating informed decisions in the development pipeline.
References
-
Bender, D. R., Peterson, J. A., McCarthy, J. R., & Houk, K. N. (2008). Cyclopropanecarboxylic Acid Esters as Potential Prodrugs with Enhanced Hydrolytic Stability. Organic Letters, 10(3), 509–511. [Link]
-
American Chemical Society. (n.d.). Cyclopropanecarboxylic Acid Esters as Potential Prodrugs with Enhanced Hydrolytic Stability. ACS Publications. [Link]
-
American Chemical Society. (n.d.). Cyclopropanecarboxylic Acid Esters as Potential Prodrugs with Enhanced Hydrolytic Stability. ACS Publications. [Link]
-
Bender, D., Peterson, J. A., et al. (2008). Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. Semantic Scholar. [Link]
-
Chemistry LibreTexts. (2024). 4.3: Stability of Cycloalkanes - Ring Strain. [Link]
-
ResearchGate. (n.d.). Cyclopropanecarboxylic Acid Esters as Potential Prodrugs with Enhanced Hydrolytic Stability. [Link]
-
Fiveable. (n.d.). Stability of Cycloalkanes: Ring Strain. Organic Chemistry Class Notes. [Link]
-
Chemistry For Everyone. (2023). What Causes Strained Rings Like Cyclopropane To Form? [Link]
-
Amphoteros. (2014). Stereoelectronics of ester hydrolysis. [Link]
Sources
- 1. scribd.com [scribd.com]
- 2. tainstruments.com [tainstruments.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. brainkart.com [brainkart.com]
- 5. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]
- 6. internationaljournalssrg.org [internationaljournalssrg.org]
- 7. rkmvccrahara.org [rkmvccrahara.org]
- 8. nitt.edu [nitt.edu]
- 9. chemrxiv.org [chemrxiv.org]
Safety Operating Guide
A Guide to the Proper Disposal of 1-(Cyclopropylmethyl)cyclopropanecarboxylic Acid
This document provides a comprehensive guide for the safe and compliant disposal of 1-(Cyclopropylmethyl)cyclopropanecarboxylic acid. As a valued professional in research and development, your safety and the integrity of our shared environment are paramount. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a deep understanding of best practices.
Part 1: Hazard Assessment and Chemical Profile
Understanding the intrinsic properties of a chemical is the foundation of its safe management. Based on its structure, this compound is classified as an organic acid.
Chemical Profile:
| Property | Value | Source/Rationale |
| Chemical Name | This compound | IUPAC Nomenclature |
| Molecular Formula | C8H12O2 | - |
| Inferred Hazards | Causes severe skin burns and eye damage. May cause respiratory irritation. | Based on SDS for similar carboxylic acids.[2][3] |
| Incompatible Materials | Strong oxidizing agents, strong bases. | Standard for carboxylic acids to prevent violent reactions.[2][3] |
The primary hazard stems from the carboxylic acid functional group, which imparts corrosive properties.[4] Contact with skin and eyes can cause severe burns, and inhalation may lead to respiratory tract irritation.[3] Therefore, handling and disposal must be conducted under the assumption that this compound is hazardous.
Part 2: The Regulatory Framework: A "Cradle-to-Grave" Responsibility
In the United States, chemical waste is regulated at the federal level by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5] This framework establishes a "cradle-to-grave" management system, meaning waste must be tracked from its point of generation to its final disposal.[6]
Your laboratory is considered the "generator" of the waste. Depending on the total volume of hazardous waste your facility produces monthly, it will be classified as a Very Small, Small, or Large Quantity Generator (VSQG, SQG, or LQG), each with specific storage and reporting requirements.[6][7]
Part 3: Pre-Disposal Protocol: Segregation and Containerization
Proper disposal begins long before the waste leaves your laboratory. It starts with meticulous segregation and correct containerization at the point of generation.
Step 1: Waste Characterization and Segregation
This compound waste must be treated as hazardous chemical waste . It should be collected as a distinct waste stream, segregated from other chemicals to prevent dangerous reactions.
Segregation Logic:
| Waste Stream | Compatibility with Carboxylic Acid Waste | Rationale |
| Inorganic Bases (e.g., NaOH) | INCOMPATIBLE | Vigorous and exothermic acid-base neutralization reaction. |
| Strong Oxidizers (e.g., Nitric Acid) | INCOMPATIBLE | Potential for violent, exothermic, and gas-producing reactions.[8] |
| Flammable Solvents (Non-halogenated) | INCOMPATIBLE | Store separately to maintain clear hazard classification and prevent accidental mixing.[8][9] |
| Aqueous Waste (Neutral pH) | INCOMPATIBLE | Do not mix unless part of an EHS-approved neutralization protocol. |
Step 2: Proper Containerization and Labeling
The integrity of the waste containment system is non-negotiable.
-
Select a Compatible Container: Use a designated, leak-proof hazardous waste container. Since the waste is acidic, avoid bare metal containers.[5] High-density polyethylene (HDPE) or glass containers are generally suitable. Never use foodstuff containers.[9]
-
Fill Level: Fill containers to no more than 90% capacity to allow for vapor expansion and prevent spills during transport.[5]
-
Labeling: The moment the first drop of waste enters the container, it must be labeled. EPA regulations require that each label clearly displays:[6][7]
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" (and any other components in the waste mixture).
-
A clear indication of the hazards (e.g., "Corrosive," hazard pictograms).
-
Part 4: Step-by-Step Disposal Workflow
This workflow outlines the physical process of managing the waste from your benchtop to its final on-site collection point.
Workflow Visualization
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. osha.gov [osha.gov]
- 5. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 6. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 7. MedicalLab Management Magazine [medlabmag.com]
- 8. nipissingu.ca [nipissingu.ca]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
A Senior Application Scientist's Guide to Handling 1-(Cyclopropylmethyl)cyclopropanecarboxylic Acid
As researchers and drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our laboratory practices. Handling novel or specialized reagents requires a proactive and informed approach to safety. This guide provides essential, field-proven guidance for the safe handling and disposal of 1-(Cyclopropylmethyl)cyclopropanecarboxylic acid. Our focus is not just on following steps but on understanding the causality behind them, ensuring a self-validating system of safety for you and your team.
Hazard Assessment: Understanding the Corrosive Threat
The primary and most immediate hazard associated with this compound stems from its carboxylic acid functional group. Structural analogs are classified as causing severe skin burns and eye damage.[1][2][3] Ingestion can cause severe burns to the upper digestive and respiratory tracts.[4] The presence of strained cyclopropane rings does not mitigate this acidity; the molecule must be treated as a corrosive material at all times.
-
Skin Contact: Can cause severe chemical burns and tissue damage.[5]
-
Eye Contact: Poses a risk of serious, potentially irreversible eye damage, including blindness.[4][5]
-
Inhalation: Vapors or dusts may cause respiratory irritation and burns to the mucous membranes.[2]
Given these risks, engineering controls are the first and most critical line of defense. All handling of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[4][6]
Personal Protective Equipment (PPE): Your Essential Barrier
PPE is not a substitute for safe work practices and engineering controls but is the final, critical barrier between you and the chemical. The selection of appropriate PPE is dictated by a thorough risk assessment of the specific procedure being performed.
Core PPE Requirements
| Operation | Hand Protection | Eye/Face Protection | Body & Respiratory Protection |
| Low-Volume Handling (e.g., weighing solids, preparing dilute solutions <10 mL) | Nitrile or Butyl Rubber Gloves[5] | Splash-proof Chemical Goggles | Chemical-resistant Lab Coat |
| High-Volume Transfers & Reactions (e.g., handling >10 mL, reactions under reflux, potential for splashing) | Heavy Nitrile or Butyl Rubber Gloves | Chemical Goggles and a full Face Shield[5] | Chemical-resistant Lab Coat and an Impervious Apron |
| Spill Cleanup | Heavy Nitrile or Butyl Rubber Gloves | Chemical Goggles and a full Face Shield | Chemical-resistant Coveralls. Use a NIOSH-approved respirator with acid gas cartridges if ventilation is inadequate.[2][5] |
-
Causality of Glove Choice: Nitrile and butyl rubber provide excellent resistance against a wide range of acids.[5] It is crucial to inspect gloves for any signs of degradation or perforation before and during use. For prolonged operations, consider changing gloves periodically.
-
Rationale for Eye/Face Protection: The risk of severe eye damage necessitates, at a minimum, splash-proof chemical goggles that form a seal around the eyes. A face shield is added during higher-risk procedures because it protects the entire face from splashes, which can be unpredictable.[5]
Operational Plan: A Step-by-Step Protocol for Safe Handling
This workflow provides a procedural guide for safely handling the compound from initial preparation to the final steps of an experiment.
Experimental Workflow Diagram
Caption: Workflow for Safe Handling of Corrosive Carboxylic Acids.
Detailed Methodologies
A. Preparation and Donning PPE:
-
Verify Engineering Controls: Confirm that the chemical fume hood has a valid certification and is functioning correctly. Ensure the safety shower and eyewash station are unobstructed and have been recently tested.[3]
-
Assemble Materials: Bring all necessary equipment (glassware, spatulas, reagents) into the fume hood before introducing the acid.
-
Don PPE: Put on your lab coat, followed by chemical splash goggles. Don gloves, ensuring they overlap the cuffs of your lab coat. If a face shield and apron are required, don them last.
B. Handling and Experimental Use:
-
Work Within the Hood: Conduct all manipulations at least 6 inches inside the sash of the fume hood.[4]
-
Controlled Dispensing: When weighing the solid, use a spatula and weigh it onto a tared weigh boat or directly into the reaction vessel to minimize dust.
-
Acid to Water: When preparing solutions, always add the acid slowly to the solvent (e.g., water), never the other way around, to prevent violent splashing and thermal runaway.
-
Secure Containers: Keep all containers of the acid tightly closed when not in use.[2][4]
C. Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[7]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Use an eyewash station. Seek immediate medical attention.[2][4]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][3]
-
Spill: Evacuate the immediate area. For a small spill, use a neutralizing agent (such as sodium bicarbonate) or an appropriate spill absorbent material. Wear the appropriate spill-response PPE. For large spills, evacuate the lab and contact your institution's Environmental Health and Safety (EHS) department.
Disposal Plan: Responsible Waste Management
Improper disposal can pose a significant environmental and safety risk. All waste streams must be handled with the same level of care as the parent compound.
-
Chemical Waste:
-
All solutions and materials containing this compound must be disposed of as hazardous chemical waste.
-
Do not pour this chemical down the drain.[3]
-
Collect all waste in a clearly labeled, sealed, and appropriate waste container. Consult your institution's EHS guidelines for specific labeling requirements.
-
While the compound is biodegradable, direct release into waterways should be avoided.[8] Disposal should follow local regulations, which often involve neutralization and incineration.[8]
-
-
Contaminated PPE and Materials:
-
Disposable items such as gloves, weigh boats, and absorbent pads that have come into contact with the acid must be disposed of as solid hazardous waste.
-
Place these items in a designated, sealed waste bag or container within the fume hood.
-
Contaminated reusable lab coats should be professionally laundered. Do not take them home.
-
Always consult your organization's EHS department for specific disposal protocols. They are the ultimate authority on waste management for your location.
References
-
LeelineWork. (2025, January 7). What PPE Should You Wear When Handling Acid 2026?[Link]
-
National Center for Biotechnology Information. (n.d.). 1-Methylcyclopropanecarboxylic acid. PubChem. [Link]
-
Synergy Recycling. (n.d.). Cyclopropane Disposal. [Link]
-
Massachusetts Institute of Technology. (n.d.). Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. MIT Plasma Science and Fusion Center. [Link]
-
U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management (CHEMM). [Link]
-
Quicktest. (2022, August 26). Safety equipment, PPE, for handling acids. [Link]
-
Organic Syntheses. (n.d.). Cyclopropanecarboxylic acid. [Link]
-
American Chemistry Council. (n.d.). Protective Equipment. [Link]
-
West Liberty University. (n.d.). Material Safety Data Sheet Cyclopropanecarboxylic Acid, 98%(GC). [Link]
-
Airgas. (n.d.). Safety Data Sheet: Cyclopropane. [Link]
Sources
- 1. 1-Methylcyclopropanecarboxylic acid | C5H8O2 | CID 81326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. biosynth.com [biosynth.com]
- 4. fishersci.com [fishersci.com]
- 5. leelinework.com [leelinework.com]
- 6. fishersci.com [fishersci.com]
- 7. westliberty.edu [westliberty.edu]
- 8. Environmental Impact and Disposal of Cyclopropanecarboxylic Acid [ketonepharma.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
